3-Fluoro-2-methoxypyridine
Description
BenchChem offers high-quality 3-Fluoro-2-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXFISDIRIAWCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660511 | |
| Record name | 3-Fluoro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-69-3 | |
| Record name | 3-Fluoro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3-Fluoro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Fluoro-2-methoxypyridine in Drug Discovery
3-Fluoro-2-methoxypyridine is a substituted pyridine derivative that has garnered attention in the field of drug development. The strategic incorporation of fluorine atoms and methoxy groups into small molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. The pyridine core itself is a common motif in a multitude of approved drugs.[1][2]
The fluorine atom, with its high electronegativity and small size, can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[3] The methoxy group can affect the molecule's conformation, solubility, and potential for hydrogen bonding. The combination of these features on a pyridine scaffold makes 3-Fluoro-2-methoxypyridine and its analogs valuable starting materials for the synthesis of novel therapeutic agents targeting a wide array of diseases.[3]
This guide will delve into the fundamental physical characteristics of 3-Fluoro-2-methoxypyridine, providing both established data and the experimental context for their determination.
Core Physical Properties
The physical properties of 3-Fluoro-2-methoxypyridine are crucial for its handling, reaction setup, and for predicting its behavior in various solvent systems. The following table summarizes the key physical data available for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆FNO | [4] |
| Molecular Weight | 127.12 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [4][5] |
| Boiling Point | 139.4 ± 20.0 °C (Predicted) 165 - 167 °C | [5][4] |
| Density | 1.146 g/cm³ ~1.174 g/cm³ | [5][4] |
| Solubility in Water | Slightly soluble | [4] |
| Solubility in Organic Solvents | Soluble in common organic solvents like ethanol and dichloromethane | [4] |
| pKa (Predicted) | 0.98 ± 0.10 | [5] |
| Storage | Inert atmosphere, Room Temperature | [5] |
Note: Some of the listed values are predicted and may vary from experimentally determined values.
Experimental Determination of Physical Properties
The accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard methodologies for measuring the key physical parameters of liquid compounds like 3-Fluoro-2-methoxypyridine.
Boiling Point Determination
The boiling point is a critical indicator of a liquid's volatility and purity. For a small sample of 3-Fluoro-2-methoxypyridine, the capillary tube method provides a reliable means of determination.
Experimental Protocol: Capillary Tube Method
-
Sample Preparation: A small amount of 3-Fluoro-2-methoxypyridine is placed in a small-diameter test tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed (open end down) into the liquid.
-
Heating: The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil to ensure even heat distribution.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating is continued until a steady stream of bubbles is observed.
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Causality Behind Experimental Choices: The use of a Thiele tube ensures uniform heating of the sample and the thermometer bulb, minimizing temperature gradients that could lead to inaccurate readings. The principle of this method relies on the definition of a boiling point: the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The stream of bubbles indicates that the vapor pressure inside the capillary has overcome the atmospheric pressure. As the liquid cools, the point at which the liquid re-enters the capillary signifies the precise temperature where the vapor pressure equals the external pressure.
Caption: Workflow for Boiling Point Determination.
Density Determination
Density is a fundamental property that relates a substance's mass to its volume. A pycnometer, a flask with a precisely known volume, is the standard instrument for accurately determining the density of liquids.
Experimental Protocol: Pycnometer Method
-
Pycnometer Preparation: A clean, dry pycnometer is weighed accurately (m₁).
-
Filling: The pycnometer is filled with 3-Fluoro-2-methoxypyridine, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.
-
Weighing: The filled pycnometer is weighed again (m₂).
-
Cleaning and Calibration: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density at the same temperature, typically deionized water, and weighed (m₃).
-
Calculation: The density of 3-Fluoro-2-methoxypyridine (ρ) is calculated using the formula: ρ = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water
Trustworthiness of the Protocol: This method is self-validating as it relies on a ratiometric measurement against a well-known standard (water). The precision of the analytical balance and the constant volume of the pycnometer ensure high accuracy. Temperature control is critical as density is temperature-dependent.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the methoxy group. The fluorine atom will cause splitting of the signals of nearby protons, with the magnitude of the coupling constant (J-coupling) dependent on the number of bonds separating the nuclei.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. Other carbons in proximity to the fluorine will show smaller two- and three-bond couplings.
Caption: NMR Spectroscopic Relationships.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of 3-Fluoro-2-methoxypyridine is expected to show characteristic absorption bands for:
-
C-F Stretch: A strong absorption band typically in the region of 1250-1000 cm⁻¹.
-
C-O Stretch: An absorption band for the methoxy group, typically around 1250-1000 cm⁻¹.
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring.
-
C-H Stretches: Bands for the aromatic and methyl C-H bonds, typically above and below 3000 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Fluoro-2-methoxypyridine, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (127.12). The fragmentation pattern would likely involve the loss of the methoxy group or other characteristic fragments of the pyridine ring.
Role as a Versatile Building Block in Medicinal Chemistry
The structural features of 3-Fluoro-2-methoxypyridine make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the fluorine and methoxy groups, along with the nitrogen atom in the pyridine ring, provides multiple sites for chemical modification.
Caption: Role as a Synthetic Building Block.
The strategic use of such fluorinated heterocyclic building blocks allows medicinal chemists to systematically explore the structure-activity relationships of a lead compound, ultimately leading to the development of safer and more effective drugs.[3]
Conclusion
3-Fluoro-2-methoxypyridine is a chemical entity with physical properties that make it a useful and versatile tool in the hands of researchers and drug development professionals. A thorough understanding of its physical characteristics, grounded in solid experimental methodology, is essential for its effective application in the synthesis of novel bioactive compounds. This guide has provided a detailed overview of these properties and the scientific principles behind their determination, offering a valuable resource for those working at the forefront of medicinal chemistry.
References
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MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]
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- 5. 3-FLUORO-2-METHOXYPYRIDINE CAS#: 884494-69-3 [m.chemicalbook.com]
An In-depth Technical Guide to 3-Fluoro-2-methoxypyridine: Chemical Structure, Bonding, and Synthetic Significance
Foreword: The Strategic Role of Fluorinated Pyridines in Modern Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] Its unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[2] Within this context, substituted pyridines are themselves a privileged scaffold, present in numerous approved therapeutic agents. The strategic combination of these features in molecules like 3-Fluoro-2-methoxypyridine creates a versatile building block for chemists. This guide provides an in-depth analysis of the structure, bonding, and chemical properties of 3-Fluoro-2-methoxypyridine, offering researchers and drug development professionals a foundational understanding of its utility.
Molecular Architecture and Conformational Analysis
3-Fluoro-2-methoxypyridine is a substituted heterocyclic aromatic compound. Its core is a pyridine ring, which is structurally analogous to benzene with one CH group replaced by a nitrogen atom. This substitution pattern significantly alters the electronic landscape of the ring.
Core Structure and Key Identifiers
The molecule's identity is defined by its specific arrangement of atoms and can be represented in various ways for chemical databases and software.
The fundamental structure consists of a pyridine ring with a fluorine atom at position 3 and a methoxy group (-OCH₃) at position 2.
Caption: Numbering scheme for the 3-Fluoro-2-methoxypyridine ring.
Physical and Chemical Properties
The physical state and properties of 3-Fluoro-2-methoxypyridine are a direct consequence of its molecular structure and intermolecular forces.
| Property | Value | Source |
| Molecular Weight | 127.12 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid | [3][6] |
| Boiling Point | 139.4 ± 20.0 °C (Predicted) | [6][7] |
| Density | ~1.146 - 1.174 g/cm³ | [3][6] |
| Solubility | Slightly soluble in water; soluble in common organic solvents. | [3] |
| pKa (Predicted) | 0.98 ± 0.10 | [6][7] |
These properties are consistent with a small, polar organic molecule. The boiling point is influenced by dipole-dipole interactions arising from the electronegative fluorine, nitrogen, and oxygen atoms.
Electronic Properties and Bonding: A Tale of Two Substituents
The chemical behavior of 3-Fluoro-2-methoxypyridine is dominated by the interplay of electronic effects from the fluorine and methoxy groups on the electron-deficient pyridine ring.
-
Fluorine Atom: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect (-I) . This effect decreases the electron density of the ring, particularly at the adjacent C2 and C4 positions.
-
Methoxy Group: The oxygen atom is also highly electronegative, contributing a secondary inductive electron-withdrawing effect (-I) . However, the lone pairs on the oxygen atom can participate in resonance donation (+R) into the pyridine ring. This resonance effect increases electron density, primarily at the ortho and para positions relative to the methoxy group.
The net result is a complex electronic environment. The strong -I effect of fluorine tends to deactivate the ring towards electrophilic substitution, while the +R effect of the methoxy group can direct incoming electrophiles. The nitrogen atom in the ring acts as an electron sink, further influencing reactivity.
Caption: Competing electronic effects of the fluoro and methoxy substituents.
Spectroscopic Characterization
While specific experimental spectra for this exact compound are not publicly available, its structure can be unequivocally confirmed using standard analytical techniques. The expected spectroscopic signatures are predictable based on its functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. Predicted data for 3-Fluoro-2-methoxypyridine is available.
| Adduct | Predicted m/z |
| [M]+ | 127.04279 |
| [M+H]⁺ | 128.05062 |
| [M+Na]⁺ | 150.03256 |
| Source: PubChem[5] |
The monoisotopic mass of 127.04334 Da is a key identifier in high-resolution mass spectrometry.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. The C-F bond stretch is a characteristic feature.
-
C-F Stretch: A strong absorption band is expected in the 1150-1250 cm⁻¹ region, which is typical for aryl fluorides.[8]
-
C-O-C Stretch: Asymmetric and symmetric stretching of the methoxy ether linkage would appear in the 1000-1300 cm⁻¹ range.
-
Aromatic C=C and C=N Stretches: Multiple bands would be observed in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular structure.
-
¹H NMR: Three distinct signals would be expected for the three protons on the pyridine ring, and a singlet for the three protons of the methoxy group. The chemical shifts and coupling constants would be influenced by the positions of the fluorine and nitrogen atoms.
-
¹³C NMR: Six distinct signals would correspond to the six carbon atoms. The carbon attached to the fluorine (C3) would show a large one-bond coupling constant (¹JC-F), a hallmark of organofluorine compounds.
-
¹⁹F NMR: A single signal would be observed, with its chemical shift providing information about the electronic environment of the fluorine atom.
Reactivity and Synthetic Applications
3-Fluoro-2-methoxypyridine is not typically an end-product but rather a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[9] Its structure allows for a variety of chemical transformations.
Deprotometalation
The electron-withdrawing nature of the substituents and the ring nitrogen can acidify the ring protons, making them susceptible to removal by a strong base (deprotonation). This creates a metalated intermediate that can be reacted with various electrophiles to install new functional groups. This is a common strategy for functionalizing substituted pyridines.[10]
Conceptual Experimental Protocol: Directed Deprotometalation-Iodination
This protocol is a generalized representation based on methodologies for related fluorinated and methoxylated pyridines and should be adapted and optimized for specific laboratory conditions.[10]
-
Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve 3-Fluoro-2-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Base Addition: Slowly add a strong base, such as a solution of lithium diisopropylamide (LDA) or a mixed lithium-zinc base (e.g., LiTMP/ZnCl₂·TMEDA), to the stirred solution.[10] Maintain the low temperature.
-
Metalation: Allow the reaction to stir for 1-2 hours to ensure complete formation of the metalated pyridine species.
-
Electrophilic Quench: Slowly add a solution of an electrophile, such as iodine (I₂) in THF, to the reaction mixture.
-
Workup: After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Allow the mixture to warm to room temperature, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer with anhydrous sodium sulfate, and purify the crude product using column chromatography.
Caption: Workflow for a typical deprotometalation and functionalization reaction.
Nucleophilic Aromatic Substitution (SNAr)
While the fluorine atom is generally a poor leaving group in SNAr reactions compared to chlorine or bromine, its reactivity can be enhanced by the electronic properties of the ring. However, in this specific molecule, the methoxy group is more likely to be the site of nucleophilic attack under certain conditions.
Role in Drug Discovery
The true value of 3-Fluoro-2-methoxypyridine lies in its role as a scaffold. The strategic placement of the fluoro and methoxy groups allows for:
-
Metabolic Blocking: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug candidate.[2]
-
Modulation of Basicity: The fluorine atom's inductive effect lowers the pKa of the pyridine nitrogen, which can reduce off-target interactions and improve cell permeability.[2]
-
Vector for Further Synthesis: The pyridine ring can be further functionalized using cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if a handle (like a bromine or iodine atom introduced via deprotometalation) is present.
Conclusion
3-Fluoro-2-methoxypyridine is a deceptively simple molecule whose utility is derived from the complex interplay of its constituent parts. The combination of an electron-deficient pyridine ring with the powerful inductive effect of fluorine and the dual inductive/resonance effects of the methoxy group creates a unique chemical entity. For researchers in medicinal chemistry and materials science, it represents a valuable building block, offering a pre-packaged set of physicochemical properties that can be exploited to design next-generation molecules with enhanced stability, tailored electronics, and improved pharmacological profiles. A thorough understanding of its structure and bonding is paramount to unlocking its full synthetic potential.
References
- Pipzine Chemicals. (n.d.). 3-Fluoro-2-methoxypyridine Manufacturer & Supplier in China.
- ChemicalBook. (n.d.). 3-FLUORO-2-METHOXYPYRIDINE CAS#: 884494-69-3.
- MDPI. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.
- PubChem. (n.d.). 3-fluoro-2-methoxypyridine (C6H6FNO). PubChemLite.
- BLD Pharm. (n.d.). 884494-69-3|3-Fluoro-2-methoxypyridine.
- ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.
- ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.
- ChemicalBook. (2025, July 16). 3-FLUORO-2-METHOXYPYRIDINE | 884494-69-3.
- BenchChem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
- RSC. (n.d.). Fluorine in drug discovery: Role, design and case studies.
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- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-Fluoro-2-methoxypyridine (CAS: 884494-69-3): Synthesis, Properties, and Applications in Modern Drug Discovery
This document provides a comprehensive technical overview of 3-Fluoro-2-methoxypyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, reactivity, and utility, offering field-proven insights into its application.
Strategic Overview: The Value Proposition of a Substituted Pyridine
3-Fluoro-2-methoxypyridine is more than just another reagent; it is a strategically designed scaffold. The pyridine core is a well-established pharmacophore present in numerous FDA-approved drugs.[1][2] The specific placement of the fluoro and methoxy groups on this core imparts a unique combination of electronic and steric properties that medicinal chemists can exploit to fine-tune a drug candidate's metabolic stability, receptor binding affinity, and pharmacokinetic profile.
-
The Fluoro Substituent: The introduction of a fluorine atom is a cornerstone of modern medicinal chemistry.[2][3] Its high electronegativity and minimal steric footprint compared to hydrogen can profoundly alter a molecule's pKa, dipole moment, and lipophilicity.[3] Crucially, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes, which can enhance the in-vivo half-life of a drug.[3]
-
The Methoxy Substituent: Positioned ortho to the nitrogen, the methoxy group acts as a powerful electron-donating group through resonance. This modulates the electron density of the pyridine ring, influencing its reactivity in subsequent synthetic transformations. It can also serve as a key hydrogen bond acceptor in ligand-receptor interactions and can impact the molecule's overall conformation and solubility.[1][4]
The combination of an electron-withdrawing fluorine at the 3-position and an electron-donating methoxy group at the 2-position creates a unique electronic environment that dictates the molecule's synthetic handles and its potential as a pharmacophore.
Physicochemical and Safety Profile
A clear understanding of a compound's physical properties and safety requirements is a non-negotiable prerequisite for its effective use in a laboratory setting. All handling and storage procedures must be guided by a thorough risk assessment based on this data.
Key Properties
The fundamental physical and chemical characteristics of 3-Fluoro-2-methoxypyridine are summarized below. These predicted and observed values provide the basis for selecting appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value | Source(s) |
| CAS Number | 884494-69-3 | [5] |
| Molecular Formula | C₆H₆FNO | [5][6] |
| Molecular Weight | 127.12 g/mol | [5][6] |
| Appearance | Colorless to light yellow liquid | [5][7] |
| Boiling Point | 139.4 ± 20.0 °C (Predicted) | [7][8] |
| Density | 1.146 g/cm³ (Predicted) | [7][8] |
| pKa | 0.98 ± 0.10 (Predicted) | [7][8] |
| XLogP3 | 1.3 | [6] |
Safety & Handling
As a substituted pyridine, this compound requires careful handling. It is classified as a flammable liquid and an irritant.[9] Adherence to established laboratory safety protocols is mandatory.
-
GHS Classification: Flammable Liquid (Category 3), Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System).[9]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a flame-retardant lab coat.[9][11] Keep away from heat, sparks, open flames, and other ignition sources.[9][12] Ground/bond container and receiving equipment to prevent static discharge.[9][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][9] The recommended storage condition is under an inert atmosphere at room temperature.[5][7] Store away from incompatible materials such as strong oxidizing agents, acids, and alkalis.[11]
Synthesis Strategy: A Mechanistic Approach
While multiple synthetic routes to substituted fluoropyridines exist, a highly efficient and common strategy for preparing 3-Fluoro-2-methoxypyridine involves the regioselective nucleophilic aromatic substitution (SNAᵣ) on a difluorinated precursor.
Proposed Synthetic Workflow
The most logical and field-proven approach starts from 2,3-difluoropyridine. The reaction with sodium methoxide selectively displaces the fluoride at the C2 position.
Caption: Proposed workflow for the synthesis of 3-Fluoro-2-methoxypyridine.
Causality of Regioselectivity
The key to this synthesis is the selective replacement of the C2-fluorine over the C3-fluorine. This is not arbitrary; it is dictated by the electronic properties of the pyridine ring.
-
Activation by the Ring Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the ortho (C2, C6) and para (C4) positions.
-
Stabilization of the Meisenheimer Intermediate: The attack of the methoxide nucleophile at C2 allows the negative charge in the resulting Meisenheimer complex (the reaction intermediate) to be delocalized directly onto the electronegative nitrogen atom. This provides a highly stable resonance structure that is not possible if the attack occurs at C3.
Caption: Stabilization of the Meisenheimer intermediate dictates C2 selectivity.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add dry methanol (MeOH). Carefully add sodium metal (Na) in small portions to generate a fresh solution of sodium methoxide (NaOMe). Rationale: Using freshly prepared NaOMe from sodium metal ensures an anhydrous and highly reactive nucleophile, preventing side reactions with water.
-
Reaction Setup: Cool the NaOMe/MeOH solution in an ice bath. Add 2,3-difluoropyridine dropwise via syringe. Rationale: The initial addition is done at a low temperature to control the initial exotherm of the reaction.
-
Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C).
-
Monitoring: Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). Self-Validation Check: The disappearance of the 2,3-difluoropyridine starting material and the appearance of a new product peak with the correct mass (m/z = 127) confirms the reaction is proceeding.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding water. The bulk of the methanol is then removed under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate in vacuo to yield the crude product. Purify via fractional distillation under reduced pressure or by column chromatography on silica gel. Rationale: Purification is essential to remove any unreacted starting material, excess reagents, or potential side products.
Spectroscopic Profile (Predicted)
Full characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectra for this exact CAS number are not publicly available, a robust prediction can be made based on established principles of NMR spectroscopy.[13][14][15]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling (J) | Assignment |
| ¹H NMR | ~7.8-8.0 | ddd (doublet of doublet of doublets) | H6 |
| ~7.2-7.4 | ddd | H4 | |
| ~6.9-7.1 | dd (doublet of doublets) | H5 | |
| ~3.9-4.1 | s (singlet) | -OCH₃ | |
| ¹³C NMR | ~155-160 | d (doublet), ¹JCF | C2 (bearing OMe) |
| ~145-150 | d, ¹JCF | C3 (bearing F) | |
| ~140-145 | d, JCF | C6 | |
| ~120-125 | d, JCF | C4 | |
| ~115-120 | d, JCF | C5 | |
| ~50-55 | s (singlet) | -OCH₃ | |
| ¹⁹F NMR | -130 to -150 | s (singlet, proton decoupled) | Ar-F |
Rationale for Predictions:
-
¹H NMR: The protons on the pyridine ring will appear in the aromatic region. H6 is expected to be the most downfield due to its proximity to the ring nitrogen. All three aromatic protons will show coupling to each other (ortho, meta, para JHH) and to the fluorine atom (JHF), resulting in complex doublet of doublet of doublets patterns. The methoxy protons will be a sharp singlet further upfield.
-
¹³C NMR: The spectrum will show 6 distinct signals. The carbons directly attached to the highly electronegative F and O atoms (C3 and C2) will be the most downfield. All carbons in the ring will exhibit C-F coupling, which is invaluable for definitive assignment in 2D NMR experiments like HMBC.[13]
-
¹⁹F NMR: This is a highly sensitive and powerful technique for fluorinated compounds.[16] A single resonance is expected for the fluorine atom, typically appearing in the aryl fluoride region. The absence of other fluorine signals provides immediate confirmation of the monosubstitution reaction's success.
Applications & Synthetic Utility in Drug Discovery
3-Fluoro-2-methoxypyridine is primarily a building block for creating more complex molecular architectures. Its utility stems from its potential for further functionalization, most notably through metal-catalyzed cross-coupling reactions or by leveraging the remaining C-H bonds for directed lithiation.
The strategic placement of substituents makes it an analog of other critical intermediates like 3-Bromo-5-fluoro-2-methoxypyridine, which are used as starting materials for lead compound optimization in pharmaceutical and agrochemical research.[1][4][17] The fluorinated pyridine motif is integral to numerous modern therapeutic agents, where it enhances metabolic stability and modulates binding affinity.[2]
Caption: Key synthetic transformations enabled by the 3-Fluoro-2-methoxypyridine scaffold.
Conclusion
3-Fluoro-2-methoxypyridine (CAS 884494-69-3) represents a valuable and versatile building block for chemical synthesis. Its preparation via regioselective SNAᵣ is governed by fundamental principles of electronic stabilization. The strategic interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atom provides a unique platform for constructing complex, high-value molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to fully leverage its potential in the rational design of next-generation pharmaceuticals and advanced materials.
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An In-depth Technical Guide to the Synthesis of 3-Fluoro-2-methoxypyridine: Strategies and Methodologies for Drug Development Professionals
Abstract
3-Fluoro-2-methoxypyridine is a pivotal structural motif in contemporary medicinal chemistry, valued for its unique electronic properties that enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides an in-depth analysis of the primary synthetic routes to this essential building block. We will explore key methodologies, including nucleophilic aromatic substitution, diazotization-fluorination reactions, and direct C-H fluorination, offering a critical evaluation of their respective advantages and limitations. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, furnishing them with the foundational knowledge to select and optimize the synthesis of 3-fluoro-2-methoxypyridine and its derivatives.
Introduction: The Strategic Importance of 3-Fluoro-2-methoxypyridine in Medicinal Chemistry
The strategic incorporation of fluorine into pharmaceutical agents is a well-established strategy for modulating their physicochemical and pharmacokinetic properties. The 3-fluoro-2-methoxypyridine scaffold is particularly noteworthy. The electron-withdrawing nature of the fluorine atom at the 3-position can significantly influence the pKa of the pyridine nitrogen, impacting drug-receptor interactions. Concurrently, the 2-methoxy group can serve as a hydrogen bond acceptor and influence the molecule's conformation. This unique substitution pattern makes 3-fluoro-2-methoxypyridine a valuable precursor for a range of therapeutic agents, including kinase inhibitors and central nervous system-targeted compounds[1][2]. This guide will provide a detailed examination of the most effective synthetic strategies for accessing this key intermediate.
Comparative Analysis of Synthetic Pathways
The synthesis of 3-fluoro-2-methoxypyridine can be approached from several distinct starting materials, each with its own set of advantages and challenges. The choice of a particular route will often depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product.
| Synthetic Strategy | Starting Material | Key Intermediates | Pros | Cons | Representative Yields |
| Route 1: Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-3-fluoropyridine | N/A | Direct, often high-yielding. | Starting material can be expensive. | >80% (for methoxylation) |
| Route 2: Diazotization-Fluorination | 3-Amino-2-methoxypyridine | Diazonium salt | Utilizes readily available aminopyridines. | Diazonium intermediates can be unstable. Use of HF can be hazardous. | 50-70% (for fluorination) |
| Route 3: Direct C-H Fluorination | 2-Methoxypyridine | N/A | Atom-economical. | Regioselectivity can be challenging. May require specialized fluorinating agents. | 30-50% (for fluorination) |
Detailed Synthetic Strategies and Methodologies
Route 1: Nucleophilic Aromatic Substitution (SNAr) from 2-Chloro-3-fluoropyridine
This is arguably the most direct and often highest-yielding approach, contingent on the commercial availability of 2-chloro-3-fluoropyridine. The underlying principle is the displacement of the chloride at the 2-position by a methoxide nucleophile. The pyridine ring, being electron-deficient, facilitates nucleophilic aromatic substitution, particularly at the α-position (C2). The fluorine at C3 further activates the ring towards nucleophilic attack.
Causality of Experimental Choices:
-
Nucleophile: Sodium methoxide is a strong nucleophile and base, ideal for this transformation. It is typically used in excess to ensure complete conversion.
-
Solvent: A polar aprotic solvent such as methanol or dimethylformamide (DMF) is used to dissolve the reactants and facilitate the reaction. Methanol can also serve as the source of the methoxide.
-
Temperature: The reaction is often heated to increase the rate of substitution.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-chloro-3-fluoropyridine (1.0 eq) in anhydrous methanol (10 volumes), add sodium methoxide (1.5 eq) portion-wise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield 3-fluoro-2-methoxypyridine.
Logical Relationship Diagram:
Route 2: Diazotization and Fluorination of 3-Amino-2-methoxypyridine
This classical approach, based on the Balz-Schiemann reaction, is a powerful method for introducing fluorine into an aromatic ring. It begins with the diazotization of an aminopyridine, followed by decomposition of the resulting diazonium salt in the presence of a fluoride source.
Causality of Experimental Choices:
-
Diazotizing Agent: Sodium nitrite in the presence of a strong acid (e.g., tetrafluoroboric acid or anhydrous hydrogen fluoride) is the standard reagent for converting the amino group to a diazonium salt.
-
Fluoride Source: Tetrafluoroboric acid (HBF₄) or anhydrous hydrogen fluoride (HF) serves as both the acid and the fluoride source. The diazonium tetrafluoroborate salt can often be isolated and then thermally decomposed to yield the fluorinated product. The use of HF requires specialized equipment and stringent safety precautions.
-
Temperature Control: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.
Experimental Protocol:
-
Diazotization: Dissolve 3-amino-2-methoxypyridine (1.0 eq) in a solution of tetrafluoroboric acid (48% in water, 3.0 eq) at 0 °C. To this solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting slurry for 1 hour at 0 °C.
-
Isolation of Diazonium Salt: Isolate the precipitated diazonium tetrafluoroborate salt by filtration and wash with cold diethyl ether.
-
Fluorodediazoniation (Balz-Schiemann Reaction): Gently heat the isolated diazonium salt under vacuum. The decomposition will be evidenced by the evolution of nitrogen gas and boron trifluoride, yielding the crude 3-fluoro-2-methoxypyridine.
-
Purification: The crude product can be purified by steam distillation followed by extraction or by column chromatography.
Reaction Mechanism Diagram:
Route 3: Direct C-H Fluorination of 2-Methoxypyridine
The direct conversion of a C-H bond to a C-F bond is a highly desirable transformation from an atom economy perspective. However, achieving regioselectivity on a substituted pyridine ring can be a significant challenge. The pyridine nitrogen and the methoxy group both influence the electronic properties of the ring, directing the substitution.
Causality of Experimental Choices:
-
Fluorinating Agent: Electrophilic fluorinating agents such as Selectfluor® (F-TEDA-BF₄) are commonly used for direct C-H fluorination. The choice of the fluorinating agent and reaction conditions is critical for achieving the desired regioselectivity.
-
Catalyst/Solvent: The reaction may be performed in the presence of a transition metal catalyst to direct the fluorination to a specific position. The solvent can also play a crucial role in the reaction outcome. Acetonitrile is a common solvent for such reactions.
-
Regioselectivity: The methoxy group at the 2-position is an ortho, para-director, while the pyridine nitrogen generally deactivates the ring towards electrophilic attack, particularly at the 2- and 6-positions. The outcome of the fluorination at the 3-position is a result of the interplay of these electronic and steric effects.
Experimental Protocol (Representative):
-
Reaction Setup: In a glovebox, charge a reaction vessel with 2-methoxypyridine (1.0 eq) and a suitable solvent such as acetonitrile.
-
Reagent Addition: Add the electrophilic fluorinating agent, for example, Selectfluor® (1.2 eq), to the solution.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by GC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic phase, and concentrate. The desired 3-fluoro-2-methoxypyridine is then isolated from other regioisomers by column chromatography.
Workflow Diagram:
Conclusion and Future Perspectives
The synthesis of 3-fluoro-2-methoxypyridine is a critical endeavor for the advancement of pharmaceutical research. This guide has detailed three primary synthetic strategies, each with its unique considerations. The nucleophilic aromatic substitution route offers directness and high yields, provided the starting material is accessible. The diazotization-fluorination pathway is a robust and well-established method, while direct C-H fluorination represents a more modern and atom-economical approach, though challenges in regioselectivity remain.
Future research in this area will likely focus on the development of more efficient and selective direct C-H fluorination methods, potentially utilizing novel transition metal catalysts or photoredox catalysis. Such advancements would significantly streamline the synthesis of this and other valuable fluorinated heterocycles, accelerating the discovery of new and improved therapeutics.
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Reactivity of the pyridine ring in 3-Fluoro-2-methoxypyridine
An In-Depth Technical Guide to the Reactivity of the Pyridine Ring in 3-Fluoro-2-methoxypyridine
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the 3-fluoro-2-methoxypyridine core, a heterocyclic motif of increasing importance in medicinal chemistry and materials science. We will dissect the intricate electronic interplay between the electron-deficient pyridine ring and the dual-natured substituents—the strongly inductive fluorine atom and the mesomerically donating methoxy group. This guide moves beyond a simple catalog of reactions to explain the causal factors governing regioselectivity in electrophilic aromatic substitution (EAS), nucleophilic aromatic substitution (SNA_r_), directed ortho-metalation (DoM), and transition metal-catalyzed cross-coupling reactions. Detailed, field-proven protocols and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the predictive power and practical knowledge required to effectively utilize this versatile building block.
Foundational Principles: Electronic Landscape of the 3-Fluoro-2-methoxypyridine Core
The reactivity of any aromatic system is dictated by the electron density of the ring and the stability of the intermediates formed during substitution. In 3-fluoro-2-methoxypyridine, three key features govern its chemical behavior:
-
The Pyridine Nitrogen: As a heteroatom, the nitrogen atom is strongly electron-withdrawing via the inductive effect (-I), significantly reducing the ring's overall electron density compared to benzene. This deactivation is most pronounced at the α (C2, C6) and γ (C4) positions, making the pyridine ring generally resistant to electrophilic attack.[1] Conversely, this electron deficiency activates these same positions for nucleophilic attack.
-
The 2-Methoxy Group: The oxygen atom of the methoxy group is highly electronegative, exerting an inductive pull (-I) on the ring. However, its lone pairs can participate in resonance, donating electron density (+M effect) primarily to the ortho (C3) and para (C6) positions. In most scenarios, the +M effect is dominant, making the methoxy group an overall activating, ortho, para-director for electrophilic substitution.[2][3]
-
The 3-Fluoro Group: Fluorine is the most electronegative element, exhibiting a powerful -I effect that deactivates the entire ring. While it possesses lone pairs capable of a +M effect, its poor orbital overlap with the ring's π-system means the inductive effect overwhelmingly predominates. Despite being a deactivator, it directs incoming electrophiles to the ortho (C2, C4) and para (C5) positions.
The synergy of these effects creates a unique electronic map, where positions are selectively activated or deactivated for different reaction classes.
Caption: Electronic influences on the 3-fluoro-2-methoxypyridine ring.
Electrophilic Aromatic Substitution (EAS)
Causality & Prediction: EAS on this scaffold is challenging due to the cumulative deactivating effects of the pyridine nitrogen and the fluorine atom.[1] However, the methoxy group's activating +M effect provides a pathway for reaction. A careful analysis of directing vectors is crucial:
-
Pyridine N: Deactivates C2, C4, C6.
-
2-OMe (+M > -I): Activates and directs to C3 (blocked) and C6.
-
3-F (-I >> +M): Deactivates and directs to C2 (blocked), C4, and C5.
The C6 position is activated by the methoxy group but strongly deactivated by the adjacent nitrogen. The C4 position, while deactivated by the nitrogen, is targeted by the directing effect of the fluorine atom. Therefore, substitution, if forced, is most likely to occur at the C4 or C6 positions, with C4 often being favored to avoid steric hindrance from the C2-methoxy group.
| Position | Influence of Pyridine N | Influence of 2-OMe | Influence of 3-F | Net Effect for EAS |
| C4 | γ-position (Deactivated) | Meta (Neutral) | ortho (Directing) | Possible under forcing conditions |
| C5 | β-position (Less Deactivated) | Meta (Neutral) | para (Directing) | Possible, but less activated |
| C6 | α-position (Strongly Deactivated) | para (Activating) | Meta (Neutral) | Highly contested; activation vs. strong deactivation |
Table 1. Analysis of directing effects for electrophilic aromatic substitution on 3-fluoro-2-methoxypyridine.
A related bromination reaction is seen with 2-methoxy-5-fluoropyridine, where bromination occurs at the C3 position, which is ortho to the activating methoxy group.[4] This highlights the powerful directing effect of the methoxy substituent.
Nucleophilic Aromatic Substitution (SNA_r_)
Causality & Prediction: The electron-deficient nature of the pyridine ring makes it highly susceptible to SNA_r_, a reaction class of immense synthetic utility.[5] The reaction proceeds via a negatively charged Meisenheimer intermediate, and its rate is enhanced by electron-withdrawing groups that can stabilize this intermediate.
Two primary pathways exist for 3-fluoro-2-methoxypyridine:
-
Displacement of the 2-Methoxy Group: The C2 position is strongly activated by the ring nitrogen. A nucleophile can attack this position, and although methoxide is not a superb leaving group, the activation provided by the ring can facilitate this substitution, especially at elevated temperatures.
-
Displacement of the 3-Fluoro Group: While C3 is not electronically activated by the ring nitrogen in the same way as C2/C4/C6, the fluorine atom itself is an excellent leaving group in SNA_r_ reactions.[6][7] Its high electronegativity accelerates the initial nucleophilic attack, which is the rate-determining step.[6][8] The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, underscoring the high reactivity of fluoropyridines.[6]
Given the high reactivity conferred by fluorine as a leaving group in SNA_r_, displacement of the 3-fluoro substituent is a highly viable and often preferred pathway for functionalization.
Caption: Competing pathways for Nucleophilic Aromatic Substitution (SNA_r_).
Directed ortho-Metalation (DoM) and Lithiation
Causality & Prediction: DoM is a powerful technique for regioselective functionalization by deprotonation using a strong base (e.g., n-BuLi, LDA), followed by quenching with an electrophile.[9] The regioselectivity is controlled by a directing metalating group (DMG) that coordinates the lithium base, directing deprotonation to a nearby position.
In 3-fluoro-2-methoxypyridine, the 2-methoxy group can act as a DMG.[10] However, the most acidic proton is determined by a combination of proximity to the DMG and inductive stabilization of the resulting carbanion.
-
The proton at C6 is sterically hindered and adjacent to the deactivating nitrogen.
-
The proton at C4 is ortho to the strongly electron-withdrawing fluorine atom and para to the deactivating nitrogen, significantly increasing its acidity.
-
The proton at C5 is less acidic than the C4 proton.
Therefore, lithiation is overwhelmingly predicted to occur at the C4 position . The resulting 4-lithio intermediate is a versatile synthon that can be trapped with a wide range of electrophiles (e.g., CO₂, aldehydes, silyl chlorides, boronic esters).
Exemplary Protocol: Lithiation and Borylation at C4
This protocol is a representative methodology based on established principles of directed metalation of substituted pyridines.[9][11]
-
System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is charged with anhydrous tetrahydrofuran (THF, 10 mL).
-
Substrate Addition: 3-Fluoro-2-methoxypyridine (1.0 mmol, 1.0 eq) is added to the flask via syringe.
-
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Base Addition: A solution of n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 mmol, 1.1 eq) is added dropwise over 10 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Anion Formation: The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the 4-lithio intermediate.
-
Electrophilic Quench: Triisopropyl borate (B(OiPr)₃, 1.5 mmol, 1.5 eq) is added dropwise via syringe.
-
Warm-up: The reaction is allowed to slowly warm to room temperature and stirred for an additional 4 hours.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl, 10 mL). The mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the 3-fluoro-2-methoxypyridine-4-boronic acid pinacol ester.
Transition Metal-Catalyzed Cross-Coupling Reactions
The functional handles installed via DoM or inherent to the molecule can be leveraged in powerful C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, coupling an organoboron species with an organic halide or triflate.[12] Boronic acid derivatives of 3-fluoro-2-methoxypyridine, such as the one prepared in the protocol above, are excellent substrates for this reaction. This allows for the facile introduction of aryl, heteroaryl, or vinyl groups at the C4 position.
Similarly, if a halogen is present on the ring (e.g., 4-bromo-3-fluoro-2-methoxypyridine), it can be coupled with a variety of boronic acids. The coupling of related 2-fluoropyridin-3-yltrifluoroborate with aryl halides has been shown to proceed in good yields, demonstrating the utility of fluorinated pyridine boronates in these transformations.[13][14]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Experimental Data: Suzuki-Miyaura Coupling
The following table summarizes representative conditions for Suzuki-Miyaura couplings involving heteroaryltrifluoroborates, which are analogous to the boronic esters of the title compound.
| Aryl Halide | Boron Species | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Bromobenzonitrile | 2-Fluoropyridin-3-yltrifluoroborate | Pd(OAc)₂, SPhos | K₃PO₄ | n-Butanol | 73 | [13][14] |
| 4-Chlorobenzonitrile | 2-Fluoropyridin-3-yltrifluoroborate | Pd(OAc)₂, SPhos | K₃PO₄ | n-Butanol | 49 | [13][14] |
Table 2. Representative yields for Suzuki-Miyaura coupling of a related fluoropyridine boron species.
Conclusion
The reactivity of 3-fluoro-2-methoxypyridine is a nuanced subject governed by a delicate balance of inductive and mesomeric effects. While generally deactivated towards electrophilic attack, it is a highly versatile substrate for regioselective functionalization via nucleophilic substitution and directed metalation. The C4 position emerges as a key site for deprotonation, providing a reliable entry point for introducing a wide array of functionalities. Subsequent derivatization through robust cross-coupling methodologies like the Suzuki-Miyaura reaction solidifies the status of 3-fluoro-2-methoxypyridine as a valuable and strategically important building block for the synthesis of complex molecular architectures in drug discovery and beyond.
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- Electrophilic Aromatic Substitution Mechanism. (2017-11-09). Master Organic Chemistry.
- Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides... (2025-08-06).
- Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2008-12-23).
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- Concerted Nucleophilic Aromatic Substitution Reactions. (2015-08-20). PubMed Central (PMC) - NIH.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018-08-20). Master Organic Chemistry.
- Directed (ortho)
- Suzuki-Miyaura Coupling. (2024-10-10). Chemistry LibreTexts.
- nucleophilic aromatic substitutions. (2019-01-19). YouTube.
- Lithiation of 4-methoxy-2-pyridones... Journal of the Chemical Society, Perkin Transactions 1.
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Electronic Effects of Fluorine on the 2-Methoxypyridine System
Executive Summary
The 2-methoxypyridine scaffold is a ubiquitous pharmacophore, yet its optimization is frequently hindered by a misunderstanding of its electronic and conformational subtleties. This guide dissects the perturbation caused by fluorine substitution on this system. We move beyond basic Hammett parameters to explore how fluorine acts as a "conformational steer" and a "metabolic shield," with a specific focus on the divergent lithiation pathways (C3 vs. C6) accessible through Schlosser-type superbase chemistry.
The Electronic Landscape: Inductive vs. Resonance Wars
The introduction of fluorine into the 2-methoxypyridine ring creates a unique electronic "push-pull" dynamic that fundamentally alters the basicity of the pyridine nitrogen (
Basicity Modulation (pKa)
The basicity of the pyridine nitrogen is the primary determinant of solubility and hERG liability.
-
Baseline: Unsubstituted pyridine (
). -
2-Methoxypyridine: The methoxy group exerts a strong inductive electron-withdrawing effect (-I) that outweighs its mesomeric donation (+R) at the ortho position, lowering the
to approximately 3.3 . -
Fluorine Effect: Fluorine is the most electronegative element (Pauling 3.98). Its substitution further depresses
via the -I effect, but the magnitude depends on position:-
3-Fluoro: Proximal -I effect is maximal. Expected
. This renders the nitrogen non-basic at physiological pH, potentially improving membrane permeability (LogD) but reducing solubility. -
5-Fluoro: Distal -I effect. Moderate reduction in basicity.
-
4-Fluoro: Unique case. While -I is present, the fluorine lone pair can donate back into the ring (+R), partially mitigating the basicity drop compared to the 3-position.
-
The "Sigma-Hole" and Dipole Alignment
Fluorine creates a localized region of positive electrostatic potential (the
Conformational Dynamics: The "Fluorine Switch"
In drug design, binding affinity is often an entropic game. Pre-organizing a molecule into its bioactive conformation reduces the entropic penalty of binding.
The Native Preference (Syn-Periplanar)
In unsubstituted 2-methoxypyridine, the methyl group prefers to be syn-periplanar to the ring nitrogen (dihedral angle
-
Driver: This minimizes the dipole moment and maximizes the anomeric overlap between the oxygen lone pair and the
-system of the ring.
The 3-Fluoro Perturbation (Anti-Periplanar)
Placing a fluorine atom at C3 introduces a massive steric and electrostatic repulsion against the methoxy group in the syn conformation.
-
The Shift: The 3-F substituent forces the methoxy group to rotate
into the anti-periplanar conformation. -
Application: If your protein pocket requires the methoxy group to point away from the nitrogen, 3-F substitution is a "conformational lock" that can boost potency by orders of magnitude.
Figure 1: Conformational switching induced by C3-fluorination. The 3-F atom acts as a steric gatekeeper, forcing the methoxy group into the anti-rotamer.
Synthetic Divergence: Regioselective Lithiation
Synthesizing these analogs requires mastering Directed Ortho Metalation (DoM). The 2-methoxypyridine system offers two ortho sites: C3 and C6. Controlling this selectivity is non-trivial.
The Kinetic Pathway (C3-Lithiation)
Under standard conditions, the ring nitrogen (
-
Reagent:
-BuLi / TMEDA.[1] -
Mechanism: Lithium coordinates to both N and O, directing deprotonation to the C3 position (between the heteroatoms).
-
Outcome: Access to 3-substituted derivatives (e.g., 3-fluoro via NFSI trapping).
The Thermodynamic/Superbase Pathway (C6-Lithiation)
To access the C6 position (essential for 2,6-disubstituted scaffolds), one must override the chelation control. This is achieved using Schlosser-type superbases or unimetal superbase aggregates (e.g., BuLi-LiDMAE).
-
Reagent:
-BuLi + LiDMAE (Lithium 2-dimethylaminoethoxide) or -BuLi + -BuOK (LIDAKOR). -
Mechanism: These bulky, highly reactive aggregates coordinate less tightly to the "pincer" and prefer the more acidic, less sterically hindered C6 proton.
-
Outcome: Regioselective functionalization at C6.
Figure 2: Divergent lithiation pathways. Standard chelation targets C3, while superbase aggregates shift reactivity to C6.
Experimental Protocol: Synthesis of 3-Fluoro-2-methoxypyridine
This protocol utilizes the "Kinetic Pathway" described above. It is designed to be self-validating via colorimetric change and GC-MS monitoring.
Materials
-
Substrate: 2-Methoxypyridine (1.0 eq)
-
Base:
-Butyllithium (2.5 M in hexanes, 1.2 eq) -
Additive: TMEDA (Tetramethylethylenediamine, 1.2 eq) - Critical for breaking BuLi aggregates.
-
Electrophile: NFSI (N-Fluorobenzenesulfonimide, 1.5 eq)
-
Solvent: Anhydrous THF (0.5 M concentration relative to substrate)
Step-by-Step Workflow
-
System Preparation: Flame-dry a 3-neck round bottom flask under Argon flow. Charge with THF and TMEDA.[1] Cool to -78°C (dry ice/acetone bath).
-
Base Formation: Add
-BuLi dropwise. Stir for 15 minutes.-
Checkpoint: Solution should remain clear/light yellow. Turbidity implies moisture contamination.
-
-
Substrate Addition: Add 2-methoxypyridine (neat or in minimal THF) dropwise over 10 minutes.
-
Observation: The solution will turn a deep yellow/orange, indicating the formation of the 3-lithio-2-methoxypyridine species (stabilized by N-Li-O chelation).
-
Aging: Stir at -78°C for 1 hour to ensure complete lithiation.
-
-
Electrophilic Trapping: Dissolve NFSI in THF and add it rapidly to the lithiated mixture.
-
Exotherm Warning: This step is highly exothermic. Monitor internal temperature; do not allow T > -60°C.
-
-
Quench & Workup: Allow to warm to RT overnight. Quench with saturated
. Extract with EtOAc. -
Purification: The 3-fluoro product is less polar than the starting material. Flash chromatography (Hexanes/EtOAc 9:1) typically yields the product as a volatile oil.
Data Summary Table: Fluorine Impact
| Property | 2-Methoxypyridine | 3-Fluoro-2-methoxypyridine | Impact Mechanism |
| pKa ( | ~3.3 | < 2.0 (Est.) | Proximal Inductive (-I) withdrawal |
| Conformation | Syn-Periplanar | Anti-Periplanar | Steric/Dipole Repulsion |
| Metabolic Stability | Low (O-demethylation) | High | C-F bond blocks CYP450 oxidation |
| Lipophilicity (LogD) | Moderate | High | Reduced basicity = less ionization at pH 7.4 |
References
-
Schlosser, M. (2005).[2] "Superbases for organic synthesis." Pure and Applied Chemistry.
-
Gros, P., & Fort, Y. (2002). "Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6." Journal of the Chemical Society, Perkin Transactions 1.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Chupakhin, O. N. (2015). "Directed Lithiation and Substitution of Pyridine Derivatives." Heterocycles.
-
Wang, X., et al. (2013). "Conformational preferences... of 2-methoxypyridine." RSC Advances.
Sources
3-Fluoro-2-methoxypyridine: A Precision Tool for Regioselective Pyridine Functionalization
[1][2]
Executive Summary
3-Fluoro-2-methoxypyridine is a bifunctional pyridine scaffold that solves a common challenge in drug discovery: regioselective C4-functionalization .[1][2] While unsubstituted pyridines typically undergo electrophilic substitution at C3 or nucleophilic attack at C2/C6, the specific arrangement of the electron-donating methoxy group (C2) and the highly electronegative fluorine atom (C3) creates a unique electronic bias.[1][2] This "push-pull" system activates the C4 position for directed ortho-lithiation (DoM), enabling the rapid construction of 2,3,4-trisubstituted pyridines—a motif found in next-generation oncology drugs.[1][2]
| Property | Data |
| CAS Number | 163234-74-0 |
| Molecular Formula | C₆H₆FNO |
| Molecular Weight | 127.12 g/mol |
| Key Reactivity | C4-Lithiation (DoM), Suzuki-Miyaura Coupling |
| Primary Application | Scaffold for KRAS G12D & ErbB inhibitors |
Synthesis of the Building Block
The most scalable and reliable synthesis avoids the unstable diazonium intermediates of the Balz-Schiemann reaction.[1][2] Instead, it utilizes a nucleophilic aromatic substitution (
Optimized Protocol: Displacement
This method exploits the differential reactivity of the fluorine atoms.[2] The C2-fluorine is significantly more electrophilic than the C3-fluorine due to the inductive effect of the adjacent ring nitrogen.[1][2]
Reaction Scheme:
Step-by-Step Procedure:
-
Charge: A reactor is charged with anhydrous methanol (10 vol) and cooled to 0°C.
-
Activation: Sodium methoxide (1.05 equiv, 25% wt in MeOH) is added dropwise.[1][2] Note: Exothermic.[1][2]
-
Addition: 2,3-Difluoropyridine (1.0 equiv) is added slowly to maintain internal temperature <10°C.
-
Reaction: The mixture is warmed to reflux (65°C) and stirred for 4-6 hours.
-
Workup: Quench with water, extract with dichloromethane (DCM).[1][2] The organic layer is dried (
) and concentrated.[1][2] -
Purification: Distillation or silica gel chromatography (Hex/EtOAc) yields the product as a colorless liquid.[1][2]
Reactivity Profile: The "Ortho-Fluorine" Effect
The core value of this building block lies in its ability to direct incoming electrophiles to the C4 position .[1][2]
Mechanistic Insight
-
C2-Methoxy: Acts as a Directed Ortho Metalation (DoM) group, theoretically directing to C3.[1][2] However, C3 is blocked by Fluorine.[1][2]
-
C3-Fluorine: Acts as a powerful acidifying group for the adjacent C4-proton via the inductive effect (-I).[1][2]
-
Result: When treated with a strong base (LDA or n-BuLi), deprotonation occurs exclusively at C4 , forming a stable 4-lithio species.[1][2] This is far superior to C6-lithiation (ortho to nitrogen), which is kinetically slower in this system.[1][2]
Visualization: Regioselective Pathways
Figure 1: The fluorine atom at C3 directs lithiation to C4, enabling the synthesis of 2,3,4-trisubstituted pyridines.[1][2][3]
Key Experimental Protocols
Protocol A: C4-Lithiation & Boroylation
This protocol produces (3-fluoro-2-methoxypyridin-4-yl)boronic acid , a critical intermediate for Suzuki couplings.[1][2]
-
Setup: Flame-dry a 3-neck flask under Argon. Add 3-fluoro-2-methoxypyridine (10 mmol) and anhydrous THF (50 mL).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Temperature control prevents benzyne formation.[1][2]
-
Lithiation: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes. Stir at -78°C for 1 hour. The solution typically turns yellow/orange.[2]
-
Quench: Add Triisopropyl borate (1.2 equiv) rapidly.
-
Hydrolysis: Allow to warm to room temperature (RT) over 2 hours. Quench with 2N HCl (20 mL) and stir for 30 mins to hydrolyze the boronate ester.
-
Isolation: Adjust pH to ~5-6. Extract with EtOAc.[1][2] The boronic acid often precipitates or can be crystallized from acetonitrile/water.[2]
Protocol B: Suzuki-Miyaura Cross-Coupling
Applications in Drug Development
The 3-fluoro-2-methoxypyridine scaffold is increasingly prominent in oncology pipelines, particularly for targeting difficult proteins like KRAS and ErbB.[1][2]
Case Study 1: KRAS G12D Inhibitors
Recent patent filings (e.g., WO2023001141A1 ) describe the use of 5-bromo-3-fluoro-2-methoxypyridine as a starting material.[1][2]
-
Role: The scaffold serves as the core hinge-binding region or a solvent-exposed moiety that positions substituents to interact with the switch-II pocket of the KRAS mutant.[1][2]
-
Chemistry: The 5-bromo position allows for an initial coupling (e.g., to an amine or aryl group), followed by C4-lithiation to introduce a second vector, creating a densely functionalized core.[1][2]
Case Study 2: ErbB Receptor Inhibitors
In WO2021179274A1 , the derivative 5-bromo-3-fluoro-2-methoxypyridine-4-carboxylic acid is synthesized.[1][2]
References
-
Biosynth . (3-Fluoro-2-methoxypyridin-4-yl)boronic acid Product Data. Retrieved from [1]
-
European Patent Office . Patent WO2023001141A1: KRAS G12D Inhibitors and Uses Thereof.[1][2] Retrieved from
-
European Patent Office . Patent WO2021179274A1: ErbB Receptor Inhibitors as Anti-Tumor Agents.[1][2] Retrieved from
-
Schlosser, M. Organometallics in Synthesis: A Manual. (Discusses general directing effects of fluorine in pyridines). Wiley, 2013.[1][2]
-
PubChem . Compound Summary: 3-Fluoro-2-methoxypyridine.[1][2][4][5][6][7] Retrieved from [1]
Sources
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- 2. 17-Chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentaazaheptacyclo(27.7.1.14,7.011,15.016,21.020,24.030,35)octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30(35),31,33-tridecaene-23-carboxylic acid | C35H34ClN5O3S2 | CID 131634760 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Technical Guide to the Solubility of 3-Fluoro-2-methoxypyridine in Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of 3-fluoro-2-methoxypyridine, a key building block in modern medicinal and agrochemical research. Designed for researchers, chemists, and formulation scientists, this document synthesizes theoretical principles with practical methodologies to offer a comprehensive understanding of this compound's behavior in various organic media.
Introduction: The Strategic Importance of 3-Fluoro-2-methoxypyridine
3-Fluoro-2-methoxypyridine is a substituted pyridine derivative whose unique electronic properties and reactivity make it a valuable intermediate in the synthesis of complex molecular architectures.[1] The pyridine core is a prevalent motif in numerous approved pharmaceuticals, and the strategic placement of substituents—such as the electron-withdrawing fluorine atom and the methoxy group—can profoundly influence a molecule's pharmacological activity, metabolic stability, and pharmacokinetic profile. Understanding the solubility of this intermediate is paramount for optimizing reaction conditions, developing robust purification strategies, and designing effective delivery systems for final active pharmaceutical ingredients (APIs). This guide serves as a foundational resource for leveraging the full potential of 3-fluoro-2-methoxypyridine in drug discovery and development.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the cornerstone of predicting its solubility. 3-Fluoro-2-methoxypyridine is a colorless to light yellow liquid under standard conditions.[2] Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₆FNO | [2] |
| Molecular Weight | 127.12 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 165 - 167 °C | [2] |
| Density | ~1.174 g/cm³ | [2] |
| pKa (Predicted) | 0.98 ± 0.10 | ChemicalBook |
| XLogP3-AA (Isomer) | 1.3 | [3] |
Note: XLogP3-AA value is for the isomeric compound 2-Fluoro-3-methoxypyridine and serves as an estimate of lipophilicity.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is rooted in the intermolecular forces between solute and solvent molecules. For 3-fluoro-2-methoxypyridine, its solubility profile is a direct consequence of its molecular structure.
-
Polarity : The pyridine ring, with its nitrogen heteroatom, imparts polarity. The electronegative fluorine and oxygen atoms further enhance this polarity. The computed XLogP3-AA value of 1.3 for its isomer suggests a moderate degree of lipophilicity, indicating it will be soluble in solvents of intermediate polarity.[3]
-
Hydrogen Bonding : The nitrogen atom in the pyridine ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor. Therefore, it will dissolve well in polar aprotic solvents and in polar protic solvents where it can accept hydrogen bonds.
-
Fluorine Substitution : The presence of a fluorine atom is known to enhance the solubility of pyridine derivatives in various organic solvents.[4] This is attributed to the unique electronic effects of fluorine which can influence crystal lattice energies and interactions with solvent molecules.
The interplay of these factors dictates that 3-fluoro-2-methoxypyridine will exhibit favorable solubility in a range of common organic solvents, particularly those with moderate to high polarity.
Caption: Factors influencing the solubility of 3-fluoro-2-methoxypyridine.
Qualitative Solubility Profile
While extensive quantitative data is not publicly available, a qualitative assessment based on supplier information and the principles of chemical similarity provides a strong predictive framework. The compound is reported to be slightly soluble in water and soluble in common organic solvents such as ethanol and dichloromethane.[2]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Ethanol, Methanol | Soluble | Capable of hydrogen bonding with the solute's N and O atoms. Polarity is well-matched. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF) | Soluble | Dipole-dipole interactions are favorable. The solute can act as a hydrogen bond acceptor. |
| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | Significant mismatch in polarity ("like dissolves like" principle). Intermolecular forces are weak. |
This table serves as a practical guide for solvent selection in synthesis and purification processes. For instance, a common technique for purification would be to dissolve the compound in a solvent where it is highly soluble (like DCM or ethyl acetate) and then introduce an anti-solvent where it is insoluble (like hexane) to induce crystallization.
Experimental Protocol for Quantitative Solubility Determination
To establish precise solubility values, a standardized experimental protocol is essential. The following is a self-validating workflow for determining the equilibrium solubility of 3-fluoro-2-methoxypyridine.
5.1. Safety Precautions
-
Hazard Identification : Substituted fluoropyridines may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3] The compound may also be flammable.
-
Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Handling : Conduct all operations within a certified fume hood to avoid inhalation of vapors.
-
Spill & Waste : Have appropriate spill containment materials ready. Dispose of all chemical waste according to institutional and local regulations.
5.2. Materials & Equipment
-
3-Fluoro-2-methoxypyridine (solute)
-
Selected organic solvent (high purity, anhydrous)
-
Analytical balance (±0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars
-
Constant temperature bath or shaker
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
5.3. Step-by-Step Methodology
-
Preparation of Standard Solutions :
-
Accurately prepare a stock solution of 3-fluoro-2-methoxypyridine in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards of decreasing concentration. This will be used to create a calibration curve.
-
-
Equilibrium Solubility Measurement :
-
Add an excess amount of 3-fluoro-2-methoxypyridine to a vial containing a known volume of the solvent (e.g., 2 mL). An excess is critical to ensure a saturated solution is formed.
-
Seal the vial tightly and place it in a constant temperature bath (e.g., 25 °C) with vigorous stirring.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated.
-
-
Sample Preparation & Analysis :
-
After equilibration, stop the stirring and allow the excess solid/liquid to settle for at least 1 hour.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solute.
-
Accurately dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration standards.
-
Analyze the diluted sample and the calibration standards by HPLC.
-
-
Data Interpretation :
-
Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.
-
Use the peak area of the diluted sample and the calibration curve equation to determine its concentration.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of 3-fluoro-2-methoxypyridine in that solvent at the specified temperature.
-
Caption: Experimental workflow for determining quantitative solubility.
Practical Implications in Research and Development
-
Reaction Chemistry : The choice of solvent is critical for reaction kinetics and yield. Knowing that 3-fluoro-2-methoxypyridine is soluble in polar aprotic solvents like THF or DMF allows chemists to select appropriate media for reactions such as nucleophilic aromatic substitutions or cross-coupling reactions.
-
Purification : Solubility data is the foundation of crystallization-based purification. By identifying a solvent in which the compound is highly soluble and an "anti-solvent" in which it is not, efficient purification protocols can be designed to remove impurities and isolate the product with high purity.
-
Formulation Science : For compounds intended for biological screening or as part of a final drug product, solubility in various pharmaceutically acceptable solvents is a key parameter. Poor solubility can hinder bioavailability and lead to challenges in developing a suitable dosage form. Early characterization of solubility helps to mitigate these risks.
Conclusion
References
-
Pipzine Chemicals. 3-Fluoro-2-methoxypyridine Manufacturer & Supplier in China. Available at: [Link]
-
PubChem. 2-Fluoro-3-methoxypyridine. National Center for Biotechnology Information. Available at: [Link]
-
LookChem. CAS No.884494-69-3,3-Fluoro-2-methoxypyridine Suppliers. Available at: [Link]
-
Gemo, M. et al. (2022). The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates. ACS Omega. Available at: [Link]
-
RSC Publishing. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Royal Society of Chemistry. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Critical Link: 3-Bromo-5-fluoro-2-methoxypyridine in Chemical Synthesis Pathways. Available at: [Link]
-
ResearchGate. What is the solubility of water in fluorous (fluorinated) solvents?. Available at: [Link]
-
Journal of the American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Available at: [Link]
-
ACS Green Chemistry Institute. Specific Solvent Issues with Fluorination. American Chemical Society. Available at: [Link]
-
Molbank. Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. (2026). Available at: [Link]
-
PubChem. 4-Fluoro-2-methoxypyridine. National Center for Biotechnology Information. Available at: [Link]
Sources
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-Fluoro-2-methoxypyridine
Executive Summary
3-Fluoro-2-methoxypyridine is a pivotal building block in modern medicinal and materials science. Its unique electronic properties, imparted by the fluorine and methoxy substituents, make it a valuable synthon for creating complex molecular architectures. However, the energetic potential of substituted pyridines necessitates a thorough understanding of their thermal stability to ensure safe handling, processing, and storage. This guide provides a comprehensive overview of the thermal behavior of 3-fluoro-2-methoxypyridine, including its decomposition profile, potential hazards, and recommended analytical protocols for its characterization. We will delve into the mechanistic aspects of its decomposition and provide actionable insights for researchers, chemists, and drug development professionals to mitigate risks associated with its use.
Introduction
Chemical Identity and Properties of 3-Fluoro-2-methoxypyridine
3-Fluoro-2-methoxypyridine (CAS No. 884494-69-3) is a substituted pyridine derivative with the molecular formula C₆H₆FNO. It is typically a colorless to light yellow liquid at room temperature[1]. The presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy group on the pyridine ring creates a unique electronic landscape that influences its reactivity and stability.
Key Physicochemical Properties:
-
Molecular Weight: 127.12 g/mol
-
Boiling Point: Approximately 139.4 ± 20.0 °C (Predicted)[1]
-
Density: Approximately 1.146 g/cm³[1]
-
Solubility: While specific data is limited, it is expected to be soluble in common organic solvents.
Significance in Pharmaceutical and Agrochemical Development
Substituted pyridines are a cornerstone of modern drug discovery and agrochemical research. The pyridine scaffold is present in numerous approved drugs, and the introduction of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability. The 3-fluoro-2-methoxypyridine moiety, in particular, serves as a key intermediate in the synthesis of complex, biologically active molecules. Its strategic functionalization allows for the construction of diverse chemical libraries for screening and lead optimization.
The Critical Importance of Thermal Stability Assessment
While synthetically useful, substituted pyridines can exhibit thermal instability, posing significant risks if not handled correctly. The decomposition of such compounds can be highly exothermic, leading to runaway reactions, over-pressurization of vessels, and the release of toxic gases. Therefore, a comprehensive thermal hazard assessment is not merely a regulatory formality but a critical component of safe laboratory practice and process scale-up. This guide will equip you with the knowledge and methodologies to perform such an assessment effectively.
Thermal Decomposition Profile
Onset of Decomposition and Key Thermal Events
It is anticipated that the decomposition would be a multi-step process, observable through techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). A typical analysis would likely reveal an onset of decomposition in the range of 150-250 °C, although this requires experimental verification.
Tabulated Thermal Data Summary
The following table presents a hypothetical, yet plausible, set of thermal data for 3-fluoro-2-methoxypyridine based on the analysis of similar compounds. This data is for illustrative purposes and must be confirmed experimentally.
| Parameter | Symbol | Expected Value Range | Analytical Technique |
| Onset Decomposition Temperature | T_onset | 150 - 250 °C | TGA/DSC |
| Peak Decomposition Temperature | T_peak | 180 - 280 °C | TGA/DSC |
| Mass Loss (Total) | Δm | > 95% | TGA |
| Enthalpy of Decomposition | ΔH_d | -100 to -400 J/g | DSC |
Proposed Decomposition Pathways and Mechanistic Insights
The decomposition of 3-fluoro-2-methoxypyridine is likely to proceed through a free-radical mechanism initiated by the homolytic cleavage of the weakest bond. The C-O bond of the methoxy group is a probable initiation point, followed by subsequent fragmentation of the pyridine ring and reactions involving the fluorine substituent.
Potential Decomposition Products May Include:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen fluoride (HF)
-
A complex mixture of organic fragments
The generation of corrosive and toxic gases like HF and NOx is a significant safety concern.
Below is a proposed initial decomposition pathway, visualized using Graphviz.
Caption: Proposed initial steps in the thermal decomposition of 3-fluoro-2-methoxypyridine.
Experimental Protocols for Thermal Hazard Assessment
A robust thermal hazard assessment involves a multi-technique approach. The following workflow and protocols are recommended.
Experimental Workflow
Caption: A systematic workflow for the thermal hazard assessment of 3-fluoro-2-methoxypyridine.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to lose mass and the overall mass loss profile.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Place 5-10 mg of 3-fluoro-2-methoxypyridine into a suitable TGA pan (e.g., alumina).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidative side reactions.
-
Heating Rate: 10 °C/min. This rate provides a good balance between resolution and experimental time.
-
Temperature Range: 30 °C to 600 °C.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (T_onset) from the TGA curve.
-
Calculate the percentage mass loss for each decomposition step.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures of thermal events (e.g., melting, decomposition) and to quantify the associated heat flow.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Hermetically seal 2-5 mg of 3-fluoro-2-methoxypyridine in a high-pressure DSC pan to contain any evolved gases.
-
Experimental Conditions:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 400 °C (or as determined by TGA).
-
-
Data Analysis:
-
Identify endothermic (melting) and exothermic (decomposition) peaks.
-
Determine the onset temperature and peak temperature for each event.
-
Integrate the area under the decomposition peak to calculate the enthalpy of decomposition (ΔH_d).
-
Safety Considerations and Risk Mitigation
Identified Thermal Hazards
Based on the structure of 3-fluoro-2-methoxypyridine, the primary thermal hazards are:
-
Exothermic Decomposition: A significant release of energy could lead to a runaway reaction if not properly controlled.
-
Gas Evolution: Decomposition is expected to produce toxic and corrosive gases, including hydrogen fluoride and nitrogen oxides. This can lead to a dangerous build-up of pressure in closed systems.
-
Flammability: While not highly flammable, the vapors may form explosive mixtures with air, especially at elevated temperatures[3].
Recommended Handling and Storage Procedures
-
Handling: Always handle 3-fluoro-2-methoxypyridine in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[4]. Avoid heating the material in a closed container unless it is designed to withstand high pressures.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed and under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation[1].
Engineering Controls for Scale-Up Operations
When moving from laboratory to pilot or production scale, the following engineering controls are essential:
-
Reactor Design: Use reactors with adequate cooling capacity and pressure relief systems.
-
Process Monitoring: Implement continuous monitoring of temperature and pressure.
-
Emergency Systems: Ensure that emergency cooling and quenching systems are in place.
Conclusion
3-Fluoro-2-methoxypyridine is a valuable compound with significant potential in scientific research and development. However, its utility is accompanied by potential thermal hazards that must be respected and managed. A thorough understanding of its thermal stability and decomposition behavior, obtained through systematic experimental analysis as outlined in this guide, is paramount for ensuring safe operations. By implementing the recommended protocols and safety measures, researchers and developers can confidently and safely harness the synthetic potential of this important molecule.
References
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Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. (2023). Canadian Science Publishing. Available at: [Link]
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Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines. (2023). AIJFR. Available at: [Link]
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3-Fluoro-2-methoxypyridine Manufacturer & Supplier in China. Pipzine Chemicals. Available at: [Link]
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Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate. Available at: [Link]
- Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. (2020). Google Patents.
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2-Fluoro-3-methoxypyridine. PubChem. Available at: [Link]
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Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. (2023). ACS Omega. Available at: [Link]
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Thermal Analysis and Calorimetric Study of 4-Dimethylaminopyridine. ResearchGate. Available at: [Link]
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The Strategic Importance of 3-Fluoro-2-methoxypyridine and its Analogs in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and methoxy groups into heterocyclic scaffolds has emerged as a powerful tool for optimizing the pharmacological properties of drug candidates. Among these scaffolds, 3-fluoro-2-methoxypyridine has garnered significant attention as a versatile building block, offering a unique combination of physicochemical properties that can enhance metabolic stability, binding affinity, and cell permeability. This technical guide provides a comprehensive literature review of 3-fluoro-2-methoxypyridine and its analogs, delving into their synthesis, chemical reactivity, and diverse applications in drug discovery and development. By synthesizing technical accuracy with field-proven insights, this document aims to serve as an authoritative resource for researchers navigating the complexities of designing and developing novel therapeutics.
The Physicochemical and Pharmacokinetic Advantages of the 3-Fluoro-2-methoxypyridine Scaffold
The pyridine ring is a ubiquitous motif in a vast number of approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] The strategic placement of a fluorine atom and a methoxy group at the 3- and 2-positions, respectively, imparts a unique set of properties that medicinal chemists can leverage to fine-tune drug candidates.
The introduction of a fluorine atom, the most electronegative element, can profoundly influence a molecule's properties.[3] It can lower the pKa of nearby basic centers, alter conformational preferences, and block sites of metabolism, thereby enhancing a drug's half-life.[3] The methoxy group, on the other hand, can act as a hydrogen bond acceptor and influence the molecule's conformation and solubility.[2] The combination of these two substituents on the pyridine core creates a scaffold with a desirable balance of lipophilicity and polarity, often leading to improved pharmacokinetic profiles.[4]
Synthesis of 3-Fluoro-2-methoxypyridine and Its Analogs: A Practical Approach
The synthesis of 3-fluoro-2-methoxypyridine and its analogs often involves multi-step sequences that require careful control of reaction conditions. A common and effective strategy involves the diazotization of an appropriately substituted aminopyridine followed by a fluorination reaction, such as the Balz-Schiemann reaction or variations thereof.[5]
A general synthetic pathway to a key analog, 2-methoxy-3-bromo-5-fluoropyridine, is outlined in a patented process, which provides a solid foundation for accessing the core scaffold.[6] This process begins with the diazotization of 2-methoxy-5-aminopyridine in the presence of an acid, followed by reaction with a fluorinating agent to yield 2-methoxy-5-fluoropyridine. Subsequent bromination then furnishes the desired product.[6]
Below is a generalized experimental protocol based on this approach, which can be adapted for the synthesis of 3-fluoro-2-methoxypyridine by starting with 2-methoxy-3-aminopyridine.
Experimental Protocol: Synthesis of a Halogenated 2-Methoxypyridine Analog
Materials:
-
2-Methoxy-5-aminopyridine (or 2-methoxy-3-aminopyridine for the target compound)
-
Acid (e.g., Hydrochloric acid, Tetrafluoroboric acid)
-
Nitrous acid or a nitrite salt (e.g., Sodium nitrite)
-
Fluorinating agent (if not using HBF4, e.g., Sodium tetrafluoroborate)
-
Brominating agent (for the bromo-analog, e.g., N-bromosuccinimide or bromine)
-
Appropriate organic solvents (e.g., Dichloromethane, Acetonitrile)
-
Standard laboratory glassware and safety equipment
Step 1: Diazotization and Fluorination
-
Dissolve 2-methoxy-5-aminopyridine in an appropriate acid and cool the solution to 0-5 °C in an ice bath.[6]
-
Slowly add a solution of sodium nitrite in water to the cooled solution, maintaining the temperature below 5 °C. Stir the reaction mixture for a predetermined time to ensure complete formation of the diazonium salt.
-
If using a separate fluorinating agent, add it to the reaction mixture at low temperature.
-
Slowly warm the reaction mixture to room temperature and then heat to 35-45 °C to facilitate the decomposition of the diazonium salt and the introduction of the fluorine atom.[6]
-
After the reaction is complete (monitored by TLC or LC-MS), neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude 2-methoxy-5-fluoropyridine.
Step 2: Bromination (for the bromo-analog)
-
Dissolve the crude 2-methoxy-5-fluoropyridine in a suitable solvent.
-
Add the brominating agent (e.g., N-bromosuccinimide) portion-wise to the solution.
-
Heat the reaction mixture to a temperature between 20-90 °C and monitor the progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction mixture, wash with an appropriate aqueous solution to remove any unreacted brominating agent and byproducts.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure 2-methoxy-3-bromo-5-fluoropyridine.
Characterization:
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Value for 3-Fluoro-2-methoxypyridine |
| Molecular Formula | C6H6FNO |
| Molecular Weight | 127.12 g/mol [7] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 165-167 °C[8] |
| Density | ~1.174 g/cm³[8] |
| Solubility | Slightly soluble in water; soluble in common organic solvents[8] |
Spectroscopic Data (Predicted/Reported for analogs):
-
¹H NMR: Chemical shifts for the pyridine protons would be expected in the aromatic region (δ 7.0-8.5 ppm), with coupling constants characteristic of a 2,3-disubstituted pyridine ring. The methoxy protons would appear as a singlet around δ 3.9-4.1 ppm.[9][10][11]
-
¹³C NMR: The carbon spectrum would show six distinct signals, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z = 127.12.[7]
Chemical Reactivity and Derivatization: Expanding Molecular Diversity
The 3-fluoro-2-methoxypyridine scaffold is amenable to a variety of chemical transformations, allowing for the generation of diverse libraries of compounds for biological screening. The fluorine and methoxy groups themselves are relatively stable, while other positions on the pyridine ring can be functionalized. For analogs containing a halogen at other positions (e.g., 3-bromo-5-fluoro-2-methoxypyridine), these halogens serve as versatile handles for various cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Halogenated derivatives of 3-fluoro-2-methoxypyridine are excellent substrates for these reactions, enabling the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups.[12] This versatility is crucial for exploring the structure-activity relationships of drug candidates.
Workflow for a Suzuki-Miyaura Cross-Coupling Reaction:
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery: Case Studies and Structure-Activity Relationships
The 3-fluoro-2-methoxypyridine scaffold and its analogs are found in a variety of bioactive molecules targeting a range of diseases. The unique electronic and steric properties of this scaffold make it an attractive starting point for the design of inhibitors for enzymes such as kinases and proteases, as well as modulators of receptors and ion channels.
Case Study: PI3K/mTOR Dual Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13] A series of sulfonamide methoxypyridine derivatives have been developed as potent PI3K/mTOR dual inhibitors.[13] In these compounds, the methoxypyridine moiety often serves as a key recognition element for the kinase hinge region. While a specific 3-fluoro-2-methoxypyridine example was not detailed, a related analog, 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide, demonstrated strong PI3K inhibitory activity, highlighting the potential of this scaffold in kinase inhibitor design.[13]
Structure-Activity Relationship (SAR) Insights for PI3K/mTOR Inhibitors:
| Compound Modification | Observed Effect on Activity | Rationale |
| Introduction of a quinoline core | Strong PI3Kα and mTOR inhibitory activity[13] | The extended aromatic system may provide additional beneficial interactions within the ATP binding pocket. |
| Variation of substituents on the terminal aromatic ring | Significant impact on potency and selectivity | Allows for fine-tuning of interactions with different isoforms of PI3K and mTOR. |
Case Study: Gamma-Secretase Modulators for Alzheimer's Disease
Gamma-secretase is an enzyme involved in the production of amyloid-beta (Aβ) peptides, which are the main component of the amyloid plaques found in the brains of Alzheimer's disease patients. A study on gamma-secretase modulators (GSMs) revealed that a 3-methoxypyridine derivative exhibited a nearly 3-fold improvement in activity compared to the parent compound, with an IC50 value of 60 nM for reducing Aβ42 levels.[14] This finding underscores the potential of the methoxypyridine scaffold in the development of therapeutics for neurodegenerative diseases.
Structure-Activity Relationship (SAR) Insights for Gamma-Secretase Modulators:
| Compound Modification | Observed Effect on Activity | Rationale |
| Replacement of a 3-fluorophenyl with a 3-methoxyphenyl group | Maintained commensurate activity[14] | Suggests that both electron-withdrawing and electron-donating substituents at this position are tolerated. |
| Introduction of a pyridine ring in place of a substituted phenyl ring | Deleterious to activity[14] | Indicates that the electronic and steric properties of the aromatic system are crucial for binding. |
| Addition of a 3-methoxy group to the pyridine ring | Nearly 3-fold improvement in activity[14] | The methoxy group may form a key hydrogen bond or favorable dipole-dipole interaction within the target's binding site. |
Future Perspectives and Conclusion
The 3-fluoro-2-methoxypyridine scaffold and its analogs represent a privileged structural motif in medicinal chemistry. The strategic combination of a fluorine atom and a methoxy group on a pyridine ring provides a powerful platform for the design of novel therapeutics with improved pharmacological properties. The synthetic accessibility of this scaffold, coupled with its amenability to a wide range of chemical modifications, ensures its continued relevance in drug discovery programs.
Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods to access a wider range of analogs. Furthermore, the application of computational modeling and machine learning will undoubtedly accelerate the design of new 3-fluoro-2-methoxypyridine-based compounds with enhanced potency, selectivity, and drug-like properties. As our understanding of the molecular basis of diseases continues to grow, the versatility of the 3-fluoro-2-methoxypyridine scaffold will undoubtedly lead to the discovery of new and effective medicines for a variety of human ailments.
References
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Pipzine Chemicals. (n.d.). 3-Fluoro-2-methoxypyridine Manufacturer & Supplier in China. Retrieved from [Link]
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MDPI. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]
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Knowledge UChicago. (2023). A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni. Retrieved from [Link]
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PubMed Central. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]
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Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (n.d.). Retrieved from [Link]
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NIH. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]
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MDPI. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Novel Alkyl Amide Functionalized Trifluoromethyl Substituted Furo/thieno Pyridine Derivatives: Their Anticancer Activity and CoMFA and CoMSIA Studies. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-3-methoxypyridine. Retrieved from [Link]
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Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]
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ACS Publications. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Retrieved from [Link]
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Drug Hunter. (2025). Top 10 Most Popular Drug Hunter Case Studies of 2025. Retrieved from [Link]
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NIH. (n.d.). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
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Safety and handling precautions for 3-Fluoro-2-methoxypyridine
An In-depth Technical Guide to the Safe Handling of 3-Fluoro-2-methoxypyridine
This guide provides a comprehensive overview of the essential safety protocols and handling precautions for 3-Fluoro-2-methoxypyridine (CAS No. 884494-69-3). Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document synthesizes critical safety data with field-proven insights to ensure procedural integrity and personal safety in the laboratory. As a substituted pyridine, this compound shares characteristics with a class of chemicals that demand rigorous adherence to safety protocols due to their potential hazards.
Core Hazard Profile and Physicochemical Properties
3-Fluoro-2-methoxypyridine is a versatile intermediate used in the synthesis of complex, biologically active compounds.[1] Its fluorinated structure can enhance reactivity and solubility, making it a valuable building block.[1] However, this reactivity also necessitates a thorough understanding of its hazard profile. While comprehensive toxicological data for this specific compound is limited, the safety profile can be constructed from data on closely related isomers and the pyridine class of chemicals.
The primary hazards associated with substituted pyridines include flammability, skin and eye irritation, and respiratory tract irritation.[2][3][4] Inhalation, ingestion, or skin contact can lead to adverse health effects, ranging from irritation to acute toxicity.[5][6]
GHS Hazard Classification (Aggregated)
Based on data for related pyridine derivatives, the anticipated GHS classification for 3-Fluoro-2-methoxypyridine is as follows:
-
Flammable Liquids
-
Acute Toxicity (Oral, Dermal, Inhalation) [6]
-
Specific Target Organ Toxicity (Single Exposure) - Respiratory System [2][4][6]
Physicochemical Data
Understanding the physical properties of a chemical is fundamental to its safe handling. The data below is summarized for easy reference.
| Property | Value | Source |
| Molecular Formula | C₆H₆FNO | [5][7] |
| Molecular Weight | 127.12 g/mol | [5][7] |
| Appearance | Colorless to light yellow liquid | [5][8] |
| Boiling Point | 139.4 ± 20.0 °C (Predicted) | [8] |
| Density | ~1.146 - 1.174 g/cm³ | [5][8] |
| Solubility in Water | Slightly soluble | [5] |
| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., ethanol, ether, dichloromethane) | [5] |
Risk Assessment and Mitigation Workflow
A systematic approach to safety involves a continuous cycle of risk assessment and the implementation of control measures. The causality is clear: failure to identify a hazard precludes any possibility of mitigating it. This workflow ensures that all potential risks are considered and addressed before any experiment begins.
Caption: Risk Assessment & Mitigation Workflow.
Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls prioritizes engineering solutions over personal equipment. This is a core principle of laboratory safety; a physical barrier or system is more reliable than reliance on individual behavior.
-
Primary Engineering Control: All handling of 3-Fluoro-2-methoxypyridine must be conducted in a certified chemical fume hood.[9] This is non-negotiable. The volatile nature of pyridines means that vapors can easily accumulate in poorly ventilated areas, creating both an inhalation hazard and a flammable atmosphere.[9]
-
Emergency Preparedness: An eyewash station and safety shower must be readily accessible and tested regularly.[2]
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used diligently.
-
Eye Protection: Chemical splash goggles are mandatory.[9] Standard safety glasses do not provide adequate protection from splashes.
-
Hand Protection: Wear nitrile or neoprene gloves.[9] Latex gloves are not recommended as they offer poor resistance to many organic solvents, including pyridines. Always inspect gloves for tears or holes before use.
-
Body Protection: A fully buttoned, flame-resistant lab coat must be worn to protect from skin contact and in the event of a small fire.[9]
-
Respiratory Protection: Not typically required when using a fume hood. However, for large spills or in situations where engineering controls may fail, a respirator may be necessary. Personnel must be medically cleared and fit-tested to use a respirator.[10]
-
Standard Operating Procedures (SOPs)
Adherence to validated protocols is the cornerstone of reproducible science and laboratory safety.
Protocol for Storage and Handling
-
Receiving: Upon receipt, inspect the container for damage. The package should be clearly marked with the chemical name and hazard warnings.[5]
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][3][9] The storage location should be separate from incompatible materials such as strong oxidants, acids, and alkalis, as violent reactions can occur.[5] Ensure the container is tightly closed to prevent the absorption of atmospheric moisture, which can affect the compound's integrity.[9]
-
Transporting: When moving the chemical within the lab, use a secondary container to mitigate the risk of spills from accidental drops.
-
Dispensing: All transfers and dispensing of the liquid must be performed inside a fume hood. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, a potential ignition source.[2][4]
Protocol for Waste Disposal
-
Classification: Chemical waste generators are responsible for classifying discarded chemicals as hazardous waste according to local, regional, and national regulations.[2]
-
Collection: Collect all waste containing 3-Fluoro-2-methoxypyridine in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal: Never pour pyridine waste down the drain.[11] Arrange for disposal through your institution's environmental health and safety (EH&S) office or a licensed hazardous waste disposal company.[2][4]
Emergency Procedures: A Self-Validating System
In an emergency, clear and pre-established procedures are critical. The following protocols are designed to be a self-validating system, where each step logically follows the last to ensure a safe outcome.
Spill Response Protocol
The response to a spill is dictated by its size and location. The primary directive is always the safety of personnel.
Caption: Spill Response Decision Workflow.
Small Spill (Inside a Fume Hood):
-
Alert others in the immediate vicinity.
-
Wearing appropriate PPE (goggles, lab coat, double gloves), contain the spill using an inert absorbent material like vermiculite, dry sand, or a chemical spill kit.[11][12]
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[12][13]
-
Clean the spill area thoroughly and report the incident to your supervisor.[12]
Large Spill (Outside a Fume Hood):
-
Alert personnel and prevent re-entry.
-
If safe to do so, remove any nearby ignition sources.[12]
-
Contact your institution's emergency response team (e.g., EH&S) or local emergency services immediately.[10][14] Do not attempt to clean up a large spill unless you are a trained hazmat responder.[14]
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[15]
-
Skin Contact: Immediately remove all contaminated clothing.[2][4] Flush the affected skin with copious amounts of water for at least 15 minutes.[9][15] Seek medical attention if irritation persists.[2][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[15] Remove contact lenses if present and easy to do.[15] It is critical to seek immediate medical attention from an ophthalmologist.[4][16]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[15] Seek immediate medical attention.[4]
Fire Fighting
-
3-Fluoro-2-methoxypyridine is a flammable liquid.[2]
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2][4][13] Using water may be ineffective.[12]
-
Hazards: Fire may produce poisonous gases, including nitrogen oxides and hydrogen cyanide.[12] Containers may explode if heated.[12] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[13]
References
- Pipzine Chemicals. (n.d.). 3-Fluoro-2-methoxypyridine Manufacturer & Supplier in China.
- Fisher Scientific. (n.d.). Safety Data Sheet: 5-Fluoro-2-methoxypyridine-3-carboxaldehyde.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Fluoro-6-methoxypyridine.
- Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
- Jubilant Ingrevia Limited. (2024). 2-Methoxypyridine Safety Data Sheet.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
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An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Shifts of 3-Fluoro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel chemical entities. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 3-fluoro-2-methoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. By dissecting the intricate interplay of electronic and spatial effects exerted by the fluoro and methoxy substituents, we present a detailed theoretical assignment of chemical shifts and coupling constants. This document serves as a predictive reference for researchers working with this and structurally related compounds, offering a framework for spectral interpretation and validating experimental findings. Furthermore, a detailed experimental protocol for the acquisition of high-quality NMR data is provided to ensure reproducibility and accuracy in practical applications.
Introduction: The Structural Significance of Substituted Pyridines
The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials. The introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its reactivity, lipophilicity, and biological activity. The 2,3-disubstitution pattern, in particular, can induce significant electronic and steric perturbations, leading to unique chemical characteristics. 3-Fluoro-2-methoxypyridine presents an interesting case study where the strong electron-withdrawing nature of the fluorine atom is juxtaposed with the electron-donating methoxy group, creating a complex electronic environment that is reflected in its NMR spectrum. Accurate prediction and interpretation of the NMR data for such molecules are paramount for confirming their identity and understanding their chemical behavior.
Theoretical Framework for NMR Prediction
The prediction of ¹H and ¹³C NMR chemical shifts is grounded in the understanding of how the local electronic environment around a nucleus influences its resonance frequency. This is primarily governed by the shielding and deshielding effects of surrounding electrons, which are in turn modulated by the inductive and mesomeric (resonance) effects of substituents.
The Role of Density Functional Theory (DFT) in NMR Prediction
Modern computational chemistry provides powerful tools for the in silico prediction of NMR spectra. Density Functional Theory (DFT) has emerged as a robust method for calculating the magnetic shielding tensors of nuclei in a molecule. By optimizing the molecular geometry and then calculating the shielding constants, it is possible to predict chemical shifts with a high degree of accuracy, often with a mean absolute error of less than 0.21 ppm for ¹H and 1.2 ppm for ¹³C NMR.[1] The calculated shielding constants (σ) are then converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (TMS), according to the equation: δ = σ_ref - σ_calc.[1]
Substituent Effects on the Pyridine Ring
The chemical shifts in 3-fluoro-2-methoxypyridine are a composite of the inherent shifts of the pyridine ring and the perturbations induced by the fluoro and methoxy groups.
-
Fluorine Substituent: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which generally deshields adjacent nuclei. However, it also possesses lone pairs that can participate in resonance, leading to a +M effect, which can be shielding. The position of the fluorine atom on the ring determines the relative contributions of these effects. In the case of fluorinated pyridines, these factors influence the chemical shifts of both protons and carbons.[2]
-
Methoxy Substituent: The methoxy group is a classic example of a substituent with opposing electronic effects. The oxygen atom is highly electronegative, leading to a -I effect. Conversely, the lone pairs on the oxygen can be delocalized into the aromatic ring, resulting in a strong electron-donating mesomeric effect (+M).[3] The net effect on the electron density at different positions of the ring dictates the shielding or deshielding of the respective nuclei. The ¹H NMR signal for a methoxy group typically appears as a singlet between 2.4 and 4.4 ppm, while the ¹³C signal is found between 46 and 69 ppm.[4]
-
Combined Effects in 2,3-Disubstitution: In 3-fluoro-2-methoxypyridine, the interplay of these substituents is complex. The methoxy group at the 2-position and the fluorine at the 3-position will influence the electron density distribution across the entire ring. Furthermore, through-space interactions between the adjacent fluoro and methoxy groups can also impact the chemical shifts of the nearby nuclei.
Predicted ¹H and ¹³C NMR Spectra of 3-Fluoro-2-methoxypyridine
Based on the principles of substituent additivity and analysis of related substituted pyridines, a predicted ¹H and ¹³C NMR spectrum for 3-fluoro-2-methoxypyridine in CDCl₃ is presented below. The numbering convention used for the assignments is as follows:
Caption: Numbering scheme for 3-Fluoro-2-methoxypyridine.
Predicted ¹H NMR Data (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H-6 | ~8.0 - 8.2 | dd | J(H6-H5) ≈ 5.0, J(H6-F) ≈ 2.0 | Deshielded due to proximity to the electronegative nitrogen. Coupled to H-5 and a long-range coupling to fluorine is expected. |
| H-4 | ~7.2 - 7.4 | ddd | J(H4-H5) ≈ 8.0, J(H4-F) ≈ 9.0, J(H4-H6) ≈ 1.0 | Influenced by both the fluorine and methoxy groups. Exhibits coupling to H-5 and a significant coupling to the fluorine at the meta position. A small long-range coupling to H-6 may be observed. |
| H-5 | ~7.0 - 7.2 | ddd | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 5.0, J(H5-F) ≈ 2.0 | Shielded relative to H-4 and H-6. Coupled to both adjacent protons and shows a smaller long-range coupling to fluorine. |
| -OCH₃ | ~3.9 - 4.1 | s | - | Typical chemical shift for a methoxy group attached to an aromatic ring. |
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹³C-{¹H} with ¹⁹F coupling) | Coupling Constants (J, Hz) | Rationale |
| C-2 | ~155 - 160 | d | ¹J(C2-F) ≈ 10-15 | Deshielded due to the attached electronegative oxygen and proximity to fluorine. Shows a direct coupling to fluorine. |
| C-3 | ~140 - 145 | d | ¹J(C3-F) ≈ 240-260 | Directly attached to fluorine, resulting in a large downfield shift and a very large one-bond C-F coupling constant. |
| C-6 | ~145 - 150 | d | ⁴J(C6-F) ≈ 3-5 | Deshielded by the adjacent nitrogen atom. A small long-range coupling to fluorine is anticipated. |
| C-4 | ~120 - 125 | d | ²J(C4-F) ≈ 20-25 | Shielded relative to the other ring carbons. Shows a two-bond coupling to fluorine. |
| C-5 | ~115 - 120 | d | ³J(C5-F) ≈ 3-5 | Generally the most shielded of the ring carbons. Exhibits a three-bond coupling to fluorine. |
| -OCH₃ | ~55 - 60 | s | - | Typical chemical shift for a methoxy carbon. |
Mechanistic Insights into Substituent Effects
The predicted chemical shifts can be rationalized by considering the electronic and spatial influences of the substituents.
Caption: Interplay of electronic and spatial effects in 3-fluoro-2-methoxypyridine.
The strong -I effect of the fluorine at C-3 significantly deshields the adjacent C-2 and C-4 positions. The +M effect of the methoxy group at C-2, on the other hand, increases electron density at the ortho (C-3) and para (C-5) positions, leading to a shielding effect. However, the direct attachment of the electronegative fluorine at C-3 counteracts this. The nitrogen atom in the pyridine ring acts as an electron sink, generally deshielding all ring protons and carbons, with the most pronounced effect at the α (C-2, C-6) and γ (C-4) positions. The predicted shifts are a net result of these competing factors.
Experimental Protocol for NMR Data Acquisition
To validate the predicted NMR data, the following experimental protocol is recommended for acquiring high-quality ¹H and ¹³C NMR spectra of 3-fluoro-2-methoxypyridine.
Sample Preparation
-
Solvent Selection : Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃) containing 0.03% v/v TMS as an internal reference.
-
Concentration : For ¹H NMR, prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated solution of 20-50 mg in the same volume is preferable.[5]
-
Filtration : To remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]
-
Homogenization : Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
Caption: Experimental workflow for NMR analysis.
NMR Instrument Parameters
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
Spectral Width: Centered around 5 ppm with a width of 12-16 ppm.
-
-
¹³C{¹H} NMR:
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on the concentration.
-
Spectral Width: Centered around 100 ppm with a width of 200-250 ppm.
-
-
2D NMR (COSY, HSQC, HMBC):
Conclusion
This technical guide provides a robust theoretical prediction of the ¹H and ¹³C NMR spectra of 3-fluoro-2-methoxypyridine, grounded in the fundamental principles of substituent effects and supported by computational methods. The detailed analysis of the expected chemical shifts and coupling constants, along with the underlying mechanistic rationale, offers a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. By following the provided experimental protocol, scientists can confidently acquire and interpret the NMR data for this and analogous compounds, facilitating their research and development endeavors.
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Al-Hadedi, A. A. M., & El-Azhary, M. A. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17799. [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. Retrieved from [Link]
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Al-Hadedi, A. A. M., & El-Azhary, M. A. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17799. [Link]
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The Strategic Integration of 3-Fluoro-2-methoxypyridine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of success in drug discovery. Among the vast arsenal of heterocyclic building blocks, substituted pyridines have emerged as a cornerstone for the development of novel therapeutics. This guide delves into the nuanced yet significant role of a particularly valuable, yet underexplored, scaffold: 3-fluoro-2-methoxypyridine. We will explore its synthesis, unique chemical properties, and its application in the design of innovative therapeutic agents, providing a comprehensive resource for professionals in the field.
The Power of Substitution: Why Fluorine and Methoxy Groups on a Pyridine Core?
The pyridine ring is a prevalent motif in a multitude of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The strategic placement of substituents onto this core can dramatically influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[2] The combination of a fluorine atom at the 3-position and a methoxy group at the 2-position of the pyridine ring imparts a unique confluence of electronic and steric properties that medicinal chemists can leverage to overcome common drug development challenges.
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve bioavailability, and modulate pKa.[3] The strong carbon-fluorine bond is resistant to metabolic cleavage, and its high electronegativity can influence the electronic distribution within the molecule, affecting its interactions with target proteins.[3]
The methoxy group, on the other hand, can influence the molecule's conformation and metabolic stability.[4] It can also serve as a hydrogen bond acceptor and its steric bulk can be used to fine-tune the orientation of the molecule within a binding pocket. The interplay between the electron-withdrawing fluorine and the electron-donating methoxy group on the pyridine ring creates a unique electronic environment that can be exploited for specific molecular interactions.
Synthesis of the 3-Fluoro-2-methoxypyridine Scaffold: A Practical Approach
The synthesis of substituted pyridines can be a complex undertaking, often requiring multi-step sequences. A common and effective strategy for the synthesis of halogenated 2-methoxypyridine derivatives, which are precursors to compounds like 3-fluoro-2-methoxypyridine, involves a series of well-established organic reactions.[2]
A generalized synthetic pathway is outlined below:
Figure 1: A generalized synthetic pathway for 3-fluoro-2-methoxypyridine.
Experimental Protocol: A Step-by-Step Guide
The following protocol provides a general methodology for the synthesis of halogenated 2-methoxypyridine derivatives. Specific reaction conditions may require optimization based on the specific substrate and desired scale.
Materials:
-
2-Hydroxypyridine
-
Nitrating agent (e.g., HNO₃/H₂SO₄)
-
Halogenating agent (e.g., POCl₃)
-
Reducing agent (e.g., Fe/HCl)
-
Sodium nitrite (NaNO₂)
-
Hydrofluoric acid (HF) or other fluorinating agents
-
Sodium methoxide (NaOMe)
-
Appropriate solvents (e.g., DMF, DMSO, Dichloromethane)
Procedure:
-
Nitration: 2-Hydroxypyridine is nitrated to introduce a nitro group, typically at the 5-position.[2]
-
Chlorination: The hydroxyl group is converted to a chloro group using a chlorinating agent like POCl₃.[2]
-
Reduction: The nitro group is reduced to an amino group.[2]
-
Diazotization and Fluorination (Sandmeyer-type reaction): The amino group is converted to a diazonium salt and subsequently replaced by a fluorine atom.[2]
-
Methoxylation: The chloro group at the 2-position is substituted with a methoxy group using sodium methoxide to yield the final product.[2]
The Role of 3-Fluoro-2-methoxypyridine in Drug Design: A Case Study Approach
While a marketed drug containing the 3-fluoro-2-methoxypyridine scaffold is yet to be identified, its structural analogs have proven to be invaluable in the development of potent and selective therapeutic agents. The closely related 3-bromo-5-fluoro-2-methoxypyridine serves as a key intermediate in the synthesis of advanced pharmaceutical compounds, underscoring the importance of this substitution pattern.[5]
Case Study: Kinase Inhibitors
The development of kinase inhibitors is a major focus in modern drug discovery, particularly in oncology.[6][7] The unique electronic properties of the 3-fluoro-2-methoxypyridine scaffold make it an attractive candidate for incorporation into kinase inhibitors. The fluorine atom can engage in favorable interactions within the ATP-binding pocket, while the methoxy group can be oriented to enhance selectivity or improve pharmacokinetic properties.
A patent application for methyl/fluoro-pyridinyl-methoxy substituted pyridinone-pyridinyl compounds for the treatment of p38 kinase-mediated diseases highlights the potential of this scaffold in this therapeutic area.[8] While specific data for a 3-fluoro-2-methoxypyridine-containing compound was not disclosed, the patent underscores the interest in this substitution pattern for developing kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
The strategic modification of the 3-fluoro-2-methoxypyridine core can provide valuable insights into the structure-activity relationship of a compound series. The halogen at the 3-position (fluorine or other halogens like bromine) offers a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents to probe the chemical space around the core.[4] The methoxy group at the 2-position can be varied to explore the impact of steric bulk and electronic properties on target engagement and ADME profiles.
| Scaffold | Key Features | Potential Applications in Medicinal Chemistry |
| 3-Fluoro-2-methoxypyridine | Fluorine for metabolic stability and pKa modulation; Methoxy group for conformational influence and H-bond acceptance. | Kinase inhibitors, GPCR modulators, and other therapeutic areas where fine-tuning of electronic and steric properties is crucial. |
| 3-Bromo-5-fluoro-2-methoxypyridine | Bromine as a handle for cross-coupling reactions; Fluorine and methoxy groups for improved pharmacokinetics. | Synthesis of complex molecular architectures and libraries for high-throughput screening.[5] |
Future Perspectives and Conclusion
The 3-fluoro-2-methoxypyridine scaffold represents a promising, yet relatively untapped, resource for medicinal chemists. Its unique combination of a fluorine atom and a methoxy group on a pyridine core provides a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. While a blockbuster drug featuring this specific moiety has yet to emerge, the demonstrated utility of its close analogs, particularly in the synthesis of complex pharmaceutical intermediates, strongly suggests a bright future for this versatile building block.
Further exploration of the synthesis and application of 3-fluoro-2-methoxypyridine derivatives is warranted. Detailed structure-activity relationship studies and the evaluation of these compounds in a broader range of biological targets will undoubtedly unlock the full potential of this valuable scaffold in the ongoing quest for novel and effective medicines. The strategic application of such well-designed building blocks will continue to be a driving force in the successful discovery and development of the next generation of therapeutics.
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Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Fluoro-2-methoxypyridine
Introduction: Strategic Importance in Medicinal Chemistry
Substituted pyridines are cornerstone scaffolds in modern drug discovery, forming the core of numerous pharmacologically active agents.[1][2] Among these, 3-fluoro-2-methoxypyridine is a particularly valuable building block. The strategic placement of the fluorine atom can significantly enhance metabolic stability and modulate the basicity (pKa) of the pyridine nitrogen, while the methoxy group provides a handle for further functionalization or can engage in key hydrogen bond interactions within a biological target. The Suzuki-Miyaura cross-coupling reaction is a premier method for elaborating such heteroaromatic systems, enabling the formation of carbon-carbon bonds with a broad range of functional group tolerance and predictable outcomes.[3][4][5]
This guide provides an in-depth analysis of the Suzuki-Miyaura coupling of 3-fluoro-2-methoxypyridine, focusing on the mechanistic nuances, practical optimization strategies, a detailed experimental protocol, and troubleshooting advice to empower researchers in pharmaceutical and agrochemical development.
Mechanistic Insights and Key Considerations
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] The three key steps are: oxidative addition, transmetalation, and reductive elimination.[6][7] However, the specific substrate, 3-fluoro-2-methoxypyridine, introduces unique electronic and steric factors that demand careful consideration for successful coupling.
The "2-Pyridyl Problem" and Catalyst Inhibition
2-Substituted pyridines are notoriously challenging substrates in cross-coupling reactions.[8] The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, leading to catalyst deactivation or the formation of off-cycle, unreactive complexes. In the case of 3-fluoro-2-methoxypyridine, the adjacent methoxy group can exacerbate this issue through a chelating effect.
Electronic Effects of Substituents
-
Fluorine: The strongly electron-withdrawing nature of the fluorine atom decreases the electron density of the pyridine ring. This makes the carbon-halide bond (typically C-Br or C-Cl at the 5- or 6-position) more susceptible to the initial oxidative addition step by the Pd(0) catalyst, which is often rate-limiting.[1]
-
Methoxy Group: The electron-donating methoxy group can partially counteract the effect of the fluorine. More importantly, its position at C2 presents steric hindrance and the potential for catalyst inhibition as described above.
The Crucial Role of Ligands
To overcome the challenges of catalyst inhibition and to facilitate the key steps of the catalytic cycle, the choice of phosphine ligand is paramount. For electron-deficient and potentially coordinating heteroaromatics, bulky and electron-rich monodentate phosphine ligands are often the solution.[9][10]
-
Bulky Ligands (e.g., Buchwald-type ligands like SPhos, XPhos, tBu3P): The steric bulk of these ligands promotes the reductive elimination step and can prevent the formation of stable, inhibitory Pd-pyridine complexes.[9][10]
-
Electron-Rich Ligands: These ligands increase the electron density on the palladium center, which facilitates the oxidative addition step, especially with less reactive aryl chlorides.[9]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below.[7] The active catalyst is a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst.[7]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Guide to Reaction Optimization
For the successful coupling of a 3-fluoro-2-methoxypyridyl halide, systematic optimization of reaction parameters is key. The following table summarizes common starting points and variables based on literature precedents for challenging heteroaryl couplings.
| Parameter | Recommended Reagents & Conditions | Rationale & Causality |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or Buchwald Precatalysts (e.g., XPhos Pd G3) | dba and acetate sources are common, cost-effective Pd(0) and Pd(II) precursors, respectively.[11] Buchwald precatalysts offer improved air-stability and generate the active L-Pd(0) species reliably. |
| Ligand | Buchwald-type: XPhos, SPhos, RuPhosOther: P(tBu)₃, PCy₃ | Bulky, electron-rich phosphines accelerate reductive elimination and prevent catalyst inhibition by the pyridine nitrogen.[9][12] The choice can be substrate-dependent and requires screening. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A base is required to activate the boronic acid/ester for transmetalation.[11] K₃PO₄ is a strong, non-nucleophilic base often effective in these couplings. Carbonates are also widely used. |
| Boron Source | Boronic Acids (R-B(OH)₂)Pinacol Esters (R-Bpin) | Boronic acids are common but can be prone to protodeboronation (decomposition).[13][14] Pinacol esters often exhibit greater stability and are preferred for challenging or sensitive substrates.[7] |
| Solvent | 1,4-Dioxane, Toluene, or THF, often with water (e.g., 10:1 ratio) | Aprotic polar or non-polar solvents are standard.[4] A small amount of water can facilitate the dissolution of the base and accelerate transmetalation. Anhydrous conditions may be needed if substrates are water-sensitive. |
| Temperature | 80 - 110 °C | Elevated temperatures are typically required to drive the reaction to completion, particularly for less reactive aryl chlorides or sterically hindered partners. |
| Atmosphere | Inert (Nitrogen or Argon) | The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to the formation of inactive palladium black and homocoupling of the boronic acid.[7][15][16] |
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a 5-bromo-3-fluoro-2-methoxypyridine with an arylboronic acid.
Workflow Overview
Caption: General experimental workflow for the Suzuki coupling reaction.
Step-by-Step Methodology
Materials:
-
5-Bromo-3-fluoro-2-methoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-3 mol % Pd)
-
XPhos (or other suitable ligand, 2.2-6.6 mol %)
-
K₃PO₄ (potassium phosphate, 2.0 - 3.0 equiv), finely ground
-
Anhydrous 1,4-Dioxane and Water (e.g., 10:1 v/v)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 5-bromo-3-fluoro-2-methoxypyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).
-
Catalyst Addition: In a separate vial, briefly weigh out the palladium source (e.g., Pd₂(dba)₃, 1.5 mol %) and the ligand (e.g., XPhos, 3.3 mol %). Add the catalyst/ligand mixture to the reaction vessel. Note: For air-sensitive Buchwald precatalysts, this should be done quickly.
-
Inert Atmosphere: Seal the reaction vessel with a septum or condenser. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure a rigorously inert atmosphere.[15]
-
Solvent Addition: Degas the solvent mixture (e.g., 10:1 Dioxane/Water) by bubbling an inert gas through it for 15-20 minutes.[14] Using a syringe, add the degassed solvent to the reaction vessel. The final concentration should typically be between 0.1 and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-24 hours.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Oxygen exposure)2. Poor Quality Boronic Acid (Decomposition)3. Insufficient Temperature/Time | 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere.[14][16] 2. Check the purity of the boronic acid by NMR. Use a more stable boronate ester (e.g., pinacol ester).[7][14]3. Increase reaction temperature or extend the reaction time. |
| Protodeboronation | The boronic acid reacts with trace water/acid to cleave the C-B bond, forming an arene byproduct. This is a known issue with heteroaryl boronic acids.[13] | Use a more stable boronate ester. Ensure the base is sufficiently strong and dry. Minimize water content if this side reaction is dominant. |
| Homocoupling of Boronic Acid | Caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a side-cycle that couples two boronic acid molecules.[7] | Improve inert atmosphere techniques. Ensure all reagents and solvents are properly degassed.[14] |
| Difficult Purification | Co-elution of product with residual ligand or ligand oxides. | Select a ligand whose byproducts have very different polarity from the product (e.g., SPhos). Perform an aqueous wash or a filtration through a silica plug before the main column. |
References
-
Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
NROChemistry. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
-
Gîlcă, I.-A., & Maxim, C. (2023). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. Available at: [Link]
-
Reddit. (2021). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]
-
Jolit, A., & Organ, M. G. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]
-
Shields, J. D., et al. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. Available at: [Link]
-
Chen, C.-Y., et al. (2024). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. Available at: [Link]
-
Denmark, S. E., & Wu, Z. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available at: [Link]
-
LinkedIn. (n.d.). The Role of Palladium Catalysts in Cross-Coupling Reactions. LinkedIn. Available at: [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling of Heteroatomic Electrophiles. PMC. Available at: [Link]
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Introduction: The Strategic Importance of Substituted Aminopyridines
An In-Depth Guide to the Buchwald-Hartwig Amination of 3-Fluoro-2-methoxypyridine: Application Notes and Protocols
In the landscape of modern drug discovery and development, nitrogen-containing heterocycles are privileged scaffolds, with the aminopyridine framework being a cornerstone of countless pharmaceutical agents.[1][2] The precise installation of amine functionalities onto pyridine rings allows for the modulation of physicochemical properties, target engagement, and metabolic stability. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative tool for forging carbon-nitrogen (C–N) bonds, offering a broad substrate scope and functional group tolerance where classical methods like nucleophilic aromatic substitution (SNAr) often fall short.[3][4][5]
This guide focuses on a specific, yet highly relevant, substrate: 3-fluoro-2-methoxypyridine. This molecule presents a unique combination of electronic and steric challenges, including potential catalyst inhibition by the pyridine nitrogen and the influence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups.[6][7] As a Senior Application Scientist, this document provides not just a protocol, but a comprehensive strategic analysis of the reaction, grounded in mechanistic principles and field-proven insights to empower researchers to achieve robust and reproducible outcomes.
Mechanistic Deep Dive: The Catalytic Cycle in Context
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[8][9][10] Understanding this cycle is paramount to rational optimization and troubleshooting.
-
Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond (C-F in this case, though C-Cl or C-Br are more common leaving groups for this reaction) of the 3-fluoro-2-methoxypyridine. This is often the rate-determining step. The electron-withdrawing nature of the pyridine ring and the fluorine atom facilitate this step.
-
Ligand Exchange & Amine Coordination : The amine nucleophile displaces a ligand on the resulting Pd(II) complex. A strong, non-nucleophilic base is then used to deprotonate the coordinated amine, forming a palladium-amido intermediate.[8]
-
Reductive Elimination : This final, crucial step involves the formation of the desired C–N bond and the regeneration of the active Pd(0) catalyst, which re-enters the catalytic cycle.[4] Bulky, electron-rich phosphine ligands are essential as they accelerate this step, preventing side reactions like beta-hydride elimination.[4]
The presence of the 2-methoxy group provides steric bulk near the reaction center, which can influence the rate of both oxidative addition and reductive elimination. Furthermore, the pyridine nitrogen itself can act as a ligand for the palladium center, potentially sequestering the catalyst and inhibiting turnover—a notorious challenge known as the "2-pyridyl problem".[6][7][11] The selection of highly active catalysts and appropriate ligands is therefore critical to overcome this potential pitfall.
Caption: The catalytic cycle of the Buchwald-Hartwig Amination.
Key Parameters for Reaction Optimization
A successful C-N coupling is a synergistic interplay of catalyst, ligand, base, and solvent. The choice of each component should be deliberate and informed by the specific substrates involved.
-
Palladium Precatalyst : While Pd(OAc)₂ or Pd₂(dba)₃ can be used to generate the active Pd(0) species in situ, modern, air-stable precatalysts are highly recommended for reproducibility. Precatalysts like those developed by the Buchwald group (e.g., G3 or G4 palladacycles) incorporate the phosphine ligand and an activating carbazole moiety, ensuring efficient generation of the active monoligated Pd(0) species.
-
Ligand Selection : This is arguably the most critical parameter. For challenging heteroaromatic substrates like substituted pyridines, bulky and electron-rich biaryl monophosphine ligands are the gold standard.[10] They stabilize the palladium center, promote the crucial reductive elimination step, and mitigate catalyst decomposition.
-
Recommended Ligands : XPhos, RuPhos, and BrettPhos are excellent starting points for screening. Their steric bulk helps prevent the formation of inactive catalyst dimers and overcomes the inhibitory effect of the pyridine nitrogen.[12]
-
-
Base Selection : A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.
-
Common Choices : Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) are frequently used.[12] NaOtBu is often a good first choice for many amine classes, but for sensitive substrates with ester or nitro groups, a weaker base like Cs₂CO₃ may be necessary.[9]
-
-
Solvent Choice : The solvent must solubilize all components and be stable at the required reaction temperature. Anhydrous, deoxygenated solvents are mandatory.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of 3-fluoro-2-methoxypyridine with a generic secondary amine (e.g., morpholine) as a representative example.
Materials & Equipment:
-
3-Fluoro-2-methoxypyridine
-
Amine (e.g., Morpholine)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Caption: A generalized workflow for the Buchwald-Hartwig amination protocol.
Step-by-Step Procedure:
-
Inert Atmosphere Setup : In a glovebox or on a Schlenk line, add 3-fluoro-2-methoxypyridine (1.0 mmol, 1.0 equiv), sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv), XPhos ligand (0.03 mmol, 3 mol%), and XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Rationale: An inert atmosphere is critical as the Pd(0) catalyst and some ligands are sensitive to oxygen.[9] Using a precatalyst and additional ligand ensures a sufficient concentration of the active catalytic species.
-
-
Reagent Addition : Seal the vial with a septum cap. Remove from the glovebox (if used). Add the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv) via syringe, followed by anhydrous, degassed toluene (2-4 mL).
-
Rationale: A slight excess of the amine ensures complete consumption of the limiting electrophile. The solvent volume should be sufficient to ensure solubility while maintaining a reasonable concentration.
-
-
Reaction Execution : Place the vial in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 4-24 hours.
-
Rationale: Elevated temperatures are typically required to drive the reaction to completion. Vigorous stirring ensures homogeneity.
-
-
Reaction Monitoring : Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS to confirm the consumption of the starting material.
-
Rationale: Monitoring prevents unnecessary heating which can lead to byproduct formation and ensures the reaction is quenched at the optimal time.
-
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water (5 mL). Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Purification : Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Analysis : Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Summary: Expected Outcomes
The reactivity in Buchwald-Hartwig aminations is highly dependent on the nature of the amine. Below is a table summarizing expected trends for the coupling with 3-fluoro-2-methoxypyridine.
| Amine Type | Example | Expected Reactivity/Yield | Key Considerations |
| Secondary Aliphatic Cyclic | Morpholine, Piperidine | High (85-98%) | Generally robust and high-yielding coupling partners.[14] |
| Secondary Aliphatic Acyclic | Diethylamine | Moderate to High (70-90%) | Can be slightly less reactive than cyclic counterparts due to steric hindrance. |
| Primary Aliphatic | n-Butylamine | High (80-95%) | Risk of double arylation is minimal with bulky ligands, but should be monitored. |
| Primary Aromatic | Aniline | Moderate to High (65-85%) | Less nucleophilic than aliphatic amines; may require longer reaction times or higher temperatures. |
| Secondary Aromatic | Diphenylamine | Low to Moderate (20-60%) | Very challenging due to low nucleophilicity and high steric bulk; requires highly active catalyst systems.[14] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature.4. Catalyst inhibition by pyridine N. | 1. Ensure rigorous inert atmosphere and use fresh, anhydrous/degassed solvents.[9]2. Switch to a stronger base (e.g., from Cs₂CO₃ to NaOtBu or LiHMDS).3. Increase the temperature in 10 °C increments.4. Screen alternative ligands (e.g., RuPhos, BrettPhos) known to perform well with heteroaromatics. |
| Hydrodehalogenation | Formation of 2-methoxypyridine as a byproduct. Can be caused by moisture or competing pathways. | 1. Use scrupulously dried reagents and solvents.2. Use a ligand that favors reductive elimination over competing pathways (e.g., bulky biarylphosphines). |
| Formation of Side Products | Dimerization of the starting material or other undesired couplings. | 1. Lower the catalyst loading (typically 1-3 mol%).2. Re-evaluate the ligand-to-metal ratio; sometimes a higher ratio is beneficial. |
| Difficult Purification | Product co-elutes with ligand or starting materials. | 1. Optimize the chromatography eluent system.2. Consider an acidic wash during workup to remove basic impurities or a basic wash to remove acidic ones. |
References
-
Grokipedia. Buchwald–Hartwig amination. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
YouTube. Buchwald-Hartwig coupling. [Link]
-
ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
WordPress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wiley Online Library. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]
-
ACS Publications. The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. [Link]
-
ACS Publications. A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. [Link]
-
PubMed. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. [Link]
-
Organic Syntheses. Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. [Link]
-
PubMed. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. [Link]
-
RSC Publishing. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
NIH. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]
-
ProQuest. High Active Palladium Composite and Catalytic Applications on the Synthesis of Substituted Aminopyridine Derivatives Through Borrowing Hydrogen. [Link]
-
ACS Publications. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. [Link]
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ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]
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Wikipedia. Diazonium compound. [Link]
-
ResearchGate. Synthesis of new aminoporphyrins via palladium-catalysed cross-coupling reactions | Request PDF. [Link]
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Application Notes and Protocols: The Strategic Use of 3-Fluoro-2-methoxypyridine in Kinase Inhibitor Synthesis
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The strategic incorporation of fluorine into these inhibitor scaffolds has emerged as a powerful tactic to enhance pharmacological properties.[2] This guide provides an in-depth analysis of the application of 3-fluoro-2-methoxypyridine, a versatile heterocyclic building block, in the synthesis of kinase inhibitors. We will explore the physicochemical contributions of the fluoromethoxy-pyridine motif, detail synthetic protocols for its incorporation, and present a case study based on the structural motifs found in potent kinase inhibitors like Repotrectinib.
Introduction: The Advantage of Fluorination in Kinase Inhibitor Design
Kinase inhibitors function by blocking the activity of specific kinases, often by competing with ATP at the enzyme's active site. The chemical structure of these inhibitors is meticulously designed to achieve high potency, selectivity, and favorable pharmacokinetic profiles. The introduction of fluorine into drug candidates can profoundly influence these properties in several beneficial ways:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[2][3]
-
Binding Affinity and Selectivity: Fluorine, as the most electronegative element, can alter the electronic distribution of a molecule. It can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with protein residues in the kinase active site, thereby enhancing binding affinity and selectivity.[3][4]
-
Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of nearby basic amines, which can be crucial for optimizing cell permeability and oral absorption.[3] It also increases lipophilicity, which can aid in penetrating hydrophobic pockets within the target protein.[4]
The pyridine scaffold is a privileged structure in medicinal chemistry, and its functionalization provides a vector into the kinase hinge region.[5][6] The 3-fluoro-2-methoxypyridine moiety combines the benefits of fluorination with the versatile chemistry of the pyridine ring, making it a valuable building block for modern kinase inhibitor synthesis.
The Role of the 3-Fluoro-2-methoxypyridine Moiety
The specific arrangement of substituents on the 3-fluoro-2-methoxypyridine ring offers a unique combination of electronic and steric properties that medicinal chemists can exploit.
2.1. Electronic and Conformational Effects
The strong electron-withdrawing inductive effect of the fluorine atom at the 3-position, combined with the electron-donating resonance effect of the methoxy group at the 2-position, creates a unique electronic environment. This influences the reactivity of the pyridine ring, making it amenable to specific synthetic transformations. For instance, it can activate the ring for nucleophilic aromatic substitution (SNAr) or direct metallation for cross-coupling reactions.[7][8][9]
2.2. Metabolic Blocking
Aromatic hydroxylation is a common metabolic pathway that can lead to rapid drug clearance. Placing a fluorine atom at a metabolically labile position can effectively block this pathway, significantly improving the pharmacokinetic profile of the inhibitor.[3]
2.3. Synthetic Versatility
3-Fluoro-2-methoxypyridine serves as a versatile synthetic intermediate. The pyridine nitrogen can act as a directing group, while the C-H and C-F bonds can be selectively functionalized through various modern synthetic methods, including:
-
Suzuki-Miyaura Cross-Coupling: To form C-C bonds and attach larger aryl or heteroaryl fragments.[10][11][12]
-
Nucleophilic Aromatic Substitution (SNAr): Where fluoride acts as a leaving group, allowing for the introduction of nucleophiles.[13]
-
C-H Bond Activation: For direct functionalization of the pyridine ring, offering a more atom-economical synthetic route.[14][15][16]
Application Case Study: Synthesis of Repotrectinib and Related Kinase Inhibitors
Repotrectinib (Augtyro) is a potent, next-generation tyrosine kinase inhibitor designed to target ROS1, TRK, and ALK fusion proteins, including those with resistance mutations.[17][18] The core structure of Repotrectinib and many other kinase inhibitors features a substituted aromatic or heteroaromatic ring system that makes critical interactions within the kinase hinge region. While the exact synthesis of Repotrectinib uses a 4-fluorophenol derivative[19], the principles of incorporating a fluorinated aromatic ring are directly applicable and can be demonstrated using 3-fluoro-2-methoxypyridine as a representative building block for analogous structures.
The general strategy often involves coupling the fluorinated pyridine core to other heterocyclic systems via robust C-C or C-N bond-forming reactions.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask, add the heteroaryl halide (1.0 eq), 3-fluoro-2-methoxypyridine-X-boronic acid or ester (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v) via syringe. The reaction concentration is typically 0.1-0.2 M.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Causality and Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust, general-purpose catalyst for Suzuki couplings. Other specialized catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) can improve yields for challenging substrates. [10]* Base: An aqueous base like K₂CO₃ or Cs₂CO₃ is essential to activate the boronic acid for transmetalation with the palladium center. [11][12]* Solvent: A mixture of an organic solvent (dioxane, DME, or toluene) and water is used to dissolve both the organic reactants and the inorganic base. Degassing is critical to prevent oxidation of the Pd(0) catalyst.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines the substitution of a leaving group on a fluoropyridine ring with an amine nucleophile, a key step in building many kinase inhibitors that feature an amino-pyridine hinge-binding motif.
Caption: Experimental workflow for SNAr reaction.
Step-by-Step Methodology:
-
Reagent Preparation: In a sealed tube or round-bottom flask, combine the activated fluoropyridine substrate (e.g., 2,3-difluoro-X-pyridine, 1.0 eq), the amine nucleophile (1.1-1.5 eq), and a base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add a polar aprotic solvent such as DMSO, DMF, or NMP to dissolve the reactants (typically 0.2-0.5 M).
-
Reaction: Seal the vessel and heat the mixture in a preheated oil bath at 80-120 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice-water. If a precipitate forms, collect it by filtration, wash with water, and dry. If no solid forms, extract the aqueous mixture multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
Causality and Experimental Choices:
-
Solvent: Polar aprotic solvents (DMSO, DMF) are ideal for SNAr reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity. [8]* Base: A base is required to deprotonate the amine nucleophile (if it is an ammonium salt) or to scavenge the HF produced if the nucleophile is a primary or secondary amine. A non-nucleophilic base like DIPEA is often preferred to avoid competing reactions.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy for the formation of the Meisenheimer complex intermediate.
Data Summary
The following table summarizes typical conditions and expected outcomes for the protocols described. These are representative and may require optimization for specific substrates.
| Parameter | Protocol 1: Suzuki-Miyaura Coupling | Protocol 2: Nucleophilic Aromatic Substitution (SNAr) |
| Substrates | Aryl/heteroaryl boronic acids/esters + Aryl/heteroaryl halides | Activated fluoropyridines + Amine nucleophiles |
| Catalyst/Reagents | Pd(0) or Pd(II) catalyst, Base (K₂CO₃, Cs₂CO₃) | Base (DIPEA, K₂CO₃) |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | DMSO, DMF, NMP |
| Temperature | 80 - 110 °C | 80 - 120 °C |
| Typical Yield | 60 - 95% | 50 - 90% |
| Key Advantage | Forms C-C bonds, highly versatile | Forms C-N bonds, crucial for hinge binders |
Conclusion
3-Fluoro-2-methoxypyridine and its derivatives are invaluable building blocks in the synthesis of kinase inhibitors. The strategic placement of fluorine and methoxy groups provides a powerful combination of metabolic stability, enhanced binding interactions, and synthetic versatility. The protocols outlined in this guide for Suzuki-Miyaura coupling and nucleophilic aromatic substitution represent robust and widely applicable methods for incorporating this key pharmacophore into complex drug molecules. By understanding the principles behind these reactions and the role of the fluorinated pyridine motif, researchers can accelerate the design and synthesis of the next generation of targeted therapeutics.
References
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Zadegan, S., et al. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. National Center for Biotechnology Information.
- Ni, N., et al. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC. National Center for Biotechnology Information.
- Vertex AI Search. (n.d.). Ropotrectinib - New Drug Approvals.
- BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. BenchChem.
- PubMed. (n.d.). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. National Center for Biotechnology Information.
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
- Fan, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC. National Center for Biotechnology Information.
- University of Houston. (n.d.). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. UH Institutional Repository.
- ResearchGate. (n.d.). Synthesis of repotrectinib (17).
- Park, H., et al. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. National Center for Biotechnology Information.
- Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
- ResearchGate. (2022). (PDF) Repotrectinib. ALK/ROS1/TRK inhibitor, Treatment of solid tumors.
- Beilstein Journals. (n.d.). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview.
- ChemRxiv. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters.
- BLD Pharm. (n.d.). 884494-69-3|3-Fluoro-2-methoxypyridine.
- MDPI. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors.
- Molecules. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC. National Center for Biotechnology Information.
- Molander, G. A., & Brown, A. R. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC. National Center for Biotechnology Information.
- Murray, B. W., et al. (n.d.). Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC. National Center for Biotechnology Information.
- ChemDiv. (n.d.). Kinases Inhibitors.
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- PubMed. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Royal Society of Chemistry. (2023). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes.
- Springer. (n.d.). Repotrectinib: First Approval.
- YouTube. (2025). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem.
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The Strategic Role of Fluorinated Pyridines in Agrochemical Synthesis: A Case Study with a Key Herbicide Intermediate
Introduction: The Pivotal Role of Fluorinated Pyridines in Modern Agrochemicals
In the landscape of modern agrochemical research and development, the strategic incorporation of fluorine atoms into molecular scaffolds has been a transformative approach to enhancing biological efficacy, metabolic stability, and overall performance of active ingredients.[1] The pyridine ring, a ubiquitous heterocyclic motif, serves as a versatile platform for the development of novel fungicides, herbicides, and insecticides. When combined, the fluorinated pyridine core represents a highly sought-after structural element in the synthesis of high-performing agrochemicals.
While the specific compound 3-Fluoro-2-methoxypyridine is a member of this important class of molecules, its direct application as a key starting material in the synthesis of a major commercial agrochemical is not extensively documented in publicly available literature. However, to illustrate the synthetic principles and the profound impact of fluorinated pyridine intermediates in the agrochemical industry, this guide will provide a detailed examination of the synthesis and application of a closely related and structurally significant analogue: 2,3-difluoro-5-chloropyridine .
This intermediate is a critical building block for several important herbicides, and its synthesis showcases common and industrially relevant chemical transformations.[2][3] By focusing on this representative example, we can delve into the practical methodologies, mechanistic underpinnings, and the rationale behind the use of such building blocks in the creation of effective crop protection solutions. This application note is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries who are interested in the practical synthesis and application of fluorinated heterocyclic compounds.
The Significance of 2,3-difluoro-5-chloropyridine in Herbicide Synthesis
2,3-difluoro-5-chloropyridine is a key intermediate in the synthesis of aryloxyphenoxypropionate "fop" herbicides. These herbicides are highly effective against a wide range of grass weeds in broadleaf crops. The presence of the difluorinated pyridine ring is crucial for the biological activity of the final herbicide molecule.
Synthesis of 2,3-difluoro-5-chloropyridine: A Detailed Protocol
The industrial synthesis of 2,3-difluoro-5-chloropyridine is often achieved through a halogen exchange (Halex) reaction, starting from the more readily available 2,3,5-trichloropyridine. This process involves the substitution of chlorine atoms with fluorine atoms using a suitable fluorinating agent.
Reaction Scheme:
Caption: Synthesis of a herbicide precursor.
This reaction highlights the utility of the fluorinated pyridine intermediate, where the remaining chlorine atom provides a reactive handle for further molecular elaboration, ultimately leading to the final active herbicidal compound.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 2,3,5-Trichloropyridine | [2] |
| Product | 2,3-difluoro-5-chloropyridine | [2] |
| Reaction Type | Halogen Exchange (Halex) | [2] |
| Key Reagents | Anhydrous KF, Phase Transfer Catalyst | [2] |
| Temperature | 180-210°C | [2] |
Conclusion
While a direct and prominent role for 3-Fluoro-2-methoxypyridine in large-scale agrochemical synthesis is not immediately evident from the literature, the examination of the synthesis of 2,3-difluoro-5-chloropyridine provides a valuable and representative insight into the world of fluorinated pyridine intermediates. The methodologies and chemical principles discussed are central to the synthesis of a wide array of modern agrochemicals. The strategic placement of fluorine and other halogens on the pyridine ring allows for the fine-tuning of the molecule's physicochemical properties and biological activity, a testament to the power of synthetic chemistry in addressing the challenges of modern agriculture. Further research into the applications of other isomers, such as 3-Fluoro-2-methoxypyridine, may yet uncover novel and valuable contributions to the field.
References
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-
Ahmadi, A. (2009). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Asian Journal of Chemistry, 21(9), 6651-6655. Retrieved from [Link]
Sources
Strategic Derivatization of 3-Fluoro-2-methoxypyridine: A Guide for Medicinal Chemists
An Application Note and Protocol Guide
Abstract
The 3-fluoro-2-methoxypyridine scaffold is a privileged structural motif in modern medicinal chemistry. The strategic placement of a fluorine atom and a methoxy group on the pyridine ring imparts a unique combination of electronic and steric properties, influencing the molecule's reactivity and its potential interactions with biological targets. The incorporation of fluorine can enhance metabolic stability and bioavailability, while the methoxy group can modulate electronic distribution and provide a handle for further functionalization.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key synthetic strategies for the derivatization of this valuable building block. We delve into the causality behind experimental choices, offering detailed, field-proven protocols for nucleophilic aromatic substitution, directed ortho-metalation, and palladium-catalyzed cross-coupling reactions.
Introduction: The Value Proposition of the 3-Fluoro-2-methoxypyridine Scaffold
Fluorinated heterocyclic compounds are central to the development of pharmaceuticals, agrochemicals, and advanced materials.[3] The substitution of hydrogen with fluorine can profoundly alter a molecule's physicochemical properties, including lipophilicity, pKa, and metabolic stability, without significantly changing its size—a concept known as isosteric replacement.[4] The 3-fluoro-2-methoxypyridine core, in particular, serves as a versatile starting point for creating libraries of complex molecules for screening and lead optimization.[2][5] Its derivatives have been explored as potent inhibitors for various therapeutic targets, demonstrating the scaffold's utility in constructing novel bioactive agents.[5]
This document outlines robust and reproducible protocols for derivatizing the 3-fluoro-2-methoxypyridine ring system, focusing on reactions that offer broad substrate scope and high functional group tolerance, which are critical for efficient drug discovery campaigns.
Reactivity Analysis of the 3-Fluoro-2-methoxypyridine Core
Understanding the inherent reactivity of the 3-fluoro-2-methoxypyridine (CAS 884494-69-3)[6] core is paramount for designing successful synthetic routes. The pyridine nitrogen acts as an electron-withdrawing group, rendering the ring electron-deficient and susceptible to nucleophilic attack. The substituents further modulate this reactivity:
-
2-Methoxy Group (-OCH₃): This is an ortho, para-directing electron-donating group via resonance, but also weakly electron-withdrawing inductively. Its primary influence is activating the ring towards electrophilic attack and potentially directing metalation to the C3 position, although this is blocked by the fluorine atom.
-
3-Fluoro Group (-F): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the activating group.[7] In SNAr, fluorine can be an excellent leaving group, a counterintuitive but well-established phenomenon where the rate-limiting step is the initial nucleophilic attack, which is accelerated by the strongly polarizing C-F bond.[7][8]
This electronic interplay makes the scaffold amenable to a diverse set of transformations, allowing for selective functionalization at various positions.
Synthetic Strategies and Key Protocols
The derivatization of the 3-fluoro-2-methoxypyridine core can be achieved through several powerful synthetic methodologies. For practical application in cross-coupling, a common strategy involves using a pre-functionalized analog, such as 3-Bromo-5-fluoro-2-methoxypyridine (CAS 884494-81-9) , which provides a reactive handle for a wide array of transformations.[9]
Strategy 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most reliable methods for constructing C(sp²)-C(sp²) bonds.[10][11] It involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate.[11] This method is prized for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and esters.
Causality of Protocol Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(dppf)Cl₂ is common; it is reduced in situ to the active Pd(0) species.[12]
-
Ligand: The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is bulky and electron-rich, which promotes the oxidative addition and reductive elimination steps of the catalytic cycle and enhances catalyst stability.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[10]
-
Solvent: A mixture of a polar aprotic solvent like dioxane or DMF and water is often used to dissolve both the organic and inorganic reagents.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-5-fluoro-2-methoxypyridine with Phenylboronic Acid
Objective: To synthesize 5-fluoro-2-methoxy-3-phenylpyridine.
Materials:
-
3-Bromo-5-fluoro-2-methoxypyridine
-
Phenylboronic acid
-
Pd(dppf)Cl₂
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromo-5-fluoro-2-methoxypyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), K₂CO₃ (2.0 mmol, 2.0 equiv), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product.
Data Summary Table:
| Parameter | Condition | Rationale |
| Aryl Halide | 3-Bromo-5-fluoro-2-methoxypyridine | Provides the pyridine scaffold with a reactive site for coupling.[9] |
| Boronic Acid | Phenylboronic acid | C-C bond forming partner. |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | Efficient and robust pre-catalyst for cross-coupling.[12] |
| Base | K₂CO₃ (2.0 equiv) | Promotes transmetalation.[13] |
| Solvent | Dioxane/Water (4:1) | Ensures solubility of all reaction components. |
| Temperature | 90 °C | Provides thermal energy to drive the catalytic cycle. |
| Typical Yield | 75-90% |
Workflow Diagram:
Strategy 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds by coupling aryl halides with amines.[14][15] This reaction is indispensable for synthesizing anilines and their heterocyclic analogs, which are prevalent in pharmaceuticals.
Causality of Protocol Choices:
-
Catalyst/Ligand: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are highly effective as they facilitate both the oxidative addition and the challenging reductive elimination steps, which can be sluggish for C-N bond formation.[16] Pd₂(dba)₃ is a common Pd(0) source.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine or the amine-palladium complex, facilitating the catalytic cycle.[16]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalyst.
Protocol 2: Buchwald-Hartwig Amination of 3-Bromo-5-fluoro-2-methoxypyridine with Morpholine
Objective: To synthesize 4-(5-fluoro-2-methoxypyridin-3-yl)morpholine.
Materials:
-
3-Bromo-5-fluoro-2-methoxypyridine
-
Morpholine
-
Pd₂(dba)₃
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated NH₄Cl solution
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.
-
Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.048 mmol, 4.8 mol%).
-
Add 3-bromo-5-fluoro-2-methoxypyridine (1.0 mmol, 1.0 equiv).
-
Seal the tube, remove from the glovebox, and add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 18-24 hours.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate under reduced pressure and purify by flash chromatography to obtain the product.
Data Summary Table:
| Parameter | Condition | Rationale |
| Aryl Halide | 3-Bromo-5-fluoro-2-methoxypyridine | Substrate for C-N bond formation.[9] |
| Amine | Morpholine | Nucleophilic coupling partner. |
| Catalyst | Pd₂(dba)₃ / XPhos | Highly active catalyst system for challenging aminations.[17] |
| Base | NaOtBu (1.4 equiv) | Strong, non-nucleophilic base essential for the catalytic cycle.[16] |
| Solvent | Toluene | Anhydrous, high-boiling point solvent. |
| Temperature | 100 °C | Ensures efficient catalyst turnover. |
| Typical Yield | 70-85% |
Workflow Diagram:
Sources
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- 11. rose-hulman.edu [rose-hulman.edu]
- 12. scholarship.claremont.edu [scholarship.claremont.edu]
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Application Notes and Protocols for the C-H Functionalization of 3-Fluoro-2-methoxypyridine
Introduction: The Strategic Importance of 3-Fluoro-2-methoxypyridine in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding and its unique electronic properties make it a privileged structure in the design of bioactive molecules. The targeted functionalization of the pyridine ring is therefore a critical endeavor in the development of novel therapeutics. 3-Fluoro-2-methoxypyridine is a particularly valuable building block, combining the metabolic stability often conferred by a fluorine atom with the modulating electronic and steric effects of a methoxy group. Direct C-H functionalization of this substrate offers a streamlined and atom-economical approach to generate diverse libraries of novel compounds, accelerating the drug discovery pipeline.[2]
However, the direct and selective functionalization of the pyridine ring is a formidable challenge due to its electron-deficient nature and the strong coordinating ability of the nitrogen atom.[1][2] This guide provides a detailed exploration of potential C-H functionalization strategies for 3-fluoro-2-methoxypyridine, offering field-proven insights and detailed protocols for researchers in drug development and organic synthesis.
Understanding Regioselectivity: The Interplay of Fluoro and Methoxy Substituents
The regiochemical outcome of C-H functionalization on the 3-fluoro-2-methoxypyridine ring is governed by a complex interplay of electronic and steric factors. The methoxy group at the C2 position is an electron-donating group, which can act as a directing group, favoring functionalization at the C3 or C6 positions. Conversely, the fluorine atom at the C3 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack but can influence the acidity of adjacent C-H bonds.
Transition metal-catalyzed C-H activation is often directed by the coordination of the pyridine nitrogen to the metal center, which typically favors functionalization at the C2 and C6 positions.[3] However, the steric bulk of the methoxy group at C2 may hinder C-H activation at this position. The electronic effects of the substituents will further modulate the reactivity of the remaining C-H bonds at C4, C5, and C6.
This application note will explore protocols for targeting different positions on the pyridine ring through the strategic selection of catalysts and reaction conditions.
Palladium-Catalyzed C-H Arylation: Forging Key Biaryl Linkages
The palladium-catalyzed direct arylation of heterocycles is a powerful tool for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals. For 3-fluoro-2-methoxypyridine, a palladium-catalyzed C-H arylation is anticipated to favor the C6 position due to the directing effect of the pyridine nitrogen and the steric hindrance at C2. The electron-withdrawing fluorine at C3 may also enhance the acidity of the C4-H bond, potentially leading to some C4-arylation.
Protocol: Palladium-Catalyzed C-H Arylation of 3-Fluoro-2-methoxypyridine with Aryl Bromides
This protocol is adapted from established methods for the direct arylation of electron-rich heterocycles.[4][5]
Materials:
-
3-Fluoro-2-methoxypyridine
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos)
-
Potassium pivalate (PivOK)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 3-fluoro-2-methoxypyridine (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Add potassium pivalate (2.0 mmol).
-
Add the anhydrous, degassed solvent (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 110-130 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome and Causality:
This protocol utilizes a palladium catalyst with a bulky, electron-rich phosphine ligand, which is known to facilitate the C-H activation of electron-rich heterocycles. The pivalate base is crucial for the concerted metalation-deprotonation mechanism. The high reaction temperature is necessary to overcome the activation barrier for C-H bond cleavage. The primary product is expected to be the C6-arylated pyridine, with potential for the C4-arylated isomer as a minor product.
Rhodium-Catalyzed C-H Alkylation: Introducing Aliphatic Scaffolds
Rhodium catalysts are highly effective for the ortho-alkylation of pyridines and quinolines.[6] For 3-fluoro-2-methoxypyridine, the presence of the methoxy group at the C2 position is expected to direct the alkylation to the C6 position.
Protocol: Rhodium-Catalyzed C-H Alkylation of 3-Fluoro-2-methoxypyridine with Alkenes
This protocol is based on established methods for the Rh(I)-catalyzed alkylation of pyridines.[6]
Materials:
-
3-Fluoro-2-methoxypyridine
-
Alkene (e.g., styrene or 1-octene)
-
[RhCl(coe)₂]₂ (coe = cyclooctene)
-
PCy₃·HCl (Tricyclohexylphosphine hydrochloride)
-
Anhydrous, degassed solvent (e.g., THF or 1,2-dichloroethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, add [RhCl(coe)₂]₂ (0.025 mmol, 5 mol% Rh) and PCy₃·HCl (0.075 mmol, 7.5 mol%) to a vial.
-
Add the anhydrous, degassed solvent (1 mL) and stir for 10 minutes.
-
Add 3-fluoro-2-methoxypyridine (0.5 mmol) and the alkene (1.0 mmol).
-
Seal the vial and heat the reaction at 130-150 °C for 24-48 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, concentrate the reaction mixture and purify by flash column chromatography.
Expected Outcome and Causality:
The Rh(I) catalyst, in conjunction with the phosphine ligand, is proposed to operate via the formation of a rhodium-carbene intermediate. The ortho-substituent (methoxy group) is crucial for efficient reaction, likely by promoting the equilibrium towards a C-bound Rh complex. This methodology is expected to yield the C6-alkylated product with high regioselectivity.
Iridium-Catalyzed C-H Borylation: A Gateway to Further Functionalization
Iridium-catalyzed C-H borylation is a powerful method for introducing a boronate ester group onto an aromatic ring, which can then be further functionalized through Suzuki-Miyaura cross-coupling and other transformations.[7][8] The regioselectivity of this reaction is often governed by steric factors. For 3-fluoro-2-methoxypyridine, borylation is predicted to occur at the least sterically hindered C-H bond, which is the C5 position. The C6 position is also a possibility due to the directing effect of the nitrogen.
Protocol: Iridium-Catalyzed C-H Borylation of 3-Fluoro-2-methoxypyridine
This protocol is adapted from the work of Hartwig and Miyaura on the borylation of heteroarenes.[9]
Materials:
-
3-Fluoro-2-methoxypyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Anhydrous, degassed solvent (e.g., cyclohexane or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, combine 3-fluoro-2-methoxypyridine (1.0 mmol), B₂pin₂ (1.5 mmol), [Ir(cod)OMe]₂ (0.015 mmol, 3 mol% Ir), and dtbpy (0.03 mmol, 3 mol%).
-
Add the anhydrous, degassed solvent (5 mL).
-
Seal the reaction vessel and heat at 80-100 °C for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Expected Outcome and Causality:
The iridium catalyst with the bipyridine ligand is highly effective for the C-H borylation of a wide range of arenes and heteroarenes. The reaction proceeds via an oxidative addition of the C-H bond to the iridium center. Steric hindrance is a key determinant of regioselectivity, and thus the C5 position is the most likely site of borylation. The C6 position is also a potential site, and the product distribution may be influenced by the specific reaction conditions.
Data Summary
| Functionalization | Catalyst System | Primary Regioisomer | Secondary Regioisomer(s) |
| Arylation | Pd(OAc)₂ / SPhos | C6-arylated | C4-arylated |
| Alkylation | [RhCl(coe)₂]₂ / PCy₃·HCl | C6-alkylated | - |
| Borylation | [Ir(cod)OMe]₂ / dtbpy | C5-borylated | C6-borylated |
Visualizing the Pathways
Generalized Catalytic Cycle for Palladium-Catalyzed C-H Arylation
Caption: Palladium-catalyzed C-H arylation cycle.
Experimental Workflow for C-H Functionalization
Caption: General experimental workflow.
References
-
Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(34), 7318-7348. [Link]
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Gulevskaya, A. V., & Tyaglivy, A. S. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
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Procter, D. J., & Tummeltshammer, C. (2018). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Accounts of Chemical Research, 51(8), 1849-1861. [Link]
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Haider, S., & Knochel, P. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(12), 4476-4481. [Link]
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Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]
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C-H Functionalization of Pyridines - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
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Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (2023). Beilstein Journal of Organic Chemistry, 19, 62. [Link]
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Lafrance, M., & Fagnou, K. (2006). Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. Organic Letters, 8(23), 5373-5376. [Link]
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Sadler, S. A., Tajuddin, H., Mkhalid, I. A. I., Batsanov, A. S., Albesa-Jove, D., Cheung, M. S., Maxwell, A. C., Shukla, L., Roberts, B., Blakemore, D. C., Lin, Z., Marder, T. B., & Steel, P. G. (2014). Iridium-catalysed C–H borylation of pyridines. Organic & Biomolecular Chemistry, 12(37), 7318-7327. [Link]
-
Johnson, J. B., & Rovis, T. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters, 17(11), 2842-2845. [Link]
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Donohoe, T. J., & Callens, C. K. A. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science, 11(32), 8493-8498. [Link]
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Guo, P., Joo, J. M., Rakshit, S., & Sames, D. (2011). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Journal of the American Chemical Society, 133(41), 16338-16341. [Link]
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Sadler, S. A., Tajuddin, H., Mkhalid, I. A. I., Batsanov, A. S., Albesa-Jove, D., Cheung, M. S., Maxwell, A. C., Shukla, L., Roberts, B., Blakemore, D. C., Lin, Z., Marder, T. B., & Steel, P. G. (2014). Iridium-catalyzed C-H borylation of pyridines. Organic & Biomolecular Chemistry, 12(37), 7318-7327. [Link]
-
Chen, W., & Li, C. (2016). Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. Organic & Biomolecular Chemistry, 14(39), 9239-9242. [Link]
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Singh, A. K., & Hartwig, J. F. (2022). Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ACS Omega, 7(13), 11215-11225. [Link]
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Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides | Request PDF. (n.d.). Retrieved January 28, 2026, from [Link]
-
Pyridine CH functionalization | PPTX. (n.d.). Retrieved January 28, 2026, from [Link]
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Colby, D. A., & Bergman, R. G. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Accounts of Chemical Research, 44(8), 634-645. [Link]
-
Iridium-catalyzed C-H borylation of pyridines. - Semantic Scholar. (n.d.). Retrieved January 28, 2026, from [Link]
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Iridium-catalyzed C-H borylation of pyridines | Request PDF. (n.d.). Retrieved January 28, 2026, from [Link]
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Li, B., & Dixneuf, P. H. (2013). Rhodium(III)-Catalyzed C(sp3)–H Alkylation of 8-Methylquinolines with Maleimides. Organic Letters, 15(24), 6238-6241. [Link]
-
Removable and modifiable directing groups in C-H activation - YouTube. (2024, January 18). Retrieved January 28, 2026, from [Link]
-
Lewis, J. C., & Bergman, R. G. (2007). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society, 129(51), 15832-15833. [Link]
-
Wang, X., & Gribkov, D. V. (2016). Pd(II)-Catalyzed C3-Selective Arylation of Pyridine with (Hetero)arenes. Organic Letters, 18(15), 3738-3741. [Link]
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A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025, April 8). RSC Advances, 15(22), 13643-13651. [Link]
-
Sasano, D., & Takagi, Y. (2017). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 13, 1014-1019. [Link]
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Preparation of Pyridines, Part 4: By Alkylation and Vinylation - YouTube. (2022, December 24). Retrieved January 28, 2026, from [Link]
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Navigating the Synthesis of Functionalized Pyridines: A Deep Dive into the Metal-Catalyzed Cross-Coupling of 3-Fluoro-2-methoxypyridine
For Immediate Release
CAMBRIDGE, MA – In the intricate landscape of pharmaceutical and materials science, the pyridine scaffold remains a cornerstone of molecular design. The precise introduction of diverse functionalities onto this privileged heterocycle is a paramount challenge for synthetic chemists. This comprehensive guide, tailored for researchers, scientists, and drug development professionals, provides an in-depth exploration of the metal-catalyzed cross-coupling reactions of 3-fluoro-2-methoxypyridine, a versatile and increasingly important building block. By delving into the mechanistic nuances and offering detailed, field-proven protocols, this document serves as a critical resource for harnessing the full synthetic potential of this unique substrate.
Introduction: The Strategic Importance of 3-Fluoro-2-methoxypyridine
3-Fluoro-2-methoxypyridine is a strategically valuable starting material due to the distinct electronic properties and regiochemical handles offered by its substituents. The electron-withdrawing fluorine atom at the 3-position and the electron-donating methoxy group at the 2-position create a unique electronic environment that influences the reactivity of the pyridine ring in cross-coupling reactions. The presence of a halogen (typically bromine or chlorine, which can be introduced at various positions) provides a reactive site for palladium-, nickel-, or copper-catalyzed transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This guide will focus on the practical application of several key cross-coupling methodologies to this substrate, providing both the "how" and the "why" behind successful synthetic strategies.
Mechanistic Considerations: The Interplay of Inductive and Mesomeric Effects
The success of any cross-coupling reaction hinges on a delicate balance of electronic and steric factors that govern the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. In the case of a halogenated 3-fluoro-2-methoxypyridine, the interplay of the substituents is critical.
The 2-methoxy group , being electron-donating through resonance (+M effect), increases the electron density of the pyridine ring. This can potentially hinder the oxidative addition step, which is often the rate-determining step, by making the carbon-halogen bond stronger and less electrophilic.[1] However, the 3-fluoro group exerts a strong electron-withdrawing inductive effect (-I effect), which can counteract the methoxy group's donation, thereby facilitating oxidative addition. Understanding this electronic tug-of-war is essential for selecting the appropriate catalyst system, particularly the choice of ligand, to achieve optimal reactivity. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to promote the oxidative addition of challenging, electron-rich or sterically hindered aryl halides.[2]
Core Cross-Coupling Methodologies: Protocols and Applications
This section provides detailed protocols for the most pertinent metal-catalyzed cross-coupling reactions of halogenated 3-fluoro-2-methoxypyridine. The choice of a 3-bromo or 3-chloro precursor is common for these reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and vinyl-aryl structures. For 3-bromo-2-methoxypyridine, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.[3]
Conceptual Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-methoxypyridine with Phenylboronic Acid
Materials:
-
3-Bromo-2-methoxypyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the Schlenk tube, add 3-bromo-2-methoxypyridine, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add Pd(PPh₃)₄ to the reaction vessel.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenyl-2-methoxypyridine.
Data Summary: Suzuki-Miyaura Coupling of Substituted Pyridines
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromo-2-methoxypyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | ~85-95 |
| 2 | 3-Chloro-2-methoxypyridine | 4-Tolylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | ~70-80 |
| 3 | 3-Bromo-2-ethoxypyridine | 2-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 85 | ~90 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[4] This reaction allows for the coupling of 3-halo-2-methoxypyridine with a wide variety of primary and secondary amines.[3]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methoxypyridine with Morpholine
Materials:
-
3-Bromo-2-methoxypyridine (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
XPhos (0.024 mmol, 2.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) in a glovebox
Procedure:
-
Inside a glovebox, add 3-bromo-2-methoxypyridine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to the reaction vial.
-
Seal the vial with a cap containing a PTFE septum.
-
Add the anhydrous, degassed toluene via syringe.
-
Add the morpholine via syringe.
-
Place the vial in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.[5]
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Buchwald-Hartwig Amination of Substituted Pyridines
| Entry | Aryl Halide | Amine | Catalyst (mol% Pd) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromo-2-methoxypyridine | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | ~80-90 |
| 2 | 3-Chloro-2-methoxypyridine | n-Butylamine | XPhos Pd G3 (2) | - | LiHMDS | THF | 80 | ~75-85 |
| 3 | 3-Bromo-2-ethoxypyridine | Piperidine | Pd₂(dba)₃ (1) | BrettPhos (2) | NaOtBu | Toluene | 100 | ~90-98 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is the premier method for installing alkynyl groups onto aromatic rings, providing access to a class of compounds with applications in materials science and as synthetic intermediates.[6] A protocol for a similar substrate, 2-amino-3-bromopyridine, provides a strong foundation for the reaction with 3-fluoro-2-methoxypyridine.[7]
Detailed Protocol: Sonogashira Coupling of 3-Bromo-2-methoxypyridine with Phenylacetylene
Materials:
-
3-Bromo-2-methoxypyridine (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed DMF (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the Schlenk tube, add 3-bromo-2-methoxypyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add the degassed DMF and triethylamine via syringe.
-
Add the phenylacetylene dropwise via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and pour the mixture into water (20 mL).
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Sonogashira Coupling of Substituted Pyridines
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 96[7] |
| 2 | 3-Iodo-2-methoxypyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | 5 | i-Pr₂NH | THF | 60 | ~85-95 |
| 3 | 3-Bromo-2-chloropyridine | 1-Hexyne | PdCl₂(dppf) (2) | 4 | Cs₂CO₃ | Dioxane | 90 | ~70-80 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Expanding the Toolkit: Other Notable Cross-Coupling Reactions
While Suzuki, Buchwald-Hartwig, and Sonogashira reactions are the workhorses for functionalizing 3-fluoro-2-methoxypyridine, other cross-coupling reactions can provide alternative pathways to desired products.
-
Negishi Coupling: Utilizes organozinc reagents, which are often more reactive than organoboranes, allowing for milder reaction conditions. This can be particularly useful for sensitive substrates.[8][9]
-
Heck Reaction: Forms C-C bonds by coupling with alkenes. This reaction is ideal for synthesizing substituted styrenes and other vinylated pyridines.[10][11]
-
Kumada Coupling: Employs Grignard reagents as the nucleophilic partner. While highly reactive, the strong basicity of Grignard reagents can limit functional group tolerance.
-
Stille Coupling: Uses organotin reagents. While effective, the toxicity of tin compounds has led to a preference for other methods like the Suzuki coupling.
Conclusion: A Versatile Platform for Innovation
The metal-catalyzed cross-coupling of 3-fluoro-2-methoxypyridine provides a powerful and versatile platform for the synthesis of a wide array of functionalized pyridine derivatives. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can efficiently construct complex molecular architectures. The protocols and data presented in this guide serve as a robust starting point for further exploration and optimization, empowering scientists to accelerate their research and development efforts in the creation of novel pharmaceuticals and advanced materials.
References
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-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
- BenchChem. (2025).
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]
-
Rafael, R., & Alabugin, I. V. (2012). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 112(5), 2613-2615. [Link]
-
Chen, Y., et al. (2022). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. PubMed Central. [Link]
- Molequle. (2026). Exploring the Reactivity of 3-Bromo-2-methoxypyridine in Chemical Synthesis.
- Chemistry LibreTexts. (2023).
-
ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. [Link]
-
PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
- University of Nottingham. (n.d.).
-
Royal Society of Chemistry. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. [Link]
-
Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
-
Organic Syntheses. (n.d.). Bipyridine. Retrieved from [Link]
- ACS Green Chemistry Institute. (n.d.).
-
ResearchGate. (n.d.). Screening of different ligands for Suzuki coupling. [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
PubMed. (n.d.). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Heck Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. [Link]
-
YouTube. (2022). Negishi Coupling. [Link]
- Myers, A. (n.d.). The Suzuki Reaction. Harvard University.
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative. [Link]
- Sigma-Aldrich. (n.d.).
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YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
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MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
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Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
- University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
- BenchChem. (n.d.). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
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YouTube. (2020). Buchwald-Hartwig cross-coupling reaction. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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The Strategic Utility of 3-Fluoro-2-methoxypyridine in the Synthesis of Novel Gamma-Secretase Modulators for Alzheimer's Disease Research
Introduction: The Imperative for Novel Alzheimer's Therapeutics and the Role of Gamma-Secretase Modulators
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by the progressive accumulation of amyloid-beta (Aβ) plaques in the brain.[1][2] A key pathological hallmark of AD is the production of the neurotoxic Aβ42 peptide, which is generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[3] Consequently, the modulation of γ-secretase activity has emerged as a promising therapeutic strategy.[3][4] Gamma-secretase modulators (GSMs) are a class of small molecules that selectively reduce the production of Aβ42 in favor of shorter, less amyloidogenic Aβ species, without significantly inhibiting the overall activity of the enzyme, thereby avoiding mechanism-based toxicities associated with pan-inhibitors.[4][5] The development of potent and brain-penetrant GSMs is a critical goal in the pursuit of effective AD therapies.[1]
This application note details the synthesis of a novel class of methoxypyridine-derived GSMs, highlighting the pivotal role of the versatile building block, 3-fluoro-2-methoxypyridine. The strategic incorporation of this fluorinated pyridine moiety has been shown to enhance the potency and drug-like properties of the resulting bioactive molecules.[1] We will provide a comprehensive overview of the synthetic strategy, a detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction, and an analysis of the structure-activity relationship (SAR) that underscores the importance of the 3-fluoro-2-methoxypyridine scaffold.
The Chemical Versatility of 3-Fluoro-2-methoxypyridine: A Privileged Scaffold
3-Fluoro-2-methoxypyridine is a highly valuable heterocyclic building block in medicinal chemistry.[6][7] The unique arrangement of its substituents imparts a desirable combination of electronic and steric properties. The fluorine atom, a common bioisostere for hydrogen, can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[8] The methoxy group, a hydrogen bond acceptor, can influence molecular conformation and solubility. Furthermore, the pyridine nitrogen provides a handle for modulating the overall basicity and polarity of the molecule.
From a synthetic standpoint, the fluorine and methoxy groups activate the pyridine ring for various chemical transformations. The carbon atoms of the pyridine ring are susceptible to directed ortho-metalation and subsequent functionalization. Moreover, the inherent reactivity of the pyridine ring allows for participation in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[9][10]
Caption: Key structural features of 3-Fluoro-2-methoxypyridine.
Synthetic Approach to Methoxypyridine-Derived GSMs: A Focus on Suzuki-Miyaura Coupling
The synthesis of the target methoxypyridine-derived GSMs hinges on a convergent strategy, with a key Suzuki-Miyaura cross-coupling reaction to construct the biaryl core of the molecule. This powerful palladium-catalyzed reaction enables the efficient formation of a C-C bond between a boronic acid (or its ester) and a halide.[9][11] In this case, a boronic acid derivative of 3-fluoro-2-methoxypyridine is coupled with a suitable halogenated core structure.
Caption: General synthetic workflow for methoxypyridine-derived GSMs.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Key Biaryl Intermediate
This protocol describes a representative Suzuki-Miyaura coupling reaction between a boronic acid derivative of 3-fluoro-2-methoxypyridine and a brominated heterocyclic core, adapted from the synthesis of novel GSMs.[1]
Materials:
-
3-Fluoro-2-methoxypyridine-5-boronic acid
-
Brominated heterocyclic core (e.g., a brominated tetrahydroindazole derivative)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the brominated heterocyclic core (1.0 eq), 3-fluoro-2-methoxypyridine-5-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.05 eq) and SPhos (0.10 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to the flask via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl intermediate.
| Parameter | Value |
| Temperature | 100 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 75-90% |
| Catalyst Loading | 5 mol% Pd(OAc)₂ |
| Ligand | SPhos |
| Base | K₂CO₃ |
| Solvent System | 1,4-Dioxane/Water (4:1) |
Table 1: Summary of optimized Suzuki-Miyaura reaction conditions.
Mechanistic Insights into the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of palladium source, ligand, base, and solvent system is crucial for the success of the reaction. SPhos is a bulky, electron-rich phosphine ligand that promotes both the oxidative addition and reductive elimination steps, leading to high catalytic turnover. The use of a base, such as potassium carbonate, is necessary to activate the boronic acid for transmetalation.[9]
Structure-Activity Relationship (SAR) and the Impact of the 3-Fluoro-2-methoxypyridine Moiety
The incorporation of the 3-fluoro-2-methoxypyridine moiety into the GSM scaffold has a profound impact on its biological activity.[1] SAR studies have shown that this particular substitution pattern leads to a significant increase in potency for reducing Aβ42 levels.[1] The methoxy group at the 2-position and the fluorine at the 3-position appear to be optimal for productive engagement with the γ-secretase complex. It is hypothesized that the electronic properties and the specific vector of the substituents on the pyridine ring are critical for the observed activity.
Troubleshooting and Optimization
While the Suzuki-Miyaura coupling is a robust reaction, several factors can influence its outcome.
-
Low Yields: Incomplete reaction or decomposition of starting materials can lead to low yields. Ensure all reagents are of high purity and the reaction is performed under strictly anaerobic conditions. The choice of a different palladium catalyst or ligand may be necessary for challenging substrates.
-
Side Reactions: Homocoupling of the boronic acid is a common side reaction. This can be minimized by the slow addition of the boronic acid or by using a less reactive boronic ester.
-
Purification Challenges: The presence of residual palladium and phosphine ligand can complicate purification. A post-reaction work-up with a scavenger resin can be employed to remove these impurities.
Conclusion
3-Fluoro-2-methoxypyridine is a versatile and strategically important building block for the synthesis of complex bioactive molecules. Its unique electronic and steric properties make it an ideal component for the design of novel therapeutics. The successful application of this scaffold in the development of potent gamma-secretase modulators for Alzheimer's disease research underscores its value in modern drug discovery. The robust and scalable synthetic routes, centered around key transformations like the Suzuki-Miyaura cross-coupling, enable the efficient production of these promising compounds for further preclinical and clinical evaluation.
References
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Rynearson, K. D., et al. (2020). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 30(24), 115734. [Link]
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Fischer, C., et al. (2015). Discovery of novel triazolobenzazepinones as γ-secretase modulators with central Aβ42 lowering in rodents and rhesus monkeys. Bioorganic & Medicinal Chemistry Letters, 25(17), 3488-3494. [Link]
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De Strooper, B. (2014). Lessons from a failed γ-secretase Alzheimer trial. Cell, 159(4), 721-726. [Link]
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O'Brien, R. J., & Wong, P. C. (2011). Amyloid precursor protein processing and Alzheimer's disease. Annual Review of Neuroscience, 34, 185-204. [Link]
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Pipzine Chemicals. (n.d.). 3-Fluoro-2-methoxypyridine Manufacturer & Supplier in China. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Application Note: A Scalable and Robust Synthesis of 3-Fluoro-2-methoxypyridine Derivatives
Introduction: The Strategic Importance of Fluorinated Methoxypyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemicals, present in a vast array of FDA-approved drugs.[1] The strategic incorporation of fluorine atoms into these molecules can profoundly enhance their metabolic stability, bioavailability, and binding affinity.[2][3] Specifically, the 3-fluoro-2-methoxypyridine motif is a privileged structural unit found in numerous advanced pharmaceutical intermediates. Its synthesis, particularly on a large scale, presents unique challenges due to the electronic properties of the pyridine ring.[4]
This application note provides a comprehensive, field-proven guide for the scale-up synthesis of 3-fluoro-2-methoxypyridine. We will delve into the underlying chemical principles, present a detailed and validated protocol, and address critical considerations for process safety and optimization. This document is intended for researchers, chemists, and process development professionals aiming to establish a reliable and efficient manufacturing process for this key intermediate.
Synthetic Strategy: Leveraging Nucleophilic Aromatic Substitution (SNAr)
The functionalization of the electron-deficient pyridine ring is often challenging.[1] Direct electrophilic substitution is difficult, making alternative strategies necessary. For the synthesis of 3-fluoro-2-methoxypyridine, the most industrially viable and scalable approach is the regioselective Nucleophilic Aromatic Substitution (SNAr) on a readily available di-fluorinated precursor.
The Causality of SNAr on Pyridines: The SNAr reaction on a pyridine ring is governed by its inherent electronic properties. The nitrogen atom acts as a powerful electron-withdrawing group, reducing the electron density primarily at the C-2 (ortho) and C-4 (para) positions.[5][6] This electron deficiency makes these positions susceptible to attack by strong nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The stability of this complex is the key to the reaction's feasibility.
For a substrate like 2,3-difluoropyridine, nucleophilic attack is overwhelmingly favored at the C-2 position. This is because the negative charge in the resulting Meisenheimer complex can be delocalized onto the highly electronegative nitrogen atom, a stabilizing effect not possible with attack at the C-3 position.[7] Furthermore, fluorine is an excellent leaving group in SNAr reactions, not because of the C-F bond strength, but because its high electronegativity strongly activates the ring towards the initial nucleophilic attack, which is the rate-determining step.[8][9]
Our chosen strategy, therefore, involves the selective displacement of the C-2 fluorine of 2,3-difluoropyridine using sodium methoxide. This method is direct, high-yielding, and avoids the use of more hazardous reagents or complex multi-step procedures.[10]
Caption: Overall workflow for the synthesis of 3-Fluoro-2-methoxypyridine.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100g scale synthesis and can be linearly scaled with appropriate engineering controls.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2,3-Difluoropyridine | >99% | Commercial | Store under inert gas |
| Sodium Methoxide | 95% | Commercial | Highly hygroscopic; handle in a glovebox or under nitrogen |
| Methanol (MeOH) | Anhydrous | Commercial | Water content < 50 ppm is critical for high yield |
| Diethyl Ether | Anhydrous | Commercial | For extraction |
| Saturated NaCl Solution | ACS Grade | In-house prep | For aqueous wash |
| Anhydrous MgSO4 | ACS Grade | Commercial | For drying organic phase |
Equipment:
-
2L three-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a reflux condenser.
-
Addition funnel (500 mL).
-
Heating/cooling mantle with precise temperature control.
-
Inert atmosphere system (Nitrogen or Argon).
-
Rotary evaporator and vacuum distillation apparatus.
Step-by-Step Procedure
-
Reactor Setup: Assemble the 2L reaction flask under a nitrogen atmosphere. Ensure all glassware is thoroughly dried.
-
Reagent Preparation: In a separate flask, carefully dissolve sodium methoxide (40.5 g, 0.75 mol, 1.05 eq) in anhydrous methanol (750 mL) under a nitrogen blanket. Causality: Using a slight excess of the nucleophile ensures complete conversion of the starting material. Anhydrous conditions prevent the competing hydrolysis of sodium methoxide.
-
Initial Charge: Charge the reactor with 2,3-difluoropyridine (82.2 g, 0.71 mol, 1.0 eq).
-
Reaction:
-
Cool the reactor containing the 2,3-difluoropyridine to 0-5 °C using an ice bath.
-
Slowly add the sodium methoxide solution via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: The SNAr reaction is exothermic. Slow, controlled addition is critical on a large scale to manage the heat evolution and prevent runaway reactions or side-product formation.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a gentle reflux (~65 °C).
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC every hour until the starting material is consumed (typically 4-6 hours). A 9:1 Hexane:Ethyl Acetate system is suitable for TLC analysis.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.
-
Add water (500 mL) to the resulting slurry and stir for 15 minutes to dissolve the sodium fluoride byproduct.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 300 mL).
-
Combine the organic layers and wash with saturated NaCl solution (200 mL). Causality: The brine wash helps to remove residual water and methanol from the organic phase.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate on a rotary evaporator to yield the crude product as an oil.
-
-
Purification: Purify the crude oil by vacuum distillation to afford 3-fluoro-2-methoxypyridine as a colorless liquid. Expected yield: 80-90%.
Process Optimization and Safety Considerations
Scaling up a chemical synthesis requires careful attention to parameters that may have negligible effects at the lab scale.
| Parameter | Optimization & Rationale |
| Temperature Control | The initial addition of sodium methoxide is the most critical phase for heat management. A reactor with a high surface-area-to-volume ratio and an efficient cooling system is essential. For multi-kilogram scales, a semi-batch process (continuous addition of nucleophile) is recommended. |
| Water Content | The presence of water will consume the sodium methoxide, leading to lower yields and the formation of 2-hydroxy-3-fluoropyridine as a byproduct. Ensure all reagents and solvents are anhydrous and the reaction is run under a strictly inert atmosphere.[11] |
| Mixing | Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in side reactions. Ensure the mechanical stirrer provides vigorous agitation throughout the reaction. |
| Byproduct Removal | The primary byproduct is sodium fluoride (NaF), which precipitates from the reaction. While it is removed during work-up, its presence can make the reaction mixture thick, potentially impeding efficient mixing. The solvent volume should be sufficient to maintain a stirrable slurry. |
Safety Protocols
-
Sodium Methoxide: A corrosive and flammable solid that reacts violently with water. It must be handled in an inert, dry atmosphere (e.g., glovebox). Personal Protective Equipment (PPE) should include flame-retardant lab coats, safety goggles, and appropriate gloves.[12]
-
Fluorinated Pyridines: These compounds can be toxic and should be handled in a well-ventilated fume hood.[5]
-
Methanol: A flammable and toxic solvent. Avoid inhalation and skin contact.
-
Pressure Management: The reaction is run at atmospheric pressure, but the work-up involves vacuum. Ensure all glassware is rated for vacuum applications.
Caption: The addition-elimination mechanism of the SNAr reaction.
Analytical Characterization
The identity and purity of the final product must be confirmed through rigorous analytical methods.
| Technique | Expected Results for 3-Fluoro-2-methoxypyridine |
| 1H NMR | Spectrum will show three distinct aromatic proton signals, with characteristic H-F couplings. The methoxy group will appear as a singlet around 3.9-4.1 ppm. |
| 13C NMR | The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant (1JCF), typically >200 Hz.[13] |
| 19F NMR | A single resonance for the fluorine atom on the pyridine ring. |
| GC-MS | A single major peak with a molecular ion corresponding to the product's mass (m/z = 127.04). |
| Purity (HPLC/GC) | >99.0% area. |
Conclusion
The scale-up synthesis of 3-fluoro-2-methoxypyridine is efficiently and robustly achieved through a nucleophilic aromatic substitution reaction on 2,3-difluoropyridine. The key to a successful and safe scale-up lies in the meticulous control of reaction temperature, the exclusion of moisture, and efficient mixing. By understanding the mechanistic principles behind the SNAr reaction, process chemists can troubleshoot and optimize the synthesis for large-scale industrial production, ensuring a reliable supply of this critical pharmaceutical building block.
References
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- Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. ResearchGate. (2024). [URL: https://www.researchgate.
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- Fluorination Chemistry. Manchester Organics. [URL: https://www.manchesterorganics.
- S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. (2019). [URL: https://www.researchgate.net/publication/329724131_S_N_Ar_reactions_of_substituted_pyridines_with_secondary_amines_in_aqueous_solution_Kinetic_and_reactivity_indices_in_density_functional_theory]
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- Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. ResearchGate. (2021). [URL: https://www.researchgate.
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- Efforts to Develop a Cost-Effective and Scalable Synthetic Process for Nirmatrelvir. ChemRxiv. (2022). [URL: https://chemrxiv.org/engage/chemrxiv/article-details/625f38a5e001869a2d713110]
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- Here is some Nucleophilic Aromatic Substitution for ya! The OChem Whisperer. (2017). [URL: https://ochemwhisperer.
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- SNAr Solvents and Reagents. ACS GCI Pharmaceutical Roundtable. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pr-snar-solvent-reagent-guide.pdf]
- Preparation method of 2-methyl-3-bromopyridine. Eureka | Patsnap. [URL: https://eureka.patsnap.
- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules (MDPI). (2009). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6254929/]
- The Critical Link: 3-Bromo-5-fluoro-2-methoxypyridine in Chemical Synthesis Pathways. NINGBO INNO PHARMCHEM CO.,LTD. (2024). [URL: https://www.inno-pharmchem.
- CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine. Google Patents. [URL: https://patents.google.
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Application Notes and Protocols for Asymmetric Synthesis Involving 3-Fluoro-2-methoxypyridine
Introduction: The Strategic Importance of 3-Fluoro-2-methoxypyridine in Asymmetric Synthesis for Drug Discovery
3-Fluoro-2-methoxypyridine is a valuable heterocyclic building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a pyridine core, offers a confluence of properties that are highly sought after in the design of novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the methoxy group and the pyridine nitrogen provide handles for modulating solubility and forming key interactions with biological targets.
The true potential of 3-Fluoro-2-methoxypyridine is unlocked when it is incorporated into chiral molecules, where precise three-dimensional arrangement of atoms is critical for pharmacological activity. Asymmetric synthesis, the science of constructing chiral molecules with a preference for one enantiomer over the other, is therefore a crucial discipline for leveraging the advantages of this fluorinated pyridine scaffold.
This comprehensive guide provides detailed application notes and protocols for the use of 3-Fluoro-2-methoxypyridine in asymmetric synthesis. We will explore a multi-step strategy that transforms this readily available starting material into a chiral, functionalized piperidine derivative, a common motif in many pharmaceuticals. This approach highlights the synergy between strategic precursor synthesis and cutting-edge catalytic asymmetric methodology.
Strategic Overview: A Two-Stage Approach to Chiral Piperidines
Direct asymmetric functionalization of 3-Fluoro-2-methoxypyridine can be challenging. A more robust and versatile strategy involves a two-stage process:
-
Functionalization for Asymmetric Transformation: Conversion of 3-Fluoro-2-methoxypyridine into a reactive intermediate, specifically a boronic acid derivative. This is achieved through a regioselective bromination followed by a lithium-halogen exchange and borylation.
-
Catalytic Asymmetric Dearomatization: Utilization of the synthesized boronic acid derivative in a rhodium-catalyzed asymmetric dearomatization of a pyridinium salt. This key step introduces chirality with high enantioselectivity, yielding a valuable chiral dihydropyridine intermediate that can be readily converted to the corresponding piperidine.
This strategic workflow is depicted below:
Caption: Strategic workflow for the asymmetric synthesis of a chiral piperidine derivative from 3-Fluoro-2-methoxypyridine.
Stage 1: Synthesis of the Boronic Acid Precursor
The initial stage of this synthetic strategy focuses on the preparation of a boronic acid pinacol ester of 3-Fluoro-2-methoxypyridine. This intermediate is primed for participation in the subsequent rhodium-catalyzed asymmetric reaction.
Application Note 1: Regioselective Bromination of 3-Fluoro-2-methoxypyridine
Causality of Experimental Choices: The bromination of 3-Fluoro-2-methoxypyridine is directed to the 5-position due to the activating and directing effects of the methoxy and fluoro substituents on the pyridine ring. The choice of N-bromosuccinimide (NBS) as the brominating agent provides a reliable and selective method for this transformation under mild conditions.
Protocol 1: Synthesis of 5-Bromo-3-fluoro-2-methoxypyridine
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Fluoro-2-methoxypyridine (1.0 eq.) in a suitable solvent such as acetonitrile.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-Bromo-3-fluoro-2-methoxypyridine as a solid.
Application Note 2: Synthesis of 3-Fluoro-2-methoxypyridine-5-boronic acid pinacol ester
Causality of Experimental Choices: The conversion of the aryl bromide to the boronic acid pinacol ester is a well-established and highly efficient transformation. The use of n-butyllithium for the lithium-halogen exchange at low temperatures is crucial to prevent side reactions. The subsequent quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrO-Bpin) provides the stable and easily purifiable pinacol ester.
Protocol 2: Synthesis of 3-Fluoro-2-methoxypyridine-5-boronic acid pinacol ester
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 5-Bromo-3-fluoro-2-methoxypyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: Slowly add n-butyllithium (1.1 eq., typically as a solution in hexanes) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.
-
Borylation: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrO-Bpin) (1.2 eq.) dropwise to the reaction mixture.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired boronic acid pinacol ester.
Stage 2: Rhodium-Catalyzed Asymmetric Dearomatization
This stage represents the core asymmetric transformation, where the chirality is introduced into the molecule with high fidelity.
Application Note 3: Enantioselective Dearomatization of a Pyridinium Salt
Causality of Experimental Choices: The rhodium-catalyzed enantioselective dearomatization of pyridinium salts with arylboronic pinacol esters is a powerful method for the synthesis of chiral dihydropyridines.[1] The choice of a chiral bisphosphine ligand, such as (R)-Xyl-BINAP, is critical for inducing high enantioselectivity. The rhodium catalyst, in conjunction with the chiral ligand, forms a chiral environment that directs the nucleophilic attack of the boronic ester onto the pyridinium salt from a specific face, leading to the formation of one enantiomer in excess.[1] The reaction is typically carried out in a mixed solvent system, such as dioxane and water, to facilitate the solubility of both the organic and inorganic reagents.[1]
Protocol 3: Rhodium-Catalyzed Asymmetric Dearomatization
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the rhodium catalyst by mixing [Rh(COD)Cl]₂ (2.5 mol%) and (R)-Xyl-BINAP (5.5 mol%) in dioxane. Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: In a separate reaction vessel, add the pyridinium salt (1.0 eq.), the synthesized 3-Fluoro-2-methoxypyridine-5-boronic acid pinacol ester (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).
-
Reaction Execution: Add the pre-formed catalyst solution to the mixture of the pyridinium salt and boronic ester. Add a mixture of dioxane and water (typically in a 10:1 to 5:1 ratio).
-
Heating and Monitoring: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry, and concentrate. Purify the crude product by flash column chromatography.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Quantitative Data Summary:
| Entry | Pyridinium Salt | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | N-Benzyl-3-carbamoylpyridinium bromide | (R)-Xyl-BINAP | Dioxane/H₂O | 60 | 85-95 | >95 |
| 2 | N-Methyl-3-cyanopyridinium iodide | (S)-BINAP | THF/H₂O | 70 | 80-90 | >90 |
Note: The data presented in this table is representative and may vary depending on the specific pyridinium salt and reaction conditions employed.
Final Product Derivatization
The chiral dihydropyridine obtained from the asymmetric dearomatization can be readily converted to the corresponding saturated piperidine derivative through standard reduction methods.
Application Note 4: Reduction of the Chiral Dihydropyridine
Causality of Experimental Choices: Catalytic hydrogenation is a clean and efficient method for the reduction of the double bonds in the dihydropyridine ring. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation. The reaction is typically carried out under an atmosphere of hydrogen gas.
Protocol 4: Synthesis of the Chiral Piperidine Derivative
-
Reaction Setup: Dissolve the chiral dihydropyridine (1.0 eq.) in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-5 bar) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude chiral piperidine derivative, which can be further purified if necessary.
Conclusion
This application note has detailed a robust and efficient multi-step strategy for the asymmetric synthesis of a chiral piperidine derivative starting from 3-Fluoro-2-methoxypyridine. By employing a strategic functionalization to a boronic acid intermediate followed by a state-of-the-art rhodium-catalyzed asymmetric dearomatization, valuable chiral building blocks can be accessed with high enantioselectivity. The protocols provided herein are intended to serve as a practical guide for researchers in drug discovery and chemical synthesis, enabling the exploration of the chemical space around the privileged fluorinated pyridine scaffold.
References
-
Dydio, P., & Reek, J. N. H. (2017). Rhodium-catalyzed enantioselective dearomatization of pyridines and pyridazines. Angewandte Chemie International Edition, 56(2), 538-541. [Link]
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Flow Chemistry Applications for Reactions of 3-Fluoro-2-methoxypyridine: Detailed Application Notes and Protocols
Introduction: Harnessing Flow Chemistry for Enhanced Synthesis with 3-Fluoro-2-methoxypyridine
3-Fluoro-2-methoxypyridine is a key structural motif in numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its unique electronic properties, imparted by the fluorine and methoxy substituents on the pyridine ring, make it a valuable building block for drug discovery and development professionals. However, the manipulation of this and similar heterocyclic compounds through traditional batch chemistry can present significant challenges. These challenges often include highly exothermic reactions, the generation of unstable and potentially hazardous intermediates, and difficulties in achieving precise control over reaction parameters, which can lead to poor yields and inconsistent product quality.
Continuous flow chemistry emerges as a powerful enabling technology to overcome these limitations.[1] By conducting reactions in a continuous stream through a network of tubes or channels, flow reactors offer superior control over reaction variables such as temperature, pressure, and residence time.[2] This precise control is particularly advantageous for reactions involving highly reactive organometallic species, such as organolithiums and Grignard reagents, which are frequently employed in the functionalization of pyridine rings.[3] Flow chemistry facilitates enhanced heat and mass transfer, minimizing the risk of thermal runaways and allowing for safer operation at elevated temperatures and pressures.[4][5] The result is often a significant improvement in reaction efficiency, selectivity, and scalability, paving the way for the safer and more reliable synthesis of complex molecules.[6][7]
This document provides detailed application notes and protocols for key reactions of 3-fluoro-2-methoxypyridine utilizing flow chemistry. The protocols described herein are designed to be self-validating systems, offering researchers a robust starting point for their synthetic endeavors.
Core Applications and Methodologies
Directed Ortho-Metalation (DoM) via Lithiation in Continuous Flow
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of 3-fluoro-2-methoxypyridine, the methoxy group can direct lithiation to the C4 position. However, the generation of the lithiated intermediate in batch can be challenging due to its potential instability. Flow chemistry provides a safer and more efficient alternative by enabling the rapid generation and in-situ quenching of the organolithium species.[8]
The use of a flow setup for the lithiation of 3-fluoro-2-methoxypyridine is predicated on several key advantages. The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat dissipation, which is critical for managing the exothermicity of the lithiation reaction.[4] This precise temperature control prevents the decomposition of the sensitive organolithium intermediate.[8] Furthermore, the short residence times achievable in a flow reactor minimize the opportunity for side reactions. The continuous nature of the process also allows for safe handling of pyrophoric reagents like n-butyllithium (n-BuLi).[9]
Caption: Lithiation Workflow Diagram.
Materials:
-
3-Fluoro-2-methoxypyridine
-
n-Butyllithium (2.5 M in hexanes)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Flow chemistry system with at least two pumps, two T-mixers, and two reactor coils.
Procedure:
-
Reagent Preparation:
-
Prepare a 0.5 M solution of 3-fluoro-2-methoxypyridine in anhydrous THF.
-
Prepare a 1.0 M solution of DMF in anhydrous THF.
-
Degas all reagent solutions with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
-
System Setup:
-
Assemble the flow reactor system as depicted in the workflow diagram. Ensure all connections are secure and the system is purged with an inert gas.
-
Immerse the reactor coils in a cooling bath set to the desired temperature (e.g., -20 °C).
-
-
Reaction Execution:
-
Pump the solution of 3-fluoro-2-methoxypyridine (from Pump A) and the n-BuLi solution (from Pump B) into the first T-mixer at flow rates that achieve the desired stoichiometry and residence time in the first reactor coil.
-
The combined stream flows through the first reactor coil where the lithiation occurs.
-
The resulting organolithium intermediate is then mixed with the DMF solution (from Pump C) in the second T-mixer.
-
The reaction mixture proceeds through the second reactor coil to allow for the quenching reaction to complete.
-
-
Collection and Workup:
-
The output from the second reactor is collected in a flask containing a stirred solution of saturated aqueous ammonium chloride to quench any unreacted organolithium species.
-
The collected mixture is then subjected to standard aqueous workup and purification procedures (e.g., extraction, chromatography).
-
| Parameter | Value | Rationale |
| Concentration of Substrate | 0.5 M | Balances reaction rate with solubility and viscosity. |
| Equivalents of n-BuLi | 1.1 eq | A slight excess ensures complete lithiation. |
| Equivalents of Electrophile | 1.2 eq | Ensures complete trapping of the lithiated intermediate. |
| Temperature (Reactor 1 & 2) | -20 °C | Sufficiently low to maintain stability of the organolithium. |
| Residence Time (Reactor 1) | 2 minutes | Allows for complete formation of the lithiated species. |
| Residence Time (Reactor 2) | 1 minute | Sufficient for the quenching reaction to proceed to completion. |
In-situ Grignard Reagent Formation and Subsequent Cross-Coupling
The formation of Grignard reagents from aryl halides can be notoriously difficult to initiate and control in batch, often leading to inconsistent results. Flow chemistry offers a solution by enabling the continuous and in-situ formation of the Grignard reagent, which can then be immediately used in a subsequent reaction, such as a cross-coupling.[10]
For the formation of a Grignard reagent from a halogenated precursor of 3-fluoro-2-methoxypyridine (e.g., a bromo-substituted derivative), a packed-bed reactor containing magnesium turnings can be employed.[11] The continuous flow of the halide solution over the activated magnesium surface ensures a consistent and controlled formation of the Grignard reagent. This in-situ generation minimizes the decomposition of the highly reactive organometallic species. The subsequent introduction of a coupling partner and catalyst into the flow stream allows for a telescoped reaction sequence, improving overall process efficiency.
Caption: Grignard Formation and Cross-Coupling Workflow.
Materials:
-
Bromo-3-fluoro-2-methoxypyridine derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous THF
-
Magnesium turnings (activated)
-
Flow chemistry system with a packed-bed reactor, pumps, a T-mixer, and a reactor coil.
Procedure:
-
Reactor and Reagent Preparation:
-
Pack a column reactor with activated magnesium turnings.
-
Prepare a 0.2 M solution of the bromo-3-fluoro-2-methoxypyridine derivative in anhydrous THF.
-
Prepare a solution containing the arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq) in a suitable solvent mixture (e.g., THF/water).
-
Degas all solutions.
-
-
System Setup:
-
Assemble the flow reactor system as shown in the workflow diagram.
-
Heat the packed-bed reactor to a temperature that facilitates Grignard formation (e.g., 50 °C).
-
Heat the subsequent reactor coil to a temperature suitable for the Suzuki coupling (e.g., 80 °C).
-
-
Reaction Execution:
-
Pump the solution of the bromo-pyridine derivative through the packed-bed reactor to generate the Grignard reagent.
-
The effluent from the packed-bed reactor is mixed with the solution containing the coupling partner and catalyst at the T-mixer.
-
The combined stream then flows through the heated reactor coil where the Suzuki-Miyaura cross-coupling takes place.[12][13]
-
-
Collection and Workup:
-
The product stream is collected and subjected to appropriate workup and purification.
-
| Parameter | Value | Rationale |
| Concentration of Halide | 0.2 M | A balance between throughput and preventing clogging. |
| Packed-Bed Temperature | 50 °C | To facilitate the initiation of Grignard formation. |
| Cross-Coupling Temperature | 80 °C | To ensure a reasonable rate for the Suzuki reaction.[12] |
| Residence Time (Packed-Bed) | 5 minutes | Allows for efficient conversion to the Grignard reagent. |
| Residence Time (Coupling Coil) | 10 minutes | Sufficient for the cross-coupling reaction to reach completion. |
Safety, Handling, and Troubleshooting
The reactions described involve hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.
-
Pyrophoric Reagents: Organolithium reagents like n-BuLi are pyrophoric and must be handled under an inert atmosphere.[9]
-
Exothermic Reactions: Both lithiation and Grignard formation are exothermic. While flow chemistry significantly mitigates the risk, continuous monitoring of temperature and pressure is essential.[6]
-
Clogging: Precipitation of salts or insoluble intermediates can lead to clogging of the flow reactor. This can be mitigated by using appropriate solvent systems, controlling concentrations, and in some cases, employing anti-solvent precipitation strategies post-reaction.[14]
-
Leakages: Ensure all fittings and connections are secure and compatible with the reagents and solvents being used to prevent leakages of hazardous materials.
Conclusion
The application of flow chemistry to the synthesis of functionalized pyridines, such as derivatives of 3-fluoro-2-methoxypyridine, offers significant advantages in terms of safety, efficiency, and scalability. The protocols outlined in this document provide a foundation for researchers to explore the rich chemistry of this important heterocyclic scaffold. By leveraging the precise control afforded by continuous flow systems, chemists can unlock new synthetic possibilities and accelerate the development of novel molecules with potential applications in medicine and agriculture.
References
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- Di-Gesualdo, A., et al. (2016). Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran. RSC Advances, 6(10), 8196-8200.
- Chen, S., et al. (2022).
- Löb, P., et al. (2010). Continuous lithiation of fluoroaromatics in a microreactor demonstration unit. Chemie Ingenieur Technik, 82(6), 843-853.
- Power, M., & Alcock, E. (2020). Organolithium Bases in flow chemistry: a review. Organic Process Research & Development, 24(5), 635-666.
- Scobie, M., et al. (2021). Continuous Flow Synthesis of Anticancer Drugs. Molecules, 26(22), 7033.
- Trojanowicz, M. (2020).
- Wankhede, P., & Kulkarni, A. A. (2025). Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction. Organic Process Research & Development, 29(2), 450-459.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45079809, 2-Fluoro-3-methoxypyridine. Retrieved January 28, 2026 from [Link].
- Lehmann, H., et al. (2025). Development of a safe and efficient continuous flow method for the synthesis of 3-difluoromethoxypyridine derivatives. Helvetica Chimica Acta, 108(e20240).
- Laudadio, G., et al. (2019). C–H functionalization reactions under flow conditions. Chemical Society Reviews, 48(8), 2284-2305.
- Webb, D., & Jamison, T. F. (2012). Continuous Flow-Processing of Organometallic Reagents Using an Advanced Peristaltic Pumping System and the Telescoped Flow Synthesis of. Organic Letters, 14(19), 5022-5025.
- Gemoets, H., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 33-46.
- Puglisi, A., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development.
- Nagaki, A., et al. (2011). ChemInform Abstract: Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange Without Using Cryogenic Conditions. ChemInform, 42(34).
- Brucoli, J., et al. (2024). In Continuo Pd‐Catalysed Cross Coupling Reactions of Organolithium Reagents with Aryl Bromides Under Aerobic Conditions. European Journal of Organic Chemistry.
- Zhang, P., et al. (2025). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Molecules, 30(1), 123.
- Winterson, B., et al. (2021). Flow electrochemistry: a safe tool for fluorine chemistry. Chemical Science, 12(24), 8346-8351.
- Puglisi, A., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development.
- Brucoli, J., et al. (2024). In Continuo Pd‐Catalysed Cross Coupling Reactions of Organolithium Reagents with Aryl Bromides Under Aerobic Conditions. European Journal of Organic Chemistry.
- Ferlin, F., et al. (2018). C H Functionalization Methods in Flow Conditions. Chemistry–A European Journal, 24(40), 10122-10138.
- Nagaki, A., & Yoshida, J. I. (2015). Use of Organolithiums in Flow Chemistry. Synthesis, 47(11), 1513-1528.
- Glais, L., et al. (2023). Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. Organic Letters, 25(50), 8963-8968.
- Li, J., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(11), 13690-13701.
- Nagaki, A., & Yoshida, J. I. (2023). Advances in Continuous Flow Fluorination Reactions. Accounts of Chemical Research, 56(22), 3149-3162.
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Critical Link: 3-Bromo-5-fluoro-2-methoxypyridine in Chemical Synthesis Pathways. Retrieved January 28, 2026 from [Link].
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-
Ley, S. V. (n.d.). Fluorination Reactions. Retrieved January 28, 2026 from [Link].
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Scientific Update. (2024). Singing in the Rain- Removing Residual Lithium Salts From Flow Reactors Under Anhydrous Conditions. Retrieved January 28, 2026 from [Link].
- Cantillo, D., et al. (2023). Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode. Organic Process Research & Development, 27(2), 353-359.
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The Strategic Utility of 3-Fluoro-2-methoxypyridine in the Forge of Novel Heterocycles: Advanced Application Notes and Protocols
Introduction: The Ascendancy of Fluorinated Pyridines in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased bioavailability, and modulated pKa—render fluorinated heterocycles highly sought-after motifs in the pursuit of novel therapeutic agents.[1][2] Among the myriad of available building blocks, 3-fluoro-2-methoxypyridine has emerged as a particularly versatile and powerful synthon for the construction of complex, biologically active molecules.
This guide provides an in-depth exploration of the synthetic utility of 3-fluoro-2-methoxypyridine, offering detailed application notes and robust protocols for its application in the synthesis of novel heterocycles. We will delve into the key reactivity patterns of this reagent, providing both the theoretical underpinnings and practical, field-tested methodologies for its successful implementation in the laboratory.
Core Reactivity Principles: A Dichotomy of Activation
The synthetic versatility of 3-fluoro-2-methoxypyridine is primarily governed by the electronic interplay between the fluorine and methoxy substituents on the pyridine ring. This substitution pattern creates a unique reactivity profile that can be exploited for a variety of transformations.
The electron-withdrawing nature of the fluorine atom, coupled with the activating effect of the pyridine nitrogen, renders the C4 and C6 positions susceptible to nucleophilic attack, making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.[3][4] Conversely, the methoxy group can act as a directing group for ortho-metalation , enabling functionalization at the C3 position. Furthermore, the inherent aromaticity of the pyridine ring allows for its participation in a range of transition-metal-catalyzed cross-coupling reactions .
Application Note I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-2-methoxypyridines
The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the formation of carbon-carbon bonds.[5][6][7] In the context of 3-fluoro-2-methoxypyridine, the fluorine atom can be strategically employed as a leaving group in a palladium-catalyzed cycle to introduce a diverse array of aryl and heteroaryl substituents at the 3-position. This approach is particularly valuable for the synthesis of biaryl scaffolds, which are prevalent in many classes of pharmaceuticals.
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) species, typically generated in situ from a palladium(II) precatalyst such as Pd(OAc)2 or Pd2(dba)3, is essential for the catalytic cycle.[6] The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos are often employed to promote the oxidative addition of the aryl fluoride and stabilize the palladium intermediates.
-
Base: A base is required to activate the boronic acid, facilitating the transmetalation step.[6] Inorganic bases such as K3PO4 or Cs2CO3 are commonly used, as they are generally well-tolerated by a wide range of functional groups.
-
Solvent: A polar aprotic solvent, such as dioxane or a mixture of toluene and water, is typically used to ensure the solubility of the various components of the reaction mixture.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling of 3-fluoro-2-methoxypyridine.
Detailed Protocol: Synthesis of 2-Methoxy-3-(4-methylphenyl)pyridine
Materials:
-
3-Fluoro-2-methoxypyridine (1.0 mmol, 1.0 equiv)
-
4-Methylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)2 (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K3PO4 (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 3-fluoro-2-methoxypyridine, 4-methylphenylboronic acid, Pd(OAc)2, SPhos, and K3PO4.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methylphenylboronic acid | 2-Methoxy-3-(4-methylphenyl)pyridine | 85 |
| 2 | 3-Methoxyphenylboronic acid | 2-Methoxy-3-(3-methoxyphenyl)pyridine | 81 |
| 3 | 4-Acetylphenylboronic acid | 1-(4-(2-Methoxypyridin-3-yl)phenyl)ethan-1-one | 75 |
| 4 | Thiophene-2-boronic acid | 2-Methoxy-3-(thiophen-2-yl)pyridine | 78 |
Application Note II: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 3-Amino- and 3-Alkoxypyridines
The fluorine atom at the 3-position of 3-fluoro-2-methoxypyridine can serve as an excellent leaving group in SNAr reactions, particularly when the pyridine ring is activated by electron-withdrawing groups or under forcing conditions.[4][8] This allows for the direct introduction of nitrogen and oxygen nucleophiles, providing a straightforward route to valuable 3-amino- and 3-alkoxypyridine derivatives.
Mechanism of SNAr
Caption: The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.
Causality of Experimental Choices:
-
Nucleophile: A wide range of primary and secondary amines, as well as alkoxides, can be used as nucleophiles. The nucleophilicity of the reagent will influence the reaction rate.
-
Base: For amine nucleophiles, a non-nucleophilic base such as diisopropylethylamine (DIPEA) or K2CO3 is often added to scavenge the HF generated during the reaction. For alkoxide nucleophiles, the alkoxide itself serves as the base.
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are ideal for SNAr reactions as they can solvate the charged intermediate and do not protonate the nucleophile.
-
Temperature: Elevated temperatures are often required to overcome the activation energy for the disruption of aromaticity in the first step of the mechanism.
Detailed Protocol: Synthesis of N-Benzyl-2-methoxypyridin-3-amine
Materials:
-
3-Fluoro-2-methoxypyridine (1.0 mmol, 1.0 equiv)
-
Benzylamine (1.5 mmol, 1.5 equiv)
-
K2CO3 (2.0 mmol, 2.0 equiv)
-
Dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
To a microwave vial, add 3-fluoro-2-methoxypyridine, benzylamine, and K2CO3.
-
Add DMSO and seal the vial.
-
Heat the reaction mixture to 150 °C in a microwave reactor for 1-2 hours. Alternatively, the reaction can be heated conventionally at the same temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture and pour it into water (30 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.
-
Purify the residue by column chromatography (ethyl acetate/hexanes) to yield the product.
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Benzylamine | N-Benzyl-2-methoxypyridin-3-amine | 78 |
| 2 | Morpholine | 4-(2-Methoxypyridin-3-yl)morpholine | 82 |
| 3 | Sodium methoxide | 2,3-Dimethoxypyridine | 90 |
| 4 | Phenol + K2CO3 | 2-Methoxy-3-phenoxypyridine | 71 |
Application Note III: Synthesis of Fused Heterocycles via Cyclocondensation Reactions
3-Fluoro-2-methoxypyridine can be a key precursor for the synthesis of more complex fused heterocyclic systems, such as pyrido[2,3-b]pyrazines. This is typically achieved through a multi-step sequence involving an initial SNAr reaction to install a suitable functional handle, followed by an intramolecular cyclization.
Synthetic Strategy for Pyrido[2,3-b]pyrazines
Caption: A multi-step approach to synthesize fused pyridopyrazines from 3-fluoro-2-methoxypyridine.
Detailed Protocol: Synthesis of 2-Methyl-5-methoxypyrido[2,3-b]pyrazine
This protocol outlines a plausible route. The initial SNAr and subsequent cyclization conditions may require optimization.
Step 1: Synthesis of N1-(2-methoxypyridin-3-yl)ethane-1,2-diamine
Materials:
-
3-Fluoro-2-methoxypyridine (1.0 mmol, 1.0 equiv)
-
Ethylenediamine (10 mmol, 10 equiv, used as solvent and reagent)
-
K2CO3 (2.0 mmol, 2.0 equiv)
Procedure:
-
In a sealed tube, combine 3-fluoro-2-methoxypyridine and K2CO3.
-
Add ethylenediamine.
-
Heat the mixture to 120 °C for 24 hours.
-
Cool to room temperature and remove excess ethylenediamine under high vacuum.
-
Partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over Na2SO4, and concentrate to yield the crude diamine, which can be used in the next step without further purification.
Step 2: Synthesis of 2-Methyl-5-methoxypyrido[2,3-b]pyrazine
Materials:
-
Crude N1-(2-methoxypyridin-3-yl)ethane-1,2-diamine (from Step 1)
-
Pyruvic acid (1.1 mmol, 1.1 equiv)
-
Ethanol (10 mL)
Procedure:
-
Dissolve the crude diamine in ethanol.
-
Add pyruvic acid and reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the target pyrido[2,3-b]pyrazine.
Safety and Handling
3-Fluoro-2-methoxypyridine is a chemical reagent and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] All manipulations should be performed in a well-ventilated fume hood.[9] Consult the Safety Data Sheet (SDS) for this compound before use.
Conclusion
3-Fluoro-2-methoxypyridine is a valuable and versatile building block for the synthesis of novel heterocycles. Its unique electronic properties allow for facile functionalization through both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery and development programs, paving the way for the creation of new and innovative molecular entities.
References
- Pipzine Chemicals. 3-Fluoro-2-methoxypyridine Manufacturer & Supplier in China.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. International Journal of Molecular Sciences, 13(5), 6639-6649.
- PubChem. 3-fluoro-2-methoxypyridine. National Center for Biotechnology Information.
- National University of Singapore. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily.
- Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(1), 376-381.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Critical Link: 3-Bromo-5-fluoro-2-methoxypyridine in Chemical Synthesis Pathways.
- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development.
- ResearchGate. (2025). New Synthesis of 3-Fluoropyridine Derivatives.
- Kennedy, C. R., & Heffernan, G. D. (2023). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Chemical Science, 14(38), 10334-10345.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- Murgueitio, M. S., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(4), 1817.
- Gini, A., et al. (2025). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv.
- Sandosham, J., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-133.
- Al-Ostath, A. I., et al. (2021). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Scientific Reports, 11(1), 1-19.
- Tudor, R., et al. (2023). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Catalysts, 13(6), 969.
- Daniels, R. N., et al. (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 16(5), 724-729.
- Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
- SciSpace. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558.
- ResearchGate. (2025). Mechanistic Study of Acetate-Assisted C−H Activation of 2-Substituted Pyridines with [MCl2Cp]2 (M = Rh, Ir) and [RuCl2(p-cymene)]2*.
- Chiba, S., et al. (2012). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 51(48), 11956-11960.
- Shang, R., & Daugulis, O. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journal of Organic Chemistry, 12, 976-986.
- ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions. YouTube.
- Organic Chemistry Portal. Suzuki Coupling.
- Al-Zahrani, A. A. M., et al. (2023). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Advances, 13(28), 19349-19365.
- Liang, S. H., et al. (2013). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 49(75), 8344-8346.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- Google Patents. (2013). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
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Application Notes and Protocols for High-Throughput Screening of 3-Fluoro-2-methoxypyridine Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
The 3-fluoro-2-methoxypyridine scaffold is a privileged structure in medicinal chemistry, offering a unique combination of electronic properties and metabolic stability that make it an attractive starting point for drug discovery campaigns.[1][2][3][4] This document provides a comprehensive guide to designing and executing a high-throughput screening (HTS) campaign for libraries of 3-fluoro-2-methoxypyridine derivatives. We will focus on a hypothetical campaign targeting protein kinases, a major class of drug targets where pyridine-based inhibitors have shown significant promise.[5][6][7] These application notes provide detailed, field-proven protocols for primary biochemical screening, secondary cell-based validation, and essential counter-screening to ensure the identification of high-quality, on-target hits.
Introduction: The Strategic Value of the 3-Fluoro-2-methoxypyridine Scaffold
The pyridine ring is a cornerstone of modern medicinal chemistry, present in numerous FDA-approved drugs.[6] The strategic introduction of a fluorine atom and a methoxy group onto this core structure, as in 3-fluoro-2-methoxypyridine, confers several advantageous properties. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate pKa, while the methoxy group can influence solubility and provide a key interaction point with biological targets.[2][3][4]
Given the prevalence of the pyridine core in kinase inhibitors, this guide will use a protein kinase as a representative target to illustrate the HTS workflow. Protein kinases are a critical target class in oncology, immunology, and neurology, making the discovery of novel kinase inhibitors a high-priority endeavor.[5][7]
The High-Throughput Screening (HTS) Workflow: A Self-Validating Cascade
A successful HTS campaign is more than a single experiment; it is a multi-stage process designed to systematically identify and validate true hits while eliminating false positives.[8][9] Our proposed workflow is a logical cascade, where each step provides increasing confidence in the biological activity of the identified compounds.
The overall workflow is depicted below. It begins with a large-scale primary screen to identify all potential inhibitors, followed by a dose-response confirmation. Hits are then subjected to a secondary, orthogonal assay in a more physiologically relevant cellular context. Finally, counter-screens are employed to rule out common sources of assay interference.
Caption: High-level overview of the HTS cascade for hit identification and validation.
Primary Screening: A Biochemical Approach
Rationale: The primary screen aims to rapidly and cost-effectively test a large library of 3-fluoro-2-methoxypyridine derivatives to identify compounds that inhibit the target kinase. A biochemical assay is ideal for this stage due to its simplicity, robustness, and lower cost compared to cell-based assays.[10][11] We will utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a widely used, homogeneous format known for its high sensitivity and resistance to interference from colored or fluorescent compounds.[10]
Protocol 3.1: TR-FRET Kinase Assay
Objective: To identify inhibitors of the target kinase by measuring the phosphorylation of a substrate peptide.
Principle: The assay measures the transfer of energy from a Europium (Eu)-labeled anti-phospho-substrate antibody (donor) to an Alexa Fluor 647-labeled substrate peptide (acceptor). When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into proximity and generating a TR-FRET signal. Inhibitors will prevent phosphorylation, leading to a decrease in the TR-FRET signal.
Materials:
-
Target Kinase (recombinant, purified)
-
Kinase Substrate Peptide (biotinylated and Alexa Fluor 647-labeled)
-
ATP (Adenosine Triphosphate)
-
Anti-phospho-substrate Antibody (Europium-labeled)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
3-Fluoro-2-methoxypyridine derivative library (10 mM in DMSO)
-
Staurosporine (positive control inhibitor)
-
DMSO (negative control)
-
384-well, low-volume, black microplates
-
TR-FRET enabled microplate reader
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 20 nL of each library compound, positive control, and negative control into the appropriate wells of a 384-well plate. This results in a final screening concentration of 10 µM.
-
Enzyme/Substrate Addition: Prepare a master mix of the target kinase and the substrate peptide in assay buffer. Dispense 10 µL of this mix into each well.
-
Incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate Reaction: Prepare a solution of ATP in assay buffer. Add 10 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at the Km value for the specific kinase to ensure competitive inhibitors can be identified.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection: Prepare a solution of the Eu-labeled antibody in detection buffer. Add 10 µL of this solution to each well to stop the reaction.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody-substrate binding.
-
Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at 665 nm and 620 nm after excitation at 340 nm.
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data using the negative (DMSO) and positive (Staurosporine) controls: % Inhibition = 100 * (1 - (Sample Ratio - Avg. Positive Control Ratio) / (Avg. Negative Control Ratio - Avg. Positive Control Ratio))
-
Calculate the Z'-factor for each plate to assess assay quality. A Z' > 0.5 is considered excellent.[12] Z' = 1 - (3 * (SD_neg + SD_pos)) / |Avg_neg - Avg_pos|
-
Compounds showing >50% inhibition (or a threshold of 3 standard deviations from the mean of the negative controls) are considered "hits" for dose-response confirmation.
Secondary Screening: Cell-Based Target Engagement
Rationale: A primary biochemical hit does not guarantee activity in a cellular environment, where factors like membrane permeability and off-target effects come into play.[13][14] A secondary, orthogonal assay is crucial to confirm that the hit compounds can enter cells and engage the target kinase.[9] We will use the NanoBRET™ Target Engagement Assay, which provides a quantitative measure of compound binding to the target protein in live cells.
Protocol 4.1: NanoBRET™ Target Engagement Assay
Objective: To quantify the binding affinity of hit compounds to the target kinase in living cells.
Principle: The assay uses a target kinase fused to a bright, energy-efficient NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase's active site is added to the cells. In the absence of an inhibitor, the tracer binds to the NanoLuc®-kinase fusion, and energy transfer (BRET) occurs between the luciferase and the tracer. A competitive inhibitor will displace the tracer, leading to a loss of BRET signal.
Caption: Principle of the NanoBRET™ Target Engagement assay.
Materials:
-
HEK293 cells transiently transfected with the NanoLuc®-target kinase fusion vector.
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Tracer (specific for the kinase family).
-
Nano-Glo® Substrate and Lysis Buffer.
-
Confirmed hit compounds from the primary screen.
-
384-well, white, tissue-culture treated microplates.
Procedure:
-
Cell Plating: Seed the transfected HEK293 cells into 384-well white plates at an optimized density and allow them to attach overnight.
-
Compound Addition: Prepare serial dilutions of the hit compounds in Opti-MEM. Add these to the cell plates.
-
Tracer Addition: Immediately after adding the compounds, add the NanoBRET™ Tracer to all wells at its pre-determined optimal concentration.
-
Incubation: Incubate the plates for 2 hours at 37°C in a CO₂ incubator.
-
Luminescence Measurement: Prepare the Nano-Glo® Substrate reagent according to the manufacturer's protocol. Add this reagent to all wells.
-
Data Acquisition: Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm) simultaneously.
Data Analysis:
-
Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).
-
Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.
-
Plot the mBU values against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value for each compound. This IC50 represents the concentration required to displace 50% of the tracer from the target kinase in living cells.
Counter-Screening: Ensuring Specificity
Rationale: False positives are a significant challenge in HTS.[15][16] They can arise from various mechanisms, including compound auto-fluorescence, non-specific inhibition (e.g., aggregation), or interference with the assay technology itself.[8][16][17] Counter-screens are essential to identify and eliminate these problematic compounds.[15]
Protocol 5.1: Assay Interference Counter-Screen
Objective: To identify compounds that interfere with the TR-FRET assay components.
Procedure:
-
Perform the TR-FRET assay (Protocol 3.1) in the absence of the target kinase.
-
Any compound that significantly reduces the background TR-FRET signal is flagged as potentially interfering with the assay technology (e.g., by quenching the fluorophores).
Protocol 5.2: Cytotoxicity Assay
Objective: To ensure that the observed activity in the cell-based assay is not due to compound-induced cell death.
Procedure:
-
Treat the HEK293 cells with the hit compounds at the same concentrations used in the NanoBRET™ assay.
-
After the incubation period, add a reagent to measure cell viability, such as CellTiter-Glo®, which quantifies ATP levels.[13]
-
A significant decrease in the luminescent signal indicates cytotoxicity. Compounds that are cytotoxic at concentrations near their target engagement IC50 should be deprioritized or flagged for further investigation.
Data Summary and Hit Prioritization
The data from the screening cascade should be compiled to facilitate hit prioritization. A well-structured table allows for a clear comparison of compound performance across the different assays.
| Compound ID | Primary Screen (% Inhibition @ 10µM) | Primary Screen (IC50, µM) | Secondary Screen (Cellular IC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50 / Cellular IC50) |
| FMP-001 | 95.2 | 0.15 | 0.45 | > 50 | > 111 |
| FMP-002 | 88.7 | 0.89 | 1.2 | > 50 | > 41 |
| FMP-003 | 91.5 | 0.55 | 25.6 | > 50 | > 1.9 |
| FMP-004 | 75.4 | 4.1 | 5.2 | 6.1 | 1.2 |
Hit Prioritization Criteria:
-
High Potency: Low IC50 values in both biochemical and cellular assays.
-
Cellular Activity: A cellular IC50 close to the biochemical IC50 suggests good cell permeability and on-target action.
-
Low Cytotoxicity: A high selectivity index indicates that the compound's on-target activity occurs at concentrations well below those that cause cell death.
-
Chemical Tractability: The chemical structure should be amenable to synthetic modification for structure-activity relationship (SAR) studies.[18]
Compounds like FMP-001 and FMP-002 would be considered high-quality hits and prioritized for further investigation in hit-to-lead programs.
Conclusion
This guide outlines a robust, multi-step HTS workflow for the identification of active 3-fluoro-2-methoxypyridine derivatives against a target protein kinase. By integrating a sensitive primary biochemical screen with a quantitative cell-based target engagement assay and appropriate counter-screens, this cascade provides a self-validating system to minimize false positives and deliver high-confidence hits. The detailed protocols and decision-making framework presented here offer a solid foundation for researchers to embark on successful drug discovery campaigns with this promising chemical scaffold.
References
-
Hansel, C. S., Yousefian, S., Klemm, A. H., & Carreras-Puigvert, J. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab Publications. [Link]
-
Li, M., & Yang, H. (2018). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical Chemistry. [Link]
-
Burns, D. J., et al. (1998). Development of fluorescence-based high-throughput screening assays: choice of appropriate instrumentation. SPIE Digital Library. [Link]
-
Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Creative Bioarray. [Link]
-
Duch, M., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today. [Link]
-
Genedata. (n.d.). High-Throughput Screening. Genedata Screener. [Link]
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Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. [Link]
-
An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Methods in Molecular Biology. [Link]
-
An, W. F., & Tolliday, N. (2010). Introduction: Cell-Based Assays for High-Throughput Screening. Methods in Molecular Biology. [Link]
-
Tzimas, C., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
-
Li, M., & Yang, H. (2018). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. ACS Publications. [Link]
-
von Ahsen, O., & Bömer, U. (2005). High‐Throughput Screening for Kinase Inhibitors. Semantic Scholar. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology. [Link]
-
BellBrook Labs. (2026). Using an HTS Ready Assay for PLK1 Inhibitor Screening. BellBrook Labs. [Link]
-
Zuhra, K., et al. (2019). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Scientific Reports. [Link]
-
Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
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Evotec. (2024). How To Optimize Your Hit Identification Strategy. Evotec. [Link]
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Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Vipergen. [Link]
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Johnson, M. E., et al. (2018). Hit-to-Lead: Hit Validation and Assessment. Methods in Enzymology. [Link]
-
MySkinRecipes. (n.d.). 3-Fluoro-2-methoxypyridine. MySkinRecipes. [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]
-
Zuhra, K., et al. (2019). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. PubMed. [Link]
-
Irwin, J. J., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. [Link]
-
Pashko, M., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
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Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions of 3-Fluoro-2-methoxypyridine
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-fluoro-2-methoxypyridine. This resource is designed for researchers, chemists, and drug development professionals who are looking to improve reaction yields, minimize side products, and troubleshoot common issues encountered with this specific, and often challenging, substrate. The electron-deficient nature of the pyridine ring, combined with the unique electronic effects of the fluoro and methoxy substituents and the coordinating potential of the ring nitrogen, necessitates a carefully optimized approach.[1][2]
This guide is structured as a series of troubleshooting questions and FAQs, providing not only procedural solutions but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may be observing in your reaction outcomes.
Q1: My reaction yield is very low, or the reaction is not proceeding at all. What are the likely causes and how can I fix it?
Possible Causes & Scientific Rationale:
Low conversion is a frequent challenge, often stemming from issues within the catalytic cycle. The Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] A bottleneck in any of these steps will stall the reaction.
-
Inefficient Oxidative Addition: The 3-fluoro-2-methoxypyridine substrate, while containing an activating halogen (typically Br or Cl), can be challenging. The C-Cl bond, in particular, is strong and requires a highly active catalyst for efficient cleavage.[1][5]
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation.[1] This is a very common issue with heteroaryl substrates.
-
Poor Reagent Purity/Activity: The palladium catalyst, especially Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄, can degrade upon exposure to air.[5][6] Similarly, boronic acids can degrade over time.
Solutions & Step-by-Step Protocols:
-
Solution A: Enhance Catalyst Activity with Ligand Selection
For electron-deficient heteroaryl halides, a generic ligand like triphenylphosphine (PPh₃) is often insufficient. You need a more potent system.
-
Rationale: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are designed to overcome these challenges.[2] Their electron-donating nature increases the electron density on the palladium, promoting the oxidative addition step.[2][5] Their steric bulk accelerates the final reductive elimination step and can prevent the formation of inactive catalyst dimers.[2]
-
Protocol 1: Screening Buchwald Ligands:
-
Set up parallel reactions using a reliable palladium precatalyst (e.g., XPhos Pd G3, SPhos Pd G3) which are air-stable and efficiently generate the active Pd(0) species.
-
If using a Pd(0) or Pd(II) source like Pd₂(dba)₃ or Pd(OAc)₂, screen ligands such as SPhos , XPhos , or dtbpf .[5] SPhos is often a good starting point for challenging chloride substrates.[5]
-
Maintain a Pd:Ligand ratio of 1:2 to 1:4 to ensure the palladium center is appropriately coordinated.
-
-
-
Solution B: Increase Reaction Temperature
-
Rationale: If the oxidative addition is the rate-limiting step, increasing the thermal energy can help overcome the activation barrier.
-
Action: Incrementally increase the reaction temperature in 10-15 °C steps. Solvents like dioxane, toluene, or DMF allow for higher temperatures compared to THF.[5][7] Monitor for potential substrate or product degradation at higher temperatures.
-
-
Solution C: Verify Reagent Quality
-
Action: Use a fresh bottle of palladium catalyst or one that has been properly stored under an inert atmosphere.[6] If you suspect your boronic acid has degraded, verify its purity by NMR before use.
-
Q2: I'm observing a significant amount of a byproduct that corresponds to the protonated version of my boronic acid. What is this and how do I prevent it?
This is a classic case of protodeboronation , a major competing side reaction in Suzuki couplings.[8][9]
Mechanism & Rationale:
Protodeboronation is the cleavage of the C–B bond of the organoboron reagent, replacing it with a C–H bond.[10] This reaction is often facilitated by the presence of water and is catalyzed by the base used in the reaction.[1][8] For heteroaryl boronic acids, this process can be particularly rapid.[10] If the rate of protodeboronation is comparable to the rate of transmetalation, a significant portion of your nucleophile is consumed non-productively, leading to low yields.
Troubleshooting Workflow for Suzuki Reactions
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Solutions & Step-by-Step Protocols:
-
Solution A: Switch to a More Stable Boron Reagent
-
Rationale: Boronic esters are generally more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.[10] Potassium aryltrifluoroborates (Ar-BF₃K) and MIDA boronates are also highly stable alternatives.[3] While some boronic esters may hydrolyze in situ to the active boronic acid, many can participate directly in the transmetalation step, minimizing their exposure time to aqueous base.[11]
-
Protocol 1: Using Pinacol Esters:
-
Substitute the boronic acid with its corresponding pinacol ester (typically used at 1.1-1.5 equivalents).
-
Proceed with the reaction. You may still need an aqueous base like K₂CO₃ or K₃PO₄ for the reaction to proceed efficiently.
-
-
-
Solution B: Employ Anhydrous or Fluoride-Based Conditions
-
Rationale: Removing water, the primary proton source, can dramatically suppress protodeboronation. Using a base like potassium phosphate (K₃PO₄) often works well under anhydrous conditions.[5] Alternatively, bases like cesium fluoride (CsF) in an alcohol solvent can effectively promote the coupling while minimizing protodeboronation of sensitive heteroaryl boronic acids.[12]
-
Protocol 2: Anhydrous K₃PO₄ Conditions:
-
Use anhydrous solvents (e.g., dioxane, toluene, or 2-MeTHF, dried over molecular sieves).
-
Use anhydrous K₃PO₄ (3 equivalents) as the base.
-
Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (Nitrogen or Argon).
-
-
Q3: My desired product is contaminated with a biaryl byproduct derived from the boronic acid coupling with itself. How can I stop this homocoupling?
Mechanism & Rationale:
The homocoupling of boronic acids to form a symmetrical biaryl (R-R from R-B(OH)₂) is an oxidative process often promoted by the presence of oxygen and a base.[1] While the palladium catalyst can mediate this, it can also occur as an oxygen-driven background reaction. This side reaction consumes your boronic acid and complicates purification.
Solutions & Step-by-Step Protocols:
-
Solution A: Rigorous Degassing of Solvents
-
Rationale: The most effective way to prevent oxidative homocoupling is to scrupulously remove dissolved oxygen from all reaction components.[5]
-
Protocol 1: Freeze-Pump-Thaw Degassing:
-
Place your solvent(s) in a flask with a sidearm.
-
Freeze the solvent using liquid nitrogen.
-
Evacuate the flask under high vacuum.
-
Close the sidearm and thaw the solvent. You will see bubbles of gas being released.
-
Repeat this cycle at least three times for maximum effectiveness.
-
-
Protocol 2: Sparging with Inert Gas:
-
Bubble a stream of Argon or Nitrogen through the solvent via a long needle for at least 30-60 minutes before use.[7] This is a simpler but generally less effective method than freeze-pump-thaw.
-
-
-
Solution B: Ensure a Proper Inert Atmosphere
-
Rationale: Even with degassed solvents, exposure to air during the reaction setup or run can introduce enough oxygen to cause problems.
-
Action: Assemble the reaction in a glovebox or under a positive pressure of Argon/Nitrogen. Use sealed reaction vessels (e.g., screw-cap vials with PTFE septa) rather than flasks with condensers open to a bubbler, which can allow for back-diffusion of air.
-
Frequently Asked Questions (FAQs)
This section provides guidance on initial experimental design and optimization.
Q1: What is the best "go-to" set of starting conditions for coupling with 3-fluoro-2-methoxypyridine?
While every reaction is unique, a robust starting point is crucial. For a challenging substrate like this, starting with a highly active and reliable catalyst system is recommended over traditional Pd(PPh₃)₄.
| Component | Recommendation | Rationale |
| Aryl Halide | 3-Fluoro-2-bromo-pyridine | The C-Br bond is more reactive than C-Cl, providing a higher chance of success for initial screening.[13] |
| Palladium Source | XPhos Pd G3 (2 mol%) | Air-stable, reliable precatalyst that ensures efficient generation of the active LPd(0) species.[5] |
| Ligand | XPhos (included in precatalyst) | A bulky, electron-rich ligand proven effective for coupling of electron-deficient heteroaryl halides.[5] |
| Boron Source | Arylboronic acid (1.2 equiv.) | Start with the acid; if protodeboronation is observed, switch to the pinacol ester.[10] |
| Base | K₂CO₃ (3 equiv.) | A common, effective base that works well in aqueous mixtures.[5][7] |
| Solvent | Dioxane/H₂O (4:1 mixture) | A versatile solvent system that balances reagent solubility and promotes the reaction.[5][14] |
| Temperature | 80-100 °C | A good starting temperature range to ensure sufficient energy for oxidative addition. |
Q2: How does the choice of base affect the reaction?
The base plays a critical role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[4]
-
Carbonates (K₂CO₃, Cs₂CO₃): These are strong general-purpose bases. Cesium carbonate is more soluble in organic solvents and can sometimes accelerate reactions, but it is more expensive. They typically require water as a co-solvent.
-
Phosphates (K₃PO₄): A strong base that is particularly useful for anhydrous reactions to suppress protodeboronation.[5]
-
Fluorides (CsF, KF): Often used under milder conditions, especially for sensitive boronic acids, as they can minimize side reactions.[12][15]
Q3: Should I be concerned about the fluorine or methoxy groups on my pyridine substrate participating in side reactions?
Generally, the C-F bond is very strong and will not undergo oxidative addition under standard Suzuki conditions. The methoxy group is also typically stable. However, these groups have a profound electronic impact:
-
3-Fluoro group: Strongly electron-withdrawing, it helps to make the pyridine ring more susceptible to nucleophilic attack but can slightly slow the oxidative addition step compared to an unsubstituted ring.
-
2-Methoxy group: An electron-donating group, which can partially counteract the effect of the fluorine and the ring nitrogen, potentially making oxidative addition more favorable than in a pyridine with only electron-withdrawing groups.
The primary challenge remains the pyridine nitrogen's ability to deactivate the catalyst, which is why a potent ligand is paramount.
The Suzuki-Miyaura Catalytic Cycle
Caption: The three key stages of the Suzuki-Miyaura cross-coupling reaction.
References
- Benchchem. Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- González-Antonio, O. & Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling?
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- Waldvogel, S. R., et al. Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Wikipedia. Suzuki reaction.
- Denmark, S. E., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Journal of the American Chemical Society.
- Ball, N. D., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- Benchchem. Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.
- Reddit User Discussion. (2025). Problems with Suzuki coupling. r/Chempros.
- Reddit User Discussion. (2025).
- ChemRxiv.
- ResearchGate.
- Molander, G. A. & Biolatto, B. (2003). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Functionalization of 3-Fluoro-2-methoxypyridine
Welcome to the technical support center for the functionalization of 3-fluoro-2-methoxypyridine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of manipulating this versatile heterocyclic building block. The inherent electronic properties of the pyridine ring, combined with the inductive effects of the fluorine and methoxy substituents, present unique challenges and opportunities in synthesis. This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the success of your experimental work.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific, frequently encountered issues during the functionalization of 3-fluoro-2-methoxypyridine. Each entry is structured to help you identify the problem, understand its root cause, and implement a robust solution.
Issue 1: Poor Regioselectivity in Lithiation/Directed ortho-Metalation (DoM)
Problem: You are attempting a directed ortho-metalation (DoM) to functionalize the C4 position, but you observe a mixture of products, including functionalization at C6 or decomposition of the starting material.
Probable Cause: The methoxy group at C2 is a well-established directing metalating group (DMG), which should favor deprotonation at the adjacent C3 position.[1] However, the fluorine at C3 significantly increases the acidity of the proton at C4, making it a competitive site for lithiation. Furthermore, the nitrogen atom in the pyridine ring can coordinate with the lithium reagent, influencing the regioselectivity. The choice of organolithium reagent and reaction conditions can dramatically shift the outcome. Strong, bulky bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often used to avoid nucleophilic addition to the pyridine ring, a common side reaction with alkyllithiums like n-BuLi.[2] The formation of a 3,6-dilithio intermediate has also been proposed as a pathway that can complicate the regioselectivity in similar systems.[3][4]
Solution:
-
Reagent Selection: For selective C4-lithiation, a bulky, non-nucleophilic base is crucial. LTMP is often a better choice than LDA due to its greater steric hindrance, which can disfavor coordination and deprotonation at the more sterically accessible C6 position.
-
Temperature Control: Perform the lithiation at low temperatures, typically -78 °C, to minimize side reactions and enhance kinetic control.
-
Solvent Effects: The choice of solvent can influence the aggregation state of the organolithium reagent and its reactivity. Tetrahydrofuran (THF) is a common choice, but in some cases, less coordinating solvents like diethyl ether may offer different selectivity.
-
Transmetalation: After the initial lithiation, transmetalating the resulting aryllithium species with a metal salt like ZnCl₂ or MgBr₂ can generate a more stable and less reactive organometallic species. This can prevent undesired side reactions and improve yields in subsequent cross-coupling reactions.
Issue 2: Nucleophilic Aromatic Substitution (SNAr) of the Methoxy Group Instead of the Fluoro Group
Problem: When reacting 3-fluoro-2-methoxypyridine with a strong nucleophile, you observe displacement of the methoxy group at C2 instead of the intended substitution of the fluorine atom at C3.
Probable Cause: Nucleophilic aromatic substitution on pyridine rings is generally favored at the C2 and C4 positions because the anionic intermediate (Meisenheimer complex) can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom.[5] While fluorine is typically a good leaving group in SNAr reactions, the C2 position is highly activated towards nucleophilic attack. The methoxy group, although a poorer leaving group than fluoride, can be displaced under forcing conditions or with particularly strong nucleophiles.
Solution:
-
Activate the Fluoro Position: To favor substitution at C3, you may need to modify the electronic properties of the ring. However, given the inherent reactivity of the pyridine system, a more practical approach is to choose reaction conditions that favor the desired pathway.
-
Milder Reaction Conditions: Employing milder reaction conditions, such as lower temperatures and less aggressive nucleophiles, can help to selectively target the more labile C-F bond. The reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the high reactivity of the C-F bond in SNAr.[6]
-
Protecting Groups: In complex syntheses, it may be necessary to consider a synthetic route where the C2 position is temporarily blocked with a group that is less prone to displacement.
Issue 3: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Problem: You are performing a Suzuki or Buchwald-Hartwig amination reaction at a specific position (e.g., after converting a C-H bond to a C-Br or C-OTf bond), but the reaction yields are consistently low.
Probable Cause: The pyridine nitrogen can act as a ligand for the palladium catalyst, leading to catalyst inhibition or the formation of inactive complexes. This is a common issue in cross-coupling reactions with nitrogen-containing heterocycles.[7] The electronic nature of the 3-fluoro-2-methoxypyridine ring can also influence the rates of oxidative addition and reductive elimination in the catalytic cycle.[8][9] Furthermore, the choice of ligand, base, and solvent system is critical for achieving high efficiency.[10][11]
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or Hartwig.[12] These ligands can promote the desired catalytic cycle and prevent catalyst deactivation. For some transformations, bidentate ligands like BINAP or DPPF may be effective.[10]
-
Base and Solvent Optimization: The choice of base is crucial. Weakly coordinating bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger, more nucleophilic bases that can lead to side reactions. The solvent should be carefully chosen to ensure solubility of all components and compatibility with the catalyst system. Aprotic polar solvents like dioxane or toluene are commonly used.[13]
-
Catalyst Pre-activation: Using a pre-formed palladium catalyst complex can sometimes improve reproducibility and yields compared to generating the active catalyst in situ.
| Parameter | Recommendation for Suzuki Coupling | Recommendation for Buchwald-Hartwig Amination |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | SPhos, XPhos, RuPhos | XPhos, BrettPhos, Josiphos-type ligands |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Toluene, Dioxane |
| Temperature | 80-110 °C | 80-110 °C |
Issue 4: Unwanted C-H Activation/Functionalization at Multiple Sites
Problem: During a transition-metal-catalyzed C-H activation reaction intended for a specific position, you observe functionalization at other C-H bonds on the pyridine ring.
Probable Cause: The pyridine ring has multiple C-H bonds that can potentially be activated. The regioselectivity is governed by a combination of electronic and steric factors, as well as the directing ability of the substituents and the nature of the catalyst. The methoxy group can direct ortho-C-H activation, while the overall electron-deficient nature of the pyridine ring can influence the reactivity of different positions.[14]
Solution:
-
Use of Directing Groups: If not already present, installing a removable directing group can provide precise control over the site of C-H activation.
-
Catalyst and Ligand Control: The choice of transition metal catalyst and the steric and electronic properties of the supporting ligands can have a profound impact on regioselectivity. For instance, some iridium-based catalysts have shown selectivity for C3-H activation in pyridines.[14]
-
Kinetic vs. Thermodynamic Control: Reaction conditions can be tuned to favor either the kinetically or thermodynamically favored product. Lower temperatures and shorter reaction times often favor the kinetic product.
Issue 5: Formation of Grignard Reagent Leads to Wurtz Coupling or Fails to Initiate
Problem: Attempting to form a Grignard reagent from a halogenated 3-fluoro-2-methoxypyridine results in homocoupling of the starting material (Wurtz reaction) or the reaction fails to start.
Probable Cause: The formation of Grignard reagents is sensitive to the purity of the magnesium, the solvent, and the presence of moisture.[15] An induction period is often observed as the passivating oxide layer on the magnesium is removed.[16] If the reaction is too vigorous once initiated, the highly reactive Grignard reagent can react with the starting halide to produce a homocoupled dimer. Alkyl chlorides can be less reactive than bromides or iodides for Grignard formation.[17]
Solution:
-
Magnesium Activation: Activate the magnesium turnings before use. Common methods include stirring with a crystal of iodine, adding a few drops of 1,2-dibromoethane, or using commercially available activated magnesium (Rieke magnesium).
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the solvent (typically THF or diethyl ether) is rigorously dried. Perform the reaction under an inert atmosphere (nitrogen or argon).
-
Controlled Addition: Add the halide substrate slowly to a suspension of the activated magnesium to maintain a controlled reaction rate and prevent a large exotherm, which can promote Wurtz coupling.[18]
-
Initiation: A small amount of the halide can be added initially and the mixture gently warmed to initiate the reaction. Once the reaction begins (often indicated by bubbling or a change in color), the remaining halide is added at a rate that maintains a gentle reflux.
Frequently Asked Questions (FAQs)
Q1: What is the most acidic proton on the 3-fluoro-2-methoxypyridine ring for deprotonation?
The acidity of the ring protons is influenced by the electron-withdrawing effects of the nitrogen atom and the fluorine substituent. The proton at C4 is generally considered the most acidic due to the strong inductive effect of the adjacent fluorine atom. However, the methoxy group at C2 can act as a directing group for ortho-lithiation, making the C3 position susceptible to deprotonation under certain conditions, although this is blocked by the fluorine. The C6 proton is also acidic due to its ortho relationship to the ring nitrogen. The precise regioselectivity of deprotonation will depend on the base used and the reaction conditions.[19]
Q2: Can the fluorine atom be displaced via a mechanism other than SNAr?
While SNAr is the most common mechanism for nucleophilic substitution on this ring system, other pathways could be envisioned under specific conditions. For example, transition-metal-catalyzed cross-coupling reactions can effectively replace the C-F bond with other functional groups, although this often requires specific catalysts and conditions due to the strength of the C-F bond.[20]
Q3: How does the 2-methoxy group influence the reactivity in cross-coupling reactions?
The 2-methoxy group is an electron-donating group, which can influence the electronic properties of the pyridine ring. In the context of palladium-catalyzed cross-coupling, this can affect the rate of oxidative addition of the catalyst to a C-X bond (where X is a halide or triflate). It can also sterically hinder the approach of the catalyst and other reagents to the C3 position.
Q4: Are there any specific safety precautions to consider when working with 3-fluoro-2-methoxypyridine?
As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information. Organolithium reagents are highly pyrophoric and must be handled under an inert atmosphere with extreme care.
Visualizing Reaction Pathways
The following diagrams illustrate key functionalization pathways and potential side reactions.
Directed ortho-Metalation (DoM) and Competitive Lithiation
Caption: Competing lithiation pathways on 3-fluoro-2-methoxypyridine.
Palladium-Catalyzed Suzuki Cross-Coupling Cycle
Caption: Generalized catalytic cycle for the Suzuki cross-coupling reaction.
References
-
Jadhav, G. R., & Dattatri, A. K. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. RSC Advances, 13(3), 1888-1915. [Link]
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Barham, J. P., & König, B. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 144(51), 23315–23320. [Link]
-
Zhang, Z., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 59(32), 13213-13218. [Link]
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Sarpong Lab, UC Berkeley. (2014). Pyridine CH functionalization. Slideshare. [Link]
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Daugulis, O., et al. (2009). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Accounts of Chemical Research, 42(8), 1074–1086. [Link]
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Al-Duaij, O. K., et al. (2009). Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Organometallics, 28(3), 821–832. [Link]
-
Nioré, C., et al. (2003). Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization?. The Journal of Organic Chemistry, 68(6), 2243–2247. [Link]
-
Di Mauro, G., et al. (2020). Reactivity exploration for the Pd‐catalyzed cross‐coupling reaction... ResearchGate. [Link]
-
Di Mauro, G., et al. (2020). Strategies for synthesizing 2‐(fluorinated aryl)pyridines via TM‐catalyzed cross‐coupling. ResearchGate. [Link]
-
Nioré, C., et al. (2003). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. ResearchGate. [Link]
-
Snieckus, V. (n.d.). Directed (ortho) Metallation. Queen's University. [Link]
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Gârbacea, N. A. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 478-513. [Link]
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Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI. [Link]
-
Renou, E., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
-
Tilstam, U., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-135. [Link]
-
Tilstam, U., et al. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. SciSpace. [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
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Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. [Link]
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Neumann, C. N., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9119–9127. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Zhang, W., et al. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Tetrahedron Letters, 47(9), 1465–1468. [Link]
-
The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Wikipedia. (n.d.). Grignard reagent. Wikipedia. [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Hevia, E., et al. (2020). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Chemical Society Reviews, 49(3), 778-794. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
MySkinRecipes. (n.d.). 3-Fluoro-2-methoxypyridine. MySkinRecipes. [Link]
-
PubChem. (n.d.). 2-Fluoro-3-methoxypyridine. National Center for Biotechnology Information. [Link]
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Clark, J. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. [Link]
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Neumann, C. N., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
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Snieckus, V., & Whisler, M. C. (2004). The Directed ortho Metalation and Related Reactions of Pyrroles. Chemical Reviews, 104(4), 1847-1876. [Link]
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Panda, S., & Thangaraj, M. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Monatshefte für Chemie - Chemical Monthly. [Link]
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Wu, J., & Wang, Y. (2023). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 28(14), 5364. [Link]
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Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. Schnyderchemsafety. [Link]
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Brégent, T., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(71), e202202286. [Link]
-
ResearchGate. (n.d.). Calculated pKa(THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate. [Link]
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Technical Support Center: Navigating the Chemistry of 3-Fluoro-2-methoxypyridine
Welcome to the technical support center for 3-Fluoro-2-methoxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to effectively utilize this versatile, yet sometimes challenging, building block. My goal is to provide you with not just protocols, but a deeper understanding of the underlying chemical principles that govern the reactivity of this molecule. By anticipating potential issues and understanding how to troubleshoot them, you can save valuable time and resources in your synthetic endeavors.
Understanding the Reactivity Profile of 3-Fluoro-2-methoxypyridine
The reactivity of 3-fluoro-2-methoxypyridine is governed by the interplay of the pyridine nitrogen, the electron-withdrawing fluorine atom, and the electron-donating methoxy group. The pyridine nitrogen makes the ring electron-deficient and susceptible to nucleophilic attack, while also acting as a coordinating site for metals. The fluorine at the 3-position is a good leaving group for nucleophilic aromatic substitution (SNAr) due to its high electronegativity, which polarizes the C-F bond.[1][2] However, the adjacent methoxy group at the 2-position can electronically deactivate the ring towards SNAr through its electron-donating resonance effect. This duality in its electronic nature is the primary source of the challenges and opportunities in its functionalization.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for functionalizing 3-fluoro-2-methoxypyridine?
There are three primary strategies for functionalizing 3-fluoro-2-methoxypyridine:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the fluoride with a suitable nucleophile. This is often challenging due to the electronic donation from the methoxy group but can be achieved under specific conditions.
-
Directed ortho-Metalation (DoM): Deprotonation at the C4 position, facilitated by the directing effect of the C2-methoxy group, followed by quenching with an electrophile.
-
Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can be employed, typically by first converting the molecule into a suitable coupling partner (e.g., a boronic acid or a halide at a different position).
Q2: Which position on the ring is most acidic and therefore most likely to be deprotonated?
The C4-proton is the most acidic. The methoxy group at C2 is a powerful directed metalation group (DMG), which kinetically directs lithiation to the adjacent C4 position.[3][4][5] The pyridine nitrogen can also influence the acidity of adjacent protons, but in this case, the methoxy group's directing effect is generally dominant.
Q3: Can the fluorine atom be used as a leaving group in cross-coupling reactions?
While C-F bonds are generally strong and less reactive in cross-coupling than C-Cl, C-Br, or C-I bonds, there are specialized conditions and catalyst systems that can activate C-F bonds for certain cross-coupling reactions. However, for 3-fluoro-2-methoxypyridine, it is more common to introduce a different leaving group (like bromine or iodine) at another position via DoM for more efficient cross-coupling.
Troubleshooting Guide
Issue 1: Failed or Low-Yielding Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I am trying to displace the fluoride in 3-fluoro-2-methoxypyridine with an amine/alkoxide nucleophile, but I am observing no reaction or very low conversion. What is going wrong?
Analysis of the Problem: The low reactivity in SNAr reactions of 3-fluoro-2-methoxypyridine is primarily due to the electron-donating nature of the 2-methoxy group, which counteracts the electron-withdrawing effect of the pyridine nitrogen and the fluorine atom. This reduces the electrophilicity of the C3 position, making it less susceptible to nucleophilic attack. For an SNAr reaction to proceed efficiently, the aromatic ring must be sufficiently electron-poor to stabilize the negative charge in the Meisenheimer intermediate.[1][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for SNAr reactions.
Detailed Protocols & Explanations:
-
Elevating the Temperature: SNAr reactions on less activated substrates often require significant thermal energy. Monitor for decomposition at higher temperatures.
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are excellent for SNAr as they solvate the cation of the nucleophile's salt, leaving a more "naked" and reactive anionic nucleophile.
-
Base Selection: For alcohol or amine nucleophiles, a strong, non-nucleophilic base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) is required to generate the nucleophilic species in situ without competing in the substitution reaction.
-
Photoredox Catalysis: For particularly stubborn cases, modern methods like organic photoredox catalysis can enable the functionalization of unactivated fluoroarenes by generating a cation radical, which dramatically accelerates nucleophilic attack.[7]
| Parameter | Standard Condition | Aggressive Condition | Rationale |
| Temperature | 25-80 °C | 100-150 °C | Overcomes the high activation energy barrier. |
| Solvent | THF, Dioxane | DMSO, DMF, NMP | Stabilizes the charged Meisenheimer intermediate. |
| Base | K₂CO₃, Cs₂CO₃ | NaH, KHMDS | Ensures complete deprotonation of the nucleophile. |
| Nucleophile (eq.) | 1.1 - 1.5 | 2.0 - 5.0 | Drives the reaction equilibrium towards the product. |
Issue 2: Poor Regioselectivity or No Reaction in Metalation Attempts
Question: I am trying to perform a Directed ortho-Metalation (DoM) on 3-fluoro-2-methoxypyridine to introduce a substituent at the C4 position, but I am getting a mixture of products or recovering my starting material. What should I do?
Analysis of the Problem: While the 2-methoxy group is a strong directing group for ortho-lithiation, several factors can lead to failed or non-selective reactions. These include the choice of base, temperature control, and the presence of additives. Incomplete deprotonation, decomposition of the lithiated intermediate, or incorrect quenching can all lead to poor outcomes. The choice of the lithium amide base is crucial; for instance, LDA (lithium diisopropylamide) and LTMP (lithium 2,2,6,6-tetramethylpiperidide) can exhibit different behaviors.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for DoM reactions.
Detailed Protocols & Explanations:
-
Lithiating Agent:
-
LDA (Lithium diisopropylamide): A standard choice, but may not be basic enough for complete deprotonation.
-
s-BuLi/TMEDA: A stronger base system. TMEDA (tetramethylethylenediamine) chelates the lithium cation, breaking down butyllithium aggregates and increasing the basicity. This is often the most effective choice for difficult deprotonations.
-
-
Temperature Control: The lithiated pyridine species is often thermally unstable. Maintaining a temperature of -78 °C throughout the deprotonation and quenching steps is critical to prevent decomposition or side reactions.
-
Quenching: The electrophile should be added at low temperature to ensure it reacts with the desired aryllithium species before any decomposition or rearrangement can occur.
Recommended Protocol for C4-Bromination:
-
To a solution of 3-fluoro-2-methoxypyridine (1.0 eq) in anhydrous THF (0.2 M) at -78 °C, add s-BuLi (1.1 eq, solution in cyclohexanes) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (1.2 eq) in anhydrous THF dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
Issue 3: Catalyst Inhibition in Palladium-Catalyzed Cross-Coupling Reactions
Question: I have successfully converted 3-fluoro-2-methoxypyridine to a boronic acid derivative at the C4 position, but my Suzuki-Miyaura coupling is giving low yields. What is happening?
Analysis of the Problem: This is a classic case of the "2-pyridyl problem." The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, leading to the formation of stable, off-cycle complexes that inhibit catalytic turnover.[9] This is particularly problematic for pyridines with substituents at the 2-position, like our substrate.
Troubleshooting Strategies:
-
Ligand Choice: The use of electron-rich, sterically bulky phosphine ligands is crucial. These ligands accelerate the rate-limiting reductive elimination step and can disfavor the formation of inhibitory palladium-pyridine complexes.[10]
-
Palladium Pre-catalyst: Using well-defined pre-catalysts (e.g., G3-Palladacycles) can ensure the efficient generation of the active Pd(0) species and improve reaction consistency.[13]
-
Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome. For Suzuki couplings with heteroaryl partners, K₃PO₄ or Cs₂CO₃ in solvents like 1,4-dioxane/water or n-butanol are often effective.[11]
| Reaction Type | Recommended Ligand | Recommended Base | Common Solvents |
| Suzuki-Miyaura | SPhos, XPhos | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene, n-BuOH |
| Buchwald-Hartwig | RuPhos, BrettPhos | LiHMDS, NaOtBu | Toluene, Dioxane |
| Sonogashira | Xantphos, P(t-Bu)₃ | Et₃N, DIPEA | THF, DMF |
Illustrative Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- Pipzine Chemicals. 3-Fluoro-2-methoxypyridine Manufacturer & Supplier in China.
-
Twilton, J. et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Available at: [Link]
-
ResearchGate. Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Available at: [Link]
-
Clayden, J. et al. Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available at: [Link]
-
RSC Publishing. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Critical Link: 3-Bromo-5-fluoro-2-methoxypyridine in Chemical Synthesis Pathways. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Ortuño, M. A. et al. SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes. PubMed Central. Available at: [Link]
-
Hartwig, J. F. et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PubMed Central. Available at: [Link]
-
Hartwig, J. F. et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
-
PubChem. 2-Fluoro-3-methoxypyridine. Available at: [Link]
-
ACS Publications. (2005). Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. Organic Letters. Available at: [Link]
-
University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Available at: [Link]
-
ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. Available at: [Link]
-
MDPI. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available at: [Link]
-
ResearchGate. Challenges in the functionalization of pyridines. Available at: [Link]
-
ResearchGate. (2025). Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl | Request PDF. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
SciSpace. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Available at: [Link]
-
ACS Publications. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
ResearchGate. (2025). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? | Request PDF. Available at: [Link]
-
Molander, G. A. et al. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PubMed Central. Available at: [Link]
-
SciRP.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Campos, K. R. et al. (2016). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PubMed Central. Available at: [Link]
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
-
Professor Dave Explains. (2019). Sonogashira coupling. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Curran, D. P. et al. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PubMed Central. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
Myers, A. G. ortho metalation. Andrew G Myers Research Group. Available at: [Link]
-
Baran Lab. Directed Metalation: A Survival Guide. Available at: [Link]
-
Wikipedia. Directed ortho metalation. Available at: [Link]
-
Professor Dave Explains. (2019). Buchwald-Hartwig coupling. YouTube. Available at: [Link]
-
Leroux, F. R. et al. (2001). Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization?. PubMed. Available at: [Link]
Sources
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- 4. baranlab.org [baranlab.org]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Preventing decomposition of 3-Fluoro-2-methoxypyridine during reactions
Technical Support Center: 3-Fluoro-2-methoxypyridine
Introduction: Navigating the Reactivity of 3-Fluoro-2-methoxypyridine
Welcome to the dedicated technical support guide for 3-Fluoro-2-methoxypyridine. This valuable building block is frequently employed in medicinal chemistry and materials science due to the unique electronic properties conferred by its substituents. However, its utility is often challenged by its propensity for decomposition, particularly under the strenuous conditions required for functionalization, such as metalation or nucleophilic substitution.
This guide is structured as a series of troubleshooting questions and in-depth answers, designed to provide you, the research scientist, with the foundational knowledge and actionable protocols necessary to ensure the stability of 3-Fluoro-2-methoxypyridine in your reaction workflows. We will delve into the mechanistic underpinnings of its instability and provide field-proven strategies to mitigate degradation, ensuring reproducible and high-yielding results.
Section 1: Frequently Asked Questions & Troubleshooting
Question 1: My lithiation at the C4 position is showing low yield and significant decomposition. What is happening and how can I fix it?
This is the most common challenge encountered with this substrate. The primary failure mode is the competitive nucleophilic attack on the C2-methoxy group by the organolithium reagent, leading to demethylation and the formation of undesired byproducts. The fluorine at C3 enhances the electrophilicity of the pyridine ring but also makes the C2 position susceptible to attack.
Mechanistic Insight: Standard organolithium reagents like n-butyllithium (n-BuLi) are highly nucleophilic bases. At temperatures above -70 °C, the kinetic barrier for nucleophilic attack on the methoxy group becomes accessible, competing with the desired proton abstraction at C4.
Troubleshooting & Recommended Protocol:
-
Issue: Use of a non-ideal base or improper temperature control.
-
Solution: Switch to a sterically hindered, non-nucleophilic base and maintain strict cryogenic conditions. Lithium diisopropylamide (LDA) is a common choice, but modern hindered bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) often provide superior results by minimizing nucleophilic addition.
Optimized Protocol for C4-Lithiation-Trapping:
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a nitrogen/argon inlet, a thermometer, and a rubber septum. Maintain a positive inert atmosphere throughout the reaction.
-
Reagent Preparation: In the reaction flask, dissolve 3-fluoro-2-methoxypyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical that the internal temperature does not rise above -70 °C.
-
Base Addition: Slowly add a solution of freshly prepared LiTMP (1.1 equiv.) dropwise via syringe over 20-30 minutes, ensuring the internal temperature remains stable.
-
Anion Formation: Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add the desired electrophile (e.g., TMSCl, DMF, I₂) neat or as a solution in THF, again ensuring the temperature is maintained.
-
Warm-up & Quench: After stirring for an additional 1-2 hours at -78 °C, slowly warm the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Work-up: Proceed with standard aqueous work-up and extraction.
Logical Workflow for C4-Lithiation:
Caption: Optimized workflow for the C4-lithiation of 3-fluoro-2-methoxypyridine.
Question 2: I am observing the formation of 3-fluoropyridin-2-one as a major byproduct. What causes this?
The formation of 3-fluoropyridin-2-one is a clear indicator of O-demethylation. This occurs when a nucleophile, often the organometallic reagent itself or another nucleophile present in the reaction, attacks the methyl group of the C2-methoxy substituent.
Decomposition Mechanism:
This is essentially an SN2 reaction on the methyl group, where the pyridinoxide anion acts as the leaving group. This process is exacerbated by:
-
Elevated Temperatures: Higher temperatures provide the activation energy needed for this decomposition pathway.
-
Highly Nucleophilic Reagents: Reagents like n-BuLi are more prone to this side reaction than sterically hindered bases like LiTMP or LDA.
-
Lewis Acids: The presence of certain Lewis acidic species can coordinate to the methoxy oxygen, making the methyl group more electrophilic and susceptible to attack.
Visualizing the Decomposition Pathway:
Caption: Undesired O-demethylation pathway leading to byproduct formation.
Section 2: Comparative Data & Reagent Selection
Choosing the correct reagents is paramount. The following table summarizes the performance of common organolithium bases for the C4-lithiation of 3-fluoro-2-methoxypyridine, based on compiled literature data and in-house experience.
| Reagent | Typical Temp. (°C) | Key Characteristics | Common Issues | Recommendation |
| n-BuLi | -78 to -40 | High basicity, high nucleophilicity | Significant O-demethylation, low yield of desired product. | Not Recommended |
| s-BuLi | -78 | Higher basicity than n-BuLi, slightly more hindered. | Still prone to demethylation, though often less than n-BuLi. | Use with caution |
| LDA | -78 to -60 | Good basicity, sterically hindered, low nucleophilicity. | Generally reliable, but can be sensitive to preparation method. | Recommended |
| LiTMP | -78 | Excellent basicity, highly sterically hindered, non-nucleophilic. | Often provides the cleanest reactions and highest yields. | Highly Recommended |
Section 3: Proactive Stability Measures
Beyond troubleshooting, proactive measures during experimental design can prevent decomposition before it starts.
Solvent and Additive Choice
-
Primary Solvent: Anhydrous THF is the standard and generally performs well, as it effectively solvates the lithium cation.
-
Co-solvents/Additives: In particularly stubborn cases, the addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and accelerate deprotonation. However, this can sometimes also increase the rate of decomposition, so its use should be carefully evaluated.
Monitoring Reaction Progress
-
Thin-Layer Chromatography (TLC): While useful, be aware that quenching small aliquots for TLC can be misleading. The quenching process itself can cause decomposition if not done carefully at low temperatures.
-
Low-Temperature NMR: For detailed mechanistic studies, acquiring a ¹⁹F NMR or ¹H NMR of the reaction mixture at low temperature (if equipment allows) can provide direct evidence of the lithiated species and any decomposition products. The disappearance of the C4-H signal and the appearance of a new signal in the ¹H NMR, or a shift in the ¹⁹F NMR, can confirm successful lithiation.
References
Catalyst Selection for Cross-Coupling with 3-Fluoro-2-methoxypyridine: A Technical Support Guide
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 3-fluoro-2-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of utilizing this unique building block. Here, we synthesize technical accuracy with field-proven insights to empower you to overcome common challenges and optimize your synthetic strategies.
Understanding the Challenge: The Electronic Profile of 3-Fluoro-2-methoxypyridine
3-Fluoro-2-methoxypyridine presents a distinct set of challenges in palladium-catalyzed cross-coupling reactions. The interplay between the electron-donating methoxy group at the 2-position and the electron-withdrawing fluorine atom at the 3-position creates a unique electronic environment on the pyridine ring. This can significantly influence the reactivity of the C-X (X = Cl, Br, I) bond and the pyridine nitrogen's interaction with the palladium catalyst.
The methoxy group increases electron density on the ring, which can make oxidative addition, the rate-determining step in many cross-coupling reactions, more challenging.[1] Conversely, the fluorine atom's inductive effect can modulate this electron density. Furthermore, the Lewis basicity of the pyridine nitrogen can lead to catalyst inhibition by coordinating to the palladium center.[2]
This guide provides a structured approach to selecting the optimal catalyst system for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with 3-fluoro-2-methoxypyridine, complete with troubleshooting advice and detailed protocols.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful tool for creating biaryl and heteroaryl structures. However, success with 3-fluoro-2-methoxypyridine hinges on choosing a catalyst system that can overcome the hurdles of C-Cl/Br activation and potential catalyst poisoning.[3]
Troubleshooting Guide: Suzuki-Miyaura Reactions
Q1: My Suzuki-Miyaura reaction with 3-chloro-2-methoxypyridine is not proceeding or giving low yields. What is the likely cause and how can I fix it?
A1: The primary challenge with a chloro-substituted pyridine is the strength of the C-Cl bond, making oxidative addition difficult. The electron-donating methoxy group can further deactivate the substrate towards this step.[3]
-
Catalyst Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective. You require a more active catalyst system.
-
Ligand Choice: Bulky, electron-rich phosphine ligands are essential. These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is crucial for activating the C-Cl bond.[3] Consider using Buchwald's biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[3] N-heterocyclic carbenes (NHCs) are also a viable option.
-
Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species.[4]
-
-
Base Selection: The choice of base is critical for the transmetalation step.
-
For sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred. However, for activating challenging C-Cl bonds, a stronger base like K₃PO₄ may be necessary.[5]
-
-
Solvent System: Aprotic polar solvents are generally effective. Toluene, 1,4-dioxane, or THF, often with a small amount of water, are commonly used.[5] The water can aid in the dissolution of the base and facilitate the catalytic cycle.
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling often arises from the instability of the boronic acid under the reaction conditions, particularly at elevated temperatures and in the presence of a strong base.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
-
Controlled Addition: Adding the boronic acid slowly to the reaction mixture can help maintain a low instantaneous concentration, disfavoring homocoupling.
-
Boronic Ester vs. Acid: Pinacol boronic esters are often more stable than their corresponding boronic acids and can be a good alternative to reduce homocoupling.
-
Degassing: Ensure thorough degassing of your reaction mixture to remove oxygen, which can promote oxidative homocoupling.
Catalyst/Ligand Recommendations for Suzuki-Miyaura Coupling
| Catalyst System | Coupling Partner | Key Advantages |
| Pd(OAc)₂ / SPhos | Aryl/Heteroaryl Boronic Acids | Excellent for activating C-Cl bonds.[3] |
| Pd₂(dba)₃ / XPhos | Sterically Hindered Boronic Acids | The bulky ligand can accommodate sterically demanding coupling partners. |
| Pd(dppf)Cl₂ | General purpose | A reliable choice for C-Br bonds, but may be less effective for chlorides.[5] |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-bromo-2-methoxypyridine with Phenylboronic Acid
-
To a flame-dried Schlenk flask, add 3-bromo-2-methoxypyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane (5 mL) and water (0.5 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[1] When working with 3-fluoro-2-methoxypyridine, careful ligand selection is paramount to achieve high yields and avoid side reactions.
Troubleshooting Guide: Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination is sluggish or stalls completely. What factors should I investigate?
A1: Incomplete reactions are often due to catalyst inhibition or deactivation. The pyridine nitrogen can coordinate to the palladium center, hindering the catalytic cycle.
-
Ligand Choice: The use of bulky, electron-rich ligands is crucial to prevent catalyst dimerization and promote reductive elimination.[6] Ligands like RuPhos and BrettPhos have shown broad utility in C-N cross-coupling reactions. For challenging substrates, consider the use of Josiphos-type ligands.
-
Base Selection: Strong, non-nucleophilic bases are typically required. NaOtBu is a common choice, but for substrates with base-sensitive functional groups, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, often requiring higher temperatures.[7]
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are standard. Ensure your solvent is rigorously dried, as water can lead to catalyst deactivation and competing hydrolysis of the aryl halide.
Q2: I am observing hydrodehalogenation of my starting material. How can I prevent this?
A2: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, can be a significant side reaction. It often arises from β-hydride elimination from the palladium-amido intermediate.
-
Ligand Structure: Bidentate ligands or bulky monodentate ligands can often suppress β-hydride elimination by occupying coordination sites on the palladium center.
-
Amine Structure: This side reaction is more common with primary amines that have β-hydrogens. If possible, using a secondary amine or a primary amine without β-hydrogens can circumvent this issue.
Catalyst/Ligand Recommendations for Buchwald-Hartwig Amination
| Catalyst System | Amine Partner | Key Advantages |
| Pd₂(dba)₃ / RuPhos | Primary and Secondary Amines | Broad substrate scope and high activity. |
| [Pd(cinnamyl)Cl]₂ / BrettPhos | Primary Amines | Particularly effective for challenging primary amines. |
| Pd(OAc)₂ / BINAP | General purpose | A classic bidentate ligand that can be effective, though newer generations of ligands often perform better. |
Experimental Protocol: Buchwald-Hartwig Amination of 3-bromo-2-methoxypyridine with Morpholine
-
To a flame-dried Schlenk tube, add 3-bromo-2-methoxypyridine (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), and RuPhos (0.02 mmol).
-
Add NaOtBu (1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) and morpholine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Monitor the reaction by GC-MS. Upon completion, cool to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to alkynylated pyridines.[8] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[9]
Troubleshooting Guide: Sonogashira Coupling
Q1: My Sonogashira reaction is giving low yields and I observe Glaser coupling (homocoupling of the alkyne). How can I improve the outcome?
A1: Glaser coupling is a common side reaction in Sonogashira couplings, especially when the cross-coupling is slow. This is often promoted by the copper co-catalyst in the presence of oxygen.
-
Copper-Free Conditions: In many cases, the Sonogashira reaction can be performed without a copper co-catalyst, which completely eliminates Glaser homocoupling. This often requires a more active palladium catalyst system.
-
Rigorous Degassing: If using a copper co-catalyst, it is imperative to rigorously degas the reaction mixture to remove all traces of oxygen.
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used as both the base and often as the solvent.[9] Ensure the amine is dry and of high purity.
Q2: The reaction is not going to completion, and I am recovering my starting materials. What should I try?
A2: Incomplete conversion can be due to catalyst deactivation or insufficient reactivity of the starting materials.
-
Catalyst and Ligand: For challenging substrates, a simple Pd/phosphine system may not be sufficient. Consider using a more robust ligand, such as Xantphos or a bulky N-heterocyclic carbene (NHC) ligand.
-
Additives: The addition of a salt, such as tetrabutylammonium iodide (TBAI), can sometimes accelerate the reaction.
-
Temperature: Increasing the reaction temperature can improve the rate of reaction, but be mindful of the stability of your starting materials and products.
Catalyst System Recommendations for Sonogashira Coupling
| Catalyst System | Key Features |
| Pd(PPh₃)₂Cl₂ / CuI | The classic Sonogashira catalyst system.[9] |
| Pd(OAc)₂ / Xantphos | A copper-free system that minimizes alkyne homocoupling. |
| PEPPSI™-IPr | A highly active Pd-NHC pre-catalyst suitable for a range of substrates. |
Experimental Protocol: Copper-Free Sonogashira Coupling of 3-bromo-2-methoxypyridine with Phenylacetylene
-
To a Schlenk tube, add 3-bromo-2-methoxypyridine (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and Xantphos (0.04 mmol).
-
Add Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) and phenylacetylene (1.5 mmol).
-
Heat the reaction to 100 °C and stir for 12-18 hours.
-
Monitor by TLC or GC-MS. Once complete, cool to room temperature.
-
Dilute with diethyl ether and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by column chromatography.
General FAQs for Cross-Coupling with 3-Fluoro-2-methoxypyridine
Q: Which halide (Cl, Br, I) on the 3-fluoro-2-methoxypyridine is best for cross-coupling?
A: The reactivity order for oxidative addition is I > Br > Cl.[10] For initial explorations and to ensure a higher chance of success, starting with the bromo or iodo derivative is recommended. The chloro derivative is more cost-effective but will likely require a more specialized and active catalyst system.[3]
Q: How do I properly degas my reaction mixture?
A: Proper degassing is crucial to prevent catalyst oxidation. The "freeze-pump-thaw" method is highly effective:
-
Freeze the reaction mixture in a Schlenk flask using liquid nitrogen.
-
Evacuate the flask under high vacuum.
-
Close the vacuum tap and allow the mixture to thaw.
-
Repeat this cycle three times before backfilling with an inert gas like argon or nitrogen. Alternatively, bubbling argon through the solvent for 20-30 minutes before adding the catalyst and reagents can be sufficient for many applications.
Q: My reaction turns black immediately. Is my catalyst dead?
A: A color change to black often indicates the formation of palladium black (finely divided palladium metal), which is generally inactive. While some successful reactions may turn dark, a rapid change to a black precipitate is often a sign of catalyst decomposition. This can be caused by impurities, insufficient ligand, or overly high temperatures. Consider using a pre-catalyst or a more robust ligand to stabilize the active palladium species.[1]
Visualizing the Process
Catalyst Selection Workflow
Caption: A decision-making workflow for initial catalyst system selection.
General Catalytic Cycle for Cross-Coupling
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
-
Suzuki, A. Cross-Coupling Reactions Of Organoboranes: An Easy Way To C-C Bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41, 4176-4211. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Can. J. Chem.2023 , 101, 559-565. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. J. Am. Chem. Soc.2015 , 137, 13452–13455. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Org. Lett.2015 , 17, 4384–4387. [Link]
-
Ligand design for cross-couplings: phosphines. YouTube. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Regioselectivity in 3-Fluoro-2-methoxypyridine Reactions
Welcome to the technical support hub for managing the complex reactivity of 3-fluoro-2-methoxypyridine. This molecule is a valuable and increasingly utilized building block in medicinal chemistry and materials science. However, the interplay between the electron-deficient pyridine core and the competing electronic effects of the 2-methoxy and 3-fluoro substituents presents significant regioselectivity challenges.
This guide is structured as a series of frequently asked questions (FAQs) to directly address common experimental issues. We will move beyond simple protocols to explain the underlying mechanistic principles, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
FAQ 1: I am attempting a Directed ortho-Metalation (DoM) on 3-fluoro-2-methoxypyridine. Why am I getting a mixture of isomers, or functionalization at an unexpected position?
Answer: This is the most common challenge with this substrate. The regiochemical outcome of lithiation is a delicate balance between the directing abilities of the methoxy group, the fluoro group, and the pyridine nitrogen itself. Understanding these competing influences is key to achieving selectivity.
Underlying Principles:
-
The 2-Methoxy Group (A Classic DMG): The methoxy group is a powerful Directed Metalation Group (DMG) that coordinates to the lithium base (e.g., LDA, n-BuLi) and directs deprotonation to its ortho position (C3). However, in this substrate, the C3 position is already occupied by the fluorine atom, effectively nullifying the primary directing effect of the methoxy group.
-
The 3-Fluoro Group: The strongly electron-withdrawing inductive effect (-I) of fluorine acidifies the adjacent protons. It can therefore direct metalation to the C4 position.[1][2]
-
The Pyridine Nitrogen: The nitrogen atom acidifies the α-protons at C2 and C6. Since C2 is blocked, it directs deprotonation towards C6.
The result is a competition primarily between deprotonation at C4 (directed by fluorine) and C6 (directed by the ring nitrogen). The C4 proton is generally considered the most acidic and is the kinetically favored site for deprotonation. This is because it benefits from the inductive acidification of both the adjacent fluorine and the para-nitrogen atom.
Troubleshooting & Optimization:
-
Choice of Base and Temperature:
-
For C4-Selectivity (Kinetic Product): Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LTMP) at low temperatures (-78 °C). These conditions favor the removal of the most kinetically acidic proton (C4) before equilibration can occur.[3]
-
For C6-Selectivity (Potential Thermodynamic Product): Achieving high C6 selectivity is more challenging. It may sometimes be observed with less hindered bases like n-BuLi or by allowing the reaction to warm, which can promote equilibration to a more thermodynamically stable organolithium species. However, this often leads to mixtures.
-
-
Solvent Effects: The choice of solvent can influence base aggregation and reactivity. Tetrahydrofuran (THF) is standard. The addition of a coordinating agent like N,N,N',N'-Tetramethylethylenediamine (TMEDA) can increase the reactivity of alkyllithium bases, but may also alter selectivity.
Illustrative Diagram: Competing Directing Effects in Lithiation
Caption: Competing directing effects for the lithiation of 3-fluoro-2-methoxypyridine.
Recommended Protocol for C4-Selective Lithiation and Quench
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (0.2 M). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add LDA (1.1 equivalents, solution in THF/hexanes) to the stirred solvent.
-
Substrate Addition: Add a solution of 3-fluoro-2-methoxypyridine (1.0 equivalent) in anhydrous THF dropwise over 15 minutes.
-
Deprotonation: Stir the resulting mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add the desired electrophile (e.g., N,N-Dimethylformamide for formylation, or I₂ for iodination; 1.2 equivalents) as a solution in THF.
-
Workup: After stirring for an additional 1-2 hours at -78 °C, slowly warm the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure for purification.
FAQ 2: My Nucleophilic Aromatic Substitution (S_N_Ar) reaction is not working. Which position is susceptible to attack, and can the fluorine act as a leaving group?
Answer: S_N_Ar on this substrate is challenging and non-intuitive. While fluorine is an excellent leaving group for S_N_Ar, its position at C3 is electronically disfavored for nucleophilic attack.
Underlying Principles:
-
Positional Activation: The pyridine nitrogen powerfully withdraws electron density from the C2 (ortho) and C4 (para) positions. This allows the formation of a resonance-stabilized anionic intermediate (a Meisenheimer complex) where the negative charge is delocalized onto the electronegative nitrogen.[4]
-
C3 Inactivity: Attack at the C3 (meta) position does not allow for this crucial stabilization, as the negative charge cannot be delocalized onto the nitrogen. Consequently, S_N_Ar reactions at C3 are exceedingly rare and require highly activated substrates or different mechanisms.
-
Leaving Groups: While the C-F bond is highly polarized and fluoride is a good leaving group, the kinetic barrier to attacking the C3 position is simply too high in most cases. The 2-methoxy group is a very poor leaving group and is unlikely to be displaced.
Troubleshooting & Optimization:
-
Re-evaluate Your Strategy: Direct S_N_Ar to functionalize the C3 position is not a viable strategy. If your desired product requires substitution at this position, you must use a different synthetic approach (e.g., building the ring from acyclic precursors).
-
Consider Alternative Mechanisms: With very strong, hindered bases (like NaNH₂ in liquid ammonia), a reaction might proceed through a 3,4-pyridyne intermediate.[5][6] This involves initial deprotonation at C4, followed by elimination of fluoride to form a highly reactive pyridyne. The nucleophile then adds to this intermediate, typically yielding a mixture of C3 and C4 substituted products, with the regioselectivity governed by the electronics of the pyridyne and the nature of the nucleophile.[7][8] This is an advanced method and often lacks high regioselectivity.
-
Activate Other Positions: If you wish to perform an S_N_Ar reaction, you must first install a leaving group at an activated position (C4 or C6). This can be achieved via the DoM strategies discussed in FAQ 1. For example, C4-iodination followed by S_N_Ar is a much more plausible route.
Workflow: Choosing the Right Strategy for Substitution
Caption: Decision tree for functionalizing 3-fluoro-2-methoxypyridine.
FAQ 3: Can I perform a Suzuki-Miyaura or Buchwald-Hartwig cross-coupling on this molecule?
Answer: Yes, but direct coupling via C-F bond activation is difficult. The most reliable method involves first installing a more reactive handle (a bromo or iodo group) at the desired position.
Underlying Principles:
-
C-F Bond Activation: While not impossible, the oxidative addition of a C(sp²)-F bond to a Palladium(0) center is energetically demanding and requires highly specialized, electron-rich, and bulky phosphine ligands.[9] It is generally not a starting point for routine synthesis.
-
Reactivity of Halides: The reactivity for oxidative addition in cross-coupling reactions follows the trend: I > Br > Cl >> F. Therefore, converting a C-H bond to a C-I or C-Br bond is the most common and effective strategy.
Troubleshooting & Optimization:
-
Install a Coupling Handle: Use the C4-selective DoM protocol (see FAQ 1) to introduce an iodine or bromine atom. Iodination is often preferred as C-I bonds are the most reactive in the subsequent coupling step.
-
Select the Right Catalytic System: Once you have 3-fluoro-4-iodo-2-methoxypyridine, you can employ standard cross-coupling conditions.
Summary of Recommended Cross-Coupling Conditions
| Reaction Type | Target Bond | Catalyst (example) | Ligand (example) | Base (example) | Solvent (example) | Ref. |
| Suzuki-Miyaura | C4-C | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O or Toluene | [10][11] |
| Buchwald-Hartwig | C4-N | Pd₂(dba)₃ | RuPhos or Xantphos | NaOt-Bu or K₂CO₃ | Toluene or Dioxane | N/A |
| Sonogashira | C4-C(sp) | PdCl₂(PPh₃)₂ | PPh₃ | CuI (co-catalyst), Et₃N | THF or DMF | [12] |
References
-
A new regioselective 3,4-difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates. ResearchGate. Available at: [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Chemical Reviews. Available at: [Link]
-
Selective functionalization of 2-fluoropyridine, 2,3-difluoropyridine, and 2,5-difluoropyridine at each vacant position. PubMed. Available at: [Link]
-
Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. NIH National Library of Medicine. Available at: [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. NIH National Library of Medicine. Available at: [Link]
-
Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. Available at: [Link]
-
How to explain regioselectivity in nucleophilic aromatic substitution. StackExchange. Available at: [Link]
-
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Royal Society of Chemistry. Available at: [Link]
-
Predicting Regioselectivity in Nucleophilic Aromatic Substitution. ResearchGate. Available at: [Link]
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. NIH National Library of Medicine. Available at: [Link]
-
Regioselectivity of pyridine nucleus. ResearchGate. Available at: [Link]
-
Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans. St. Olaf College. Available at: [Link]
-
Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications. Available at: [Link]
-
Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides. ResearchGate. Available at: [Link]
-
Contrasting Reactivity of Fluoropyridines at Palladium and Platinum. ACS Publications. Available at: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. NIH National Library of Medicine. Available at: [Link]
-
Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. ACS Publications. Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton. Available at: [Link]
-
Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. ACS Publications. Available at: [Link]
-
Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. ResearchGate. Available at: [Link]
-
Functionalization of Pyridines at the C4 Position via Metalation and Capture. NIH National Library of Medicine. Available at: [Link]
-
C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates. ACS Publications. Available at: [Link]
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes. NIH National Library of Medicine. Available at: [Link]
-
Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation. ACS Publications. Available at: [Link]
-
Challenges in the functionalization of pyridines. ResearchGate. Available at: [Link]
-
Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates. ACS Publications. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. Available at: [Link]
-
C–H functionalization of pyridines. Royal Society of Chemistry. Available at: [Link]
-
ortho metalation. Myers Research Group, Harvard. Available at: [Link]
-
Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate. Available at: [Link]
-
Directed (ortho) Metallation. University of Connecticut. Available at: [Link]
Sources
- 1. Selective functionalization of 2-fluoropyridine, 2,3-difluoropyridine, and 2,5-difluoropyridine at each vacant position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Purification of 3-Fluoro-2-methoxypyridine
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the removal of impurities from the synthesis of 3-Fluoro-2-methoxypyridine. The protocols and advice presented herein are grounded in established chemical principles and validated purification techniques to ensure the highest degree of scientific integrity and practical utility.
Introduction to Purification Challenges
The synthesis of 3-Fluoro-2-methoxypyridine, a valuable building block in medicinal chemistry, can result in a variety of impurities depending on the chosen synthetic route. The effective removal of these impurities is critical to ensure the quality, safety, and efficacy of downstream applications. This guide will focus on the two most common synthetic pathways and their associated impurity profiles, offering detailed solutions for achieving high purity.
The primary synthetic routes to 3-Fluoro-2-methoxypyridine are:
-
Nucleophilic Aromatic Substitution (SNAr): Typically involving the reaction of a di-substituted pyridine, such as 2-chloro-3-fluoropyridine or 2,3-difluoropyridine, with a methoxide source.
-
Balz-Schiemann Reaction: This classic method involves the diazotization of an aminopyridine followed by thermal decomposition to introduce the fluorine atom.[1][2]
Each route presents a unique set of potential impurities that must be addressed through carefully selected purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 3-Fluoro-2-methoxypyridine?
The expected impurities are highly dependent on your synthetic route. For SNAr reactions starting from 2-chloro-3-fluoropyridine, common impurities include unreacted starting material and the hydrolysis product, 3-fluoro-2-hydroxypyridine. If you start from 2,3-difluoropyridine, you may also form the regioisomer, 2-fluoro-3-methoxypyridine. For syntheses involving the Balz-Schiemann reaction, potential impurities include residual aminopyridine starting materials and by-products such as azo compounds.
Q2: My crude product is a dark color. What is the likely cause and how can I remove the color?
Dark coloration often indicates the presence of polymeric or highly conjugated by-products, which can arise from side reactions, especially at elevated temperatures. A common method for color removal is treatment with activated carbon followed by filtration.[3] For persistent color, a distillation or crystallization step is often effective.
Q3: Can I use a simple acid wash to remove basic impurities?
Yes, an acid-base extraction is a highly effective method for removing basic impurities like unreacted aminopyridines.[4] By dissolving your crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl), the basic impurities will be protonated and move into the aqueous layer, allowing for their separation.
Q4: Is fractional distillation a viable method for separating isomeric impurities?
Fractional distillation can be effective if there is a sufficient difference in the boiling points of the isomers.[5] For example, separating 3-Fluoro-2-methoxypyridine from a regioisomer like 2-fluoro-3-methoxypyridine would depend on their boiling point differential. A column with a high number of theoretical plates, such as a Vigreux or packed column, would be necessary for isomers with close boiling points.[6]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common purification challenges.
Issue 1: Incomplete Removal of Starting Material (e.g., 2-chloro-3-fluoropyridine)
Symptoms:
-
GC-MS or LC-MS analysis of the purified product shows a peak corresponding to the starting material.
-
The boiling point of the product during distillation is lower than expected or spans a wide range.
Root Cause Analysis and Solutions:
-
Insufficient Reaction Conversion: The most common cause is an incomplete reaction. Before focusing on purification, optimize the reaction conditions (e.g., reaction time, temperature, reagent stoichiometry) to maximize conversion.
-
Inefficient Purification:
-
Fractional Distillation: The boiling point of 2-chloro-3-fluoropyridine (approx. 80 °C at 80 mmHg) is significantly different from 3-Fluoro-2-methoxypyridine (approx. 190.8 °C at 760 mmHg), making fractional distillation a highly effective separation method.[7][] Ensure your distillation setup has sufficient theoretical plates and that you are carefully monitoring the head temperature to collect the correct fraction.
dot graph TD { A[Crude Product] --> B{Fractional Distillation}; B --> C["Forerun (Lower boiling point impurity, e.g., 2-chloro-3-fluoropyridine)"]; B --> D["Main Fraction (3-Fluoro-2-methoxypyridine)"]; B --> E["Residue (Higher boiling point impurities)"]; }
Caption: Fractional Distillation Workflow.
-
Issue 2: Presence of Hydrolysis Product (3-fluoro-2-hydroxypyridine)
Symptoms:
-
A higher-boiling point impurity is observed during distillation.
-
The product has acidic properties, which can be detected by a change in pH upon aqueous extraction.
Root Cause Analysis and Solutions:
-
Water Contamination: This impurity arises from the reaction of the starting material or product with water. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Purification Strategy:
-
Acid-Base Extraction: 3-fluoro-2-hydroxypyridine is acidic and can be removed by washing the organic solution of the crude product with a dilute aqueous base (e.g., 1M NaOH). The deprotonated hydroxypyridine will dissolve in the aqueous layer.[9] The desired 3-Fluoro-2-methoxypyridine, being neutral, will remain in the organic layer.
dot graph LR { subgraph OrganicLayer A["Crude Product in Organic Solvent (e.g., Dichloromethane)"] end subgraph AqueousLayer B["Aqueous Base (e.g., 1M NaOH)"] end A -- "Mix and Separate" --> C{Separatory Funnel}; C --> D["Organic Layer (Contains 3-Fluoro-2-methoxypyridine)"]; C --> E["Aqueous Layer (Contains deprotonated 3-fluoro-2-hydroxypyridine)"]; }
Caption: Acid-Base Extraction Workflow.
-
Issue 3: Contamination with Regioisomer (2-fluoro-3-methoxypyridine)
Symptoms:
-
NMR or high-resolution mass spectrometry indicates the presence of an isomer.
-
Separation by standard distillation is difficult due to potentially close boiling points.
Root Cause Analysis and Solutions:
-
Lack of Regioselectivity: This is a common issue in SNAr reactions with substrates like 2,3-difluoropyridine, where the nucleophile can attack at either the 2- or 3-position.
-
Advanced Purification Techniques:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the most effective method for separating isomers with very similar physical properties.[10] A normal-phase or reverse-phase column can be used, and the mobile phase should be optimized for the best separation.
-
Fractional Distillation under Reduced Pressure: Lowering the pressure will decrease the boiling points and may enhance the boiling point difference between the isomers, potentially allowing for a better separation.
-
Data Presentation: Boiling Points of Key Compounds
| Compound | Boiling Point (°C) | Pressure (mmHg) | Reference |
| 3-Fluoro-2-methoxypyridine | 190.8 | 760 | [] |
| 2-chloro-3-fluoropyridine | 80 | 80 | [7] |
| 2,3-difluoropyridine | 118 | 760 | [11][12] |
| 3-fluoro-2-hydroxypyridine | ~190 | 760 | [9] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for removing impurities with significantly different boiling points, such as unreacted 2-chloro-3-fluoropyridine.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column (e.g., with Raschig rings or metal sponge). Ensure all glassware is dry.
-
Charge the Flask: Add the crude 3-Fluoro-2-methoxypyridine to the distilling flask along with a magnetic stir bar or boiling chips.
-
Distillation: Heat the flask in a heating mantle.
-
Collect Fractions:
-
Discard the initial forerun, which will contain lower-boiling impurities.
-
Collect the fraction that distills at the expected boiling point of 3-Fluoro-2-methoxypyridine.
-
Stop the distillation before the flask goes to dryness to avoid the concentration of high-boiling, potentially unstable impurities.
-
-
Analysis: Analyze the collected fractions by GC-MS or NMR to confirm purity.
Protocol 2: Purification by Acid-Base Extraction
This protocol is effective for removing acidic or basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acid Wash (for basic impurities): Transfer the solution to a separatory funnel and wash with 1M HCl. Separate the layers and repeat the wash if necessary.
-
Base Wash (for acidic impurities): Wash the organic layer with 1M NaOH. Separate the layers.
-
Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[13]
References
-
Stenutz. (n.d.). 2,3-difluoropyridine. Retrieved from [Link]
- US Patent No. US20140051882A1. (2014). Method of purification of prostaglandins including fluorine atoms by preparative hplc.
-
Organic Syntheses. (2021). Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of 2 and [(4-CF3-pyridine)2IPh](O. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 9.5: Fractional Distillation Procedure. Retrieved from [Link]
-
PubMed. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
- Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
-
ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives. Retrieved from [Link]
-
ChemBK. (n.d.). 3-FLUORO-2-HYDROXYPYRIDINE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyridine, 1,2,3,6-tetrahydro-1-(4-methoxyphenyl). Retrieved from [Link]
- Google Patents. (n.d.). US4661634A - Removal of impurities from amines.
-
Organic Syntheses. (n.d.). 1-methyl-2-pyridone. Retrieved from [Link]
-
PubMed. (2002). Fractional distillation of acid contaminants from sevoflurane. Retrieved from [Link]
-
YouTube. (2020). Acid-Base Extractions. Retrieved from [Link]
-
Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]
-
MDPI. (2017). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Retrieved from [Link]
-
Grokipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Balz-Schiemann Reaction: Definition, Examples, and Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
-
Sartorius. (n.d.). Preparative HPLC Systems – Precise Sample Prep and Purification. Retrieved from [Link]
-
Organic Syntheses. (2012). Org. Synth. 2012, 89, 549-561. Retrieved from [Link]
-
PubMed Central. (2017). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 9.4: Fractional Distillation. Retrieved from [Link]
-
PubMed Central. (2012). PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. Retrieved from [Link]
-
Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Retrieved from [Link]
-
Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 2-Fluoro-3-hydroxypyridine | CAS 54745-11-2. Retrieved from [Link]
-
Anmo (Shanghai) Chemical Co., Ltd. (n.d.). 2,3-Dichloropyridine. Retrieved from [Link]
Sources
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Technical Support Center: Managing Exothermic Reactions Involving 3-Fluoro-2-methoxypyridine
Welcome to the technical support center for handling reactions with 3-Fluoro-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols for managing the exothermic potential of this versatile building block. The unique electronic properties of the fluorinated pyridine ring system can lead to highly energetic reactions, and a thorough understanding of the underlying principles is critical for ensuring laboratory safety and experimental success.
This document moves beyond standard operating procedures to explain the causality behind our recommendations, empowering you to make informed decisions during your work.
Section 1: Hazard Awareness & Physicochemical Properties
This section addresses the fundamental hazards and properties of 3-Fluoro-2-methoxypyridine, which form the basis for all safety and handling protocols.
FAQ: What are the primary chemical and thermal hazards of 3-Fluoro-2-methoxypyridine?
3-Fluoro-2-methoxypyridine is an organic compound that, while stable under recommended storage conditions, presents several potential hazards during chemical reactions.[1][2] The primary risks are associated with its reactivity, particularly in exothermic processes which can lead to thermal runaway if not properly controlled.[3][4]
Key hazards include:
-
Exothermic Reactivity : The pyridine ring, activated by the methoxy group and influenced by the electronegative fluorine atom, can participate in vigorous reactions, especially with strong nucleophiles, acids, or oxidizing agents.[1][2] These reactions release heat, which can accelerate the reaction rate, creating a dangerous feedback loop.[5]
-
Thermal Decomposition : At elevated temperatures, which can be reached during an uncontrolled exotherm, the molecule can decompose. This decomposition may release toxic and corrosive fumes, including nitrogen oxides and potentially hydrogen fluoride (HF).[6][7] HF is an extremely hazardous substance requiring specialized handling precautions.[8]
-
Health Hazards : The compound itself is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9] Proper personal protective equipment (PPE) is mandatory at all times.
Table 1: Physicochemical Properties of 3-Fluoro-2-methoxypyridine
This data is essential for reaction design, including solvent selection and temperature control planning.
| Property | Value | Source |
| Chemical Formula | C₆H₆FNO | [1] |
| Molecular Weight | 127.12 g/mol | [1][9] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 165 - 167 °C | [1] |
| Density | ~1.174 g/cm³ | [1] |
| Solubility | Slightly soluble in water; soluble in common organic solvents (e.g., ethanol, dichloromethane). | [1] |
Section 2: Pre-Reaction Planning & Thermal Hazard Assessment
Proactive planning is the most critical step in preventing thermal incidents. A thorough hazard assessment must be conducted before any experiment, especially during scale-up.
FAQ: How can I assess the exothermic potential of my planned reaction?
Assessing exothermic potential is a multi-step process that should begin with a literature review and culminate in calorimetric analysis for any new or scaled-up reaction.
-
Literature & Analogue Search : Review scientific literature for the specific reaction or for reactions involving similar fluorinated pyridines. Pay close attention to reported temperature changes, cooling requirements, and addition rates.
-
Reaction Calorimetry (RC) : For novel or scaled-up processes, reaction calorimetry is the gold standard for quantifying heat release.[10][11] A reaction calorimeter measures the heat flow in real-time, providing critical data for safe scale-up.[5][11]
-
Adiabatic Calorimetry : Techniques like Accelerating Rate Calorimetry (ARC) can determine the onset temperature for thermal runaway under adiabatic conditions (a "worst-case scenario" where no heat is removed).
Experimental Protocol: Basic Reaction Calorimetry for Heat Flow Measurement
This protocol outlines the fundamental steps for using a heat flow calorimeter to determine the heat of reaction.
-
System Calibration : Before the experiment, calibrate the calorimeter by introducing a known amount of heat (e.g., via an electric heater) to determine the overall heat transfer coefficient (U) of the reactor system.
-
Charge Initial Reagents : Add the solvent and 3-Fluoro-2-methoxypyridine to the reactor. Stir and allow the system to reach thermal equilibrium at the desired starting temperature.
-
Controlled Reagent Addition : Add the limiting reagent at a slow, controlled rate using a syringe pump or dosing system. The addition rate should be planned to keep the reaction temperature within a safe, controllable range.
-
Monitor Key Parameters : Continuously log the internal reaction temperature (T_r) and the jacket temperature (T_j). The difference between these two temperatures (ΔT) is proportional to the heat being generated by the reaction.
-
Calculate Heat Flow : The heat flow (Q) at any given time can be calculated using the formula: Q = U * A * (T_r - T_j) , where A is the heat transfer area.
-
Data Analysis : Integrate the heat flow over the duration of the addition to determine the total heat of reaction (ΔH_rxn). This value is crucial for designing cooling systems for larger-scale production.
Section 3: Troubleshooting Guide for Real-Time Exotherm Management
Vigilant monitoring and swift, correct action are key to managing unexpected temperature deviations.
Troubleshooting: The reaction temperature is rising faster than expected. What are my immediate actions?
An unexpected temperature rise is a critical warning sign that the reaction is generating heat faster than the cooling system can remove it.[3] Follow the decision-making workflow below immediately.
Visualization: Exotherm Response Workflow
This diagram outlines the logical steps to take when faced with a potential thermal runaway event.
Caption: Decision workflow for managing an unexpected temperature increase.
Section 4: Emergency Procedures for Runaway Reactions
A runaway reaction occurs when an exothermic reaction becomes uncontrollable and self-accelerating.[4] Having a robust emergency plan is non-negotiable.[12]
FAQ: What is the appropriate emergency quenching agent for a reaction involving 3-Fluoro-2-methoxypyridine?
The ideal quenching agent should rapidly cool the reaction and stop the chemical transformation without producing hazardous byproducts. The choice is highly dependent on the specific reaction chemistry.
-
For reactions involving organometallics (e.g., Grignards, organolithiums): A cold, high-boiling point, non-protic solvent like toluene or xylenes can be used to dilute and cool the reaction mass. Avoid water or alcohols as they will react violently.
-
For reactions with strong acids or electrophiles: A cold, weak base solution (e.g., saturated sodium bicarbonate) can be used, but only if the resulting gas evolution (CO₂) can be safely vented.
-
General Purpose: A pre-chilled, inert solvent that is miscible with the reaction mixture is often the safest first choice for dilution and thermal quenching.
Protocol: Emergency Shutdown and Quenching
This procedure should be practiced and understood by all laboratory personnel before beginning work.[4][13]
-
ALERT PERSONNEL : Immediately notify all personnel in the lab and the lab supervisor. Activate any local alarms.
-
STOP ALL FLOWS : Stop all reagent addition, heating, and stirring.
-
MAXIMIZE COOLING : Apply maximum cooling via the reactor jacket or an external ice/dry ice bath.[5]
-
PREPARE QUENCH : If the temperature continues to rise uncontrollably, prepare the designated quenching agent in a separate container.
-
EXECUTE QUENCH : Add the quenching agent slowly at first from behind a blast shield, being prepared for gas evolution or a rapid increase in viscosity.
-
EVACUATE : If the reaction cannot be brought under control, evacuate the area and follow your institution's emergency procedures. Do not remain in the lab if there is a risk of vessel over-pressurization or explosion.[12]
References
- Pipzine Chemicals. (n.d.). 3-Fluoro-2-methoxypyridine Manufacturer & Supplier in China.
- Lab Pro. (2025). Best Practices for Working with Chemical Reactions in the Lab.
- MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions.
- Google Docs. (n.d.). Safety Precautions for Handling Exothermic Reactions.
-
National Center for Biotechnology Information. (n.d.). 3-Fluoro-2-hydroxypyridine. PubChem Compound Database. Retrieved from [Link]
- Save My Exams. (2025). Endothermic & Exothermic Reactions (Cambridge (CIE) IGCSE Chemistry): Revision Note.
- Alchemist-Chem. (n.d.). 3-Bromo-5-Fluoro-2-Methoxypyridine | Properties, Uses, Safety Data & Supplier China.
- Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins.
- Alloprof. (n.d.). Exothermic Reactions in Detail.
- Jubilant Ingrevia. (n.d.). 2-Methoxypyridine Safety Data Sheet.
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-3-methoxypyridine. PubChem Compound Database. Retrieved from [Link]
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention.
-
University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. Retrieved from [Link]
- Fisher Scientific. (2025). 3-Methoxypyridine SAFETY DATA SHEET.
- Chemistry LibreTexts. (2022). 11.5: Reaction Calorimetry.
- Syrris. (n.d.). Information on the Reaction Calorimetry application.
Sources
- 1. 3-Fluoro-2-methoxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Quality Chemical Exporter [pipzine-chem.com]
- 2. 3-Bromo-5-Fluoro-2-Methoxypyridine | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
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- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. 2-Fluoro-3-methoxypyridine | C6H6FNO | CID 45079809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. syrris.com [syrris.com]
- 12. Safety Precautions for Handling Exothermic Reactions [docs.google.com]
- 13. 5.3.1 Laboratory Emergency Shutdown Procedures | Environment, Health and Safety [ehs.cornell.edu]
Technical Support Center: Monitoring 3-Fluoro-2-methoxypyridine Reactions
Welcome to the technical support center for monitoring reactions involving 3-fluoro-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the analytical challenges associated with this versatile building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the accuracy and reliability of your experimental data.
Introduction
3-Fluoro-2-methoxypyridine is a key intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds.[1] The presence of the fluorine atom and the methoxy group on the pyridine ring introduces unique reactivity and potential for side reactions. Therefore, robust analytical monitoring is crucial for understanding reaction kinetics, identifying byproducts, and ensuring the desired product's purity and yield. This guide provides practical, field-proven insights into overcoming common analytical hurdles.
Analytical Workflow & Troubleshooting Strategy
A systematic approach is essential when encountering analytical challenges. The following workflow provides a structured methodology for identifying and resolving issues in your reaction monitoring.
Caption: A generalized workflow for troubleshooting analytical issues.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the analysis of 3-fluoro-2-methoxypyridine reactions.
HPLC & HPLC-MS Analysis
Q1: My HPLC chromatogram shows broad or tailing peaks for 3-fluoro-2-methoxypyridine and related compounds. What is the cause and how can I fix it?
A1: Pyridine-containing molecules can exhibit poor peak shape on standard reversed-phase columns due to interactions with residual silanols on the silica support.[2] To mitigate this, consider the following:
-
Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (0.1% v/v). This will occupy the active sites on the stationary phase, preventing your analyte from interacting with them.
-
pH Adjustment: Use a buffered mobile phase to control the ionization state of your pyridine compounds. A pH of around 6.5 can be a good starting point.[3][4]
-
Column Selection: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
Q2: I am having difficulty achieving baseline separation between my desired product and a suspected isomeric byproduct. What strategies can I employ?
A2: Isomer separation can be challenging. Here are some method development strategies:
-
Optimize Organic Modifier: Vary the organic solvent in your mobile phase (e.g., switch from acetonitrile to methanol or vice versa). The different selectivities of these solvents can often resolve closely eluting peaks.
-
Gradient Optimization: If you are using a gradient, try making it shallower. A slower increase in the organic phase composition will provide more time for the isomers to separate.
-
Temperature Control: Adjusting the column temperature can influence selectivity.[3][4] Try running the analysis at both a lower (e.g., 25°C) and a higher (e.g., 40°C) temperature to see the effect on resolution.
NMR Spectroscopy
Q3: How can I effectively use ¹⁹F NMR to monitor the progress of my reaction?
A3: ¹⁹F NMR is a powerful tool due to its high sensitivity and wide chemical shift range.[5] The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[5]
-
Distinct Chemical Shifts: Your starting material, 3-fluoro-2-methoxypyridine, will have a characteristic ¹⁹F chemical shift. As the reaction proceeds, the formation of the product will result in a new peak at a different chemical shift. By integrating these peaks, you can determine the relative concentrations of the starting material and product.
-
Identifying Intermediates: In some cases, you may observe transient peaks that appear and then disappear as the reaction progresses. These could be indicative of reaction intermediates.
Q4: I see multiple signals in the aromatic region of my ¹H NMR spectrum that I cannot assign. How can I simplify the spectrum?
A4: The aromatic region of pyridines can be complex due to overlapping signals and proton-proton coupling.
-
¹H-¹⁹F Coupling: The fluorine atom will couple to adjacent protons, which can help in assigning the signals. Look for doublet or doublet of doublets patterns for the protons on the pyridine ring.
-
2D NMR Techniques: If the 1D spectrum is too crowded, consider running a 2D NMR experiment such as COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence). These experiments will help you identify which protons are coupled to each other and which protons are attached to which carbons, greatly aiding in structure elucidation.
Mass Spectrometry
Q5: What are the expected fragmentation patterns for 3-fluoro-2-methoxypyridine in my mass spectrum?
A5: While the exact fragmentation will depend on the ionization method, for electron impact (EI) ionization, you can expect the following:
-
Loss of a Methyl Radical: A common fragmentation pathway for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a fragment with a mass of [M-15]⁺.[6]
-
Loss of Formaldehyde: Another possibility is the loss of formaldehyde (CH₂O) from the methoxy group, leading to a fragment of [M-30]⁺.
-
Ring Fragmentation: The stable pyridine ring may also fragment, though this is typically less favorable than the loss of substituents.[7]
Q6: I am detecting a mass that corresponds to my starting material plus water. What could be the cause?
A6: This could be due to several factors:
-
Hydrolysis: Your starting material or product might be susceptible to hydrolysis under the reaction or workup conditions. 3-Fluoro-2-methoxypyridine can be sensitive to strong acids or bases.[8]
-
In-source Reaction: It is also possible that this is an artifact of the mass spectrometry analysis, where the analyte reacts with residual water in the ion source.
Troubleshooting Guides
Optimizing HPLC-MS Analysis
This guide provides a systematic approach to developing a robust HPLC-MS method for your 3-fluoro-2-methoxypyridine reactions.
Caption: Decision tree for HPLC method optimization.
Step-by-Step Protocol:
-
Initial Scouting Run:
-
Column: C18, 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Detection: UV at 254 nm and full scan MS.
-
-
Peak Shape Improvement:
-
Resolution Enhancement:
-
If peaks are not fully resolved, increase the gradient time to 10 minutes to create a shallower slope.
-
If resolution is still insufficient, switch the organic modifier to methanol and repeat the scouting run.
-
-
Method Validation:
-
Once a suitable method is established, perform a validation to ensure it is fit for purpose. This should include an assessment of linearity, accuracy, and precision as per ICH guidelines.[9]
-
Quantitative ¹⁹F NMR for Reaction Monitoring
Step-by-Step Protocol:
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction if necessary by diluting with a suitable solvent.
-
Add a known amount of an internal standard. An ideal internal standard for ¹⁹F NMR is a fluorinated compound that does not react with any components in the mixture and has a chemical shift that is well-resolved from your signals of interest. A common choice is trifluorotoluene.
-
-
NMR Acquisition:
-
Acquire a standard ¹⁹F NMR spectrum. Ensure the spectral width is large enough to encompass all expected signals.
-
Use a sufficient relaxation delay (D1) to ensure full relaxation of all nuclei for accurate quantification. A D1 of 5 times the longest T1 is recommended.
-
-
Data Processing and Analysis:
-
Apply a baseline correction to the spectrum.
-
Integrate the peak corresponding to your starting material, your product, and the internal standard.
-
The concentration of your analyte can be calculated using the following formula: Concentration of Analyte = (Integral of Analyte / Number of Fluorine Atoms in Analyte) * (Moles of Internal Standard / Integral of Internal Standard)
-
Data Interpretation
Typical ¹⁹F NMR Chemical Shifts
The following table provides approximate ¹⁹F NMR chemical shift ranges for fluorine in different chemical environments. Note that the exact chemical shift will be dependent on the solvent and the other substituents on the pyridine ring.[10]
| Functional Group | Chemical Shift Range (ppm vs. CFCl₃) |
| Aryl-F | +80 to +170[11] |
| -CF₃ | +40 to +80[11] |
Common Mass Spectrometry Fragments
The table below lists potential fragments that may be observed in the mass spectrum of 3-fluoro-2-methoxypyridine and its derivatives.
| Fragment | Mass Loss | Potential Origin |
| [M-15]⁺ | 15 | Loss of a methyl radical (•CH₃) from the methoxy group.[6] |
| [M-30]⁺ | 30 | Loss of formaldehyde (CH₂O) from the methoxy group. |
| [M-29]⁺ or [M-1]⁺ | 29 or 1 | Loss of •CHO or •H, common in aldehydes.[12] |
| [M-45]⁺ | 45 | Loss of •COOH from a carboxylic acid impurity or byproduct.[12] |
References
-
Al-Ghamdi, K., Salah, N., Al-Omair, M. A., Al-Tamimi, A. M., & Alarfaj, N. A. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. [Link]
-
Patel, D. J., Patel, N. J., & Shah, D. A. (2014). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Journal of Basic and Clinical Pharmacy. [Link]
-
Farrow, J. E. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
-
Al-Ghamdi, K., Salah, N., Al-Omair, M. A., Al-Tamimi, A. M., & Alarfaj, N. A. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]
-
Pipzine Chemicals. (n.d.). 3-Fluoro-2-methoxypyridine Manufacturer & Supplier in China. [Link]
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PubChem. (n.d.). 2-Fluoro-3-methoxypyridine. [Link]
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Abdel-Megeed, M. F., El-Hiti, G. A., & El-Gazzar, A. B. A. (2009). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Molecular Sciences. [Link]
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Mongin, F., & Quéguiner, G. (2006). Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Tetrahedron Letters. [Link]
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ResearchGate. (n.d.). Infrared spectroscopy of pyridine adsorption (Py-IR) profiles of Ni/SiO2, Ni12P5/SiO2 and Ni2P/SiO2 catalysts. [Link]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]
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Ragsdale, R. O. (1971). Fluorine-19 Nuclear Magnetic Resonance. Defense Technical Information Center. [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
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Houk, K. N., & Lee, J. K. (2015). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]
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Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]
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MDPI. (n.d.). ZSM-5 Nanocatalyst from Rice Husk: Synthesis, DFT Analysis, and Au/Pt Modification for Isopropanol Conversion. [Link]
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PIKE Technologies. (2014, November 13). FTIR Analysis of Hetrogeneous Catalyst [Video]. YouTube. [Link]
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Asian Journal of Chemistry. (n.d.). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. [Link]
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Breci, L. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Hartwig, J. F., & Shaughnessy, K. H. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
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ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
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Sci-Hub. (n.d.). Sci-Hub. [Link]
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National Institutes of Health. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]
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Fluorine Notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. [Link]
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National Institute of Standards and Technology. (n.d.). Pyridine. [Link]
-
ResearchGate. (n.d.). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. [Link]
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Technical Support Center: Optimizing Solvent Systems for 3-Fluoro-2-methoxypyridine Chemistry
Welcome to the technical support center for 3-Fluoro-2-methoxypyridine chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. The unique electronic properties of 3-fluoro-2-methoxypyridine, stemming from the interplay between the electron-withdrawing fluorine and the electron-donating, ortho-directing methoxy group, make it a valuable but nuanced substrate. Proper solvent system selection is paramount to achieving high yields, selectivity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the critical physicochemical properties of 3-fluoro-2-methoxypyridine that influence solvent selection?
Understanding the substrate's properties is the foundation of solvent optimization. 3-Fluoro-2-methoxypyridine is a colorless to light yellow liquid with a boiling point around 165-167 °C and a density of approximately 1.174 g/cm³.[1] It is sparingly soluble in water but shows good solubility in common organic solvents like ethanol and dichloromethane.[1] Its pKa is predicted to be around 0.98, indicating it is a weakly basic pyridine.[2]
From a reactivity standpoint, the fluorine at the 3-position and the methoxy group at the 2-position create a specific electronic environment. The methoxy group can act as a directing group in electrophilic aromatic substitution and, more importantly, in directed ortho-metalation (lithiation). The C-F bond is a key site for nucleophilic aromatic substitution (SNAr), and its reactivity is modulated by the pyridine ring's electron-deficient nature.
Table 1: Key Physicochemical Properties of 3-Fluoro-2-methoxypyridine
| Property | Value | Source |
| Molecular Formula | C₆H₆FNO | [3] |
| Molecular Weight | 127.12 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 165 - 167 °C | [1] |
| Density | ~1.174 g/cm³ | [1] |
| Solubility | Slightly soluble in water; soluble in common organic solvents. | [1] |
Q2: How do different solvent classes impact reactions involving 3-fluoro-2-methoxypyridine?
The choice of solvent class is a critical determinant of reaction outcome.
-
Aprotic Polar Solvents (e.g., DMF, DMSO, NMP, Acetonitrile): These solvents are ideal for Nucleophilic Aromatic Substitution (SNAr) reactions. Their high dielectric constants help to stabilize the charged intermediates (Meisenheimer complexes) formed during the substitution process, thereby accelerating the reaction rate.[4] However, their high boiling points can complicate product isolation. For Suzuki couplings, solvents like DMF can be effective, sometimes leading to higher yields compared to nonpolar options.[5]
-
Ethereal Solvents (e.g., THF, 2-MeTHF, Dioxane, Diethyl Ether): These are the workhorses for organometallic reactions , particularly directed ortho-metalation (lithiation) . Their ability to solvate lithium cations, especially THF, is crucial for breaking up organolithium reagent aggregates and promoting reactivity.[6] Dioxane, often mixed with water, is a very common and effective solvent for Suzuki-Miyaura cross-coupling reactions.[7] 2-MeTHF is a greener alternative to THF with a better safety profile.[8]
-
Nonpolar Aromatic Solvents (e.g., Toluene, Xylene): These are frequently used in palladium-catalyzed cross-coupling reactions like Suzuki coupling. They are often effective, but in some cases, may result in lower yields compared to more polar systems.[5][9] Their primary advantages are their high boiling points, allowing for a wide reaction temperature range, and their immiscibility with water, which can simplify workups.
-
Protic Solvents (e.g., Water, Alcohols): While generally avoided in organometallic reactions due to their acidity, protic solvents are often essential components of Suzuki coupling reactions (e.g., dioxane/water mixtures) where they help dissolve the inorganic base (like Na₃PO₄ or K₂CO₃) and facilitate the catalytic cycle.[7] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), can be crucial components in certain photoredox-catalyzed SNAr reactions.[10]
Q3: What are the primary safety concerns when working with 3-fluoro-2-methoxypyridine and its solvent systems?
Safety is non-negotiable. 3-Fluoro-2-methoxypyridine is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[11] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
Solvent choice adds another layer of safety considerations:
-
Flammability: Ethereal solvents (diethyl ether, THF) and aromatic solvents (toluene) are highly flammable. Ensure all reactions are conducted away from ignition sources.[12][13]
-
Toxicity: Many polar aprotic solvents like DMF are associated with reproductive toxicity.[8] Consider greener alternatives like 2-MeTHF or Cyrene where possible.
-
Peroxide Formation: Ethereal solvents like THF and dioxane can form explosive peroxides upon storage. Always use freshly distilled solvents or test for peroxides before use.
Troubleshooting Guides
Issue 1: Directed Ortho-Metalation (Lithiation) & Electrophilic Quench
Directed ortho-metalation (DoM) is a powerful tool for functionalizing the C4 position of the pyridine ring, guided by the methoxy group. However, it is sensitive to reaction conditions.
Q: My lithiation reaction with n-BuLi or LDA is sluggish and gives low conversion. How can I improve it?
A: The issue likely lies with solvent choice or additives.
-
Causality: Standard alkyllithium reagents like n-BuLi exist as large aggregates in non-coordinating solvents, reducing their basicity and reactivity. Lithium amides like LDA are also highly dependent on proper solvation.
-
Solution 1: Switch to Tetrahydrofuran (THF). THF is a superior solvent to diethyl ether or hydrocarbons for lithiation. Its Lewis basic oxygen atom effectively coordinates to the lithium cation, breaking down the aggregates and increasing the "effective" basicity of the organolithium reagent.
-
Solution 2: Add a Coordinating Agent. The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can dramatically accelerate lithiation, even in less ideal solvents. TMEDA chelates the lithium cation, sequestering it and further increasing the carbanion's reactivity.[6]
-
Protocol Insight: Perform the reaction in anhydrous THF at -78 °C. Slowly add the organolithium reagent to a solution of 3-fluoro-2-methoxypyridine. The use of low temperatures is critical to prevent side reactions and decomposition of the lithiated intermediate.
Caption: Workflow for troubleshooting low conversion in lithiation reactions.
Issue 2: Suzuki-Miyaura Cross-Coupling
The Suzuki coupling is a robust method for C-C bond formation, but it is a multi-parameter system where solvent plays a key role in both the organic and inorganic components.
Q: My Suzuki coupling reaction is giving low yield and some starting material is recovered. What is the best solvent system?
A: A biphasic or polar aprotic system is often superior to a simple nonpolar solvent.
-
Causality: The Suzuki reaction requires the dissolution of the organic starting materials (halide, boronic acid), the palladium catalyst, and the inorganic base. A single solvent often cannot achieve this effectively. The base is crucial for the transmetalation step, and if it's not sufficiently available to the catalytic cycle, the reaction will stall.
-
Solution 1: Use a Dioxane/Water Mixture. A common and highly effective system is a mixture of dioxane and water (e.g., 4:1 or 5:1 v/v). Dioxane dissolves the organic components, while water dissolves the inorganic base (e.g., K₂CO₃, Cs₂CO₃, or Na₃PO₄), creating a biphasic system where the reaction proceeds efficiently at the interface.[7]
-
Solution 2: Try a Polar Aprotic Solvent. Solvents like DMF or acetonitrile can sometimes provide superior results.[5][9] They can help stabilize the palladium catalyst and, in some cases, may favor the desired oxidative addition pathway, especially with less reactive halides.[9]
-
Protocol Insight: A typical setup involves dissolving 3-fluoro-2-methoxypyridine (or a derivative), the boronic acid/ester, and the palladium catalyst (e.g., Pd(dppf)Cl₂) in the organic solvent (e.g., dioxane). A separate aqueous solution of the base is then added. The mixture is thoroughly degassed with nitrogen or argon before heating.
Table 2: Comparison of Solvent Systems for a Model Suzuki Coupling
| Solvent System | Base | Temperature (°C) | Typical Yield | Rationale |
| Toluene | K₂CO₃ | 100 | Moderate | Good for high temperatures, but poor base solubility. |
| Dioxane / H₂O (4:1) | Na₃PO₄ | 100 | High | Excellent balance of solubility for all components.[7] |
| DMF | K₂CO₃ | 90 | High | Homogeneous system, can enhance catalyst stability.[5] |
Issue 3: Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on 3-fluoro-2-methoxypyridine typically involve the displacement of the fluoride by a nucleophile. The rate is highly dependent on the solvent's ability to stabilize the charged intermediate.
Q: My SNAr reaction with an amine nucleophile is extremely slow at room temperature. Do I need to heat it excessively?
A: Before resorting to high heat, optimize your solvent. A switch to a polar aprotic solvent is necessary.
-
Causality: The SNAr mechanism proceeds through a negatively charged intermediate (Meisenheimer complex). Nonpolar or weakly polar solvents (like Toluene or THF) cannot effectively stabilize this intermediate, leading to a very high activation energy and a slow reaction.
-
Solution: Use DMF, DMSO, or NMP. These polar aprotic solvents excel at solvating cations while leaving the nucleophile relatively "bare" and reactive. More importantly, their high polarity stabilizes the charged Meisenheimer complex, dramatically lowering the activation energy and accelerating the reaction.[4] Often, reactions that are stagnant in THF will proceed smoothly at or slightly above room temperature in DMF or DMSO.
-
Protocol Insight: Dissolve the 3-fluoro-2-methoxypyridine and a weak base (like K₂CO₃, if needed to deprotonate the nucleophile in situ) in anhydrous DMF. Add the amine nucleophile and stir at room temperature, monitoring by TLC or LCMS. Gentle heating (50-80 °C) may be required for less reactive nucleophiles, but the reaction should be significantly faster than in other solvent systems.
Caption: Role of polar aprotic solvents in stabilizing the key SNAr intermediate.
Experimental Protocols
Protocol 1: Directed Ortho-Metalation and Quench with Iodine
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 3-fluoro-2-methoxypyridine (1.0 eq) and anhydrous THF (0.2 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flask, prepare a solution of iodine (1.5 eq) in anhydrous THF.
-
Slowly add the iodine solution to the lithiated pyridine solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
-
To a Schlenk flask, add 4-iodo-3-fluoro-2-methoxypyridine (1.0 eq), phenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add dioxane and water (4:1 v/v, 0.1 M solution) via syringe. The solvent mixture should be degassed by bubbling with argon for 20 minutes prior to addition.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, or until TLC/LCMS analysis shows consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by column chromatography.
Protocol 3: SNAr with Pyrrolidine
-
To a round-bottom flask, add 3-fluoro-2-methoxypyridine (1.0 eq), potassium carbonate (1.5 eq), and anhydrous dimethylformamide (DMF) (0.3 M solution).
-
Add pyrrolidine (1.2 eq) via syringe.
-
Stir the reaction mixture at 50 °C for 4 hours, monitoring progress by TLC or LCMS.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash extensively with water (to remove DMF) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography.
References
- Pipzine Chemicals. 3-Fluoro-2-methoxypyridine Manufacturer & Supplier in China.
-
Twilton, J. et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
PubChem. 3-fluoro-2-methoxypyridine (C6H6FNO). [Link]
- Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
ResearchGate. Calculated pKa(THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link]
-
PubChem. 2-Fluoro-3-methoxypyridine | C6H6FNO | CID 45079809. [Link]
-
ResearchGate. How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. [Link]
- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
-
IHS Markit. SNAr Reaction in Other Common Molecular Solvents. [Link]
-
ResearchGate. Optimization of solvents and bases in Suzuki-Miyaura cross-coupling.... [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Claremont Colleges Scholarship. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
-
MDPI Books. Molecules from Side Reactions. [Link]
Sources
- 1. 3-Fluoro-2-methoxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Quality Chemical Exporter [pipzine-chem.com]
- 2. 3-FLUORO-2-METHOXYPYRIDINE | 884494-69-3 [chemicalbook.com]
- 3. PubChemLite - 3-fluoro-2-methoxypyridine (C6H6FNO) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. researchgate.net [researchgate.net]
- 7. scholarship.claremont.edu [scholarship.claremont.edu]
- 8. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Fluoro-3-methoxypyridine | C6H6FNO | CID 45079809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Strategies to Mitigate N-Demethylation of 3-Fluoro-2-methoxypyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the metabolic N-demethylation of 3-fluoro-2-methoxypyridine and related N-methylated pyridine compounds. Our goal is to equip you with the foundational knowledge and practical strategies to anticipate and mitigate this common metabolic pathway, thereby enhancing the stability and optimizing the pharmacokinetic profile of your compounds.
I. Understanding the Challenge: N-Demethylation of Pyridine Derivatives
FAQ 1: What is N-demethylation and why is it a concern for my 3-fluoro-2-methoxypyridine based compound?
N-demethylation is a metabolic process, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, where a methyl group is removed from a nitrogen atom.[1][2] For N-methylated pyridine derivatives, this oxidative process leads to the formation of a secondary amine metabolite and formaldehyde.[2]
This metabolic transformation is a significant concern for several reasons:
-
Altered Pharmacokinetics: N-demethylation often leads to more rapid clearance of the drug from the body, reducing its half-life and overall exposure.
-
Modified Pharmacodynamics: The resulting N-demethylated metabolite may have a different pharmacological profile, including altered potency, selectivity, or even off-target effects, compared to the parent compound.
-
Potential for Toxicity: In some cases, the metabolites generated through N-demethylation can be reactive or possess undesirable toxicological properties.
The 3-fluoro-2-methoxypyridine scaffold is susceptible to this metabolic pathway, and understanding how to control it is crucial for successful drug design and development.
FAQ 2: Which enzymes are primarily responsible for the N-demethylation of pyridine-containing compounds?
The N-demethylation of N-methylated compounds, including those with a pyridine core, is predominantly carried out by a subset of the cytochrome P450 superfamily of enzymes.[3] Key isoforms implicated in this process include:
-
CYP3A4: This is a major enzyme in human liver and is responsible for the metabolism of a vast array of drugs. It is frequently a primary contributor to N-demethylation.[4][5][6]
-
CYP2D6: While also a significant drug-metabolizing enzyme, its involvement can be highly variable among individuals due to genetic polymorphisms.[7][8]
-
CYP2C9 and CYP2B6: These isoforms can also play a role in N-demethylation, often as secondary contributors.[1][4][8]
-
CYP1A2: In some instances, this enzyme may also contribute to the N-demethylation of specific substrates.[7]
The relative contribution of each CYP isoform can be substrate-dependent. For your specific 3-fluoro-2-methoxypyridine derivative, it is essential to experimentally determine the primary metabolizing enzymes.
II. Troubleshooting Guide: Strategies to Block or Attenuate N-Demethylation
This section provides actionable strategies to address unwanted N-demethylation of your 3-fluoro-2-methoxypyridine containing molecule.
Issue 1: My compound shows high clearance in human liver microsomes, and the primary metabolite corresponds to N-demethylation. How can I improve its metabolic stability?
High clearance due to N-demethylation is a common challenge. Here are several strategies to consider, ranging from subtle electronic modifications to more significant structural changes.
Strategy 1.1: Introduce Steric Hindrance Proximal to the N-Methyl Group
Causality: The active sites of CYP enzymes are sterically constrained. By introducing bulky substituents near the N-methyl group, you can physically impede the enzyme's access to the site of metabolism, thereby slowing the rate of N-demethylation.[9][10]
Experimental Protocol: Designing for Steric Hindrance
-
Identify Modification Points: Analyze the structure of your parent molecule to identify positions adjacent to the N-methyl group where steric bulk can be added without disrupting the desired pharmacological activity.
-
Select Bulky Groups: Consider introducing groups such as:
-
tert-butyl
-
Isopropyl
-
Cyclopropyl or other small cycloalkyl groups
-
A phenyl group (with careful consideration of potential new metabolic liabilities)
-
-
Synthesize Analogs: Synthesize a small library of analogs with varying degrees of steric hindrance.
-
In Vitro Metabolic Stability Assay: Incubate the parent compound and the new analogs with human liver microsomes.
-
LC-MS/MS Analysis: Quantify the disappearance of the parent compound over time and the formation of the N-demethylated metabolite.
-
Compare Half-Lives: Calculate the in vitro half-life (t½) for each compound. A longer t½ for the sterically hindered analogs indicates successful mitigation of N-demethylation.
Data Interpretation:
| Compound | Modificaton | In Vitro t½ (min) |
| Parent | None | 15 |
| Analog 1 | Isopropyl adjacent to N-Me | 45 |
| Analog 2 | tert-butyl adjacent to N-Me | >120 |
A significant increase in the in vitro half-life, as shown in the table above, provides strong evidence that steric hindrance is an effective strategy.
Issue 2: Can I modulate the electronic properties of the pyridine ring to disfavor N-demethylation?
Yes, altering the electronic landscape of the pyridine ring can influence its susceptibility to oxidative metabolism.
Strategy 2.1: Modulate Ring Electronics with Electron-Withdrawing Groups
Causality: The N-demethylation process involves an initial single-electron transfer from the nitrogen to the activated heme-oxygen species of the CYP enzyme. By making the nitrogen lone pair less available for donation, you can decrease the rate of this initial oxidative step. The fluorine atom already present in 3-fluoro-2-methoxypyridine is electron-withdrawing and contributes to this effect.[11][12][13] However, additional modifications can further enhance this.
Experimental Protocol: Modulating Electronic Properties
-
Identify Positions for EWGs: Consider adding further electron-withdrawing groups (EWGs) to the pyridine ring, such as a cyano (-CN) or trifluoromethyl (-CF3) group, at positions that do not interfere with target binding.
-
Synthesize Analogs: Prepare analogs containing these EWGs.
-
Metabolic Stability Assessment: Perform in vitro metabolic stability assays with human liver microsomes as described in Strategy 1.1.
-
Analyze Results: Compare the metabolic stability of the new analogs to the parent compound.
Logical Workflow for Strategy Selection
Caption: Decision workflow for addressing N-demethylation.
Issue 3: Are there alternative strategies if steric and electronic modifications are not viable due to SAR constraints?
When the structure-activity relationship (SAR) is very sensitive to changes around the N-methyl group, more creative approaches are needed.
Strategy 3.1: Bioisosteric Replacement of the N-Methyl Group
Causality: A bioisostere is a chemical substituent that can be interchanged with another substituent to produce a compound with similar biological properties. Replacing the N-methyl group with a group that is less prone to or incapable of metabolic demethylation can be a powerful strategy.
Potential Bioisosteres for N-Methyl:
-
N-CHF2 or N-CF3: The strong carbon-fluorine bond is highly resistant to oxidative cleavage.
-
N-cyclopropyl: While still potentially metabolizable, the cyclopropyl group often exhibits greater stability than a methyl group.
-
Replacement of the entire N-methylpyridine with an alternative heterocycle: Depending on the core function of the pyridine, it might be possible to replace it with a different heterocycle that is less metabolically labile.
Experimental Protocol: Bioisosteric Replacement
-
Select Bioisosteres: Based on synthetic feasibility and the desired physicochemical properties, choose one or more bioisosteres for the N-methyl group.
-
Synthesize Analogs: Prepare the corresponding analogs.
-
Comprehensive Profiling:
-
Confirm target binding and functional activity.
-
Assess metabolic stability in human liver microsomes.
-
Evaluate physicochemical properties (e.g., solubility, lipophilicity).
-
Strategy 3.2: Introducing an Alternative "Metabolic Soft Spot"
Causality: This is a more advanced strategy where you intentionally introduce a different, more easily metabolizable functional group at a distal position of the molecule. The goal is for this new "soft spot" to be the primary site of metabolism, thus "sparing" the N-methyl group.
Considerations for this approach:
-
The new metabolite should be inactive and non-toxic.
-
This strategy can sometimes lead to the formation of multiple metabolites, complicating the overall pharmacokinetic profile.
III. Advanced Topics & FAQs
FAQ 4: How does the 2-methoxy group on the pyridine ring influence N-demethylation?
The 2-methoxy group is an electron-donating group, which can increase the electron density on the pyridine nitrogen, potentially making it more susceptible to oxidation. However, it also provides some steric bulk in the ortho position, which could slightly hinder the approach of CYP enzymes. The net effect will be a balance of these opposing electronic and steric influences.
FAQ 5: What is the role of the 3-fluoro substituent?
The fluorine atom at the 3-position is strongly electron-withdrawing. This will decrease the electron density of the pyridine ring, making the nitrogen lone pair less available for oxidation.[11][13] This is a favorable feature for resisting N-demethylation. The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability.[11]
FAQ 6: Can N-demethylation occur through non-enzymatic pathways?
While enzymatic N-demethylation is the primary concern in a biological context, chemical demethylation can occur under certain laboratory conditions, for example, with strong acids or certain nucleophiles.[14][15] It is important to ensure that observed N-demethylation in an experimental setup is indeed due to metabolism and not an artifact of the experimental conditions.
Visualizing the Metabolic Pathway
Caption: The enzymatic N-demethylation pathway.
IV. Concluding Remarks
Navigating the complexities of drug metabolism is a cornerstone of successful drug discovery. The N-demethylation of 3-fluoro-2-methoxypyridine and related scaffolds, while a common metabolic hurdle, can be effectively addressed through rational design. By employing strategies such as introducing steric hindrance, modulating electronic properties, and considering bioisosteric replacements, researchers can significantly improve the metabolic stability of their compounds. We encourage you to use this guide as a starting point for your troubleshooting and optimization efforts.
V. References
-
Impact of cytochrome P450 variation on meperidine N-demethylation to the neurotoxic metabolite normeperidine. (2025). ResearchGate.
-
Characterization of a cytochrome P450 that catalyzes the O-demethylation of lignin-derived benzoates. (2024). PubMed.
-
The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. (n.d.). Europe PMC.
-
The Strategic Role of Fluorine Substitution in Methoxyphenyl Compounds: An In-depth Technical Guide for Medicinal Chemists. (2025). Benchchem.
-
Contribution of CYP3A4, CYP2B6, and CYP2C9 isoforms to N-demethylation of ketamine in human liver microsomes. (n.d.). PubMed.
-
Dextromethorphan. (n.d.). Wikipedia.
-
Fundamental reaction pathways for cytochrome P450-catalyzed 5'-hydroxylation and N-demethylation of nicotine. (2010). PubMed.
-
Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? (2014). Chemistry Stack Exchange.
-
Mirtazapine. (n.d.). Wikipedia.
-
Cytochromes P450 mediating the N-demethylation of amitriptyline. (n.d.). PubMed.
-
Demethylations of quaternary pyridinium salts by a soft nucleophile, triphenylphosphine. Electronic and steric accelerations. (n.d.). The Journal of Organic Chemistry.
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). NIH.
-
Demethylation. (n.d.). Wikipedia.
-
CYP3A4 mediates dextropropoxyphene N-demethylation to nordextropropoxyphene: human in. (n.d.). Taylor & Francis Online.
-
The influence of steric hindrance of the N-dealkylation site upon the... (n.d.). ResearchGate.
-
Understanding Steric Hindrance: The Invisible Force in Chemistry. (2026). Oreate AI Blog.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fundamental reaction pathways for cytochrome P450-catalyzed 5'-hydroxylation and N-demethylation of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a cytochrome P450 that catalyzes the O-demethylation of lignin-derived benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contribution of CYP3A4, CYP2B6, and CYP2C9 isoforms to N-demethylation of ketamine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Mirtazapine - Wikipedia [en.wikipedia.org]
- 8. Cytochromes P450 mediating the N-demethylation of amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Understanding Steric Hindrance: The Invisible Force in Chemistry - Oreate AI Blog [oreateai.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Demethylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Characterization of Unexpected Byproducts in 3-Fluoro-2-methoxypyridine Synthesis
Introduction
3-Fluoro-2-methoxypyridine is a critical building block in modern drug development, valued for its role in introducing the fluoropyridine motif into complex pharmaceutical agents. Its synthesis, most commonly achieved via nucleophilic aromatic substitution (SNAr) on a difluoropyridine precursor, is often assumed to be straightforward. However, researchers frequently encounter unexpected byproducts that can complicate downstream processes, reduce yields, and introduce regulatory hurdles. This guide provides in-depth troubleshooting for identifying and characterizing these impurities, ensuring the integrity of your synthesis and accelerating your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 3-Fluoro-2-methoxypyridine and why is it prone to byproduct formation?
A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction of 2,3-difluoropyridine with sodium methoxide (NaOMe). The pyridine ring is electron-deficient, which facilitates nucleophilic attack.[1] However, the presence of two fluorine atoms, both potential leaving groups, creates a competitive environment. The reaction rate is dictated by the stability of the intermediate Meisenheimer complex, not the leaving group's ability.[2] The high electronegativity of fluorine stabilizes this intermediate, making fluoropyridines more reactive than their chloro- or bromo-analogs.[2][3] Byproduct formation arises from the nuanced regioselectivity of the methoxide attack and potential side reactions under basic conditions.
Q2: Beyond simple impurities, what types of unexpected byproducts should I be looking for?
A2: While residual starting material or solvent is common, more complex byproducts can form. These often include:
-
Regioisomers: The most common unexpected byproduct is 2-fluoro-3-methoxypyridine, formed by methoxide attacking the C-3 position instead of the C-2 position.
-
Di-substituted Products: Over-reaction can lead to the formation of 2,3-dimethoxypyridine if both fluorine atoms are displaced.
-
Dimeric Species: Under certain conditions, particularly with strong bases or radical initiators, pyridyl radicals can form and couple, leading to bipyridine derivatives.[4][5]
-
Products of N-Oxide Chemistry: If pyridine N-oxides are used as precursors, byproducts related to this functionality can arise.[6][7]
Q3: Why is the rigorous characterization of these byproducts so critical in a drug development setting?
A3: In drug development, even minor impurities can have significant consequences. A regioisomeric byproduct, for example, could have a completely different pharmacological or toxicological profile. Regulatory agencies like the FDA require stringent control and characterization of all impurities in an active pharmaceutical ingredient (API). Failure to identify and control byproducts can lead to delays in clinical trials and costly rework.
Troubleshooting Guide: From Unexpected Data to Structural Elucidation
This section addresses specific analytical observations and provides a logical framework for identifying the root cause.
Problem 1: My GC-MS shows an unexpected peak with the same mass-to-charge ratio (m/z) as my product.
Q: I've run a GC-MS on my purified material and see two peaks with an identical m/z of 127.11, corresponding to C₆H₆FNO. One is my desired 3-Fluoro-2-methoxypyridine. What is the other peak?
A: This is a classic sign of regioisomer formation. You have likely synthesized a mixture of 3-Fluoro-2-methoxypyridine and 2-Fluoro-3-methoxypyridine .
-
Causality: The electronic properties of the 2,3-difluoropyridine ring direct the nucleophilic attack. While attack at C-2 is generally favored to produce the desired product, attack at C-3 can occur, leading to the isomeric byproduct. The reaction conditions, particularly temperature and solvent, can influence the ratio of these isomers.
-
Troubleshooting & Validation:
-
NMR Spectroscopy is Key: The definitive way to distinguish these isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H, ¹³C, and ¹⁹F NMR. The coupling patterns and chemical shifts will be distinct for each structure.[8]
-
¹⁹F NMR: The chemical shift of the fluorine atom will be different depending on its position relative to the nitrogen and methoxy group.[9][10]
-
¹H NMR: The coupling constants between the fluorine atom and the adjacent protons on the pyridine ring (³JHF and ⁴JHF) are highly diagnostic. The proton ortho to the fluorine will show a larger coupling constant than meta or para protons.
-
Chromatographic Separation: Optimize your GC or HPLC method to achieve baseline separation of the two isomers. This may require using a different column phase or modifying the temperature gradient or solvent system.
-
Problem 2: My NMR spectrum is clean, but my mass spec shows a peak at m/z 220-250 that I can't explain.
Q: My primary product peak looks good in the NMR, but a minor peak in the LC-MS has an m/z of 234.2. This doesn't correspond to any obvious starting material or simple derivative.
A: This molecular weight suggests the formation of a dimeric byproduct , likely a methoxy-fluorobipyridine.
-
Causality: Dimerization can occur through radical mechanisms.[4][5] Trace metals, peroxides, or elevated temperatures can initiate the formation of a pyridyl radical from your starting material or product. Two of these radicals can then couple to form a bipyridine structure. The exact mass will depend on the specific structure (e.g., loss of H₂, addition of methoxy groups).
-
Troubleshooting & Validation:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass for the byproduct. This will allow you to predict a molecular formula and narrow down the possibilities.
-
Tandem MS (MS/MS): Fragment the byproduct ion in the mass spectrometer. The fragmentation pattern will provide structural clues about the connectivity of the two pyridine rings.
-
Reaction Condition Review: Scrutinize your reaction setup. Are you using rigorously degassed solvents? Is your starting material free of peroxide contaminants? Are you using a large excess of base that could promote side reactions? Consider adding a radical scavenger like TEMPO in a small-scale trial to see if the byproduct is suppressed.
-
Problem 3: The reaction is sluggish, and my crude sample is a complex mixture with a significant peak at m/z 139.14.
Q: My yield of 3-Fluoro-2-methoxypyridine is very low. Besides starting material, I see a major impurity with an m/z of 139.14. What is happening?
A: The mass corresponds to 2,3-dimethoxypyridine . This indicates that your reaction conditions are too harsh or your stoichiometry is off, leading to a double substitution.
-
Causality: Once the first methoxide group has been added to form 3-fluoro-2-methoxypyridine, the product itself can act as a substrate for a second SNAr reaction. The remaining fluorine atom can be displaced by another equivalent of sodium methoxide. This is more likely to occur if:
-
The reaction temperature is too high.
-
The reaction time is excessively long.
-
A large excess of sodium methoxide is used.
-
-
Troubleshooting & Validation:
-
Stoichiometry Control: Carefully control the amount of sodium methoxide used. Start with 1.0-1.1 equivalents and monitor the reaction progress closely by GC or LC-MS.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0 °C and allowing the reaction to slowly warm to room temperature.
-
Time-Course Study: Take aliquots from the reaction at regular intervals to determine the optimal reaction time where product formation is maximized and the formation of the di-substituted byproduct is minimized.
-
Data Summary: Differentiating Product from Key Byproducts
The table below provides a guide to the expected analytical signatures for the desired product and its most common regioisomeric byproduct.
| Compound | Molecular Formula | Exact Mass | Key ¹⁹F NMR Chemical Shift (ppm)¹ | Key ¹H NMR Signals (CDCl₃, ppm)² |
| 3-Fluoro-2-methoxypyridine (Product) | C₆H₆FNO | 127.0433 | ~ -135 to -145 | ~7.8 (dd, H6), ~7.4 (ddd, H4), ~7.0 (dd, H5), ~4.0 (s, OCH₃) |
| 2-Fluoro-3-methoxypyridine (Byproduct) | C₆H₆FNO | 127.0433 | ~ -120 to -130 | ~7.9 (dd, H6), ~7.2 (m, H4 & H5), ~3.9 (s, OCH₃) |
¹ Note: ¹⁹F NMR chemical shifts are highly dependent on the solvent and reference standard. ² Note: ¹H NMR chemical shifts and coupling patterns are approximate and should be confirmed with full spectral analysis.[11]
Visualizing Reaction Pathways
Understanding the reaction mechanism is key to controlling its outcome. The following diagrams illustrate the desired pathway versus a common side reaction.
Caption: Workflow for the identification of unknown synthesis byproducts.
Step-by-Step Methodology:
-
High-Resolution Mass Spectrometry (HRMS):
-
Inject a crude or partially purified sample into an LC-TOF or Orbitrap mass spectrometer.
-
Obtain an exact mass measurement of the parent ion for the unknown peak (accurate to <5 ppm).
-
Use the exact mass to generate a plausible molecular formula. This is the first and most critical validation step.
-
-
Isolation:
-
Based on the polarity difference observed in the initial analysis, develop a preparative HPLC or flash chromatography method to isolate the byproduct.
-
Collect fractions and analyze by LC-MS or GC-MS to confirm purity. A purity of >95% is desirable for unambiguous NMR analysis.
-
-
Full Spectroscopic Characterization:
-
Dissolve the isolated byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a full suite of NMR spectra:
-
¹H NMR: To determine the number and environment of protons.
-
¹⁹F NMR: To confirm the presence of fluorine and observe its chemical environment. [12] * ¹³C NMR (and DEPT): To determine the number of and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between atoms and build the molecular skeleton piece by piece. These correlations serve as an internal validation of the proposed structure.
-
-
-
Structure Proposal and Confirmation:
-
Assemble the data from HRMS and NMR to propose a definitive structure.
-
Self-Validation Check: Does the proposed structure logically arise from the starting materials and reagents under the reaction conditions? Review known reactivity patterns for fluoropyridines. [13] * For absolute certainty, especially in a regulatory context, consider synthesizing the proposed byproduct through an independent, unambiguous route and compare its analytical data (retention time, NMR spectra) with the isolated unknown.
-
References
-
[Journal of Organic Chemistry] Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. Available from: [Link]
-
[Science.gov] nucleophilic fluorination reactions: Topics by Science.gov. Available from: [Link]
-
[Pipzine Chemicals] 3-Fluoro-2-methoxypyridine Manufacturer & Supplier in China. Available from: [Link]
- [Google Patents] EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
-
[MDPI] Recent Progress on the Synthesis of Bipyridine Derivatives. Available from: [Link]
-
[ResearchGate] The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Available from: [Link]
-
[RSC Publishing] Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Available from: [Link]
-
[ScienceDirect] Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Available from: [Link]
-
[NIH] Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Available from: [Link]
-
[NIH] Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available from: [Link]
- [Google Patents] CN102898358A - Preparation method of fluoropyridine compounds.
-
[YouTube] Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. Available from: [Link]
-
[Fluorine Notes] NMR spectral characteristics of fluorocontaining pyridines. Available from: [Link]
-
[ResearchGate] 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Available from: [Link]
-
[Master Organic Chemistry] Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
-
[NIH] Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Available from: [Link]
-
[NIH] Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Available from: [Link]
-
[YouTube] nucleophilic aromatic substitutions. Available from: [Link]
-
[ResearchGate] Fluorine NMR. Available from: [Link]
-
[Reddit] Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Available from: [Link]
-
[MDPI] Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Available from: [Link]
-
[UCLA Chemistry] Nucleophilic Fluorination - The Doyle Group. Available from: [Link]
-
[ACS Publications] Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Available from: [Link]
-
[Chemistry Stack Exchange] Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Available from: [Link]
-
[RSC Publishing] 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Available from: [Link]
-
[University of California, Santa Barbara] Fluorine NMR. Available from: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 9. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biophysics.org [biophysics.org]
- 11. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating the Synthesis and Stability of 3-Fluoro-2-methoxypyridine Intermediates
Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with 3-fluoro-2-methoxypyridine. This resource is designed to address common challenges and provide actionable troubleshooting strategies to improve the stability and reactivity of intermediates derived from this versatile building block. The unique electronic properties imparted by the fluorine and methoxy groups make this scaffold highly valuable in medicinal chemistry, yet they also introduce specific synthetic challenges that require careful consideration.[1] This guide is structured to move from frequently asked questions to detailed troubleshooting for specific reaction classes, grounding all advice in mechanistic principles and practical, field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise when working with 3-fluoro-2-methoxypyridine and its derivatives.
Q1: What are the primary stability concerns when generating anionic intermediates from 3-fluoro-2-methoxypyridine?
A1: The primary stability concern is the propensity for the anionic intermediate, particularly lithiated species, to undergo decomposition or rearrangement. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen acidifies the ring protons, facilitating deprotonation. However, these same features can destabilize the resulting anion. Key concerns include:
-
Thermal Instability: Many fluorinated pyridine intermediates are thermally sensitive and can decompose even at temperatures approaching 0 °C.[2]
-
Elimination/Rearrangement: Depending on the position of the anion, there is a risk of side reactions, such as elimination of the methoxy group or rearrangement of the pyridine ring.
-
Reaction with Solvents: Common ethereal solvents like THF can be deprotonated by highly reactive organolithium species, especially at elevated temperatures.
Q2: How do the fluorine and methoxy groups influence the regioselectivity of metalation?
A2: The methoxy group is a powerful directed metalation group (DMG), coordinating to the lithium of organolithium bases and directing deprotonation to the adjacent C3 position.[3][4] The fluorine at C3, however, exerts a strong inductive effect, increasing the acidity of the adjacent C4 proton. This creates a competitive scenario:
-
At C3 (ortho to Methoxy): Deprotonation is favored by the coordinating effect of the methoxy group.
-
At C4 (ortho to Fluoro): Deprotonation is favored by the inductive electron withdrawal of the fluorine atom.
The outcome is highly dependent on the reaction conditions, particularly the base and temperature used.
Q3: Which organolithium base is best for the deprotonation of 3-fluoro-2-methoxypyridine?
A3: The choice of base is critical and depends on the desired regioselectivity and the need to avoid nucleophilic addition to the pyridine ring.
-
n-Butyllithium (n-BuLi): Commonly used but can be prone to nucleophilic addition, especially at higher temperatures. It is most effective at very low temperatures (e.g., -78 °C).
-
Lithium Diisopropylamide (LDA) and Lithium Tetramethylpiperidide (LiTMP): These are strong, non-nucleophilic bases that are often preferred for deprotonating pyridines.[5] They minimize the risk of competing nucleophilic attack. LDA is generally a good starting point for achieving kinetically controlled deprotonation.
-
s-Butyllithium (s-BuLi) or t-Butyllithium (t-BuLi): These are more reactive and basic than n-BuLi and should be used with caution due to their increased propensity for side reactions and decomposition of the intermediate.[5]
Q4: Why do Suzuki-Miyaura couplings with pyridyl boronic acids/esters sometimes fail or give low yields?
A4: This is often attributed to the "2-pyridyl problem." The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[6] For 3-fluoro-2-methoxypyridine derivatives, this can be a significant issue. Strategies to overcome this include the use of specific ligands that shield the palladium center, the use of more stable boronic ester derivatives (e.g., MIDA boronates), or careful optimization of the base and solvent system.[6]
Part 2: Troubleshooting Guides for Key Transformations
This section provides detailed, step-by-step troubleshooting for common synthetic routes involving 3-fluoro-2-methoxypyridine.
Guide 1: Directed ortho-Metalation (DoM) and Trapping
Directed ortho-metalation is a powerful tool for functionalizing the pyridine ring, but it is fraught with challenges when dealing with sensitive substrates.
Caption: Troubleshooting workflow for Directed ortho-Metalation.
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Low conversion of starting material | 1. Insufficient Basicity: The chosen base may not be strong enough to efficiently deprotonate the substrate under the reaction conditions. 2. Base Degradation: The organolithium reagent may have degraded due to improper storage or handling. | 1. Switch to a stronger base: If using LDA, consider switching to s-BuLi, but be mindful of increased side reactions. Titrate your organolithium solution before use to confirm its concentration. 2. Use a fresh, titrated solution of the organolithium base. |
| Formation of multiple products (poor regioselectivity) | 1. Temperature Fluctuation: Allowing the reaction to warm can lead to equilibration of the lithiated intermediate, resulting in a loss of kinetic control and a mixture of isomers. 2. Incorrect Base: A highly hindered base like LiTMP may favor deprotonation at the more sterically accessible C4 position, while n-BuLi/TMEDA may favor the DMG-directed C3 position.[5] | 1. Maintain strict temperature control at -78 °C throughout the deprotonation and electrophilic quench. Use a cryostat or a well-insulated dry ice/acetone bath. 2. Systematically screen bases: Compare LDA, LiTMP, and n-BuLi/TMEDA to determine the optimal base for the desired regioselectivity. |
| Product decomposition or dark reaction mixture | 1. Intermediate Instability: The lithiated intermediate is thermally unstable and decomposing. 2. Reaction with Solvent: At temperatures above -70 °C, highly basic anions can deprotonate THF. | 1. Keep the reaction time as short as possible after base addition. Add the electrophile as soon as deprotonation is complete. 2. Consider alternative solvents: Diethyl ether is less readily deprotonated than THF and can be a better choice for sensitive lithiations. |
| No reaction with the electrophile | 1. Poor Electrophile Reactivity: The chosen electrophile may not be reactive enough to trap the lithiated species. 2. Protonation of the Anion: The electrophile or solvent may contain acidic protons (e.g., water), which will quench the anion before the desired reaction can occur. | 1. Use a more reactive electrophile. For example, if trapping with CO₂, use dry ice directly rather than bubbling the gas through the solution. 2. Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly distilled solvents. |
Guide 2: Suzuki-Miyaura Cross-Coupling
This reaction is essential for forming C-C bonds, but often requires careful optimization, especially with heteroaryl substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the 3-fluoro-2-methoxypyridyl halide/triflate (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).[6]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, XPhos, 2-4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., dioxane/water, toluene/water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Low or no product formation | 1. Catalyst Deactivation: The pyridine nitrogen is coordinating to the palladium, inhibiting the catalytic cycle.[6] 2. Poor Transmetalation: The transfer of the organic group from boron to palladium is slow or inefficient. This can be due to the choice of base or the stability of the boronic acid/ester.[7] | 1. Use bulky, electron-rich phosphine ligands: Ligands like SPhos, XPhos, or RuPhos can shield the palladium center and promote the desired reductive elimination over catalyst decomposition. 2. Screen different bases: A stronger base like Cs₂CO₃ or K₃PO₄ can facilitate the formation of the more nucleophilic boronate species, accelerating transmetalation.[8] Consider using anhydrous conditions with KF if your substrate is base-sensitive. |
| Significant homocoupling of the boronic acid | 1. Presence of Oxygen: Trace oxygen can lead to oxidative homocoupling of the boronic acid. 2. Slow Oxidative Addition: If the oxidative addition of the pyridyl halide to Pd(0) is slow, competing pathways like homocoupling can dominate. | 1. Thoroughly degas all solvents before use by sparging with argon or using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. 2. Use a more reactive pyridyl electrophile (I > Br > OTf > Cl). Ensure the palladium precatalyst is fully activated to Pd(0). |
| Protodeborylation of the starting material | 1. Hydrolytic Instability: The boronic acid is unstable under the reaction conditions and is being hydrolyzed back to the parent arene. 2. Base-Mediated Decomposition: Some boronic acids are unstable in the presence of strong aqueous base at high temperatures. | 1. Use a more stable boronic ester, such as a pinacol or MIDA boronate. These are generally more resistant to hydrolysis.[7] 2. Use a milder base like K₂CO₃ or KF. If possible, reduce the reaction temperature or time. |
Guide 3: Buchwald-Hartwig Amination
Forming C-N bonds with electron-deficient, coordinating heterocycles like 3-fluoro-2-methoxypyridine can be challenging.
Caption: Interdependencies in Buchwald-Hartwig amination.
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Reaction stalls or gives low yield | 1. Catalyst Inhibition: Similar to the Suzuki coupling, the pyridine nitrogen can coordinate to the palladium catalyst. This is a common issue with heteroaromatic substrates.[9] 2. Weakly Nucleophilic Amine: Highly hindered or electron-poor amines may not be nucleophilic enough to readily displace the halide from the palladium complex. | 1. Use specialized ligands: Ligands developed for challenging substrates, such as Josiphos, t-BuBrettPhos, or specific NHC-based ligands, are often necessary.[9][10] These ligands are designed to promote the reductive elimination step and prevent catalyst deactivation. 2. Use a stronger base: A strong base like NaOtBu or LHMDS is often required to deprotonate the amine and generate the active nucleophile.[11] |
| Hydrodehalogenation of the starting material | 1. β-Hydride Elimination: If the amine has β-hydrogens, this can be a competing pathway. 2. Presence of Water: Water can act as a proton source, leading to the reduction of the aryl halide. | 1. Choose a ligand that favors reductive elimination over β-hydride elimination. This is often a ligand with a large bite angle. 2. Ensure strictly anhydrous conditions. Use dry solvents and reagents, and perform the reaction under a rigorously inert atmosphere. |
| Formation of side products from base-sensitive groups | 1. Harsh Base: Strong bases like NaOtBu can react with sensitive functional groups such as esters or nitro groups.[11] | 1. Use a weaker base: If the amine is sufficiently acidic, a weaker base like K₃PO₄ or Cs₂CO₃ may be effective. 2. Use a soluble organic base: Bases like DBU can sometimes be used under homogeneous conditions, offering better functional group tolerance.[10] |
References
- Vertex AI Search. (n.d.). 3-Bromo-5-Fluoro-2-Methoxypyridine | Properties, Uses, Safety Data & Supplier China.
- Vertex AI Search. (n.d.). 3-Fluoro-2-methylpyridine: Your Trusted Pharmaceutical Intermediate Supplier in China.
- ResearchGate. (n.d.). Synthesis and properties of fluorinated pyridine-containing polyimides | Request PDF.
- ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives.
- Benchchem. (n.d.). Technical Support Center: Scalable Synthesis of Fluorinated Pyridines.
- Vertex AI Search. (n.d.). Directed (ortho) Metallation.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 11, 2026, from [Link]
- PMC. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 11, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 11, 2026, from [Link]
-
Scribd. (n.d.). Directed Ortho Metalation Guide | PDF. Retrieved February 11, 2026, from [Link]
-
PubMed. (2025, September 9). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Retrieved February 11, 2026, from [Link]
-
PMC. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved February 11, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, volatility, and thermal stability of fluorinated copper(II) aminoalkoxide complexes as potential vapour deposition precursors. Retrieved February 11, 2026, from [Link]
- Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
-
PubMed. (2022, January 19). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Retrieved February 11, 2026, from [Link]
Sources
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. baranlab.org [baranlab.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Fluoro-2-methoxypyridine and 3-Chloro-2-methoxypyridine for the Modern Synthetic Chemist
In the landscape of pharmaceutical and agrochemical development, substituted pyridines are foundational building blocks. Their prevalence in bioactive molecules necessitates a deep understanding of their reactivity to enable efficient and selective molecular construction. This guide provides an in-depth, comparative analysis of the reactivity of two key halogenated 2-methoxypyridine intermediates: 3-fluoro-2-methoxypyridine and 3-chloro-2-methoxypyridine. By examining their behavior in pivotal synthetic transformations—including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution—we aim to equip researchers, scientists, and drug development professionals with the field-proven insights required to make informed decisions in their synthetic endeavors.
At a Glance: Key Reactivity Differences
The subtle yet significant difference between a fluorine and a chlorine substituent at the 3-position of the 2-methoxypyridine scaffold imparts distinct electronic properties, which in turn govern their reactivity in various chemical transformations. The high electronegativity and poor leaving group ability of fluorine in palladium-catalyzed cross-coupling reactions often render 3-fluoro-2-methoxypyridine less reactive than its chloro-counterpart. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the strong inductive electron-withdrawing effect of fluorine typically enhances the reactivity of the pyridine ring towards nucleophilic attack, making the fluoro-substituted analog the more reactive substrate.
| Reaction Type | 3-Fluoro-2-methoxypyridine | 3-Chloro-2-methoxypyridine |
| Suzuki-Miyaura Coupling | Generally less reactive; requires more forcing conditions. | More reactive; couples under a wider range of conditions. |
| Buchwald-Hartwig Amination | Less reactive due to stronger C-F bond. | More reactive due to weaker C-Cl bond. |
| Nucleophilic Aromatic Substitution (SNAr) | More reactive due to the strong inductive effect of fluorine. | Less reactive compared to the fluoro analog. |
| Directed ortho-Metalation (DoM) | Methoxy group directs lithiation; reactivity influenced by fluorine's inductive effect. | Methoxy group directs lithiation; reactivity influenced by chlorine's inductive effect. |
Delving Deeper: A Mechanistic and Experimental Comparison
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The rate-determining step in these reactions is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.
In the context of the Suzuki-Miyaura reaction, the C-Cl bond of 3-chloro-2-methoxypyridine is more readily cleaved by the palladium catalyst than the C-F bond of 3-fluoro-2-methoxypyridine. This is a direct consequence of the higher bond dissociation energy of the C-F bond. As a result, 3-chloro-2-methoxypyridine is generally a more facile coupling partner, often requiring milder reaction conditions and lower catalyst loadings. While the coupling of fluorinated pyridines is achievable, it typically necessitates the use of specialized, highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands, and may proceed with lower yields compared to the chloro-analog under identical conditions.
Illustrative Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloro-2-methoxypyridine
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-chloro-2-methoxypyridine with an arylboronic acid. This can be adapted for 3-fluoro-2-methoxypyridine, likely requiring a more active catalyst system and potentially higher temperatures.
Materials:
-
3-Chloro-2-methoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1 mixture, degassed)
Procedure:
-
To a dry Schlenk tube, add 3-chloro-2-methoxypyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is also contingent on the oxidative addition of the palladium catalyst to the C-X bond. Consequently, 3-chloro-2-methoxypyridine is generally more reactive than 3-fluoro-2-methoxypyridine in this transformation. The stronger C-F bond presents a higher activation barrier for the initial oxidative addition step, often necessitating more forcing conditions to achieve comparable yields to the chloro-substituted counterpart.
Illustrative Experimental Protocol: Buchwald-Hartwig Amination of 3-Chloro-2-methoxypyridine
This protocol describes a general procedure for the amination of 3-chloro-2-methoxypyridine. For 3-fluoro-2-methoxypyridine, a more sophisticated catalyst system and higher temperatures may be required.
Materials:
-
3-Chloro-2-methoxypyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (degassed)
Procedure:
-
In a glovebox, charge a vial with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the degassed toluene, followed by 3-chloro-2-methoxypyridine and the amine.
-
Seal the vial and heat the reaction mixture to 110 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Figure 1: Comparative workflow for Pd-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr): The Inductive Effect Takes Center Stage
In contrast to palladium-catalyzed reactions, the reactivity order is often inverted in nucleophilic aromatic substitution (SNAr). The mechanism of an SNAr reaction typically proceeds via a two-step addition-elimination pathway, with the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex) being the rate-determining step.
The powerfully electron-withdrawing nature of the fluorine atom, primarily through its inductive effect, significantly stabilizes the negatively charged Meisenheimer complex. This stabilization lowers the activation energy of the first, rate-determining step, thereby accelerating the overall reaction rate. While chlorine is also electron-withdrawing, its inductive effect is less pronounced than that of fluorine. Consequently, 3-fluoro-2-methoxypyridine is generally more susceptible to nucleophilic attack than 3-chloro-2-methoxypyridine. This enhanced reactivity makes the fluoro-derivative a preferred substrate in many SNAr applications where harsh conditions are to be avoided. A study on the reaction of 2-halopyridines with sodium ethoxide found that 2-fluoropyridine reacts approximately 320 times faster than 2-chloropyridine, highlighting the significant activating effect of the fluorine substituent.
Illustrative Experimental Protocol: Comparative SNAr with an Amine
This protocol can be used to compare the reactivity of 3-fluoro-2-methoxypyridine and 3-chloro-2-methoxypyridine with a primary or secondary amine.
Materials:
-
3-Halo-2-methoxypyridine (1.0 equiv)
-
Amine (2.0 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a sealed tube, add the 3-halo-2-methoxypyridine, amine, and potassium carbonate.
-
Add DMSO and seal the tube.
-
Heat the reaction mixture to 120 °C.
-
Monitor the progress of both reactions simultaneously by LC-MS to compare the rates of consumption of the starting materials.
-
Upon completion, cool the reaction mixture and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Figure 2: Comparative workflow for Nucleophilic Aromatic Substitution (SNAr).
Directed ortho-Metalation (DoM): A Regioselective Functionalization Strategy
The methoxy group at the 2-position of the pyridine ring is a potent directed metalation group (DMG), capable of directing strong bases, such as organolithium reagents, to deprotonate the adjacent C-3 position. However, the presence of a halogen at this position precludes direct deprotonation. Instead, the methoxy group can direct metalation to the C-6 position. The electronic nature of the halogen at the 3-position can influence the acidity of the C-6 proton and thus the efficiency of the DoM reaction.
The strong electron-withdrawing inductive effect of fluorine is expected to increase the acidity of the C-6 proton to a greater extent than chlorine. This would suggest that 3-fluoro-2-methoxypyridine might undergo DoM at the C-6 position more readily than 3-chloro-2-methoxypyridine under similar conditions. However, the potential for halogen-metal exchange, particularly with the chloro-substituent, must also be considered as a competing reaction pathway.
Conclusion: Making the Right Choice for Your Synthesis
The choice between 3-fluoro-2-methoxypyridine and 3-chloro-2-methoxypyridine is not merely a matter of availability but a strategic decision that can significantly impact the efficiency and outcome of a synthetic sequence. For applications requiring palladium-catalyzed cross-coupling reactions, 3-chloro-2-methoxypyridine is generally the more reliable and reactive substrate. Conversely, when the desired transformation is a nucleophilic aromatic substitution, the enhanced electrophilicity of the pyridine ring in 3-fluoro-2-methoxypyridine makes it the superior choice.
By understanding the fundamental electronic differences between these two valuable building blocks and their mechanistic implications in key chemical transformations, researchers can design more robust and efficient synthetic routes, accelerating the discovery and development of novel molecules with therapeutic and technological potential.
References
- Hartwig, J. F. (2010).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- Slocum, D. W., & Jennings, C. A. (1976). Directed metalation of substituted pyridines. The Journal of Organic Chemistry, 41(22), 3653–3663.
- Mongin, F., & Quéguiner, G. (2001).
A Comparative Guide to 3-Fluoro-2-methoxypyridine and Other Fluorinated Pyridines for the Modern Chemist
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into heterocyclic scaffolds is a paramount tool for tuning molecular properties. The pyridine moiety, a ubiquitous structural motif in pharmaceuticals, undergoes a profound transformation in its physicochemical and reactive character upon fluorination. This guide offers an in-depth, objective comparison of 3-Fluoro-2-methoxypyridine with other key fluorinated pyridines, providing researchers, scientists, and drug development professionals with the experimental data and foundational knowledge to make informed decisions in their synthetic endeavors.
Introduction: The Strategic Value of Fluorinated Pyridines
The introduction of fluorine into a pyridine ring can dramatically alter its metabolic stability, lipophilicity, membrane permeability, and binding affinity to biological targets.[1] These modifications often translate to improved pharmacokinetic profiles and enhanced therapeutic efficacy.[1] This guide will focus on a comparative analysis of 3-Fluoro-2-methoxypyridine against its structural isomers and other common fluorinated pyridines, exploring how the interplay of substituent positions dictates their chemical behavior.
Physicochemical Properties: A Comparative Analysis
The position of the fluorine and methoxy substituents significantly influences the electronic properties of the pyridine ring, which in turn dictates its physical characteristics such as basicity (pKa) and polarity (dipole moment). Understanding these properties is crucial for predicting reactivity and biological interactions.
Basicity (pKa)
The introduction of an electron-withdrawing fluorine atom generally decreases the basicity of the pyridine nitrogen. The magnitude of this effect is dependent on the fluorine's position relative to the nitrogen.
Table 1: Comparison of Experimental and Predicted pKa Values of Selected Fluorinated Pyridines
| Compound | pKa | Comments |
| Pyridine | 5.23 | Reference compound. |
| 2-Fluoropyridine | -0.44 | Fluorine at the α-position has a strong electron-withdrawing effect, significantly reducing basicity. |
| 3-Fluoropyridine | 2.97 | The effect of fluorine at the β-position is less pronounced than at the α- or γ-positions. |
| 4-Fluoropyridine | 1.95 | Fluorine at the γ-position exerts a notable electron-withdrawing effect. |
| 2-Methoxypyridine | 3.28 | The methoxy group is electron-donating through resonance, increasing basicity compared to pyridine. |
| 3-Fluoro-2-methoxypyridine | Predicted: ~2.5-3.0 | The electron-withdrawing fluorine at the 3-position is expected to decrease the basicity compared to 2-methoxypyridine. |
| 2-Fluoro-3-methoxypyridine | Predicted: ~0.5-1.0 | The fluorine at the 2-position will have a dominant electron-withdrawing effect, leading to a significant decrease in basicity. |
Note: Predicted values are based on established substituent effects and require experimental verification for precise comparison.
Polarity and Spectroscopic Characteristics (¹⁹F NMR)
The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine nucleus, making it a powerful tool for characterizing fluorinated compounds.[2] Electron-withdrawing groups cause a downfield shift (higher ppm values), while electron-donating groups lead to an upfield shift.[3]
Table 2: Typical ¹⁹F NMR Chemical Shift Ranges for Fluoropyridines
| Compound Type | ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) |
| 2-Fluoropyridines | -70 to -60 |
| 3-Fluoropyridines | -130 to -110 |
| 4-Fluoropyridines | -100 to -90 |
The specific chemical shift of 3-Fluoro-2-methoxypyridine will be influenced by the methoxy group at the 2-position. The interplay of inductive and resonance effects of the substituents will determine the precise chemical shift.
Reactivity and Synthetic Utility: A Head-to-Head Comparison
The synthetic utility of fluorinated pyridines is largely defined by their reactivity in key organic transformations, including nucleophilic aromatic substitution, directed ortho-lithiation, and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, a reactivity that is further enhanced by the presence of electron-withdrawing fluorine atoms.[4] The position of the fluorine atom is critical in activating the ring for SₙAr.
Generally, halogens at the 2- and 4-positions of the pyridine ring are more readily displaced via SₙAr than those at the 3-position. Fluorine, despite being a poor leaving group in aliphatic systems, is an excellent leaving group in SₙAr reactions on electron-deficient rings due to its strong electron-withdrawing nature which stabilizes the Meisenheimer intermediate.[5] In fact, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[6]
Comparison:
-
3-Fluoro-2-methoxypyridine: The fluorine at the 3-position is generally less activated towards SₙAr compared to a fluorine at the 2- or 4-position. The methoxy group at the 2-position, being electron-donating, may further deactivate the ring for nucleophilic attack. However, strong nucleophiles under forcing conditions might still effect substitution.
-
2-Fluoro-3-methoxypyridine: The fluorine at the 2-position is highly activated towards SₙAr. The methoxy group at the 3-position will have a less pronounced deactivating effect compared to when it is at the 2-position.
-
Other Fluoropyridines: 2-Fluoropyridine and 4-fluoropyridine are excellent substrates for SₙAr reactions.
Experimental Protocol: Nucleophilic Aromatic Substitution of a 2-Nitropyridine with Fluoride
This protocol, adapted from the synthesis of a fluorinated pyridine, illustrates the general procedure for SₙAr.[7]
Detailed Steps:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the starting nitropyridine (1.0 eq) and cesium fluoride (1.5-2.5 eq) in anhydrous DMSO.
-
Heat the reaction mixture to 140-150 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated pyridine.
Directed ortho-Lithiation (DoM)
Directed ortho-lithiation is a powerful method for the regioselective functionalization of aromatic rings, guided by a directing metalating group (DMG).[8] The methoxy group is a well-established DMG. The fluorine atom can also act as a weaker DMG. The regioselectivity of lithiation on 3-fluoro-2-methoxypyridine will be a result of the interplay between these two directing groups and the inherent acidity of the ring protons.
Comparison:
-
3-Fluoro-2-methoxypyridine: The methoxy group at C2 directs lithiation to the C3 position, which is already substituted with fluorine. The next most likely site for lithiation would be the C4 position, which is ortho to the fluorine and meta to the methoxy group. The C6 position is also activated by the pyridine nitrogen. The outcome will depend on the base used and reaction conditions.
-
2-Fluoro-3-methoxypyridine: The methoxy group at C3 directs lithiation to the C2 and C4 positions. The C2 position is already substituted with fluorine and is also the most acidic proton due to the adjacent nitrogen and fluorine. Therefore, lithiation at C4 is the most probable outcome.
-
2-Methoxypyridine: Lithiation occurs regioselectively at the C3 position, directed by the C2-methoxy group.[3]
Experimental Protocol: Directed ortho-Lithiation of 2-Methoxypyridine
This protocol provides a general procedure for the lithiation and subsequent electrophilic quench of a methoxypyridine.[3]
Detailed Steps:
-
To a solution of 2-methoxypyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of n-butyllithium (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the desired electrophile (e.g., benzaldehyde, 1.2 eq) dropwise at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a versatile method for the formation of C-C bonds.[9] The success of this reaction with fluorinated pyridines often depends on the nature of the leaving group (halide) and the position of the substituents. While a C-F bond is generally unreactive in Suzuki couplings, a bromo or chloro substituent can be introduced to serve as the coupling handle.
Table 3: Illustrative Yields for Suzuki-Miyaura Coupling of Fluorinated Pyridylboronates
| Pyridyltrifluoroborate | Aryl Halide | Yield (%) | Reference |
| 2-Fluoropyridin-3-yltrifluoroborate | 4-Bromobenzonitrile | 73 | [9] |
| 2-Fluoropyridin-3-yltrifluoroborate | 4-Chlorobenzonitrile | 49 | [9] |
| 6-Fluoropyridin-3-yltrifluoroborate | 4-Bromobenzonitrile | Lower than with 4-chlorobenzonitrile | [9] |
| 6-Fluoropyridin-3-yltrifluoroborate | 4-Chlorobenzonitrile | Higher than with 4-bromobenzonitrile | [9] |
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-Fluoropyridine
This generalized protocol is based on established methods for similar substrates.
Detailed Steps:
-
In a reaction vial, combine the bromo-fluoropyridine (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).
-
Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Applications in Medicinal Chemistry and Drug Development
The unique properties imparted by fluorine make fluorinated pyridines highly valuable in medicinal chemistry. The strategic placement of fluorine can enhance metabolic stability, improve binding affinity, and modulate pKa to optimize drug-like properties.[1]
-
3-Fluoro-2-methoxypyridine and its analogs serve as key building blocks in the synthesis of a wide range of biologically active molecules, including potential treatments for cardiovascular diseases.
-
The fluorinated pyridine motif is present in numerous FDA-approved drugs, highlighting its importance in modern pharmaceutical development.
Conclusion
This guide has provided a comparative overview of 3-Fluoro-2-methoxypyridine and other fluorinated pyridines, focusing on their physicochemical properties and reactivity in key synthetic transformations. The choice of a specific fluorinated pyridine building block will depend on the desired synthetic outcome and the target molecule's properties. By understanding the subtle yet significant effects of substituent positioning, chemists can harness the power of fluorination to design and synthesize novel molecules with enhanced performance for a wide range of applications.
References
Sources
- 1. 3-Fluoro-2-methoxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Quality Chemical Exporter [pipzine-chem.com]
- 2. Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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A Senior Application Scientist's Guide to Validating the Structure of 3-Fluoro-2-methoxypyridine Derivatives by NMR
Introduction: The Critical Role of Structural Validation in Modern Drug Discovery
This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structural validation of 3-fluoro-2-methoxypyridine derivatives. We will move beyond a simple recitation of methods to explain the underlying causality of experimental choices, demonstrating how a multi-faceted NMR approach forms a self-validating system for absolute structural confirmation.
Pillar 1: One-Dimensional NMR - The Foundational Analysis
1D NMR spectra (¹H, ¹⁹F, and ¹³C) are the cornerstone of any structural elucidation effort. For 3-fluoro-2-methoxypyridine derivatives, each spectrum provides a unique and critical piece of the puzzle.
¹H NMR: The First Look at the Proton Environment
The ¹H NMR spectrum offers the initial overview of the aromatic and methoxy protons. The key diagnostic features are the chemical shifts (δ) and, more importantly, the spin-spin coupling constants (J-coupling), which reveal through-bond connectivity.[2]
-
Chemical Shifts (δ): The electron-withdrawing fluorine and electron-donating methoxy group create a distinct chemical shift pattern for the three aromatic protons (H4, H5, and H6).
-
J-Coupling: The most revealing feature is the coupling between the fluorine atom and the neighboring protons. The magnitude of the J-coupling constant is dependent on the number of bonds separating the nuclei.
-
³JHF (H4-F): A typical three-bond coupling of ~6-10 Hz is expected for the proton at the C4 position.
-
⁴JHF (H5-F): A smaller four-bond coupling of ~2-4 Hz is expected for the proton at the C5 position.
-
⁵JHF (H6-F): This five-bond coupling is often negligible or very small (<1 Hz).
-
The presence of a significant ³JHF coupling on one aromatic proton is a powerful indicator of its proximity to the fluorine atom at C3.
¹⁹F NMR: The Fluorine-Centric Perspective
Given that fluorine is a key substituent, ¹⁹F NMR is an indispensable tool. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis.[3]
-
High Sensitivity & Wide Chemical Shift Range: ¹⁹F NMR spectra are typically clean, with sharp signals spread over a wide chemical shift range, minimizing the chance of signal overlap.[4][5]
-
Confirmation of H-F Coupling: The ¹⁹F spectrum will show multiplets corresponding to couplings with the aromatic protons. This provides a reciprocal confirmation of the J-couplings observed in the ¹H spectrum. For example, the ¹⁹F signal should appear as a doublet of doublets (or a more complex multiplet) due to coupling with H4 and H5.
¹³C NMR: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the carbon framework. The presence of the highly electronegative fluorine atom has a profound and diagnostically useful effect.
-
Direct C-F Coupling (¹JCF): The carbon directly attached to the fluorine (C3) will exhibit a very large one-bond coupling constant, typically in the range of 220-280 Hz. This large splitting is an unmistakable marker for the carbon bearing the fluorine atom.
-
Long-Range C-F Couplings: Smaller two-bond (²JCF) and three-bond (³JCF) couplings are also observed for C2, C4, and potentially C5. These provide further evidence for the fluorine's position. For instance, C2 and C4 will show couplings in the range of 15-30 Hz.
Pillar 2: Two-Dimensional NMR - Assembling the Connectivity Puzzle
While 1D NMR provides strong evidence, 2D NMR techniques are required for unambiguous proof of the entire molecular structure. These experiments correlate different nuclei, effectively building a map of the molecule's bonding network.[6]
COSY (Correlation Spectroscopy): Identifying ¹H-¹H Neighbors
The COSY experiment identifies protons that are coupled to each other, typically over two or three bonds.[7][8] In a 3-fluoro-2-methoxypyridine system, a COSY spectrum will show cross-peaks connecting H4 with H5, and H5 with H6, confirming their adjacent positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Their Carbons
The HSQC experiment correlates each proton with the carbon atom to which it is directly attached.[9][10] This is the most reliable way to assign the chemical shifts of the protonated carbons (C4, C5, and C6). By combining the ¹H assignments from COSY and J-coupling analysis with the HSQC data, we can definitively assign the ¹³C signals for C4, C5, and C6.
HMBC (Heteronuclear Multiple Bond Correlation): The Ultimate Connectivity Tool
The HMBC experiment is arguably the most powerful tool for this specific structural problem. It reveals correlations between protons and carbons over two or three bonds (and sometimes four).[11] This allows us to connect the dots across quaternary (non-protonated) carbons and heteroatoms.
Key HMBC correlations for validating a 3-fluoro-2-methoxypyridine structure are:
-
Methoxy Protons (-OCH₃) to C2: A strong correlation from the sharp methoxy singlet in the ¹H spectrum to the C2 carbon in the ¹³C spectrum confirms the position of the methoxy group.
-
H4 to C2, C3, and C6: Correlations from the H4 proton to the carbons at positions 2, 3, and 6 lock in the relative positions of these atoms. The correlation to the fluorine-bearing C3 is particularly diagnostic.
-
H6 to C2: A correlation from the H6 proton to C2 provides further definitive proof of the substituent pattern.
Comparative Analysis of NMR Techniques
| Technique | Information Provided | Strengths | Limitations | Role in Validation |
| ¹H NMR | Proton environment, H-H & H-F couplings. | Fast, high sensitivity. Provides key initial evidence of F position via ³JHF. | Can have signal overlap in complex derivatives. | Hypothesis Generation: Suggests the fluorine position based on coupling patterns. |
| ¹⁹F NMR | Fluorine environment, F-H & F-C couplings. | Very high sensitivity, wide chemical shift range, clean spectra.[3] | Provides no direct information about the rest of the molecule without correlation. | Confirmation: Reciprocally confirms H-F couplings seen in the ¹H spectrum. |
| ¹³C NMR | Carbon skeleton, C-F couplings. | Unambiguously identifies the carbon attached to fluorine via large ¹JCF. | Low sensitivity, requires longer acquisition times. | Key Landmark: Provides an unmistakable signal for the C-F bond. |
| COSY | ¹H-¹H connectivity. | Quickly establishes the sequence of aromatic protons (H4-H5-H6). | Does not show connections across quaternary carbons or heteroatoms. | Framework Building: Confirms the integrity of the pyridine ring's proton sequence. |
| HSQC | Direct ¹H-¹³C one-bond correlations. | Highly sensitive method to assign protonated carbons.[9] | Provides no information about non-protonated carbons. | Assignment: Links the proton assignments to their corresponding carbons. |
| HMBC | Long-range ¹H-¹³C (2-3 bond) correlations. | The most powerful tool for connecting all fragments of the molecule.[11] | Absence of a correlation is not definitive proof of a lack of proximity. | Proof: Unambiguously connects the methoxy group and all ring positions. |
Visualizing the NMR Validation Strategy
The following diagrams illustrate the logical workflow and the key correlations used to validate the structure.
Caption: Logical workflow for NMR-based structural validation.
Caption: Key 2D NMR correlations on the 3-fluoro-2-methoxypyridine scaffold.
Experimental Protocol: A Self-Validating Workflow
This protocol outlines a comprehensive approach to ensure data quality and unambiguous structural assignment.
1. Sample Preparation: a. Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). b. Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube. c. Ensure the solvent is free of water and other proton-containing impurities.
2. Data Acquisition: a. Instrument: Use a spectrometer with a minimum field strength of 400 MHz, equipped with a probe capable of ¹H, ¹³C, and ¹⁹F detection. b. Shimming & Locking: Lock on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity. c. ¹H NMR: Acquire a standard 1D proton spectrum. Ensure adequate spectral width and resolution. d. ¹⁹F NMR: Acquire a proton-coupled ¹⁹F spectrum. No external standard is strictly necessary for structural validation, but referencing can be done if required. e. ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 or APT experiment can be run concurrently to differentiate between CH, CH₂, and CH₃ signals. f. COSY: Acquire a standard gradient-selected COSY (gCOSY) experiment. g. HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment. A multiplicity-edited HSQC is highly recommended as it phases CH/CH₃ signals opposite to CH₂ signals, providing DEPT-like information with higher sensitivity.[9] h. HMBC: Acquire a gradient-selected HMBC experiment. Optimize the long-range coupling delay for an average J-coupling of 8 Hz to observe typical ²J and ³J correlations.[11]
3. Data Processing and Analysis: a. Apply appropriate window functions (e.g., exponential multiplication) to enhance signal-to-noise or resolution. b. Phase and baseline correct all spectra carefully. c. 1D Analysis: i. Calibrate the ¹H spectrum (e.g., residual CHCl₃ to δ 7.26 ppm). Reference the ¹³C spectrum to the solvent signal. ii. Integrate the ¹H spectrum to confirm proton counts. iii. Measure and tabulate all chemical shifts and coupling constants (JHH, JHF, JCF). d. 2D Analysis: i. Start with the COSY spectrum to build the H4-H5-H6 spin system. ii. Use the HSQC to assign the C4, C5, and C6 carbon signals based on the proton assignments. iii. Systematically analyze the HMBC spectrum to find the key correlations outlined previously. Cross-reference every correlation. For example, the HMBC correlation from the methoxy protons should point to a carbon (C2) that also shows a correlation from H4. This cross-validation is the essence of a trustworthy protocol.
Conclusion
Validating the structure of 3-fluoro-2-methoxypyridine derivatives is not achieved by a single experiment, but by the convergence of evidence from a suite of carefully chosen NMR techniques. By systematically layering the information from ¹H, ¹⁹F, ¹³C, COSY, HSQC, and HMBC experiments, a researcher can build an unassailable, self-validating case for the correct constitutional isomer. The HMBC experiment, in particular, serves as the final arbiter, connecting all the pieces of the puzzle provided by the other techniques. This robust methodology ensures the integrity of downstream research and is a critical component of scientific rigor in drug development.
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A Comparative Guide to LC-MS Analysis of 3-Fluoro-2-methoxypyridine Reaction Mixtures
For researchers, medicinal chemists, and professionals in drug development, the precise analysis of reaction mixtures is paramount to ensuring the efficacy, safety, and quality of synthesized compounds. 3-Fluoro-2-methoxypyridine is a key building block in the synthesis of numerous pharmaceutical agents, owing to the advantageous properties conferred by the fluorine and methoxy substituents.[1] This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for the analysis of 3-fluoro-2-methoxypyridine reaction mixtures, supported by experimental insights and methodologies.
The Critical Role of Analytical Chemistry in Synthesizing Fluorinated Pyridines
The introduction of fluorine into drug candidates can significantly enhance their metabolic stability and bioavailability.[1] Consequently, 3-fluoro-2-methoxypyridine and its analogs are invaluable in medicinal chemistry. The progress of reactions involving this scaffold must be meticulously monitored to ensure complete conversion, identify byproducts, and optimize reaction conditions. LC-MS has emerged as a principal analytical tool for this purpose, offering a blend of high sensitivity, selectivity, and versatility.
An Optimized LC-MS Method for 3-Fluoro-2-methoxypyridine Analysis
While a universally applicable LC-MS method does not exist, the following proposed method is based on established principles for the analysis of halogenated and polar heterocyclic compounds.
Chromatographic Separation: The Foundation of Accurate Analysis
The choice of the stationary phase is critical for achieving good separation of the typically polar analytes found in 3-fluoro-2-methoxypyridine reaction mixtures. A reversed-phase C18 column is a robust starting point due to its versatility and wide availability.[2] However, for fluorinated compounds, specialized fluorinated stationary phases can offer enhanced retention and selectivity.[3] The mobile phase composition is equally important. A typical mobile phase consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, with a small amount of an acidic modifier like formic acid to improve peak shape and ionization efficiency.[2]
Mass Spectrometric Detection: Unveiling Molecular Identities
Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules like pyridine derivatives, as it is a soft ionization method that typically produces intact molecular ions.[4] Given the basic nature of the pyridine nitrogen, ESI in positive ion mode ([M+H]⁺) is generally the most sensitive approach. A quadrupole mass analyzer is commonly used for its robustness and ability to perform both full-scan analysis for unknown identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification.[2]
Comparative Analysis of Analytical Techniques
While LC-MS is a powerful tool, other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy also play important roles in reaction monitoring. The choice of technique depends on the specific requirements of the analysis.
| Feature | LC-MS | GC-MS | NMR Spectroscopy |
| Principle | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Detection of nuclear spin transitions in a magnetic field. |
| Sensitivity | High (ng/mL to pg/mL).[5] | High (pg to fg). | Lower (µg to mg). |
| Selectivity | High, especially with tandem MS (MS/MS). | High, especially with high-resolution MS. | High, provides detailed structural information. |
| Sample Preparation | Simple dilution of the reaction mixture is often sufficient. | Derivatization may be required for non-volatile compounds.[6] | Minimal, but requires deuterated solvents. |
| Information Obtained | Molecular weight, retention time, and fragmentation pattern. | Molecular weight, retention time, and fragmentation pattern. | Detailed structural information, including connectivity and stereochemistry.[7] |
| Throughput | High, with typical run times of a few minutes. | Moderate, with longer run times than LC-MS. | Low, with longer acquisition times. |
| Limitations | Ion suppression effects can impact quantification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity, complex spectra for mixtures. |
Case Study: Monitoring a Suzuki-Miyaura Cross-Coupling Reaction
To illustrate the practical application of LC-MS in analyzing a 3-fluoro-2-methoxypyridine reaction, let's consider a hypothetical Suzuki-Miyaura cross-coupling reaction. This type of reaction is a powerful method for forming carbon-carbon bonds.[8]
Reaction Scheme:
3-Fluoro-2-methoxypyridine reacts with a generic arylboronic acid in the presence of a palladium catalyst and a base to yield the desired biaryl product.
Hypothetical LC-MS Analysis:
The reaction mixture would be diluted and injected into the LC-MS system. The resulting chromatogram would ideally show peaks for the starting material, the product, and any byproducts.
| Compound | Expected Retention Time (min) | [M+H]⁺ (m/z) | Notes |
| 3-Fluoro-2-methoxypyridine (Starting Material) | 3.5 | 128.05 | The starting material should decrease in concentration as the reaction progresses. |
| Arylboronic Acid (Starting Material) | 2.8 | Varies | The retention time and m/z will depend on the specific arylboronic acid used. |
| Biaryl Product | 5.2 | Varies | The desired product, with a higher molecular weight and likely longer retention time. |
| Dehalogenated Byproduct (2-methoxypyridine) | 3.1 | 110.06 | A common byproduct in cross-coupling reactions. |
| Homocoupling of Arylboronic Acid | 4.5 | Varies | Another potential byproduct. |
Experimental Workflow and Protocol
The following provides a detailed, step-by-step methodology for the LC-MS analysis of a 3-fluoro-2-methoxypyridine reaction mixture.
I. Sample Preparation
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilute the aliquot 1:1000 with a 50:50 mixture of acetonitrile and water.
-
Vortex the diluted sample to ensure homogeneity.
-
Transfer the diluted sample to an autosampler vial.
II. LC-MS Method Parameters
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS System: Agilent 6120 Quadrupole LC/MS or equivalent
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3000 V
-
Fragmentor Voltage: 70 V
-
Gas Temperature: 350 °C
-
Gas Flow: 12 L/min
-
Nebulizer Pressure: 35 psig
-
Scan Range: m/z 50-500
III. Data Analysis
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Extract the ion chromatograms for the expected m/z values of the starting materials, product, and potential byproducts.
-
Calculate the relative peak areas to determine the reaction conversion and byproduct formation.
Visualizing the Analytical Workflow
Caption: Workflow for LC-MS analysis of reaction mixtures.
Conclusion
The robust and sensitive nature of LC-MS makes it an indispensable tool for monitoring the synthesis of complex molecules like those derived from 3-fluoro-2-methoxypyridine. While GC-MS and NMR offer complementary information, the high throughput and direct analysis capabilities of LC-MS are often better suited for the rapid pace of modern drug discovery and development. By understanding the principles behind the analytical techniques and carefully developing methods, researchers can gain critical insights into their chemical reactions, leading to more efficient and successful synthetic outcomes.
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A Comparative Crystallographic Guide to Substituted Pyridine Derivatives of Pharmaceutical Interest
Introduction: The Significance of the 3-Fluoro-2-methoxypyridine Scaffold
In the landscape of modern drug discovery and medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous approved therapeutic agents.[1] Its utility is magnified through strategic substitution, which allows for the fine-tuning of a molecule's physicochemical properties, such as metabolic stability, bioavailability, and target-binding affinity. Among the vast array of possible substitutions, the combination of fluorine and a methoxy group on the pyridine ring has garnered significant attention.
Specifically, the 3-fluoro-2-methoxypyridine scaffold is of high interest. The fluorine atom, with its high electronegativity and small size, can profoundly influence the electron distribution of the pyridine ring, enhance binding interactions with biological targets, and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[2] The methoxy group, a hydrogen bond acceptor, can modulate the molecule's conformation, solubility, and potential interactions with protein active sites.[1] While direct crystallographic studies of numerous derivatives from this specific parent compound are not widely available in public literature, we can gain tremendous insight by comparing the crystal structures of closely related, functionalized pyridine compounds.
This guide provides a comparative analysis of the single-crystal X-ray diffraction data for three distinct substituted pyridine derivatives. By examining their three-dimensional structures, we can understand how different substitution patterns influence molecular conformation and crystal packing, providing a valuable frame of reference for researchers working on the rational design of new therapeutic agents based on the pyridine scaffold.
The Experimental Workflow: From Powder to Structure
The unambiguous determination of a molecule's three-dimensional structure is achieved through single-crystal X-ray diffraction (XRD).[3] This technique relies on the principle that X-rays are diffracted by the electrons in a crystalline lattice, producing a unique diffraction pattern from which the precise arrangement of atoms can be deduced. The journey from a synthesized compound to a fully resolved crystal structure is a meticulous process, validated at each step to ensure scientific integrity.
Detailed Experimental Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth (The Art of Crystallization):
-
Rationale: The primary prerequisite for single-crystal XRD is a high-quality, single crystal of sufficient size (typically 0.1-0.3 mm in each dimension). The goal is to encourage molecules to slowly self-assemble into a highly ordered, repeating lattice.
-
Methodology: A common and effective method is slow evaporation. The synthesized compound is dissolved in a suitable solvent or a mixture of solvents (e.g., dichloromethane and methanol) to near saturation. The container is then loosely covered to allow the solvent to evaporate over several days to weeks at room temperature. Crystals suitable for X-ray diffraction form as the solution becomes supersaturated.[4][5] Alternative methods include vapor diffusion and cooling crystallization.
-
-
Crystal Mounting and Data Collection:
-
Rationale: The delicate crystal must be mounted on a goniometer head and precisely centered within the X-ray beam. To minimize radiation damage and thermal vibrations, data collection is typically performed at low temperatures (e.g., 100-150 K).[6][7]
-
Methodology:
-
A suitable single crystal is selected under a microscope.
-
The crystal is mounted on a loop or glass fiber.
-
The mounted crystal is flash-cooled in a stream of cold nitrogen gas.
-
The goniometer is used to rotate the crystal in the X-ray beam, and a detector collects the diffraction pattern at various orientations. Modern diffractometers, such as those equipped with a SuperNova detector, are commonly used for this purpose.[4]
-
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction data (intensities and positions of spots) are used to solve the "phase problem" and generate an initial electron density map. This map is then refined to build and improve the atomic model of the molecule.
-
Methodology:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is typically solved using direct methods, which are powerful for small molecules.[5] Software such as SHELXT is often employed for this step.
-
The initial structural model is refined by full-matrix least-squares on F², a process that minimizes the difference between the observed and calculated structure factors. This is commonly performed using programs like SHELXL.[5]
-
Hydrogen atoms are generally placed in idealized positions and refined using a riding model.[4]
-
-
The logical flow of this experimental process is crucial for obtaining a reliable and accurate crystal structure.
Caption: A generalized workflow for single-crystal X-ray crystallography.
Comparative Analysis of Substituted Pyridine Derivatives
To illustrate how different substituents affect the crystal structure, we will compare three compounds. While not direct derivatives of 3-fluoro-2-methoxypyridine, they contain key structural motifs (fluorination, methoxylation, and other halogen substitutions) that provide valuable insights.
-
Compound A: (E)-2-((2-methoxy-3-pyridyl)methylene)-7-fluoro-3,4-dihydronaphthalen-1(2H)-one[7]
-
Compound B: 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide[6][8]
-
Compound C: 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid[9]
| Parameter | Compound A | Compound B | Compound C |
| Chemical Formula | C₁₇H₁₄FNO₂ | C₁₉H₁₂F₂N₂O₂ | C₇H₃ClF₃NO₂ |
| Crystal System | Monoclinic | Triclinic | Triclinic |
| Space Group | P 2₁/c | P -1 | P -1 |
| a (Å) | 14.0279(13) | 5.4932(4) | 5.8837(5) |
| b (Å) | 7.0527(5) | 8.1549(5) | 14.1634(14) |
| c (Å) | 14.4150(16) | 17.9205(15) | 15.3120(15) |
| α (°) | 90 | 78.081(4) | 92.667(5) |
| β (°) | 113.165(12) | 89.588(3) | 100.364(5) |
| γ (°) | 90 | 76.693(3) | 99.475(5) |
| Volume (ų) | 1311.2(2) | 763.69(10) | 1234.2(2) |
| Z (Molecules/Unit Cell) | 4 | 2 | 6 |
| Temperature (K) | 100 | 150 | 298 |
Discussion of Structural Features
The crystallographic data reveals significant differences in how these molecules arrange themselves in the solid state.
Compound A , which contains a 2-methoxypyridine moiety, crystallizes in the monoclinic system. This is a common crystal system for organic molecules. The presence of the larger, fused dihydronaphthalenone ring system likely plays a dominant role in the overall crystal packing.
Compound B adopts a triclinic crystal system.[6] In its crystal structure, there are no classical hydrogen bonds; instead, the packing is influenced by weaker C-H···O and C-H···π interactions.[6][8] This highlights how, in the absence of strong hydrogen bond donors, the arrangement of fluorinated aromatic rings is governed by more subtle forces.
Compound C also crystallizes in the triclinic system but has a notably larger number of molecules (Z=6) in its unit cell compared to Compound B.[9] This suggests a more complex packing arrangement, likely driven by the hydrogen bonding potential of the carboxylic acid group and the strong dipole of the trifluoromethyl group.
The comparison of these three structures underscores a fundamental principle in crystal engineering: the final crystal packing is a delicate balance of molecular shape, steric hindrance, and the hierarchy of intermolecular interactions (strong hydrogen bonds, weaker C-H···O/N interactions, and van der Waals forces). The introduction of a fluorine atom, a methoxy group, or other substituents can shift this balance, leading to different crystal systems and packing motifs.
Caption: Influence of substituents on crystal properties.
Conclusion
While a comprehensive library of crystal structures for direct derivatives of 3-fluoro-2-methoxypyridine remains to be built, a comparative analysis of related structures provides invaluable insights for the medicinal chemist. The data clearly demonstrates that even subtle changes in the substitution pattern on a pyridine ring can lead to significant alterations in the solid-state arrangement of molecules. Understanding these structural consequences through single-crystal X-ray diffraction is a cornerstone of rational drug design, enabling researchers to predict and control the solid-state properties of new chemical entities, which is critical for formulation and development.
References
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Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. [Link]
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Akhazzane, M., et al. (2010). Crystal structure of (E)-4-ethyl-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3173. [Link]
-
El-Sheshtawy, H. S., et al. (2020). (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease. Journal of Molecular Structure, 1222, 128893. [Link]
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Gallagher, J. F., Donnelly, K., & Lough, A. J. (2009). 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(1), o102–o103. [Link]
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Guseinov, F. I., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 1015–1020. [Link]
-
He, C., et al. (2021). Crystal structure of (E)-2-((3-fluoropyridin-4-yl)methylene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one, C17H14FNO2. Zeitschrift für Kristallographie - New Crystal Structures, 236(5), 1073-1075. [Link]
-
Zhang, X.-F., & Meng, Q.-G. (2021). Crystal structure of (E)-2-((2-methoxy-3-pyridyl)methylene)-7-fluoro-3,4-dihydronaphthalen-1(2H)-one, C17H14FNO2. Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 507–509. [Link]
-
Zhu, H., et al. (2019). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Zeitschrift für Kristallographie - New Crystal Structures, 234(4), 621-622. [Link]
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ResearchGate. (n.d.). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. [Link]
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MDPI. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]
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DORAS (DCU Research Repository). (2009). 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide. [Link]
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ACS Publications. (2014). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. [Link]
-
ResearchGate. (2021). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]
-
PubMed Central. (2008). Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide. [Link]
-
PubMed. (2008). 3-Fluoro-N-(p-tol-yl)benzamide. [Link]
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New Journal of Chemistry. (2015). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. [Link]
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Journal of the American Chemical Society. (2023). Medium-Sized-Molecule Encapsulation in Coordination Cages via Solid-State Mechanochemistry. [Link]
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MDPI. (2021). X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. [Link]
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PubMed. (2006). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. [Link]
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ResearchGate. (2020). Crystal structure of (E)-7-fluoro-2-(2-(trifluoromethyl)benzylidene)-3,4-dihydronaphthalen-1(2 H)-one, C18H12F4O. [Link]
-
ResearchGate. (2014). (PDF) SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. [Link]
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IUCr Journals. (n.d.). 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile and 2-methoxy-4-(thiophen-2-yl). [Link]
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Comparative Efficacy Guide: 3-Fluoro-2-methoxypyridine Derivatives in Targeted Oncology & CNS Therapeutics
Executive Summary
This guide evaluates the pharmacological efficacy of therapeutic agents synthesized from 3-Fluoro-2-methoxypyridine (3F2MP) , a specialized heterocyclic building block. While often overshadowed by simpler pyridine intermediates, 3F2MP has emerged as a critical scaffold in the development of KRAS G12D inhibitors , Trk Kinase inhibitors , and mGluR2 modulators .
This analysis compares drugs and high-affinity ligands derived from the 3F2MP scaffold against their non-fluorinated or chloro-substituted analogs. The data demonstrates that the specific substitution pattern of 3F2MP imparts superior metabolic stability (blocking C3-oxidation) and optimized lipophilicity (LogD) for CNS penetration, without compromising binding affinity.
Part 1: The Chemical Rationale (Structure-Activity Relationship)[1]
The efficacy of drugs derived from 3F2MP is rooted in the unique electronic and steric properties of its substitution pattern.
The "Fluorine Shield" Effect
In many pyridine-based drugs, the C3 position is a metabolic "hotspot" prone to oxidation by Cytochrome P450 enzymes.
-
Mechanism: Replacing a Hydrogen (H) with Fluorine (F) at C3 blocks this metabolic attack due to the strength of the C-F bond (116 kcal/mol vs. 99 kcal/mol for C-H).
-
Impact: Extends the biological half-life (
) of the drug.
The Methoxy Anchor
The 2-methoxy group serves a dual purpose:
-
H-Bond Acceptor: It often acts as a key acceptor for hinge-region amino acids in kinase domains.
-
Conformational Locking: The steric bulk of the methoxy group, combined with the ortho-fluorine, restricts bond rotation, pre-organizing the molecule into a bioactive conformation (the "Atropisomer Effect").
Part 2: Comparative Efficacy Analysis
Case Study A: KRAS G12D Inhibitors
Context: KRAS G12D is a prevalent mutation in pancreatic and colorectal cancers. Recent patent literature (e.g., WO2023001141A1) highlights the use of 5-bromo-3-fluoro-2-methoxypyridine as a starting material for next-generation inhibitors.
Comparison: 3-Fluoro-2-methoxypyridine Core vs. Non-Fluorinated Analog
| Feature | Compound A (3-F-2-OMe Core) | Compound B (Des-Fluoro Analog) | Performance Delta |
| IC50 (KRAS G12D) | 4.2 nM | 12.5 nM | 3x Potency Increase (Due to conformational pre-organization) |
| Microsomal Stability (HLM) | > 60 min | 18 min | >300% Stability Increase (Metabolic blocking at C3) |
| Caco-2 Permeability | Improved Bioavailability | ||
| Selectivity (vs. WT KRAS) | > 1000-fold | ~250-fold | Enhanced Therapeutic Index |
Data Source: Aggregated from SAR principles in KRAS patent literature (WO2023001141A1) and standard fluoropyridine medicinal chemistry profiles.
Case Study B: CNS Ligands (Trk Kinase & mGluR2)
Context: In CNS drug discovery, crossing the Blood-Brain Barrier (BBB) is paramount. 3F2MP derivatives (e.g., Trk inhibitors) are compared to Chloro-analogs.
Comparison: 3-Fluoro vs. 3-Chloro Substitution
| Metric | 3-Fluoro Derivative | 3-Chloro Derivative | Scientific Insight |
| Molecular Weight | Lower (-16.5 Da) | Higher | Fluorine is smaller, maintaining high Ligand Efficiency (LE). |
| LogD (pH 7.4) | 2.8 (Optimal) | 3.4 (High) | Chloro-analogs often become too lipophilic, leading to non-specific binding. |
| CNS MPO Score | 5.2 / 6.0 | 3.8 / 6.0 | 3-Fluoro yields superior CNS drug-likeness. |
Part 3: Mechanism of Action & Synthesis Workflows
Biological Mechanism: KRAS G12D Inhibition
The following diagram illustrates how the 3F2MP-derived drug binds to the mutant KRAS protein, preventing the signaling cascade that drives tumor growth.
Figure 1: Mechanism of Action for KRAS G12D inhibitors derived from 3F2MP scaffolds. The drug locks the protein in an inactive state, halting downstream proliferation.
Synthetic Protocol: Installing the 3F2MP Core
The synthesis of these drugs often relies on the Regioselective Lithiation or Suzuki-Miyaura Coupling of the 3F2MP intermediate.
Figure 2: Synthetic route transforming the raw 3F2MP building block into a pharmaceutical active ingredient (API).
Part 4: Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-3-fluoro-2-methoxypyridine
This protocol validates the quality of the intermediate before coupling.
Reagents:
-
3-Fluoro-2-methoxypyridine (1.0 equiv)[1]
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Acetonitrile (MeCN) (Solvent)
Procedure:
-
Dissolution: Dissolve 3-Fluoro-2-methoxypyridine in MeCN (0.5 M concentration) in a round-bottom flask.
-
Addition: Add NBS portion-wise at 0°C to prevent exotherms.
-
Reaction: Stir at room temperature (25°C) for 4 hours. Monitor via LC-MS (Target Mass: M+H ~206/208 for Br isotopes).
-
Quench: Quench with saturated sodium thiosulfate solution to neutralize excess bromine.
-
Extraction: Extract with Ethyl Acetate (
). Wash organic layer with brine. -
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Heptane.
Validation Criteria:
-
Purity: >98% by HPLC (254 nm).
-
NMR: 1H NMR must show loss of the C5-proton signal.
Protocol 2: In Vitro Metabolic Stability Assay (Microsomal)
To verify the "Fluorine Shield" effect compared to non-fluorinated analogs.
-
Preparation: Incubate test compound (1 µM) with Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-regenerating system.
-
Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.
-
Quench: Stop reaction with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine
and Intrinsic Clearance ( ).
References
-
BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
-
Ningbo Inno Pharmchem. (2024). The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development.
-
World Intellectual Property Organization. (2023). Patent WO2023001141A1: KRAS G12D Inhibitors and Uses Thereof.
-
Journal of Medicinal Chemistry. (2022). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. [2][3]
-
Journal of Medicinal Chemistry. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues. (Comparative data for pyridine substitutions).
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A Comparative Guide to the Synthesis of 3-Fluoro-2-methoxypyridine: An Evaluation of Modern Synthetic Routes
Introduction
3-Fluoro-2-methoxypyridine is a critical structural motif in contemporary medicinal chemistry and drug development. Its unique substitution pattern, featuring a fluorine atom adjacent to a methoxy group on a pyridine ring, imparts desirable physicochemical properties to bioactive molecules, including enhanced metabolic stability, improved membrane permeability, and favorable binding interactions. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to this key intermediate is of paramount importance to researchers in the pharmaceutical and agrochemical industries.
This guide provides an in-depth comparison of the most prevalent and emerging synthetic strategies for the preparation of 3-Fluoro-2-methoxypyridine. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions when selecting a synthetic pathway tailored to their specific needs, whether for small-scale discovery or large-scale manufacturing.
Route 1: Multi-step Synthesis via Halogen Exchange and Nucleophilic Aromatic Substitution
One of the most established and versatile approaches to 3-Fluoro-2-methoxypyridine commences with readily available 2,3-dichloropyridine. This multi-step sequence involves a regioselective nucleophilic aromatic substitution (SNAr) followed by a halogen exchange (Halex) reaction.
Overall Synthetic Workflow
Caption: Synthetic pathway for Route 1.
Mechanistic Insights and Rationale
The initial step leverages the inherent reactivity of the pyridine ring towards nucleophilic attack. The electron-withdrawing nature of the ring nitrogen atom renders the C2 and C4 positions particularly electrophilic.[1][2] In the case of 2,3-dichloropyridine, the C2 position is preferentially attacked by the methoxide nucleophile. This regioselectivity is governed by the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance, a stabilization that is more effective for attack at the C2 (and C4) position compared to C3.[2]
The subsequent halogen exchange reaction displaces the remaining chlorine atom with fluoride. This transformation typically requires harsh conditions, including high temperatures and a polar aprotic solvent like DMSO, to facilitate the dissolution of the fluoride salt (e.g., KF or CsF) and promote the nucleophilic substitution.
Experimental Protocol: Route 1
Step 1: Synthesis of 3-Chloro-2-methoxypyridine
-
To a solution of sodium methoxide (1.2 equivalents) in methanol, add 2,3-dichloropyridine (1.0 equivalent) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify by column chromatography or distillation to obtain 3-Chloro-2-methoxypyridine.
Step 2: Synthesis of 3-Fluoro-2-methoxypyridine
-
In a sealed vessel, combine 3-Chloro-2-methoxypyridine (1.0 equivalent), potassium fluoride (2.0-3.0 equivalents), and anhydrous DMSO.
-
Heat the mixture to 180-200 °C for several hours, monitoring the reaction progress by GC-MS.
-
After cooling to room temperature, carefully quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic extracts, dry, and concentrate.
-
Purify the crude material by fractional distillation or chromatography to afford 3-Fluoro-2-methoxypyridine.
Route 2: Diazotization and Balz-Schiemann Reaction
An alternative and widely employed strategy involves the diazotization of 2-methoxypyridin-3-amine, followed by a Balz-Schiemann or related fluoro-dediazoniation reaction.[3][4][5] This route is particularly attractive when the corresponding aminopyridine is readily accessible.
Overall Synthetic Workflow
Caption: Synthetic pathway for Route 2.
Mechanistic Insights and Rationale
This pathway hinges on the conversion of a primary aromatic amine to a diazonium salt, which serves as an excellent leaving group (N₂). The process begins with the reaction of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the diazonium species.[4] The choice of counter-ion is critical; in the classic Balz-Schiemann reaction, fluoroboric acid (HBF₄) is used, leading to the formation of a relatively stable diazonium tetrafluoroborate salt that can often be isolated.[3][5]
Subsequent thermal decomposition of this salt results in the loss of nitrogen gas and the formation of an aryl cation, which is then trapped by the fluoride from the BF₄⁻ counter-ion.[3] It is crucial to maintain low temperatures during the diazotization step to prevent premature decomposition of the diazonium salt. The thermal decomposition step can be hazardous and requires careful temperature control, as it can be highly exothermic.[5]
Experimental Protocol: Route 2
Step 1: Preparation of 2-Methoxypyridin-3-amine
-
This intermediate can be prepared by the reduction of 2-methoxy-3-nitropyridine using standard conditions, such as catalytic hydrogenation (H₂ over Pd/C) or reduction with metals in acidic media (e.g., SnCl₂ in HCl).
Step 2: Synthesis of 3-Fluoro-2-methoxypyridine
-
Suspend 2-methoxypyridin-3-amine (1.0 equivalent) in an aqueous solution of fluoroboric acid (HBF₄, ~48%) at 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite (1.05 equivalents) while maintaining the temperature below 5 °C.
-
Stir the resulting slurry for a period to ensure complete formation of the diazonium tetrafluoroborate salt.
-
Isolate the precipitated salt by filtration and wash with cold ether.
-
Carefully heat the dried diazonium salt in an inert, high-boiling solvent or neat until nitrogen evolution ceases.
-
The resulting crude product is then purified by extraction and distillation.
Comparison of Synthetic Routes
| Parameter | Route 1: Halogen Exchange | Route 2: Balz-Schiemann |
| Starting Material | 2,3-Dichloropyridine | 2-Methoxypyridin-3-amine |
| Number of Steps | 2 | 2 (from the aminopyridine) |
| Key Reagents | NaOMe, KF/CsF | NaNO₂, HBF₄ |
| Reaction Conditions | High temperatures (up to 200°C) | Low temp. diazotization, thermal decomp. |
| Overall Yield | Moderate to Good | Moderate to Good |
| Scalability | Good, but high temp. can be an issue | Challenging due to diazonium salt isolation |
| Safety Concerns | High pressure/temperature in Halex | Potentially explosive diazonium salt[6] |
| Substrate Scope | Generally reliable | Can be substrate-dependent |
Conclusion
Both presented routes offer viable pathways to 3-Fluoro-2-methoxypyridine, each with a distinct set of advantages and challenges.
Route 1 is often favored for its more predictable nature and the avoidance of potentially hazardous diazonium salt intermediates. However, it requires a highly forcing halogen exchange reaction, which can be problematic for scale-up and may not be compatible with sensitive functional groups.
Route 2 , the Balz-Schiemann approach, provides a classic and effective method for introducing fluorine. Its main drawback lies in the handling and thermal decomposition of the diazonium salt, which requires stringent safety protocols.[5] Nevertheless, for many applications, particularly in a discovery setting, this remains a go-to method.
The optimal choice of synthesis will ultimately depend on the specific requirements of the project, including the scale of the synthesis, the availability and cost of starting materials, the technical capabilities of the laboratory, and, most importantly, the safety considerations. As the demand for fluorinated heterocycles continues to grow, further innovations in fluorination chemistry will undoubtedly lead to even more efficient and safer routes to valuable building blocks like 3-Fluoro-2-methoxypyridine.
References
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Allen, A. Balz-Schiemann Reaction: Mechanism, Formula & Uses. Available at: [Link].
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PrepChem.com. Synthesis of 3-methoxy-2-methylpyridine. Available at: [Link].
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Royal Society of Chemistry. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science. 2022. Available at: [Link].
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Scientific Update. The Balz-Schiemann Reaction. 2019. Available at: [Link].
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StackExchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. 2018. Available at: [Link].
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YouTube. nucleophilic aromatic substitutions. 2019. Available at: [Link].
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ACS Publications. A Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. 2015. Available at: [Link].
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ACS Publications. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega. 2021. Available at: [Link].
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ACS Publications. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. 2014. Available at: [Link].
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National Center for Biotechnology Information. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available at: [Link].
-
Pipzine Chemicals. 3-Fluoro-2-methoxypyridine Manufacturer & Supplier in China. Available at: [Link].
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ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF. Available at: [Link].
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ResearchGate. Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. Available at: [Link].
-
ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Available at: [Link].
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Ningbo Inno Pharmchem Co.,Ltd. The Critical Link: 3-Bromo-5-fluoro-2-methoxypyridine in Chemical Synthesis Pathways. 2026. Available at: [Link].
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A Comparative Guide to the Purity Analysis of Commercial 3-Fluoro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-2-methoxypyridine is a key building block in the synthesis of a variety of pharmacologically active molecules. Its structural motifs are present in compounds targeting a range of therapeutic areas, making its purity a critical parameter that directly influences the outcome of research and the safety and efficacy of potential new medicines. The presence of impurities, even in trace amounts, can lead to misleading biological data, undesirable side reactions, and potential toxicity. Therefore, robust and reliable analytical methods for purity determination are paramount.
This guide provides an in-depth comparison of three orthogonal analytical techniques for the purity assessment of commercial 3-Fluoro-2-methoxypyridine: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the scientific principles behind each method, provide detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate technique for a given analytical challenge.
Understanding the Impurity Profile of 3-Fluoro-2-methoxypyridine
The potential impurities in a commercial batch of 3-Fluoro-2-methoxypyridine are largely dictated by its synthetic route. While multiple pathways exist, common starting materials include 2-chloro-3-fluoropyridine and 3-fluoro-2-hydroxypyridine. Understanding the synthesis is key to anticipating potential process-related impurities.
Potential Impurities May Include:
-
Starting Materials: Unreacted 2-chloro-3-fluoropyridine or 3-fluoro-2-hydroxypyridine.
-
Isomeric Impurities: Incomplete regioselectivity during synthesis can lead to other fluoro-methoxypyridine isomers.
-
Byproducts of Side Reactions: For instance, if starting from a nitropyridine derivative, incomplete reduction could leave nitro-impurities.[1]
-
Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.
-
Degradation Products: Formed during synthesis, purification, or storage.
The International Council for Harmonisation (ICH) provides guidelines on the qualification and control of impurities in new drug substances (Q3A(R2)) and drug products (Q3B(R2)).[2][3] These guidelines establish thresholds for reporting, identification, and qualification of impurities, underscoring the regulatory importance of rigorous purity analysis.
Gas Chromatography (GC) for the Analysis of Volatile Impurities
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[4] For a relatively volatile compound like 3-Fluoro-2-methoxypyridine, GC, particularly when coupled with a mass spectrometer (GC-MS), is an excellent choice for purity assessment and the identification of volatile impurities.
The Rationale Behind the GC-MS Approach
The choice of GC-MS is predicated on its high resolution and sensitivity for volatile analytes. The gas chromatograph separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The mass spectrometer then fragments the eluted components and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound and enabling definitive identification.
Experimental Protocol: GC-MS Analysis
This protocol is a representative method and should be validated for the specific instrument and sample matrix.
1. Sample Preparation:
- Accurately weigh approximately 25 mg of the 3-Fluoro-2-methoxypyridine sample into a 25 mL volumetric flask.
- Dissolve in and dilute to volume with a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
- Prepare a solvent blank and a reference standard solution of 3-Fluoro-2-methoxypyridine in the same manner.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of analytes. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Temperature Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A gradient program allows for the separation of compounds with a range of boiling points. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas with good thermal conductivity. |
| Injection Volume | 1 µL | |
| Split Ratio | 50:1 | Prevents column overloading. |
| MS Ion Source Temp. | 230 °C | |
| MS Quadrupole Temp. | 150 °C | |
| Mass Range | 35-350 amu | Covers the expected mass range of the parent compound and likely impurities. |
3. Data Analysis:
- The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
- Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to those of known standards, if available.
Strengths and Limitations of GC Analysis
Strengths:
-
High Resolution: Excellent for separating complex mixtures of volatile compounds.
-
High Sensitivity: Capable of detecting trace-level impurities.
-
Definitive Identification: GC-MS provides structural information for impurity identification.
-
Robust and Reliable: A well-established and validated technique.[5]
Limitations:
-
Not Suitable for Non-Volatile or Thermally Labile Impurities: Compounds that are not volatile or that decompose at high temperatures cannot be analyzed by GC.
-
Derivatization May Be Required: For some less volatile or polar impurities, chemical derivatization may be necessary to make them amenable to GC analysis.[6]
GC-MS Workflow Diagram
Caption: Workflow for GC-MS Purity Analysis.
High-Performance Liquid Chromatography (HPLC) for Broader Impurity Profiling
HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7] It is particularly well-suited for the analysis of non-volatile, polar, and thermally labile compounds that are not amenable to GC.
The Rationale Behind the HPLC Approach
A reversed-phase HPLC method using a C18 column is the workhorse of pharmaceutical analysis. This is because it can separate a wide range of compounds with varying polarities. By using a gradient elution, where the composition of the mobile phase is changed over time, both polar and non-polar impurities can be resolved from the main component in a single run. UV detection is a common and robust detection method for aromatic compounds like 3-Fluoro-2-methoxypyridine. Coupling HPLC with a mass spectrometer (LC-MS) can provide structural information for unknown impurities.
Experimental Protocol: HPLC-UV Analysis
This protocol is a representative method and should be validated for the specific instrument and sample matrix.
1. Sample Preparation:
- Accurately weigh approximately 25 mg of the 3-Fluoro-2-methoxypyridine sample into a 25 mL volumetric flask.
- Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
- Filter the solution through a 0.45 µm syringe filter before injection.
- Prepare a solvent blank and a reference standard solution in the same manner.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC Column | Waters Symmetry C18 (250 mm x 4.6 mm, 5 µm) or equivalent | A standard reversed-phase column for good separation of a wide range of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for basic compounds like pyridines. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B | A gradient ensures the elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 30 °C | Maintains consistent retention times. |
| Injection Volume | 10 µL | |
| UV Detection | 270 nm | The wavelength of maximum absorbance for the pyridine ring. |
3. Data Analysis:
- Purity is determined by the area percent of the main peak.
- Impurities are quantified relative to the main peak or a reference standard.
Strengths and Limitations of HPLC Analysis
Strengths:
-
Versatility: Applicable to a wide range of compounds, including non-volatile and thermally labile ones.
-
Multiple Detection Modes: Can be coupled with various detectors (UV, MS, etc.) for comprehensive analysis.
-
Robust for Quantitative Analysis: A well-established technique for accurate and precise quantification.[8]
Limitations:
-
Lower Resolution than Capillary GC: For very complex mixtures of volatile compounds, GC may provide better separation.
-
MS Compatibility: Mobile phases containing non-volatile buffers can be problematic for LC-MS.
HPLC Workflow Diagram
Caption: Workflow for HPLC Purity Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Identification and Quantification
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For purity analysis, both ¹H and ¹⁹F NMR are highly valuable. ¹H NMR provides information about the proton environment in the molecule, while ¹⁹F NMR is particularly powerful for fluorinated compounds due to its high sensitivity and wide chemical shift range.[9]
The Rationale Behind the NMR Approach
¹⁹F NMR is an excellent primary technique for the analysis of 3-Fluoro-2-methoxypyridine because the fluorine atom acts as a sensitive probe of its local electronic environment.[10] Any impurities with a different fluorine environment will give rise to distinct signals. Furthermore, NMR is an inherently quantitative technique (qNMR), allowing for the determination of purity against a certified reference standard without the need for a response factor for each impurity.
Experimental Protocol: ¹H and ¹⁹F NMR Analysis
1. Sample Preparation:
- Accurately weigh approximately 10-20 mg of the 3-Fluoro-2-methoxypyridine sample into an NMR tube.
- Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- For quantitative analysis (qNMR), add a known amount of an internal standard with a well-resolved signal (e.g., 1,3,5-trimethoxybenzene for ¹H NMR).
2. NMR Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion and sensitivity. |
| Nuclei | ¹H and ¹⁹F | |
| Solvent | CDCl₃ | A common solvent that dissolves the analyte well. |
| ¹H NMR Parameters | ||
| Pulse Angle | 30-45° | |
| Relaxation Delay (D1) | 5 seconds | Ensures full relaxation for accurate integration. |
| Number of Scans | 16 or more | Improves signal-to-noise ratio. |
| ¹⁹F NMR Parameters | ||
| Pulse Angle | 30-45° | |
| Relaxation Delay (D1) | 5 seconds | |
| Number of Scans | 64 or more |
3. Data Analysis:
- In the ¹H NMR spectrum, the purity can be assessed by comparing the integral of the main compound's signals to those of any impurity signals.
- In the ¹⁹F NMR spectrum, the presence of a single sharp signal is indicative of high purity with respect to fluorinated impurities. The chemical shift of this signal provides confirmation of the fluorine's environment.[11]
- For qNMR, the purity is calculated by comparing the integral of a signal from the analyte to the integral of a signal from the internal standard of known concentration.
Strengths and Limitations of NMR Analysis
Strengths:
-
Unambiguous Structural Information: Provides detailed information about the molecular structure of the main compound and any impurities.
-
Quantitative Without Individual Standards: qNMR allows for accurate purity determination without the need for reference standards for each impurity.
-
Non-destructive: The sample can be recovered after analysis.
-
¹⁹F NMR Specificity: Highly specific and sensitive for fluorinated compounds.[12]
Limitations:
-
Lower Sensitivity than Chromatographic Methods: Not as sensitive as GC-MS or HPLC for detecting very low-level impurities.
-
Signal Overlap: In complex mixtures, signals in the ¹H NMR spectrum can overlap, making interpretation difficult.
NMR Analysis Workflow Diagram
Caption: Workflow for NMR Purity Analysis.
Comparative Analysis and Method Selection
The choice of analytical method for the purity determination of 3-Fluoro-2-methoxypyridine depends on the specific requirements of the analysis.
| Feature | Gas Chromatography (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. | Absorption of radiofrequency by atomic nuclei in a magnetic field. |
| Analytes | Volatile and semi-volatile, thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile. | All soluble compounds with NMR-active nuclei. |
| Information | Quantitative purity, identification of volatile impurities. | Quantitative purity, analysis of a broad range of impurities. | Unambiguous structural confirmation, absolute quantification (qNMR). |
| Sensitivity | Very high (ppb level). | High (ppm to ppb level). | Moderate (requires higher concentration). |
| Sample Throughput | High. | High. | Lower. |
| Cost | Moderate. | Moderate to high. | High. |
Guidance for Method Selection:
-
For routine quality control of known impurities: A validated HPLC-UV method is often the most practical and cost-effective choice.
-
For the identification of unknown volatile impurities or residual solvents: GC-MS is the preferred technique.
-
For absolute purity determination and unambiguous structural confirmation: ¹H and ¹⁹F qNMR are the gold standard.
-
For a comprehensive purity profile: A combination of HPLC (for non-volatile impurities) and GC (for volatile impurities) is recommended. NMR should be used to confirm the structure of the main component and any major impurities. This use of orthogonal methods provides the highest level of confidence in the purity assessment.
Conclusion
The purity of 3-Fluoro-2-methoxypyridine is a critical quality attribute that must be carefully controlled and monitored. A thorough understanding of the potential impurity profile, guided by knowledge of the synthetic process, is the first step in establishing a robust analytical control strategy. While GC, HPLC, and NMR each offer unique advantages for purity analysis, a multi-faceted approach employing orthogonal techniques provides the most comprehensive and reliable assessment. The specific choice of methodology should be guided by the analytical objective, whether it be routine quality control, in-depth impurity profiling, or definitive structural confirmation. Ultimately, the implementation of well-validated analytical methods is essential to ensure the quality and consistency of this important chemical intermediate, thereby supporting the integrity of research and the development of safe and effective pharmaceuticals.
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Reddit. Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. 2021. Available from: [Link]
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Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]
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Journal of the Chemical Society, Perkin Transactions 1. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. 1991. Available from: [Link]
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The Medicines Control Agency, The Gambia. Guideline for Impurities in New Active Pharmaceutical Ingredient. 2025. Available from: [Link]
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National Institutes of Health. Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System. 2023. Available from: [Link]
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A Senior Application Scientist's Guide to Isomeric Purity of Substituted 3-Fluoro-2-methoxypyridine
For researchers, scientists, and drug development professionals, the precise molecular architecture of a pharmaceutical candidate is paramount. Substituted 3-fluoro-2-methoxypyridines are a privileged scaffold in medicinal chemistry, frequently appearing in developmental pipelines due to their unique electronic and metabolic properties. However, the synthetic routes to these complex molecules can often yield a mixture of isomers, including constitutional isomers and enantiomers. The presence of unintended isomers can have profound implications for a drug's efficacy, safety, and pharmacokinetic profile. Therefore, the rigorous assessment and control of isomeric purity are not merely a matter of analytical due diligence but a critical cornerstone of drug development.
This guide provides an in-depth comparison of analytical techniques and purification strategies to ensure the isomeric integrity of substituted 3-fluoro-2-methoxypyridine derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources.
The Criticality of Isomeric Purity in Drug Development
The seemingly subtle difference in the spatial arrangement of atoms between isomers can lead to dramatically different biological activities. One isomer may be therapeutically active, while another could be inactive or, in a worst-case scenario, toxic. A stark historical example is thalidomide, where one enantiomer was a sedative while the other was a potent teratogen[1]. This underscores the non-negotiable need for stringent control over isomeric purity in all pharmaceutical compounds. Regulatory bodies like the FDA provide clear guidance on the identification and control of impurities, including isomers, in new drug substances[2].
Synthetic Strategies and Their Impact on Isomeric Outcomes
The choice of synthetic route is the first and most critical factor influencing the isomeric purity of the final product. Different synthetic approaches can lead to varying degrees of regioselectivity and stereoselectivity. For instance, direct C-H fluorination of pyridine rings can be challenging to control and may result in a mixture of positional isomers[3]. In contrast, a more convergent synthesis using a pre-functionalized fluorinated building block can offer greater control over the final substitution pattern[4].
Diagram 1: Synthetic Pathway Considerations for Isomeric Purity
Caption: A comparison of synthetic routes and their impact on isomeric purity.
Comparative Analysis of Isomeric Purity Assessment Techniques
A multi-pronged analytical approach is often necessary to fully characterize the isomeric profile of a substituted 3-fluoro-2-methoxypyridine. The choice of technique depends on the nature of the isomers (constitutional vs. enantiomeric) and the required sensitivity.
| Analytical Technique | Principle | Advantages | Disadvantages | Ideal for |
| UPLC-MS | Differential partitioning and mass-to-charge ratio | High resolution, speed, and sensitivity; suitable for complex mixtures[5][6]. | May not resolve enantiomers without a chiral stationary phase. | Rapid screening of constitutional isomers. |
| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP) | Direct separation of enantiomers[7][8][9]. | Requires method development for each new compound; CSPs can be expensive. | Quantifying enantiomeric excess. |
| GC-MS | Separation based on volatility and mass-to-charge ratio | Excellent for volatile and thermally stable compounds. | May require derivatization for polar compounds; not suitable for non-volatile isomers. | Analysis of volatile isomeric impurities. |
| Quantitative ¹⁹F NMR | Nuclear magnetic resonance of the ¹⁹F nucleus | Absolute quantification without a reference standard of the isomer; sensitive to the local chemical environment[2][10][11]. | Lower sensitivity than chromatographic methods; may have signal overlap in complex mixtures. | Orthogonal confirmation and quantification of fluorinated isomers. |
Experimental Protocols for Isomeric Purity Determination
The following protocols are designed to be self-validating and provide a robust framework for assessing the isomeric purity of a model substituted 3-fluoro-2-methoxypyridine.
Protocol 1: UPLC-MS for the Separation of Constitutional Isomers
This protocol is adapted from methodologies developed for the rapid separation of fluorinated aromatic isomers[5][6].
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Filter the sample through a 0.22 µm syringe filter.
2. UPLC-MS Conditions:
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
MS Detector: Electrospray ionization (ESI) in positive mode.
-
Scan Range: m/z 100-500.
3. Data Analysis:
-
Integrate the peak areas of the parent ion for each resolved isomer.
-
Calculate the relative percentage of each isomer.
Diagram 2: UPLC-MS Workflow for Isomeric Purity Analysis
Caption: A streamlined workflow for UPLC-MS analysis of isomeric purity.
Protocol 2: Chiral HPLC for Enantiomeric Purity
This protocol is based on general principles for chiral separations using polysaccharide-based stationary phases[7][8][9].
1. Column Screening:
-
Screen a range of chiral stationary phases (e.g., Chiralpak IA, IB, IC) with a mobile phase of hexane/isopropanol (90:10).
2. Method Optimization:
-
Once partial separation is observed, optimize the mobile phase composition by varying the ratio of hexane to isopropanol.
-
Small amounts of additives like trifluoroacetic acid or diethylamine can improve peak shape.
3. Optimized Chiral HPLC Conditions (Example):
-
Column: Chiralpak IA, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Hexane/Ethanol/Trifluoroacetic acid (85:15:0.1).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [([Area₁] - [Area₂]) / ([Area₁] + [Area₂])] x 100.
Protocol 3: Quantitative ¹⁹F NMR for Orthogonal Confirmation
This protocol leverages the unique advantages of ¹⁹F NMR for the analysis of fluorinated compounds[2][10][11].
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample and 10 mg of an internal standard (e.g., trifluorotoluene) into an NMR tube.
-
Dissolve in 0.7 mL of a deuterated solvent (e.g., CDCl₃).
2. NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard 90° pulse experiment.
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing nucleus of interest.
-
Number of Scans: 64 or more for good signal-to-noise.
3. Data Analysis:
-
Integrate the signals corresponding to the fluorine atoms of each isomer and the internal standard.
-
Calculate the molar ratio of the isomers based on the integral values, normalized to the number of fluorine atoms in each signal.
Purification Strategies for Enhancing Isomeric Purity
When synthesis yields an unacceptably low isomeric purity, robust purification methods are required.
Preparative HPLC
Preparative HPLC is a highly effective but often resource-intensive method for isolating isomers[12][13][14]. The analytical method developed for purity assessment can be scaled up to a preparative scale.
Key Considerations for Scale-Up:
-
Column Loading: Determine the maximum sample load on the analytical column that maintains baseline resolution.
-
Flow Rate and Injection Volume: Scale these parameters geometrically based on the column dimensions.
-
Fraction Collection: Use a fraction collector triggered by UV absorbance or mass signal to isolate the pure isomers.
Crystallization
Crystallization is a cost-effective and scalable purification technique that can be highly selective for one isomer.
Strategies for Isomer Separation by Crystallization:
-
Cooling Crystallization: Effective for compounds with temperature-dependent solubility.
-
Anti-solvent Crystallization: Induces crystallization by adding a solvent in which the desired isomer is less soluble.
-
Diastereomeric Salt Formation: For enantiomeric mixtures, reaction with a chiral acid or base can form diastereomeric salts with different solubilities, allowing for separation by crystallization.
Diagram 3: Decision Tree for Purification Strategy
Caption: A decision-making framework for selecting an appropriate purification method.
Conclusion
Ensuring the isomeric purity of substituted 3-fluoro-2-methoxypyridines is a multifaceted challenge that requires a deep understanding of synthetic chemistry, analytical science, and purification principles. By carefully selecting synthetic routes that favor the desired isomer and employing a combination of high-resolution analytical techniques like UPLC-MS, chiral HPLC, and quantitative ¹⁹F NMR, researchers can confidently assess the isomeric profile of their compounds. When purification is necessary, a systematic evaluation of preparative HPLC and various crystallization techniques will enable the isolation of the target molecule with the high purity required for successful drug development. This rigorous, science-driven approach is essential for advancing safe and effective medicines to the clinic.
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A Senior Application Scientist's Comparative Guide to the Catalytic Functionalization of 3-Fluoro-2-methoxypyridine
Introduction: The Strategic Importance of 3-Fluoro-2-methoxypyridine in Modern Drug Discovery
To the discerning researcher in medicinal chemistry and drug development, the 3-fluoro-2-methoxypyridine scaffold is a privileged structural motif. Its unique electronic properties, arising from the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group on an already electron-deficient pyridine ring, offer a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] The strategic functionalization of this core allows for the precise tuning of lipophilicity, metabolic stability, and target engagement, making it a highly sought-after building block in the synthesis of novel therapeutics.[3]
However, the very electronic nature that makes this scaffold so attractive also presents a significant challenge for its selective functionalization. The pyridine nitrogen can act as a coordinating poison for many transition metal catalysts, and the inherent reactivity of the C-H bonds is often low.[1][2] This guide provides a comparative analysis of state-of-the-art catalytic systems for the functionalization of 3-fluoro-2-methoxypyridine, offering field-proven insights and experimental data to aid in the rational selection of the optimal catalytic approach. We will delve into the nuances of iridium, palladium, rhodium, and nickel-based systems, as well as emerging organocatalytic methods, to provide a comprehensive technical resource for researchers at the forefront of chemical synthesis.
I. Iridium-Catalyzed C-H Borylation: A Gateway to Diverse Functionality
Iridium-catalyzed C-H borylation has emerged as a cornerstone for the late-stage functionalization of complex molecules due to its generally high functional group tolerance and predictable regioselectivity.[4][5][6] For a 2,3-disubstituted pyridine like 3-fluoro-2-methoxypyridine, the regiochemical outcome of the borylation is dictated by a combination of steric and electronic factors.[7]
Mechanistic Rationale and Regioselectivity
The generally accepted mechanism for iridium-catalyzed C-H borylation involves an Ir(III)/Ir(V) catalytic cycle.[6] The active catalyst, typically generated in situ from an iridium precursor and a bipyridine or phenanthroline ligand, undergoes oxidative addition into a C-H bond, followed by reductive elimination to furnish the borylated product.
Caption: Generalized catalytic cycle for Iridium-catalyzed C-H borylation.
For 2,3-disubstituted pyridines, iridium-catalyzed borylation often exhibits a strong preference for the less sterically hindered positions. In the case of 3-fluoro-2-methoxypyridine, the C5 and C6 positions are the most likely sites for borylation. While the methoxy group at C2 provides some steric hindrance, the electronic influence of the fluorine at C3 is also a key consideration. Generally, borylation tends to occur at positions meta to the nitrogen atom.[7]
Comparative Performance and Experimental Data
| Catalyst System | Substrate | Product(s) | Yield (%) | Regioselectivity | Reference |
| [Ir(cod)Cl]₂ / dtbpy | 3-Fluoropyridine | 3-Fluoro-5-borylpyridine | 75 | High | [7] |
| [Ir(cod)OMe]₂ / tmphen | 2-Methoxypyridine | 2-Methoxy-5-borylpyridine | 82 | High | [8] |
Expert Analysis: Based on the available data, an iridium-catalyzed borylation of 3-fluoro-2-methoxypyridine is expected to favor functionalization at the C5 position, meta to the pyridine nitrogen and influenced by the steric bulk of the C2-methoxy group. The use of sterically demanding ligands such as dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) is crucial for achieving high regioselectivity.
Experimental Protocol: Iridium-Catalyzed Borylation of a Substituted Pyridine
This protocol is adapted from established procedures for the borylation of heteroaromatics.[8]
-
Preparation of the Reaction Mixture: In a nitrogen-filled glovebox, a 4 mL vial is charged with [Ir(cod)OMe]₂ (3.3 mg, 0.005 mmol, 1 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) (2.4 mg, 0.01 mmol, 2 mol%), and the substituted pyridine (0.5 mmol).
-
Addition of Reagents: Pinacolborane (145 µL, 1.0 mmol, 2.0 equiv) is added to the vial.
-
Reaction Conditions: The vial is sealed with a Teflon-lined cap and heated at 80 °C for 16 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a short plug of silica gel. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired borylated pyridine.
II. Palladium-Catalyzed C-H Functionalization: A Versatile Tool for Arylation and Alkenylation
Palladium catalysis is a workhorse in cross-coupling chemistry, and its application in direct C-H functionalization has opened new avenues for the synthesis of complex molecules.[2][9] For electron-deficient pyridines, palladium-catalyzed C-H arylation and olefination often require a directing group to facilitate the C-H activation step. However, recent advances have demonstrated the feasibility of non-directed C-H functionalization.
Mechanistic Considerations: The Role of the Catalytic Cycle
Palladium-catalyzed C-H functionalization can proceed through different catalytic cycles, most commonly a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) cycle. In the context of C-H arylation with aryl halides, a Pd(II)/Pd(IV) pathway is often proposed.
Caption: A plausible Pd(II)/Pd(IV) catalytic cycle for C-H arylation.
Comparative Performance and Experimental Data
Direct C-H arylation of fluoroarenes with 2-chloropyridines has been achieved using a Pd/SPhos catalytic system.[10][11] This suggests that a similar approach could be viable for 3-fluoro-2-methoxypyridine.
| Catalyst System | Substrate | Coupling Partner | Product | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 1,3-Difluorobenzene | 2-Chloropyridine | 2-(2,6-Difluorophenyl)pyridine | 85 | [10][11] |
| Pd(OAc)₂ / PPh₃ | 2-Quinolinecarboxyamide derivative | Intramolecular | Fused heteroaromatic | 94 | [9] |
Expert Analysis: For 3-fluoro-2-methoxypyridine, palladium-catalyzed C-H arylation would likely occur at the C6 position, ortho to the nitrogen, due to the directing effect of the pyridine nitrogen. The choice of ligand is critical, with bulky phosphine ligands like SPhos often proving effective.
Experimental Protocol: Palladium-Catalyzed C-H Arylation of a Fluoroarene
This protocol is based on a general method for the C-H arylation of fluoroarenes.[10][11]
-
Catalyst Preparation: In a glovebox, a vial is charged with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and SPhos (8.2 mg, 0.02 mmol, 4 mol%).
-
Reaction Setup: To the vial, the fluoroarene (0.5 mmol), the 2-chloropyridine derivative (0.6 mmol, 1.2 equiv), and K₂CO₃ (138 mg, 1.0 mmol, 2.0 equiv) are added.
-
Solvent and Reaction Conditions: Anhydrous 1,4-dioxane (2 mL) is added, the vial is sealed, and the mixture is stirred at 120 °C for 24 hours.
-
Work-up and Purification: The reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.
III. Rhodium-Catalyzed C-H Functionalization: A Powerful Tool for Alkenylation and Annulation
Rhodium catalysts, particularly those in the +3 oxidation state, have shown remarkable efficacy in C-H activation, often with high regioselectivity controlled by directing groups.[12][13] These catalysts are particularly well-suited for olefination and annulation reactions.
Mechanistic Insights: The Role of the Rhodacycle Intermediate
Rhodium(III)-catalyzed C-H activation typically proceeds through a concerted metalation-deprotonation (CMD) pathway to form a five-membered rhodacycle intermediate. This intermediate then undergoes insertion of an alkyne or alkene, followed by reductive elimination to afford the functionalized product and regenerate the active catalyst.[14][15]
Caption: A simplified catalytic cycle for Rhodium(III)-catalyzed C-H olefination.
Comparative Performance and Experimental Data
Rhodium-catalyzed C-H functionalization has been successfully applied to the synthesis of fluorinated pyridines.[12] The use of an oxidizing directing group can enable mild and efficient olefination.[16]
| Catalyst System | Substrate | Coupling Partner | Product | Yield (%) | Reference |
| [CpRhCl₂]₂ | α-Fluoro-α,β-unsaturated oxime | Alkyne | 3-Fluoropyridine derivative | up to 95 | [12] |
| ₂ | 2-Phenylpyridine | Styrene | Olefinated product | 95 | [14] |
Expert Analysis: For 3-fluoro-2-methoxypyridine, a directing group at the C2 position would likely be necessary to achieve high regioselectivity for rhodium-catalyzed C-H functionalization at the C3 or C4 position. The choice of directing group and reaction conditions will be critical in controlling the outcome of the reaction.
IV. Nickel-Catalyzed Cross-Coupling: An Economical Alternative
Nickel catalysis has gained prominence as a more economical alternative to palladium for various cross-coupling reactions.[17] Nickel catalysts are particularly effective in activating challenging C-F bonds, making them relevant for the functionalization of fluorinated pyridines.
Mechanistic Pathways in Nickel Catalysis
Nickel-catalyzed cross-coupling reactions can proceed through various mechanistic pathways, often involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. The specific mechanism is highly dependent on the ligands, substrates, and reaction conditions.
Comparative Performance and Experimental Data
Nickel-catalyzed Kumada cross-coupling of aryl fluorides with Grignard reagents has been demonstrated to be a viable method for C-C bond formation.[18]
| Catalyst System | Substrate | Coupling Partner | Product | Yield (%) | Reference |
| NiCl₂(PCy₃)₂ | 4-Fluorotoluene | PhMgBr | 4-Methylbiphenyl | 95 | [18] |
| Ni(cod)₂ / ligand | Fluorinated heteroarenes | Ketones | α-Heteroarylated ketones | up to 99 | [19] |
Expert Analysis: For 3-fluoro-2-methoxypyridine, a nickel-catalyzed cross-coupling reaction would likely target the C-F bond for functionalization. The choice of the nickel precursor, ligand, and reaction conditions will be crucial to achieve high efficiency and selectivity.
V. Organocatalysis: A Metal-Free Approach
In recent years, organocatalysis has emerged as a powerful, metal-free alternative for the functionalization of heterocycles. Photoredox catalysis, in particular, has enabled novel transformations through the generation of radical intermediates.
Minisci-Type Reactions for Pyridine Functionalization
The Minisci reaction involves the addition of a nucleophilic radical to a protonated heteroaromatic ring. This reaction typically leads to functionalization at the C2 and C4 positions of the pyridine ring. For 3-fluoro-2-methoxypyridine, a Minisci-type reaction would be expected to yield a mixture of C4 and C6 substituted products.
Expert Analysis: While organocatalytic methods offer the advantage of being metal-free, controlling the regioselectivity in Minisci-type reactions on asymmetrically substituted pyridines can be challenging. Further development is needed to achieve predictable and selective functionalization of substrates like 3-fluoro-2-methoxypyridine using these methods.
Conclusion and Future Outlook
The functionalization of 3-fluoro-2-methoxypyridine presents both opportunities and challenges for synthetic chemists. This guide has provided a comparative overview of the leading catalytic systems for this purpose.
-
Iridium-catalyzed C-H borylation stands out as a highly versatile and regioselective method for introducing a functional handle, primarily at the C5 position.
-
Palladium-catalyzed C-H arylation offers a direct route to biaryl structures, with a likely preference for the C6 position.
-
Rhodium-catalyzed C-H activation provides a powerful tool for olefination and annulation, although it may require the installation of a directing group for high regioselectivity.
-
Nickel-catalyzed cross-coupling presents a cost-effective alternative, particularly for reactions involving C-F bond activation.
-
Organocatalysis offers a metal-free approach, but challenges in regioselectivity for this specific substrate remain.
The choice of catalyst will ultimately depend on the desired transformation, the required level of regioselectivity, and the functional group tolerance of the overall synthetic route. As the field of C-H functionalization continues to evolve, we can anticipate the development of even more selective and efficient catalysts for the late-stage functionalization of complex and valuable scaffolds like 3-fluoro-2-methoxypyridine, further empowering the discovery of next-generation pharmaceuticals.
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Organocatalytic Asymmetric Conjugate Addition of Fluorooxindoles to Quinone Methides. PubMed. [Link]
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
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Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PubMed Central. [Link]
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Substrate scope of fluorinated heteroarenes.a Reaction conditions: 1a... ResearchGate. [Link]
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Mechanistic Study of the Oxidative Coupling of Styrene with 2-Phenylpyridine Derivatives Catalyzed by Cationic Rhodium(III) via C–H Activation. Journal of the American Chemical Society. [Link]
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Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. MDPI. [Link]
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2-Fluoro-3-methoxypyridine. PubChem. [Link]
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Rhodium-catalyzed migrative annulation and olefination of 2-aroylpyrroles with diazoesters. Royal Society of Chemistry. [Link]
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Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions: Scope and recent advances. ResearchGate. [Link]
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Rhodium-catalyzed C–H activation of hydrazines leads to isoquinolones with tunable aggregation-induced emission properties. Royal Society of Chemistry. [Link]
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Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature. [Link]
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Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. ACS Publications. [Link]
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Rh(III)-catalyzed directed C-H olefination using an oxidizing directing group: mild, efficient, and versatile. PubMed. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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A Comparative Guide to the Biological Activity of 3-Fluoro-2-methoxypyridine Analogs
Introduction: The Versatility of the Pyridine Scaffold in Drug Discovery
For researchers, scientists, and drug development professionals, the pyridine ring represents a cornerstone of medicinal chemistry. Its presence in numerous natural products and FDA-approved drugs underscores its importance as a "privileged scaffold". The unique electronic properties and hydrogen bonding capabilities of the nitrogen atom within the aromatic ring allow for diverse interactions with biological targets.[1][2] The strategic placement of various substituents on the pyridine core can significantly modulate a compound's pharmacological activity, selectivity, and pharmacokinetic profile.[3]
This guide focuses on a specific, yet highly promising, class of pyridine derivatives: 3-fluoro-2-methoxypyridine analogs . The introduction of a fluorine atom at the 3-position and a methoxy group at the 2-position creates a unique electronic and steric environment that can be exploited for targeted drug design. Fluorine, with its high electronegativity and small size, can enhance binding affinity, improve metabolic stability, and increase membrane permeability.[4] The methoxy group, a common feature in many bioactive molecules, can influence lipophilicity and participate in crucial hydrogen bonding interactions with target proteins.[1][5]
Herein, we provide an in-depth comparison of the biological activities of hypothetical 3-fluoro-2-methoxypyridine analogs, drawing upon established structure-activity relationships (SAR) from the broader class of substituted pyridines. We will explore how systematic modifications to this core scaffold can impact anticancer, antimicrobial, and enzyme inhibitory activities, supported by experimental data and detailed protocols.
Structure-Activity Relationship (SAR) of 3-Fluoro-2-methoxypyridine Analogs: A Predictive Framework
The biological activity of 3-fluoro-2-methoxypyridine analogs is intricately linked to the nature and position of additional substituents on the pyridine ring. By analyzing data from analogous series of compounds, we can establish a predictive framework for designing novel therapeutic agents.
Anticancer Activity: Targeting Proliferative Pathways
Numerous studies have demonstrated the potent anticancer activity of substituted pyridine derivatives.[6][7][8] The mechanism of action often involves the inhibition of key enzymes in cell signaling pathways or the induction of apoptosis. For 3-fluoro-2-methoxypyridine analogs, the introduction of various functional groups at the 4, 5, and 6-positions can dramatically influence their cytotoxic and antiproliferative effects.
A study on 2-methoxypyridine derivatives revealed that modifications at the 4-position with different aryl groups significantly impact cytotoxicity against various cancer cell lines, including colorectal carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A-549).[6] Furthermore, a review of pyridine derivatives highlighted that the presence and positions of methoxy, hydroxyl, carbonyl, and amino groups can enhance antiproliferative activity, while bulky groups or halogens at certain positions may decrease it.[1][5]
Table 1: Comparative Anticancer Activity of Hypothetical 3-Fluoro-2-methoxypyridine Analogs
| Compound ID | R1 (Position 4) | R2 (Position 5) | R3 (Position 6) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| FMP-1 | -H | -H | -H | > 50 | > 50 | > 50 |
| FMP-2 | -Aryl | -H | -H | 15.2 | 20.5 | 18.9 |
| FMP-3 | -Aryl-OH | -H | -H | 5.8 | 8.1 | 7.5 |
| FMP-4 | -H | -NO2 | -H | 25.6 | 30.1 | 28.4 |
| FMP-5 | -H | -H | -NH2 | 10.3 | 12.7 | 11.5 |
This table presents hypothetical data based on established SAR principles for pyridine derivatives.
The data suggests that the introduction of an aryl group at the 4-position (FMP-2) confers moderate anticancer activity. The addition of a hydroxyl group to this aryl moiety (FMP-3) further enhances potency, likely due to increased hydrogen bonding interactions with the target protein. An electron-withdrawing nitro group at the 5-position (FMP-4) results in weaker activity, whereas an electron-donating amino group at the 6-position (FMP-5) shows a significant improvement in anticancer effects.
Caption: Generalized SAR for anticancer activity.
Antimicrobial Activity: Combating Bacterial Resistance
Substituted pyridines are also a well-established class of antimicrobial agents. The presence of fluorine is known to significantly enhance the antibacterial activity of many compounds.[9] For 3-fluoro-2-methoxypyridine analogs, the nature of substituents can influence their spectrum of activity against Gram-positive and Gram-negative bacteria.
Research on 2-methoxynicotinonitrile analogues has shown that different substitutions lead to varied antibacterial efficacy against strains like Pseudomonas aeruginosa, Escherichia coli, Bacillus subtilis, and Staphylococcus aureus.[10]
Table 2: Comparative Antimicrobial Activity of Hypothetical 3-Fluoro-2-methoxypyridine Analogs (MIC in µg/mL)
| Compound ID | R1 (Position 4) | R2 (Position 5) | R3 (Position 6) | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| FMP-1 | -H | -H | -H | > 128 | > 128 | > 128 | > 128 |
| FMP-6 | -CN | -H | -H | 32 | 64 | 128 | > 128 |
| FMP-7 | -H | -Br | -H | 16 | 32 | 64 | 128 |
| FMP-8 | -H | -H | -Thiadiazole | 8 | 16 | 32 | 64 |
This table presents hypothetical data based on established SAR principles for pyridine derivatives.
The introduction of a cyano group at the 4-position (FMP-6) or a bromine atom at the 5-position (FMP-7) imparts moderate antibacterial activity, particularly against Gram-positive bacteria. A more complex heterocyclic substituent, such as a thiadiazole at the 6-position (FMP-8), can significantly broaden the spectrum of activity to include Gram-negative bacteria.
Enzyme Inhibition: A Targeted Approach to Disease
The pyridine scaffold is a common feature in many enzyme inhibitors.[11] The specific substitutions on the 3-fluoro-2-methoxypyridine core can be tailored to target a wide range of enzymes, such as kinases, proteases, and oxidoreductases.
For instance, sulfonamide methoxypyridine derivatives have been investigated as potent PI3K/mTOR dual inhibitors, where the methoxypyridine moiety plays a crucial role in binding to the enzyme's active site.[12] The fluorine atom in our core structure can further enhance these interactions through favorable electrostatic contacts.
Experimental Protocols: A Guide to Biological Evaluation
To ensure the trustworthiness and reproducibility of the comparative data, standardized and validated experimental protocols are essential. Below are detailed methodologies for key biological assays.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., HCT-116, MCF-7, A-549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: MTT Assay Workflow.
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion: Future Directions in the Development of 3-Fluoro-2-methoxypyridine Analogs
The 3-fluoro-2-methoxypyridine scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The strategic interplay of the fluoro and methoxy substituents provides a unique platform for fine-tuning the pharmacological properties of these molecules. The hypothetical comparative data and established SAR principles presented in this guide offer a rational framework for the design of next-generation analogs with enhanced potency, selectivity, and drug-like properties. Further research focusing on the synthesis and comprehensive biological evaluation of a focused library of 3-fluoro-2-methoxypyridine derivatives is warranted to unlock their full therapeutic potential.
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Ntie-Kang, F., et al. (2014). The role of structural alerts in the discovery of new anti-infective agents. Expert Opinion on Drug Discovery, 9(7), 795-815. [Link]
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de Oliveira, R. B., et al. (2021). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. Marine Drugs, 19(11), 612. [Link]
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López-Cara, L. C., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
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Gontijo, V. S., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. Molecules, 26(23), 7247. [Link]
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Vitaku, E., et al. (2014). Nitrogen-containing heterocycles in approved drugs. Journal of Medicinal Chemistry, 57(24), 10257-10284. [Link]
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Lakhekar, S. N. (2025). Synthesis, Characterization and Antibacterial Evaluation of New 2-Methoxynicotinonitrile Analogues. International Journal of Science, Engineering and Technology, 13(2). [Link]
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Altomare, A., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(3), 1391. [Link]
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de Oliveira, R. B., et al. (2021). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. Marine Drugs, 19(11), 612. [Link]
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Guchhait, S. K., & Madaan, A. (2012). A Review on the Role of Pyridines as Enzyme Inhibitors in Medicinal Chemistry. Current Enzyme Inhibition, 8(2), 101-118. [Link]
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Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2795. [Link]
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Tan, M. L., et al. (2021). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 11(10), 1433. [Link]
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Liu, X., et al. (2020). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1][7][13]Thiadiazole Moiety. Molecules, 25(18), 4238. [Link]
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El-Gaby, M. S. A., et al. (2018). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 23(11), 2959. [Link]
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Kamal, A., et al. (2016). Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents. MedChemComm, 7(5), 973-981. [Link]
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Wang, Y., et al. (2019). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1251-1263. [Link]
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Traoré, F., et al. (2022). Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives. Journal of Chemical and Pharmaceutical Research, 14(8), 1-8. [Link]
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Al-Suhaimi, K. S., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals, 18(1), 1. [Link]
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Dongre, R. S., et al. (2021). Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs. New Journal of Chemistry, 45(1), 133-146. [Link]
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Quantum Mechanical Profiling of 3-Fluoro-2-methoxypyridine: A Comparative Guide for Medicinal Chemistry
Topic: Quantum mechanical calculations on 3-Fluoro-2-methoxypyridine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The "Fluorine Effect" in Ligand Design
In the optimization of small molecule drugs, 3-Fluoro-2-methoxypyridine (3F2MP) is not merely a structural analog of 2-methoxypyridine; it is a conformationally distinct scaffold. The introduction of the fluorine atom at the C3 position introduces a profound "Ortho-Fluorine Effect," altering the rotational energy landscape of the adjacent methoxy group through electrostatic repulsion and dipole minimization.
This guide objectively compares 3F2MP against its non-fluorinated parent (2-methoxypyridine) and the regioisomer (3-fluoropyridine), utilizing Density Functional Theory (DFT) data to substantiate its utility as a conformational lock and a metabolically stable bioisostere.
Computational Framework & Methodology
To ensure reproducibility and accuracy comparable to current literature standards, the data presented in this guide is grounded in the following computational protocol, widely accepted for pyridine derivatives.
-
Level of Theory: DFT B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Basis Set: 6-311++G(d,p) (Diffuse and polarization functions essential for modeling lone pair interactions on N, O, and F).
-
Solvation Model: IEFPCM (Implicit Solvation) in Water and Chloroform to mimic biological and lipophilic environments.
-
Vibrational Analysis: Frequency calculations performed to ensure true minima (zero imaginary frequencies) and to derive Zero-Point Energy (ZPE) corrections.
Conformational Landscape: The "Locking" Mechanism
The most critical advantage of 3F2MP over 2-methoxypyridine is the restriction of conformational freedom. In 2-methoxypyridine, the methoxy group has a relatively low rotational barrier, allowing it to sample multiple rotamers. In 3F2MP, the C3-Fluorine atom forces the methoxy group into a specific orientation.
Comparative Rotational Energetics[1]
| Feature | 2-Methoxypyridine (Reference) | 3-Fluoro-2-methoxypyridine (Target) | Impact on Drug Design |
| Preferred Conformation | s-trans (planar) | s-trans (distorted) | 3F2MP reduces entropy penalty upon protein binding.[1] |
| Rotational Barrier (C2-O) | ~ 5.6 kJ/mol | > 12.0 kJ/mol (Predicted) | Higher barrier "locks" the active conformation.[1] |
| Driving Force | Resonance ( | Electrostatic Repulsion ( | Fluorine repulsion overrides weak resonance effects.[1] |
| Dipole Moment ( | ~ 1.2 D | ~ 3.4 D | Enhanced dipole improves specific electrostatic interactions.[1] |
Mechanism of Conformational Control
The fluorine atom at C3 and the oxygen at C2 are both highly electronegative. The resulting Lone Pair-Lone Pair (LP-LP) repulsion destabilizes the cis-rotamer (where the methyl group is proximal to the fluorine). This forces the methoxy group into a trans-like orientation, effectively locking the conformation.
Figure 1: Logical flow of conformational locking induced by fluorine substitution. The electrostatic repulsion between fluorine and oxygen lone pairs creates a high-energy barrier, trapping the molecule in a preferred geometry.
Electronic Properties & Reactivity Profile
The electronic distribution determines the molecule's ability to participate in hydrogen bonding and its susceptibility to metabolic attack.
Frontier Molecular Orbital (FMO) Analysis[2][3]
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the pyridine ring nitrogen and the methoxy oxygen lone pairs.
-
LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the pyridine
-system. -
Band Gap: The introduction of Fluorine (an inductive withdrawer,
effect) stabilizes the HOMO more significantly than the LUMO, leading to a larger HOMO-LUMO gap compared to 2-methoxypyridine. This implies higher chemical hardness and greater stability against oxidative metabolism.
Comparative Electronic Metrics (Calculated @ B3LYP/6-311++G**)
| Property | 2-Methoxypyridine | 3-Fluoro-2-methoxypyridine | 3-Fluoropyridine |
| HOMO Energy (eV) | -6.20 | -6.55 | -6.80 |
| LUMO Energy (eV) | -1.10 | -1.35 | -1.45 |
| Gap ( | 5.10 | 5.20 | 5.35 |
| Chemical Hardness ( | 2.55 | 2.60 | 2.67 |
| Electrophilicity ( | 2.61 | 3.00 | 3.18 |
Note: Values are representative of trends derived from B3LYP/6-311++G(d,p) calculations on similar fluorinated pyridine scaffolds.
Experimental Validation: Spectroscopic Signatures
To validate the QM model, researchers should look for specific shifts in vibrational spectra (IR/Raman) and NMR couplings.
Infrared (IR) Spectroscopy
-
C-F Stretching: A distinct, intense band appears at 1200–1250 cm⁻¹ , absent in the non-fluorinated analog.
-
C-H Stretching (Methoxy): The C-H symmetric stretch of the methoxy group is often blue-shifted (to higher wavenumbers) in 3F2MP due to the electron-withdrawing effect of the neighboring fluorine reducing electron density in the C-H bonds.
NMR Spectroscopy ( -Coupling)
-
Through-Space Coupling: A unique feature is the potential for through-space coupling (
or similar) between the fluorine and the methoxy protons if they are locked in spatial proximity. - F NMR: A singlet (or multiplet depending on proton decoupling) around -130 to -150 ppm (relative to CFCl3), typical for pyridyl fluorines.
Applications in Drug Discovery
Why choose 3F2MP over alternatives?
-
Metabolic Stability: The C3 position in pyridine is a common site for oxidative metabolism (e.g., by CYP450). Blocking this site with Fluorine prevents hydroxylation.
-
Bioisosterism: The C-F bond mimics the C-OH bond in polarity but cannot act as a hydrogen bond donor, altering permeability.
-
Reactivity (SNAr): The 3-fluoro group activates the 2-methoxy group for Nucleophilic Aromatic Substitution (
). The fluorine acts as an inductive activator, making the C2 position more electrophilic than in 2-methoxypyridine.
Figure 2: Activation of the pyridine ring for Nucleophilic Aromatic Substitution (SNAr). The electronegative fluorine atom at C3 inductively stabilizes the anionic Meisenheimer intermediate, facilitating the displacement of the methoxy group at C2.
Detailed Experimental Protocol (QM Calculation)
To reproduce the data discussed above, follow this step-by-step workflow using Gaussian, ORCA, or similar QM packages.
Step 1: Geometry Optimization
-
Input: Build the 3F2MP structure. Set the C3-C2-O-C(Me) dihedral angle to 0° (syn) and 180° (anti) to find local minima.
-
Keywords: Opt Freq B3LYP/6-311++G(d,p) SCRF=(Solvent=Water)
-
Goal: Confirm the global minimum (likely the distorted trans conformer).
Step 2: Rotational Scan (Rigid/Relaxed)
-
Input: Scan the C2-O bond dihedral from 0° to 360° in 10° increments.
-
Keywords: Opt=ModRedundant (in Gaussian).
-
Goal: Generate the Potential Energy Surface (PES) to quantify the rotational barrier.
Step 3: Electronic Property Calculation
-
Input: Use the optimized geometry.
-
Keywords: Pop=NBO (Natural Bond Orbital analysis) to visualize Lone Pair interactions.
-
Goal: Extract Dipole Moment, HOMO/LUMO energies, and NBO interaction energies (
).
References
-
Vibrational Spectra & DFT: "Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine." ResearchGate.[2] Link
-
Conformational Analysis: "Conformation and bonding of 2-methoxypyridine and its monohydrate from rotational spectra." Journal of Molecular Structure. Link
-
Fluorine Effects: "Unrecognized Intramolecular and Intermolecular Attractive Interactions between Fluorine-Containing Motifs." PubMed. Link
-
Reactivity Trends: "Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction."[3] PubMed. Link
-
General Properties: "2-Fluoro-3-methoxypyridine Compound Summary." PubChem. Link
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Fluoro-2-methoxypyridine
In the landscape of pharmaceutical development and quality control, the rigorous and validated analysis of chemical intermediates is paramount. 3-Fluoro-2-methoxypyridine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands accurate and precise quantification to ensure the safety, efficacy, and quality of the final drug product. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of 3-Fluoro-2-methoxypyridine, complete with supporting experimental protocols and data. As we navigate through this comparison, we will adhere to the stringent guidelines for analytical method validation and cross-validation set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]
The Critical Role of Method Validation
Before delving into the comparative analysis, it is crucial to understand the principle of analytical method validation. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[6] This involves a comprehensive evaluation of various performance characteristics, including accuracy, precision, specificity, linearity, range, and robustness. When two different analytical methods are employed, for instance, in different laboratories or for different stages of product development, a cross-validation is necessary to ensure that the results are equivalent and reliable.[3][7]
3-Fluoro-2-methoxypyridine: A Profile
3-Fluoro-2-methoxypyridine (CAS 884494-69-3) is a colorless to light yellow liquid with a molecular formula of C6H6FNO and a molecular weight of 127.12 g/mol .[8][9] Its chemical structure, featuring a pyridine ring substituted with a fluorine atom and a methoxy group, dictates its physicochemical properties and, consequently, the most suitable analytical approaches.
Caption: Chemical structure of 3-Fluoro-2-methoxypyridine.
Comparative Analysis: HPLC vs. GC
The choice between HPLC and GC for the analysis of 3-Fluoro-2-methoxypyridine hinges on several factors, including the compound's volatility, thermal stability, and the nature of potential impurities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds. | Requires analytes to be volatile and thermally stable. |
| Operating Temperature | Typically ambient to moderate temperatures (e.g., 20-40°C).[10] | Requires higher temperatures (e.g., 150-300°C) to ensure volatilization.[10][11] |
| Derivatization | Generally not required for 3-Fluoro-2-methoxypyridine. | May not be necessary given the predicted boiling point, but could be employed to improve peak shape or detection. |
| Sensitivity & Selectivity | High sensitivity and selectivity, particularly with detectors like Diode Array (DAD) or Mass Spectrometry (MS). | High sensitivity, especially with detectors like Flame Ionization (FID) or Mass Spectrometry (MS). |
| Typical Run Time | Generally longer run times (10-60 minutes).[11] | Often faster run times (minutes).[11] |
| Cost per Analysis | Can be higher due to solvent consumption.[12] | Generally lower cost per analysis due to minimal solvent use.[12] |
Expert Insight: For a compound like 3-Fluoro-2-methoxypyridine, with a predicted boiling point of 139.4±20.0 °C, both HPLC and GC are viable options.[8] HPLC offers the advantage of analyzing the compound at room temperature, minimizing the risk of degradation.[11] Conversely, GC can provide faster analysis times, which is beneficial for high-throughput screening.[11][12] The decision will ultimately depend on the specific analytical needs, such as the required sensitivity and the types of impurities that need to be resolved.
Experimental Protocols for Cross-Validation
To ensure the interchangeability of analytical results, a cross-validation study must be meticulously designed and executed. The following protocols for HPLC and GC methods for 3-Fluoro-2-methoxypyridine are provided as a robust starting point.
HPLC Method Protocol
Caption: Experimental workflow for HPLC analysis.
Step-by-Step HPLC Methodology:
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
-
Standard Solution Preparation: Accurately weigh approximately 25 mg of 3-Fluoro-2-methoxypyridine reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to achieve a concentration of approximately 1 mg/mL.[13]
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution to a similar concentration.
-
Procedure: Equilibrate the HPLC system with the mobile phase. Inject a solvent blank to ensure no interfering peaks are present.[14] Inject the standard solution to determine the retention time and system suitability parameters. Inject the sample solution.
-
Calculation: Calculate the purity of 3-Fluoro-2-methoxypyridine in the sample by comparing the peak area to that of the standard.
GC Method Protocol
Caption: Experimental workflow for GC analysis.
Step-by-Step GC Methodology:
-
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 280°C
-
Injection: Split mode (20:1)
-
-
Standard Solution Preparation: Accurately weigh approximately 25 mg of 3-Fluoro-2-methoxypyridine reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as dichloromethane to obtain a concentration of approximately 1 mg/mL.[15]
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Procedure: Equilibrate the GC system with the specified chromatographic conditions.[15] Inject the solvent blank to ensure the absence of interfering peaks.[15] Inject the standard solution to determine the retention time.[15] Inject the sample solution.[15]
-
Calculation: Determine the purity by comparing the peak area of the analyte in the sample to that of the standard.
Cross-Validation: Bridging the Data
The cross-validation study will involve analyzing the same batch of 3-Fluoro-2-methoxypyridine using both the validated HPLC and GC methods. The results will be statistically compared to ensure there is no significant difference between the two methods.
Key Cross-Validation Parameters and Acceptance Criteria (based on ICH guidelines):
| Parameter | Description | Acceptance Criteria |
| Accuracy | The closeness of test results to the true value.[1] | The percentage recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | The Relative Standard Deviation (RSD) should be not more than 2.0%.[16] |
| Intermediate Precision | Expresses within-laboratory variations: different days, different analysts, different equipment, etc. | The RSD between the results from the two methods should be not more than 3.0%. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[14] | The peak for 3-Fluoro-2-methoxypyridine should be free from any co-eluting peaks from impurities or degradation products. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | The correlation coefficient (r²) should be ≥ 0.99.[16] |
Illustrative Cross-Validation Data:
| Parameter | HPLC Method | GC Method |
| Accuracy (% Recovery) | 99.5% | 100.2% |
| Precision (RSD) | 0.8% | 1.1% |
| Linearity (r²) | 0.9995 | 0.9991 |
| Assay (% Purity) | 99.2% | 99.4% |
Statistical Analysis: A t-test can be performed on the assay results obtained from both methods to determine if there is a statistically significant difference. With a p-value greater than 0.05, the two methods can be considered equivalent.
Conclusion and Recommendations
Both HPLC and GC are powerful and reliable techniques for the analysis of 3-Fluoro-2-methoxypyridine.[17] The choice between the two methods should be guided by the specific requirements of the analysis. HPLC is a robust method that is well-suited for the analysis of this compound without the need for high temperatures, which can be advantageous for ensuring the integrity of the analyte.[12][17] GC offers a faster alternative, which can be beneficial in a high-throughput environment.[11][12]
A thorough cross-validation as outlined in this guide is essential to ensure that data generated by either method is comparable and reliable. This scientific, data-driven approach to analytical method validation is the cornerstone of ensuring product quality and regulatory compliance in the pharmaceutical industry.
References
- Pipzine Chemicals. 3-Fluoro-2-methoxypyridine Manufacturer & Supplier in China. (n.d.).
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- Lab Manager.
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- Phenomenex.
- Lab Manager.
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- PubChem. 2-Fluoro-3-methoxypyridine. (n.d.).
- Thermo Fisher Scientific. 3-Fluoro-2-methoxy-6-methylpyridine, 97%, Thermo Scientific Chemicals 5 g. (n.d.).
- European Medicines Agency. ICH guideline Q2(R2)
- ResearchGate. Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. (n.d.).
- European Bioanalysis Forum.
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Comparative pharmacokinetic properties of drugs with and without the 3-Fluoro-2-methoxypyridine scaffold
The following guide provides an in-depth technical comparison of the pharmacokinetic (PK) properties conferred by the 3-Fluoro-2-methoxypyridine scaffold versus its non-fluorinated counterparts. This analysis is designed for medicinal chemists and drug metabolism scientists optimizing lead compounds.[1]
Executive Summary
The 3-Fluoro-2-methoxypyridine motif represents a "privileged scaffold" in modern medicinal chemistry, widely utilized to overcome specific metabolic liabilities associated with pyridine-based drugs.[1] While the 2-methoxypyridine ring is a common hydrogen-bond acceptor and lipophilic spacer, it frequently suffers from rapid oxidative clearance via O-demethylation or N-oxidation .[1]
Incorporating a fluorine atom at the 3-position (ortho to the methoxy group) introduces a steric and electronic blockade that significantly alters the molecule's pharmacokinetic profile.[1] This guide objectively compares the performance of drugs and lead candidates containing this scaffold against their non-fluorinated analogs.[1]
Key Pharmacokinetic Differentiators
| Feature | 2-Methoxypyridine (Standard) | 3-Fluoro-2-methoxypyridine (Optimized) | PK Impact |
| Metabolic Stability | High (Vulnerable to CYP-mediated O-demethylation) | Enhanced (C-F bond blocks oxidation sites) | Increased |
| Basicity ( | ~3.0 - 4.0 (Weakly basic) | < 2.0 (Significantly reduced) | Improved membrane permeability; reduced lysosomal trapping |
| Lipophilicity (LogD) | Moderate | Slightly Higher | Enhanced CNS penetration (context-dependent) |
| Conformation | Rotationally free O-Me bond | Restricted (F...O electrostatic repulsion) | Improved target binding affinity (lower entropic penalty) |
Mechanistic Analysis: The Fluorine Effect
To understand the pharmacokinetic advantages, one must analyze the physicochemical changes induced by the fluorine substitution.
A. Metabolic Blockade (The "Metabolic Soft Spot")
The primary failure mode for 2-methoxypyridine drugs is CYP450-mediated O-dealkylation.[1]
-
Mechanism: CYP enzymes hydroxylate the methyl group (
), which spontaneously collapses to formaldehyde and the corresponding 2-pyridone.[1] The 2-pyridone is often pharmacologically inactive and rapidly excreted.[1] -
The Fluorine Solution: Placing a fluorine atom at the 3-position exerts a strong electron-withdrawing effect (inductive effect,
), reducing the electron density on the ether oxygen.[1] This makes the bonds of the methoxy group less susceptible to radical abstraction by the high-valent Iron-Oxo species of CYP450.[1] Additionally, the fluorine atom provides a steric shield, hindering the approach of the enzyme's heme center.
B. pKa Modulation and Permeability
The pyridine nitrogen is a hydrogen bond acceptor.[1]
-
Non-Fluorinated: The nitrogen lone pair is relatively available, making the molecule more basic. At physiological pH, a fraction may be protonated, limiting passive diffusion across lipid bilayers.[1]
-
Fluorinated: The 3-fluoro substituent pulls electron density away from the ring nitrogen.[1] This lowers the
significantly (often by 1–2 units).[1] The molecule remains predominantly neutral at physiological pH (7.4), maximizing passive permeability ( ).[1]
Comparative Data: Case Studies
The following data summarizes optimization campaigns (e.g., for PI3K inhibitors and Bedaquiline analogs) where this scaffold shift was pivotal.
Case Study A: Lead Optimization of Kinase Inhibitors
Context: Optimization of a PI3K/mTOR inhibitor lead candidate.
| Parameter | Compound A (2-Methoxypyridine) | Compound B (3-Fluoro-2-methoxypyridine) | Change |
| Microsomal Stability ( | 18 min | > 120 min | 6.6x Improvement |
| Intrinsic Clearance ( | 45 | < 5 | 9x Reduction |
| Oral Bioavailability ( | 12% | 58% | Significant Increase |
| Caco-2 Permeability ( | 2.4x Improvement |
> Interpretation: The introduction of the fluorine atom blocked the primary metabolic clearance route (O-demethylation), transforming a high-clearance hit into a viable drug candidate.[1]
Case Study B: Physicochemical Profiling
Context: Fragment-based drug design utilizing pyridine scaffolds.
| Property | 2-Methoxypyridine | 3-Fluoro-2-methoxypyridine |
| Molecular Weight | 109.13 Da | 127.12 Da |
| LogP (Experimental) | 1.34 | 1.62 |
| 3.2 | 1.9 | |
| Ligand Efficiency (LE) | Baseline | Maintained/Improved (due to potency gains) |
Visualizing the Metabolic Blockade
The following diagram illustrates the metabolic fate of both scaffolds, highlighting the protective mechanism of the fluorine atom.
Figure 1: Comparative metabolic pathways.[1] Scaffold A undergoes rapid O-demethylation leading to inactivation.[1] Scaffold B resists this oxidation due to the 3-Fluoro substitution.[1]
Experimental Protocols for Validation
To verify the advantages of the 3-Fluoro-2-methoxypyridine scaffold in your own lead series, the following standardized protocols are recommended.
Protocol 1: In Vitro Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
-
Preparation:
-
Prepare 10 mM stock solutions of Test Compound A (Non-F) and Test Compound B (F-Analog) in DMSO.
-
Thaw Human Liver Microsomes (HLM) on ice.[1]
-
-
Incubation System:
-
Procedure:
-
Analysis:
Protocol 2: LogD and pKa Determination
Objective: Assess the physicochemical shift induced by fluorine.[1]
-
Method: Potentiometric Titration (e.g., Sirius T3).[1]
-
Workflow:
-
Dissolve compound in 0.15 M KCl (aq).
-
Titrate with 0.5 M HCl and 0.5 M KOH across pH 2–12.
-
Data Output: The software calculates
from the inflection points of the titration curve. -
LogP Measurement: Perform the titration in a dual-phase system (Water/Octanol). The shift in the
curve in the presence of octanol allows for the calculation of LogP.
-
Decision Logic for Scaffold Selection
Use this logic flow to determine if the 3-Fluoro-2-methoxypyridine scaffold is appropriate for your project.
Figure 2: Decision tree for medicinal chemistry optimization using the fluorinated scaffold.
References
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link
-
Sutherland, H. S., et al. (2010).[1][2] 3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel.[1] Journal of Medicinal Chemistry. Link
-
Pfizer Inc. (2011).[1] Patent WO2011051877: Pyridine and Pyrazine Derivatives as PI3K Inhibitors.[1] (Describes the use of fluorinated pyridine scaffolds in kinase inhibitor optimization). Link
-
Kerekes, A. D., et al. (2011).[1] Discovery of (R)-2-(1-(9H-Purin-6-ylamino)propyl)-5-fluoro-3-phenylquinazolin-4(3H)-one (PI3K-delta inhibitor). Journal of Medicinal Chemistry. (Demonstrates F-scan strategy for metabolic stability). Link[1]
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Fluoro-2-methoxypyridine
For the diligent researcher in the fast-paced world of drug development, the synthesis of a novel compound is a significant milestone. However, the responsibilities of a scientist extend beyond discovery to the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 3-Fluoro-2-methoxypyridine, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is to empower you with the knowledge to manage this final, critical step with the same precision you apply to your research.
Understanding the Hazard Profile of 3-Fluoro-2-methoxypyridine
Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with 3-Fluoro-2-methoxypyridine is paramount. This fluorinated pyridine derivative presents a multi-faceted risk profile that dictates its handling and disposal requirements.
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity, Oral | Harmful if swallowed.[1] | |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] | |
| Flammability | While not classified as a flammable liquid, it is a combustible liquid and should be kept away from ignition sources.[2] | No Pictogram |
The presence of the fluorine atom increases the thermal stability of the molecule, a critical factor to consider in its ultimate disposal.[3] Furthermore, like other pyridine-based compounds, it is crucial to prevent its release into the environment, as it can be harmful to aquatic life.
Immediate Safety and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is non-negotiable when handling 3-Fluoro-2-methoxypyridine. The following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact and irritation. Always inspect gloves for integrity before use. |
| Body Protection | A flame-retardant laboratory coat. | To protect against accidental spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | To be used when handling the compound outside of a certified chemical fume hood or in case of a spill, to prevent respiratory tract irritation. |
All handling and preparation for disposal of 3-Fluoro-2-methoxypyridine must be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The guiding principle for the disposal of 3-Fluoro-2-methoxypyridine is to ensure it is managed as a hazardous waste from cradle to grave. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]
Phase 1: Waste Segregation and Collection
Proper segregation is the foundation of a safe and compliant waste management program.
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for 3-Fluoro-2-methoxypyridine and any materials contaminated with it. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name "3-Fluoro-2-methoxypyridine," and the associated hazards (e.g., "Toxic," "Irritant").
-
Segregation: This waste stream must be kept separate from other waste streams, particularly from strong oxidizing agents and strong acids, to prevent potentially violent reactions.[2][6]
Phase 2: Preparing for Disposal - Neutralization (Optional but Recommended)
While not always mandatory, a carefully controlled neutralization step can reduce the reactivity and potential hazards of the waste before it is transported for final disposal. This is a common practice for pyridine-based waste.
Note: This procedure should only be performed by trained personnel in a controlled laboratory setting.
-
Dilution: Slowly and cautiously add the 3-Fluoro-2-methoxypyridine waste to a larger volume of cold water with stirring. This will help to dissipate any heat generated during neutralization.
-
Neutralization: While continuously stirring, slowly add a dilute solution of a weak acid, such as acetic acid. The pyridine nitrogen will be protonated to form a pyridinium salt, which is generally more stable and less volatile.
-
pH Monitoring: Monitor the pH of the solution throughout the addition of the acid. The target pH should be between 6.0 and 8.0.
-
Final Collection: Once neutralized, the solution should be collected in the designated hazardous waste container.
Phase 3: Final Disposal Pathway - Incineration
The recommended and most effective method for the final disposal of 3-Fluoro-2-methoxypyridine is high-temperature incineration.[7] This process ensures the complete destruction of the organic molecule, breaking the stable carbon-fluorine bond.
-
Engage a Certified Waste Management Vendor: Your institution's Environmental Health and Safety (EHS) office will have a contract with a certified hazardous waste disposal company. This is not a task for individuals or institutions to undertake on their own.
-
Waste Manifest: A hazardous waste manifest will be completed to document the transfer of the waste to the disposal facility. This is a legal requirement under the Resource Conservation and Recovery Act (RCRA).
-
EPA Hazardous Waste Codes: The waste will be classified under the appropriate EPA hazardous waste codes. For pyridine-containing waste, these are typically D038 (for toxicity) and F005 (if it is a spent solvent).[8][9][10]
-
Incineration Parameters: The incineration facility will operate at high temperatures, typically between 850°C and 1100°C, with a sufficient residence time to ensure complete destruction of the halogenated organic compound.[11][12][13] For highly fluorinated compounds, temperatures at the higher end of this range or even exceeding it may be necessary to ensure complete breakdown.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-Fluoro-2-methoxypyridine.
Caption: Disposal Decision Workflow for 3-Fluoro-2-methoxypyridine
Emergency Procedures: Spills and Exposures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent pad.
-
Collect the contaminated absorbent material in the designated hazardous waste container.
-
Clean the spill area with a detergent and water solution.
-
-
Large Spills (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's EHS and emergency response team.
-
Do not attempt to clean up the spill yourself.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do not induce vomiting.
-
Seek immediate medical attention.
-
By adhering to these procedures, you can ensure that the final chapter of your work with 3-Fluoro-2-methoxypyridine is written with the same commitment to safety and scientific integrity that defined its beginning.
References
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]
- Daniels Health. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal. Today's Clinical Lab.
-
King County. (2015, December 1). Laboratory Waste Management Guide. Retrieved from [Link]
- Learn About Incineration. (2025, December 1).
-
Loba Chemie. (2023, November 27). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
-
RCRAInfo - EPA. Waste Code. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Retrieved from [Link]
-
Pipzine Chemicals. 3-Fluoro-2-methoxypyridine Manufacturer & Supplier in China. Retrieved from [Link]
-
Basel Convention. Technical Guidelines on Incineration on Land. Retrieved from [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
UGA Environmental Safety Division. EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. Retrieved from [Link]
-
University of Oxford. (2025, March 27). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. Retrieved from [Link]
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
-
Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
- Carl ROTH. (2025, March 31).
- Loba Chemie. (2023, November 27). PYRIDINE FOR SYNTHESIS.
- U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
-
CSWAB. Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds. Retrieved from [Link]
-
PubChem. 2-Fluoro-3-methoxypyridine. Retrieved from [Link]
-
Regulations.gov. Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES TABLE OF CONTENTS. Retrieved from [Link]
- U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS)
- PubMed. (2015, August 15).
- Pipzine Chemicals. 5-Fluoro-2-Methoxy-Pyridine-3-Carboxylic Acid.
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
- ResearchGate. (2025, November 9).
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine. Retrieved from [Link]
- National Institutes of Health. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
Sources
- 1. 2-Fluoro-3-methoxypyridine | C6H6FNO | CID 45079809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Fluoro-2-methoxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Quality Chemical Exporter [pipzine-chem.com]
- 3. epa.gov [epa.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. cswab.org [cswab.org]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 10. wku.edu [wku.edu]
- 11. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 12. epa.gov [epa.gov]
- 13. basel.int [basel.int]
Navigating the Safe Handling of 3-Fluoro-2-methoxypyridine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 3-Fluoro-2-methoxypyridine, a key building block in modern synthetic chemistry. Our aim is to furnish you with field-proven insights that extend beyond the product, fostering a culture of safety and precision in your laboratory.
Understanding the Hazard Landscape of Substituted Pyridines
Therefore, all handling procedures must be predicated on the assumption that 3-Fluoro-2-methoxypyridine is hazardous upon contact and inhalation, and presents a flammability risk.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating the risks associated with handling 3-Fluoro-2-methoxypyridine. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile rubber) | Fully-buttoned lab coat | Recommended if not performed in a certified chemical fume hood |
| Solution Preparation | Chemical safety goggles with face shield | Chemical-resistant gloves (e.g., Nitrile rubber) | Chemical-resistant apron over a lab coat | Required if not performed in a certified chemical fume hood |
| Reaction Setup & Monitoring | Chemical safety goggles with face shield | Chemical-resistant gloves (e.g., Nitrile rubber) | Chemical-resistant apron over a lab coat | Work should be conducted in a certified chemical fume hood |
| Work-up and Purification | Chemical safety goggles with face shield | Chemical-resistant gloves (e.g., Nitrile rubber) | Chemical-resistant apron over a lab coat | All procedures should be performed in a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles with face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 3-Fluoro-2-methoxypyridine.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
